molecular formula C4H10ClN B8737033 1-Chloro-2-methylpropan-2-amine

1-Chloro-2-methylpropan-2-amine

Cat. No.: B8737033
M. Wt: 107.58 g/mol
InChI Key: VLIVAHJJXAHKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-methylpropan-2-amine serves as a versatile and critical building block in advanced organic synthesis, primarily valued for its role in nucleophilic substitution reactions. The presence of the chlorine atom on the same carbon as the amine group on a tertiary carbon center makes this compound a reactive intermediate for the synthesis of a wide array of nitrogen-containing heterocycles and complex amine derivatives . Its primary research value lies in the pharmaceutical and agrochemical industries, where it is employed as a key precursor in the production of various active compounds . The mechanism of action involves the amine group acting as a nucleophile, attacking the electrophilic carbon center, leading to the displacement of the chlorine atom, which acts as a leaving group, and the formation of new carbon-nitrogen bonds . This reactivity is fundamental for medicinal chemistry programs aimed at developing new therapeutic agents and for creating novel compositions such as progesterone receptor binding agents . Researchers utilize this compound to methodically introduce a substituted 2-methylpropan-2-amine moiety into molecular architectures, exploring structure-activity relationships in drug discovery and the development of crop protection agents.

Properties

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

IUPAC Name

1-chloro-2-methylpropan-2-amine

InChI

InChI=1S/C4H10ClN/c1-4(2,6)3-5/h3,6H2,1-2H3

InChI Key

VLIVAHJJXAHKFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)N

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Blueprint: An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-chloro-2-methylpropan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through the lens of NMR spectroscopy. While experimental spectra for this specific compound are not widely published, this guide synthesizes established spectroscopic principles and data from analogous structures to present a robust, predictive framework for its NMR characterization.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₄H₁₀ClN, is a bifunctional organic molecule containing both a primary amine and a primary alkyl chloride.[1] The arrangement of these functional groups around a quaternary carbon center imparts specific chemical properties that are of interest in synthetic chemistry and drug discovery. Accurate structural verification is paramount, and NMR spectroscopy stands as the most powerful technique for unambiguous structure determination in solution. This guide will provide a detailed interpretation of the expected ¹H and ¹³C NMR spectra, offering a baseline for researchers working with this compound or its derivatives.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is anticipated to be relatively simple, reflecting the high symmetry of the molecule. The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the distinct proton environments in a standard deuterated solvent like chloroform-d (CDCl₃).

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂1.5 - 2.5Broad Singlet2H
-CH₂Cl~3.4Singlet2H
-C(CH₃)₂~1.2Singlet6H

Interpretation of the ¹H NMR Spectrum

A detailed analysis of each signal provides a comprehensive understanding of the molecular structure.

  • The Amine Protons (-NH₂): Protons attached to nitrogen atoms often exhibit broad signals due to quadrupole broadening and chemical exchange with residual water or other protic species in the solvent.[1][2] Their chemical shift can be variable and is concentration and solvent-dependent. To confirm this assignment, a D₂O exchange experiment can be performed, which would result in the disappearance of this signal.

  • The Methylene Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are not adjacent to any other protons, hence they are expected to appear as a sharp singlet. The electronegative chlorine atom strongly deshields these protons, shifting their resonance downfield to the region around 3.4 ppm.

  • The Methyl Protons (-C(CH₃)₂): The two methyl groups are chemically equivalent due to free rotation around the C-C single bond. They are attached to a quaternary carbon and are therefore not coupled to any other protons, resulting in a single, sharp peak. With an integration value of 6H, this singlet is expected to be the most intense signal in the spectrum.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C -NH₂ (Quaternary)55 - 65
C H₂Cl50 - 60
-C(C H₃)₂25 - 35

Interpretation of the ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly indicative of the electronic environment of each carbon atom.

  • The Quaternary Carbon (C-NH₂): This carbon is bonded to the nitrogen of the amine group and two other carbon atoms. The electronegative nitrogen atom causes a downfield shift, placing its resonance in the 55-65 ppm range.

  • The Methylene Carbon (-CH₂Cl): The carbon of the chloromethyl group is directly attached to the highly electronegative chlorine atom, leading to significant deshielding. Its chemical shift is expected in the 50-60 ppm region. The relative positions of the C-NH₂ and -CH₂Cl signals can be confirmed with two-dimensional NMR experiments like HSQC.

  • The Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons are in a relatively shielded environment, and their signal is anticipated to appear upfield in the 25-35 ppm range.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data, the following protocol outlines a standard procedure for ¹H and ¹³C NMR analysis.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • The instrument's probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
  • Shimming is performed to optimize the homogeneity of the magnetic field across the sample.

3. Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  • ¹³C NMR: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.
  • Phase correction and baseline correction are applied.
  • The chemical shift axis is calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
  • For the ¹H NMR spectrum, signal integration is performed to determine the relative proton ratios.

Visualizing Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure and a typical workflow for NMR spectral analysis.

Molecular Structure of this compound C_quat C N NH₂ C_quat->N C_methylene CH₂ C_quat->C_methylene C_methyl1 CH₃ C_quat->C_methyl1 C_methyl2 CH₃ C_quat->C_methyl2 Cl Cl C_methylene->Cl

Caption: Molecular structure of this compound.

Workflow for NMR Spectral Analysis cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H_NMR Acquire ¹H NMR Spectrum transfer->H_NMR C_NMR Acquire ¹³C NMR Spectrum transfer->C_NMR fourier Fourier Transform H_NMR->fourier C_NMR->fourier correction Phase & Baseline Correction fourier->correction calibration Calibrate Chemical Shifts correction->calibration assign_H Assign ¹H Signals (Shift, Multiplicity, Integration) calibration->assign_H assign_C Assign ¹³C Signals calibration->assign_C structure Correlate with Molecular Structure assign_H->structure assign_C->structure

Caption: A flowchart illustrating the key stages of NMR spectral analysis.

Conclusion

The predictive ¹H and ¹³C NMR data presented in this guide provide a solid foundation for the spectroscopic characterization of this compound. By understanding the expected chemical shifts, multiplicities, and integration patterns, researchers can confidently verify the structure of this compound and use this knowledge as a basis for the analysis of more complex derivatives. The experimental protocols and analytical workflow outlined here serve as a practical resource for obtaining and interpreting high-quality NMR data.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Fiveable. (n.d.). Spectroscopy of Amines.
  • Oregon State University. (n.d.). Spectroscopy of Amines.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-chloro-2-methylpropan-2-amine. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and identification of small molecules. By synthesizing established fragmentation principles of aliphatic amines and halogenated compounds with insights from structurally analogous molecules, this guide offers a detailed roadmap for interpreting the mass spectrum of this bifunctional compound. The interplay between the amine and chloro functional groups in directing fragmentation pathways is a central focus, providing a framework for predicting the formation of key fragment ions.

Introduction: The Structural Landscape of this compound

This compound, with the molecular formula C₄H₁₀ClN, is a primary amine containing a neopentyl-like carbon skeleton with a chlorine atom positioned on a primary carbon. The presence of both a nitrogen and a chlorine atom, along with a tertiary carbon center, gives this molecule a unique and predictable fragmentation behavior under electron ionization. Understanding these fragmentation pathways is paramount for its unambiguous identification in complex matrices and for quality control in synthetic processes.

The initial step in the analysis of an unknown mass spectrum is the application of the Nitrogen Rule . This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[1][2] For this compound (C₄H₁₀³⁵ClN), the nominal molecular weight is 107, which is consistent with the presence of a single nitrogen atom. The isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 109 with roughly one-third the intensity of the molecular ion peak.[3]

Predicted Fragmentation Pathways

Upon electron ionization, the molecular ion of this compound ([M]⁺˙) will be formed. Due to the presence of lone pair electrons on both the nitrogen and chlorine atoms, the initial ionization is most likely to occur at the nitrogen atom, which has a lower ionization energy. The resulting radical cation is energetically unstable and will undergo fragmentation through several competing pathways.

α-Cleavage: The Dominant Amine-Directed Fragmentation

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage , which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[4][5][6] This process is driven by the formation of a resonance-stabilized iminium cation. For this compound, there are two possible α-cleavage pathways:

  • Loss of a methyl radical (•CH₃): This is predicted to be a highly favorable fragmentation, leading to the formation of a stable, resonance-stabilized iminium ion. This pathway is analogous to the fragmentation of tert-butylamine, which shows a dominant base peak from the loss of a methyl group.[7][8]

  • Loss of the chloromethyl radical (•CH₂Cl): This pathway is also possible but may be less favored than the loss of a methyl radical due to the relative stability of the resulting radical.

Halogen-Directed Fragmentation

The presence of the chlorine atom introduces additional fragmentation pathways:[9]

  • Cleavage of the C-Cl bond: Direct cleavage of the carbon-chlorine bond can lead to the formation of a C₄H₁₀N⁺ cation and a chlorine radical (•Cl).

  • Loss of HCl: Elimination of a neutral hydrogen chloride molecule can occur, leading to a fragment ion with a mass 36 units less than the molecular ion.

Competing Fragmentation Mechanisms

The fragmentation of this compound will be a competition between the amine-directed α-cleavage and the halogen-directed cleavages. Given the high stability of the iminium cation formed from α-cleavage, it is anticipated that this will be the dominant fragmentation pathway, likely giving rise to the base peak in the spectrum.

Tabulated Summary of Predicted Fragment Ions

The following table summarizes the predicted key fragment ions for this compound, their proposed structures, and the fragmentation mechanism responsible for their formation.

m/z (for ³⁵Cl) Proposed Ion Structure Proposed Fragmentation Pathway Notes
107[C₄H₁₀ClN]⁺˙Molecular Ion (M⁺˙)Expected to be of low abundance. Will show an M+2 peak at m/z 109.
92[C₃H₇ClN]⁺α-Cleavage (Loss of •CH₃)Predicted Base Peak. A highly stable iminium ion. Will show an M+2 peak at m/z 94.
72[C₄H₁₀N]⁺Cleavage of C-Cl bond (Loss of •Cl)A potential fragment.
58[C₃H₈N]⁺α-Cleavage (Loss of •CH₂Cl)A plausible fragment.
71[C₄H₉N]⁺˙Loss of HClRearrangement and elimination of neutral HCl.

Visualizing the Fragmentation Pathways

The predicted fragmentation pathways can be visualized using the following diagrams generated using Graphviz (DOT language).

Fragmentation_Pathway_1 M [C₄H₁₀ClN]⁺˙ m/z 107/109 F1 [C₃H₇ClN]⁺ m/z 92/94 (Base Peak) M->F1 α-Cleavage R1 •CH₃ F2 [C₄H₁₀N]⁺ m/z 72 M->F2 C-Cl Cleavage R2 •Cl F3 [C₃H₈N]⁺ m/z 58 M->F3 α-Cleavage R3 •CH₂Cl F4 [C₄H₉N]⁺˙ m/z 71 M->F4 HCl Elimination R4 HCl

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatograph-Mass Spectrometer (GC-MS) system with an Electron Ionization (EI) source.

5.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as methanol or dichloromethane.

  • Prepare a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

5.2. Gas Chromatography (GC) Conditions

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

5.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35-150.

  • Acquisition Mode: Full scan.

Conclusion: A Predictive Framework for Structural Confirmation

The mass spectrometry fragmentation of this compound is predicted to be dominated by α-cleavage, a characteristic fragmentation of aliphatic amines, leading to the formation of a stable iminium cation at m/z 92 (for ³⁵Cl) as the likely base peak. The presence of a chlorine atom is expected to be readily identifiable from the M+2 isotopic pattern in the molecular ion and chlorine-containing fragments. While other fragmentation pathways, such as C-Cl bond cleavage and HCl elimination, are possible, they are anticipated to be of lower abundance. This in-depth guide, grounded in the fundamental principles of mass spectrometry, provides a robust framework for the identification and structural elucidation of this compound and related α-haloamines. The provided experimental protocol offers a starting point for obtaining high-quality mass spectra for empirical verification.

References

  • Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry.
  • Wikipedia. (2023). Nitrogen rule.
  • Chemistry LibreTexts. (2020). Mass Spectrometry: Nitrogen Rule.
  • Chemistry Stack Exchange. (2018). Exceptions to the Nitrogen Rule in mass spectrometry.
  • Fiehn Lab. (n.d.). Nitrogen Rule.
  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas....
  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • JoVE. (2023). Video: Mass Spectrometry of Amines.
  • ResearchGate. (n.d.). Electron impact ionization (EI) mass spectra of n-alkylamines....
  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • Sparkman, O. D. (n.d.). Fragmentation and Interpretation of Spectra.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Chemistry Steps. (n.d.). α-Cleavage.
  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
  • YouTube. (2025). Mass Spec Mech Amines Alpha Cleavage Source.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-methylpropionitrile. PubChem.
  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane.
  • Wikipedia. (2023). Electron ionization.
  • PubMed Central. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters.
  • National Institute of Standards and Technology. (n.d.). 2-Propanamine, 2-methyl-. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
  • LCGC International. (n.d.). Electron Ionization for GC–MS.
  • National Institute of Standards and Technology. (n.d.). N-Butyl-tert-butylamine. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-amino-2-methyl-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-amino-2-methyl-. NIST Chemistry WebBook.
  • MassBank. (2008). tert-butylamine.
  • Wikipedia. (2023). Fragmentation (mass spectrometry).
  • ResearchGate. (2016). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.
  • ChemBK. (n.d.). 2-Amino-2-methylpropane.
  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane.
  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.

Sources

Physical and chemical properties of 1-Chloro-2-methylpropan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 1-Chloro-2-methylpropan-2-amine Hydrochloride: Physicochemical Properties, Analytical Characterization, and Synthetic Applications

Foreword

Welcome to a comprehensive technical examination of this compound hydrochloride (CAS No: 23184-92-1). This document is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical intermediate. Moving beyond a simple recitation of data, this guide provides actionable insights into its properties, explains the rationale behind analytical method selection, and contextualizes its role in modern synthesis.

Molecular Architecture and Identity

This compound hydrochloride is an organic salt with a distinct molecular structure that dictates its chemical behavior. The molecule is built upon a propane backbone. Carbon-2 is a quaternary center, bonded to a methyl group, an amino group, and the rest of the propane chain. Carbon-1 is substituted with a chlorine atom. The amine functional group is protonated by hydrochloric acid to form the stable, crystalline hydrochloride salt.

This structure, particularly the primary alkyl chloride and the sterically hindered primary amine, makes it a valuable building block in organic synthesis.[1]

Caption: Chemical structure of this compound hydrochloride.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental for its storage, handling, and application in experimental design. The data below has been consolidated from authoritative chemical databases.

PropertyValueSource(s)
CAS Number 23184-92-1[1][2]
Molecular Formula C₄H₁₁Cl₂N[2][3]
Molecular Weight 144.04 g/mol [1][2][3]
Appearance White to off-white crystalline powder
Melting Point 192-194 °C
Solubility Soluble in water.Inferred from hydrochloride salt structure
Storage Sealed in a dry environment, recommended at 2-8°C for long-term stability.[2]

Expert Insight: The high melting point is characteristic of an ionic salt and indicates strong intermolecular forces within the crystal lattice. Its water solubility, a direct consequence of its salt form, is a significant advantage for reactions in aqueous media, aligning with green chemistry principles. Note that thermal decomposition is likely at or near the boiling point of the free base, making distillation an unsuitable method for purification.

Chemical Reactivity and Synthetic Profile

The synthetic utility of this compound hydrochloride stems from its two key functional groups: the primary alkyl chloride and the primary amine.

  • Primary Alkyl Chloride: This group is a reactive site for nucleophilic substitution reactions (S_N2). The chlorine atom serves as a good leaving group, allowing for the introduction of a wide variety of nucleophiles (e.g., cyanides, azides, alkoxides) to form new carbon-carbon or carbon-heteroatom bonds.

  • Primary Amine: While sterically hindered by the adjacent quaternary carbon, the amine group retains its nucleophilic and basic character. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in reductive amination protocols. The hydrochloride salt must first be neutralized with a base (e.g., triethylamine, sodium bicarbonate) to unmask the reactive free amine.

This dual functionality makes the compound an important intermediate for creating more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1]

Rigorous Analytical Characterization Protocols

Ensuring the identity, purity, and stability of a chemical reagent is a cornerstone of reproducible science. The following protocols are designed to be robust and self-validating.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation. A ¹H NMR spectrum provides a definitive fingerprint of the molecule. We choose Deuterium Oxide (D₂O) as the solvent due to the sample's high polarity and to observe the exchange of the acidic amine protons.

Step-by-Step Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride and dissolve it in ~0.7 mL of D₂O in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a relaxation delay of 5 seconds to ensure quantitative integration.

    • Collect 16 scans for a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz), followed by Fourier transform, phase correction, and baseline correction.

  • Interpretation:

    • The labile amine protons (NH₃⁺) will exchange with the deuterium in D₂O, causing their signal to disappear and simplifying the spectrum.

    • Expected Signals:

      • A singlet for the six protons of the two equivalent methyl groups on C2.

      • A singlet for the two protons of the chloromethyl (-CH₂Cl) group on C1.

      • A singlet for the three protons of the methyl group on C3.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Trustworthiness: An HPLC purity method must be a self-validating system. Before analyzing any sample, a system suitability test (SST) must be performed by injecting a standard solution multiple times. Key SST parameters include retention time repeatability (RSD < 1%), peak area precision (RSD < 2%), and theoretical plates (>3000), confirming the system is performing correctly.

Step-by-Step Protocol (Reversed-Phase HPLC):

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 205 nm (as the compound lacks a strong chromophore).

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 1.0 mg/mL in Mobile Phase A. Filter the solution through a 0.45 µm filter to remove particulates.

  • Gradient Elution:

    • Start at 5% Mobile Phase B.

    • Ramp to 95% Mobile Phase B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.

Analytical Workflow Visualization

HPLC_Analysis_Workflow prep 1. Sample Preparation (Weigh, Dissolve, Filter) sst 2. System Suitability Test (SST) (Inject Standard, Verify Performance) prep->sst sst->sst inject 3. Sample Injection sst->inject If SST Passes separation 4. Chromatographic Separation (C18 Gradient Elution) inject->separation detection 5. UV Detection (205 nm) separation->detection analysis 6. Data Analysis (Integrate Peaks, Calculate % Purity) detection->analysis report 7. Final Report analysis->report

Caption: A robust, self-validating workflow for HPLC purity analysis.

References

  • This compound hydrochloride | C4H11Cl2N | CID 23045619 - PubChem. An authoritative source for chemical identifiers, formula, and computed properties. [Link]
  • This compound - LookChem. Provides physical property data for the free base form of the compound. [Link]

Sources

CAS number 30533-55-2 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Desethyl-amodiaquine (CAS 30533-55-2): The Principal Active Metabolite of Amodiaquine

Abstract

N-Desethyl-amodiaquine (DEAQ), identified by CAS number 30533-55-2, is the principal and biologically active metabolite of the 4-aminoquinoline antimalarial drug, amodiaquine. Following oral administration of amodiaquine, it is rapidly and extensively converted in the liver to DEAQ.[1][2] Due to its significantly longer elimination half-life and sustained plasma concentrations compared to the parent drug, DEAQ is responsible for the majority of the therapeutic antimalarial activity and is a key determinant of treatment efficacy.[3][4][5] Consequently, the accurate characterization and quantification of DEAQ are paramount for pharmacokinetic studies, bioequivalence testing, metabolism research, and understanding the toxicology associated with amodiaquine therapy.[1] This technical guide provides a comprehensive overview of the physicochemical properties, pharmacological profile, mechanism of action, and key analytical and biological workflows for the characterization of N-Desethyl-amodiaquine, designed for researchers, scientists, and drug development professionals.

Core Identity and Physicochemical Properties

N-Desethyl-amodiaquine is the product of N-de-ethylation of amodiaquine, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP2C8 in the liver.[6][7] This biotransformation is critical, as it converts the rapidly cleared prodrug, amodiaquine, into the pharmacologically active and more stable metabolite, DEAQ.[4][7]

PropertyDataSource(s)
CAS Number 30533-55-2 (Base); 79049-30-2 (Dihydrochloride)[8]
Chemical Name 4-[(7-Chloro-4-quinolinyl)amino]-2-[(ethylamino)methyl]-phenol[8]
Synonyms Desethylamodiaquine, DEAQ[1][4][9]
Molecular Formula C₁₈H₁₈ClN₃O[10][11]
Molecular Weight 327.81 g/mol (Base); 400.7 g/mol (Dihydrochloride)[8][10]
Appearance Crystalline Solid[8]
Solubility Soluble in DMSO and Methanol[8]
Purity (Reference Std.) Typically ≥95% (HPLC)[1][8]

Pharmacological Significance and Mechanism of Action

The clinical relevance of DEAQ stems from its pharmacokinetic profile and potent antiparasitic activity. While amodiaquine itself is about three times more potent, its rapid clearance means that the sustained concentrations of DEAQ are the primary driver of the overall therapeutic effect against malaria parasites.[3][12]

Metabolic Bioactivation Pathway

Amodiaquine acts as a prodrug, undergoing rapid first-pass metabolism in the liver. The N-desethylation reaction is almost exclusively catalyzed by CYP2C8, making this pathway an excellent specific marker for in vitro assessment of CYP2C8 activity.[6][7][13]

metabolic_pathway Amodiaquine Amodiaquine (Prodrug) CYP2C8 Hepatic CYP2C8 Enzyme Amodiaquine->CYP2C8 DEAQ N-Desethyl-amodiaquine (DEAQ) (Active Metabolite) CAS: 30533-55-2 FurtherMetabolism Further Metabolism (e.g., to bis-desethyl-amodiaquine) DEAQ->FurtherMetabolism Slow Elimination CYP2C8->DEAQ antimalarial_mechanism cluster_parasite Plasmodium Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion AminoAcids Amino Acids Heme->AminoAcids Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Detoxification) ToxicComplex Toxic Heme-DEAQ Complex -> Oxidative Stress -> Parasite Death Heme->ToxicComplex DEAQ N-Desethyl-amodiaquine DEAQ->Block DEAQ->ToxicComplex Block->Hemozoin INHIBITS

Caption: Inhibition of heme detoxification pathway by N-Desethyl-amodiaquine.

Role in Toxicology

The clinical use of amodiaquine is limited by rare but severe adverse effects, including hepatotoxicity and agranulocytosis. [3][14]This toxicity is not attributed to the parent drug or DEAQ directly, but to their further bioactivation into a reactive quinoneimine metabolite. [15][16]Given that the systemic exposure (AUC) to DEAQ can be up to 240-fold higher than that of amodiaquine, the bioactivation of DEAQ is considered a quantitatively more significant contributor to the formation of these toxic intermediates in vivo. [16]

Applications in Research and Drug Development

High-purity N-Desethyl-amodiaquine is a critical reference standard for:

  • Pharmacokinetic (PK) Studies: Quantifying DEAQ in plasma or blood is essential for evaluating amodiaquine's absorption, distribution, metabolism, and excretion (ADME) profile. [4][17]* Bioanalytical Method Validation: Used as a primary standard to develop and validate robust analytical methods, such as HPLC and LC-MS/MS, for clinical and preclinical sample analysis. [18][19]* In Vitro Efficacy Testing: Employed in cell-based assays to determine the 50% inhibitory concentration (IC₅₀) against various strains of P. falciparum, helping to monitor drug resistance. [10][20]* Drug Metabolism Research: Serves as a specific, high-affinity probe substrate for measuring the activity of the CYP2C8 enzyme, which is crucial for studying drug-drug interactions. [6][21]

Analytical Characterization Workflows

The accurate characterization of DEAQ, whether as a pure reference standard or as a metabolite in a complex biological matrix, relies on a combination of separation science and detection techniques.

analytical_workflow Sample Sample (Reference Standard or Biological Matrix) Prep Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) Sample->Prep Separation Chromatographic Separation (HPLC / UPLC) Prep->Separation Detection Detection (UV or MS/MS) Separation->Detection Analysis Data Analysis (Purity Calculation or Quantification) Detection->Analysis

Caption: General analytical workflow for the characterization of DEAQ.

Protocol 4.1: Purity Assessment by HPLC-UV

This protocol describes a representative method for assessing the purity of a DEAQ reference standard. The principle relies on separating DEAQ from potential impurities on a reversed-phase column, with detection by UV absorbance.

  • Causality: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobicity, which effectively retains the moderately nonpolar DEAQ molecule. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer (ammonium formate), allows for the controlled elution of the analyte. Formic acid is added to acidify the mobile phase (pH ~2.8-3.0), which ensures that the amine functionalities on DEAQ are protonated, leading to sharp, symmetrical peak shapes and reproducible retention times. [1][22] Step-by-Step Methodology:

  • Instrumentation: HPLC system equipped with a UV detector, autosampler, and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). [1]2. Mobile Phase Preparation:

    • Mobile Phase A: 20 mM ammonium formate in ultrapure water, adjusted to pH ~3.0 with formic acid.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Self-Validation: Filter and degas both mobile phases prior to use to prevent pump blockages and baseline noise.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the DEAQ reference standard in methanol or a mobile phase mixture to create a stock solution (e.g., 1 mg/mL).

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL). [1]4. Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min. [1] * Injection Volume: 10 µL. [1] * Column Temperature: 30°C. [1] * UV Detection Wavelength: 254 nm or 340 nm. [1][22] * Elution: A gradient elution is typically used, for example: start at 15% B, ramp to 85% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 15% B. [1]5. Data Analysis:

    • Integrate the peak area of all detected peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of DEAQ Peak / Total Area of All Peaks) * 100.

Protocol 4.2: Quantification in Biological Matrices by LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying DEAQ in complex biological matrices like plasma due to its superior sensitivity and selectivity. [18][23]

  • Causality: This method achieves selectivity through two stages of mass filtering (Multiple Reaction Monitoring, MRM). A specific precursor ion (the molecular ion of DEAQ, m/z 328) is selected in the first quadrupole, fragmented, and then a specific product ion (m/z 283) is selected in the third quadrupole. [9]This specific transition is unique to DEAQ, eliminating interference from other matrix components. A stable isotope-labeled (SIL) internal standard, such as N-desethyl-amodiaquine-d5, is used to ensure trustworthiness. [19][20]The SIL standard co-elutes with DEAQ and experiences identical matrix effects and extraction losses, allowing for highly accurate and precise quantification by correcting for any variations during sample processing. [1] Step-by-Step Methodology:

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, add the internal standard solution (DEAQ-d5).

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new vial for injection. [9]3. Chromatographic Conditions:

    • Column: Reversed-phase C18 or similar (e.g., Zorbax SB-CN, 50 x 4.6 mm, 3.5 µm). [23] * Mobile Phase A: 20 mM ammonium formate with 0.1% formic acid in water. [9][23] * Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Elution: A fast gradient is typically employed to ensure high throughput.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the specific precursor → product ion transitions.

      Analyte Precursor Ion (m/z) Product Ion (m/z) Source(s)
      DEAQ 328 283 [9]

      | DEAQ-d5 (IS) | 333 (approx.) | 283 (approx.) | [9][20]|

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the DEAQ peak area to the internal standard peak area against the known concentrations of prepared calibrators.

    • Quantify the concentration of DEAQ in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

In Vitro Biological Assay Protocol

Protocol 5.1: Antimalarial Activity (IC₅₀ Determination) Assay

This protocol outlines a method to determine the in vitro activity of DEAQ against P. falciparum using a parasite lactate dehydrogenase (pLDH) assay, which measures parasite viability. [24]

  • Causality: The pLDH enzyme is essential for the parasite's anaerobic glycolysis and is released upon lysis of the parasites. Its activity can be measured colorimetrically, and the amount of pLDH activity is directly proportional to the number of viable parasites in the culture. This provides a robust and high-throughput method to assess the inhibitory effect of a compound.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a synchronous culture of a P. falciparum strain (e.g., 3D7) in human erythrocytes (O+ blood type) using standard RPMI-1640 medium supplemented with AlbuMAX and hypoxanthine at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Plate Preparation:

    • Prepare a stock solution of DEAQ in DMSO.

    • In a 96-well microtiter plate, perform a serial dilution of DEAQ to create a range of concentrations (e.g., from 1 nM to 1000 nM).

    • Include drug-free wells (negative control) and wells with lysed erythrocytes (background control).

  • Assay Initiation:

    • Adjust the parasite culture to the ring stage with a parasitemia of ~0.5% and a hematocrit of 2%.

    • Add 200 µL of this parasite suspension to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions to allow for parasite maturation into schizonts. [24]5. pLDH Assay:

    • Freeze-thaw the plate multiple times to lyse the erythrocytes and release the pLDH enzyme.

    • In a separate plate, add 20 µL of the lysate from each well.

    • Add 100 µL of the pLDH assay reaction mix (containing Malstat reagent, NBT/PES solution).

    • Incubate in the dark at room temperature for 30 minutes.

    • Read the absorbance at 650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data by expressing the absorbance in treated wells as a percentage of the drug-free control wells.

    • Plot the percentage inhibition versus the log of the drug concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

P. falciparum StrainReported IC₅₀ of DEAQSource(s)
3D7 25 nM[10][20]
V1/S 97 nM[10][20]

Conclusion

N-Desethyl-amodiaquine (CAS 30533-55-2) is far more than a simple metabolite; it is the primary pharmacologically active entity responsible for the clinical efficacy of amodiaquine. Its unique pharmacokinetic profile and potent anti-parasitic mechanism of action make it a central molecule in the study of antimalarial drugs. For researchers in pharmacology, toxicology, and analytical chemistry, a thorough understanding of its properties and the robust methodologies for its characterization are essential. The protocols and data presented in this guide provide a validated framework for the accurate investigation and application of this critical compound in drug development and global health.

References

  • Amodiaquine Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]
  • Amodiaquine Pathway, Pharmacokinetics - ClinPGx. Vertex AI Search.
  • Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies. PubMed. [Link]
  • Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substr
  • Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria tre
  • Amodiaquine Clearance and Its Metabolism to N-Desethylamodiaquine Is Mediated by CYP2C8: A New High Affinity and Turnover Enzyme-Specific Probe Substr
  • Pharmacokinetics of Amodiaquine and Desethylamodiaquine in Pregnant and Postpartum Women with Plasmodium vivax Malaria. PMC - NIH. [Link]
  • Population Pharmacokinetics of the Antimalarial Amodiaquine: a Pooled Analysis To Optimize Dosing. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
  • What is the mechanism of Amodiaquine Hydrochloride?.
  • The antimalarial drug amodiaquine stabilizes p53 through ribosome biogenesis stress, independently of its autophagy-inhibitory activity. NIH. [Link]
  • Mechanism of action of Amodiaquine. AQ reduces the activities of...
  • Amodiaquine PK/PD Study Group.
  • Population Pharmacokinetics and Pharmacodynamic Considerations of Amodiaquine and Desethylamodiaquine in Kenyan Adults with Uncomplicated Malaria Receiving Artesunate-Amodiaquine Combination Therapy. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
  • Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hep
  • BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMODIAQUINE AND N-DESETHYL AMODIAQUINE IN HUMAN PLASMA BY LC–MS/MS. European Journal of Biomedical AND Pharmaceutical sciences. [Link]
  • Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N-desethylamodiaquine. PMC - NIH. [Link]
  • Selective and sensitive liquid chromatographic assay of amodiaquine and desethylamodiaquine in whole blood spotted on filter paper. PMC - NIH. [Link]
  • High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology. NIH. [Link]
  • A field-adapted HPLC method for determination of amodiaquine and its metabolite in whole blood dried on filter paper.
  • The antimalarial amodiaquine causes autophagic-lysosomal and proliferative blockade sensitizing human melanoma cells to starv
  • Amodiaquine – Knowledge and References. Taylor & Francis. [Link]
  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH. [Link]
  • (PDF) Amodiaquine Clearance and Its Metabolism toN-Desethylamodiaquine Is Mediated by CYP2C8: A New High Affinity and Turnover Enzyme-Specific Probe Substrate.
  • Amodiaquine. LiverTox - NCBI Bookshelf - NIH. [Link]
  • Amodiaquine-induced toxicity in isolated rat hepatocytes and the cytoprotective effects of taurine and/or N-acetyl cysteine. PMC - NIH. [Link]
  • Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells.
  • Structures of amodiaquine and desethylamodiaquine.

Sources

An In-depth Technical Guide to 1-Chloro-2-methylpropan-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Chloro-2-methylpropan-2-amine, a key chemical intermediate with significant applications in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, synthesis methodologies, and its role as a strategic building block in the creation of complex therapeutic agents.

Compound Identification and Chemical Structure

The nomenclature and structural representation of a chemical entity are fundamental to its scientific understanding. This compound is systematically named according to the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name, This compound , explicitly defines its molecular structure.[1] The parent chain is a propane molecule. A methyl group and an amine group are both attached to the second carbon atom (propan-2-yl). A chlorine atom is bonded to the first carbon atom. This arrangement results in a tertiary amine. The compound is often handled and used in its hydrochloride salt form, This compound hydrochloride , which enhances its stability and ease of handling.[2]

The chemical structure can be unambiguously represented by various notations:

  • Molecular Formula: C₄H₁₀ClN[1]

  • SMILES (Simplified Molecular Input Line Entry System): CC(C)(N)CCl[1]

  • InChI (International Chemical Identifier): InChI=1S/C4H10ClN/c1-4(2,6)3-5/h3,6H2,1-2H3[1]

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties, along with its safety profile, is paramount for its effective and safe utilization in a laboratory or industrial setting.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Molecular Weight 107.58 g/mol 144.04 g/mol [1][2]
Boiling Point Not readily available126.2 °C at 760 mmHg[3]
Melting Point Not available192-194 °C[4]
Density Not readily available0.98 g/cm³[3]
Flash Point Not readily available30.1 °C[3]
Vapor Pressure Not readily available11.8 mmHg at 25 °C[3]
CAS Number 30533-55-223184-92-1[1][3]
Safety and Handling

This compound hydrochloride is classified as a hazardous substance. Adherence to appropriate safety protocols is crucial.

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. A common and logical synthetic route commences from the readily available starting material, 2-amino-2-methyl-1-propanol.

Synthetic Pathway Overview

The overall transformation involves the conversion of the primary alcohol in 2-amino-2-methyl-1-propanol to a chloride, while the amine group is temporarily protected to prevent side reactions.

Synthesis_Pathway A 2-Amino-2-methyl-1-propanol B N-Protected-2-amino-2-methyl-1-propanol A->B Amine Protection (e.g., Boc anhydride) C N-Protected-1-chloro-2-methylpropan-2-amine B->C Chlorination (e.g., SOCl2, PCl5) D This compound C->D Deprotection (e.g., Acidic conditions) Lercanidipine_Synthesis cluster_0 Side-Chain Synthesis cluster_1 Core Moiety A 2,N-Dimethyl-N-(3,3-diphenylpropyl) -1-amino-2-propanol B N-(2-chloro-2-methylpropyl)-N- (3,3-diphenylpropyl)-N-methylamine A->B Chlorination D Lercanidipine B->D Esterification C 1,4-Dihydropyridine -3-carboxylic acid derivative C->D Esterification

Sources

Fundamental reactivity of 1-Chloro-2-methylpropan-2-amine with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of 1-Chloro-2-methylpropan-2-amine with Nucleophiles

Abstract

This compound is a fascinating substrate whose reactivity is governed by a unique combination of structural features. As a primary alkyl halide, it might be expected to follow reaction pathways typical for less substituted carbons. However, the presence of a quaternary carbon adjacent to the reaction center introduces profound steric hindrance, fundamentally altering its reactivity profile. This, coupled with the presence of an internal nucleophilic amino group, creates a complex and competitive reaction landscape. This technical guide provides a detailed analysis of the reactivity of this compound with various nucleophiles, exploring the mechanistic rationale behind its preference for specific pathways, including SN1, SN2, E1, and E2, as well as intramolecular reactions. We will delve into the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals aiming to utilize this versatile molecule.

Introduction: A Molecule of Competing Influences

This compound possesses a neopentyl-like carbon skeleton, a structural motif notorious for its unusual reactivity in nucleophilic substitution and elimination reactions.[1] The core of its chemical behavior is a paradox:

  • Primary Alkyl Halide: The chlorine atom is attached to a primary carbon, a feature that typically favors the bimolecular nucleophilic substitution (SN2) mechanism.[2]

  • Steric Hindrance: The adjacent tertiary carbon is heavily substituted with two methyl groups and an amino group. This bulkiness creates significant steric hindrance that severely impedes the backside attack required for a typical SN2 reaction.[3][4]

  • Internal Nucleophile/Base: The terminal amino group can function as an internal nucleophile, opening the door for intramolecular cyclization reactions, or as a base, influencing elimination pathways.[5]

This guide will dissect these competing factors to build a predictive model of the substrate's behavior under various reaction conditions.

The Dichotomy of Substitution: SN2 vs. SN1 Pathways

The fundamental choice in substitution reactions is between a concerted (SN2) and a stepwise (SN1) mechanism. For this compound, this choice is far from straightforward.

The Sterically Forbidden SN2 Pathway

The SN2 reaction requires a nucleophile to approach the electrophilic carbon from the trajectory directly opposite the leaving group (backside attack).[3] For neopentyl-like substrates, this path is physically obstructed by the bulky alkyl groups on the neighboring carbon.[2][4] Consequently, direct SN2 reactions on this compound are exceptionally slow, often to the point of being synthetically impractical.[6][7] Even with strong nucleophiles in polar aprotic solvents—conditions that normally favor SN2—the reaction rate is dramatically diminished compared to less hindered primary halides.[8][9]

Figure 1: Steric hindrance impeding SN2 backside attack.
The SN1 Pathway via Carbocation Rearrangement

While SN2 is kinetically disfavored, the SN1 pathway presents a viable, albeit indirect, alternative. The SN1 mechanism proceeds through a carbocation intermediate.[10] A direct SN1 reaction would require the formation of a highly unstable primary carbocation, which is energetically unfavorable.[1]

However, this transient primary carbocation can undergo a rapid and irreversible 1,2-alkyl shift (specifically, a methyl shift in this case) to form a significantly more stable tertiary carbocation.[11][12][13] This rearrangement is the key event that makes the SN1 pathway accessible. Once the stable tertiary carbocation is formed, it is readily trapped by a nucleophile.

Carbocation rearrangements are common whenever a less stable carbocation can rearrange to a more stable one via the migration of a neighboring alkyl group or hydride.[14][15]

SN1_Rearrangement Reactant Substrate Step1 - Cl⁻ (Slow, RDS) Reactant->Step1 PrimaryCarbocation Primary Carbocation (Unstable) Step1->PrimaryCarbocation Step2 1,2-Methyl Shift (Fast) PrimaryCarbocation->Step2 TertiaryCarbocation Tertiary Carbocation (Stable) Step2->TertiaryCarbocation Step3 + Nu⁻ (Fast) TertiaryCarbocation->Step3 Product Rearranged Substitution Product Step3->Product

Figure 2: SN1 reaction pathway involving carbocation rearrangement.

This rearrangement means that under conditions favoring SN1 (polar protic solvents, weak nucleophiles), the major substitution product will have a rearranged carbon skeleton.[16]

The Role of Elimination: E2 and E1 Competition

Elimination reactions are always in competition with substitution.[17] The specific structure of this compound also dictates the viability of E2 and E1 pathways.

  • E2 Mechanism: The bimolecular E2 reaction requires a base to abstract a proton from a carbon adjacent (β-position) to the leaving group in a single, concerted step.[18] Similar to the SN2 reaction, the E2 transition state can be subject to steric hindrance.[19][20] Reactions with strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor E2 elimination, as the base can more easily access a β-proton on the methyl groups than the sterically shielded α-carbon.[21]

  • E1 Mechanism: The unimolecular E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction.[22][23] Therefore, after the rate-determining formation of the primary carbocation and subsequent rearrangement to the tertiary carbocation, a weak base (which can be the solvent) can abstract a proton to form an alkene.[24] E1 reactions often compete with SN1 reactions and are favored by higher temperatures.[25]

The Internal Nucleophile: Intramolecular Cyclization

A unique feature of this compound is the presence of the amino group. The nitrogen atom's lone pair of electrons makes it a potent internal nucleophile.[26] Under neutral or basic conditions, the amine can attack the electrophilic primary carbon in an intramolecular SN2 fashion. This reaction, if it occurs, would lead to the formation of a strained three-membered ring, a substituted aziridinium salt.[27]

Intramolecular_SN2 cluster_reactant Reactant cluster_product Aziridinium Ion C(CH₃)₂-NH₂\n|\nCH₂-Cl C(CH₃)₂-NH₂ | CH₂-Cl C(CH₃)₂-N⁺H₂\n \ / \n  CH₂ C(CH₃)₂-N⁺H₂  /  CH₂ C(CH₃)₂-NH₂\n|\nCH₂-Cl->C(CH₃)₂-N⁺H₂\n \ / \n  CH₂ Intramolecular Attack

Sources

A Guide to the Intramolecular Cyclization of 1-Chloro-2-methylpropan-2-amine: Mechanism and Influencing Factors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intramolecular cyclization of 1-chloro-2-methylpropan-2-amine into 2,2-dimethylaziridine is a classic yet highly relevant transformation in organic synthesis. This reaction serves as a prime example of neighboring group participation (NGP), where the amine functionality facilitates the displacement of a leaving group to form a strained, three-membered aziridinium ring. The presence of a gem-dimethyl group on the carbon bearing the amine significantly accelerates this process, an illustration of the Thorpe-Ingold effect. This technical guide provides an in-depth exploration of the reaction mechanism, the key factors that govern its rate and efficiency—including solvent and pH effects—and the experimental protocols for its investigation. Understanding this mechanism is crucial for professionals in drug development, where the aziridine motif is a key component in various pharmacologically active molecules.

Introduction: The Significance of Aziridine Synthesis

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their high ring strain makes them versatile synthetic intermediates, prone to ring-opening reactions with a wide range of nucleophiles.[1] This reactivity allows for the stereocontrolled introduction of nitrogen-containing functionalities, a critical step in the synthesis of many pharmaceuticals, including the anticancer agents Mitomycin C and Thiotepa.[1]

The intramolecular cyclization of 2-haloamines, such as this compound, is a direct and efficient route to N-unsubstituted aziridines.[1] This process is not a simple SN2 reaction but is mechanistically driven by the internal amine group, which provides "anchimeric assistance."[2] A thorough understanding of this mechanism allows for the optimization of reaction conditions and the strategic design of more complex molecular architectures.

The Core Mechanism: A Tale of Two Steps

The conversion of this compound to 2,2-dimethylaziridine proceeds through a two-step mechanism involving neighboring group participation. This pathway is significantly faster than the analogous intermolecular reaction would be.[3]

Step 1: Formation of the Aziridinium Ion Intermediate

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the adjacent carbon atom bearing the chlorine atom. This intramolecular process displaces the chloride leaving group and forms a strained, cationic three-membered ring known as an aziridinium ion.[4][5] This is the rate-determining step of the reaction.

Several key features define this step:

  • Neighboring Group Participation (NGP): The amine acts as an internal nucleophile, directly participating in the substitution reaction. This intramolecular nature significantly increases the effective concentration of the nucleophile at the reaction site, leading to a substantial rate enhancement.[3][5]

  • Transition State Stabilization: The formation of the three-membered ring proceeds through a transition state that is stabilized by the partial formation of the new C-N bond as the C-Cl bond is broken.

  • The Thorpe-Ingold Effect: The two methyl groups on the C2 carbon are crucial. These bulky geminal substituents compress the bond angle between the reacting amine and chloromethyl groups, effectively forcing them closer together.[6][7] This steric compression, known as the Thorpe-Ingold or gem-dimethyl effect, reduces the entropic barrier to cyclization and dramatically accelerates the reaction rate.[6][8][9] It is now understood that these geminal groups also destabilize the open-chain conformation and populate more folded conformations that favor cyclization.[9]

Figure 1: Formation of the aziridinium ion via NGP.

Step 2: Deprotonation to the Final Product

The aziridinium ion is a charged, acidic intermediate. In the presence of a base (which can be another molecule of the starting amine, the solvent, or an added base), it is rapidly deprotonated to yield the final, neutral product, 2,2-dimethylaziridine.[1] This acid-base step is typically very fast and does not affect the overall reaction rate.

Figure 2: Deprotonation of the intermediate to form the final product.

Key Factors Influencing Cyclization

The efficiency and rate of the cyclization are highly sensitive to the reaction conditions. Optimizing these parameters is essential for laboratory and industrial applications.

Solvent Effects

The choice of solvent plays a critical role in stabilizing the charged transition state and intermediate.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are particularly effective at accelerating the reaction. They can solvate both the departing chloride anion and the cationic aziridinium intermediate through hydrogen bonding.[6] Density functional theory (DFT) studies have shown that explicit water molecules stabilize the transition state, lowering the activation energy for cyclization.[6]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents can also support the reaction by stabilizing the charged species through dipole-dipole interactions, though they are generally less effective than protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The reaction is significantly slower in nonpolar solvents, as they cannot effectively stabilize the polar transition state and charged intermediate, leading to a higher activation energy barrier.

SolventRelative Rate (Hypothetical)Rationale
Water100Excellent stabilization of both Cl⁻ and the aziridinium cation via H-bonding.[6]
Methanol75Good stabilization via H-bonding, but less polar than water.
Acetonitrile15Polar aprotic; stabilizes charge through dipole interactions.[10][11]
Tetrahydrofuran5Moderately polar; limited stabilization.
Hexane1Nonpolar; poor stabilization of charged transition state and intermediates.

Table 1: Hypothetical relative rates of cyclization for this compound in various solvents at 25°C.

pH and Base Effects

The pH of the reaction medium is a critical parameter that must be controlled.

  • Nucleophilicity of the Amine: The intramolecular cyclization relies on the amine being in its neutral, unprotonated form to act as a nucleophile. In acidic conditions (low pH), the amine will be protonated to form an ammonium salt (-NH3⁺). This positively charged species is no longer nucleophilic, and the cyclization reaction will not proceed.

  • Role of a Base: The reaction is typically performed under neutral or slightly basic conditions to ensure a sufficient concentration of the free amine. Often, the reaction is self-catalyzing as the chloride ion is released and the final deprotonation step produces HCl, which can be neutralized by unreacted starting material. However, for quantitative conversion, a non-nucleophilic base may be added to scavenge the acid produced and maintain an optimal pH. A pH-dependent study on a similar bromo-lactonization reaction showed that the reaction pathway can be controlled by pH, highlighting the importance of the protonation state of the reacting groups.[7]

Experimental Investigation and Characterization

A robust experimental protocol is necessary to monitor the reaction and confirm the identity of the product.

Protocol for Monitoring Cyclization Kinetics

This protocol describes a representative method for following the rate of disappearance of the chloride ion via titration.

Experimental_Workflow prep 1. Prepare Stock Solution Dissolve a known mass of this compound in the chosen solvent (e.g., 50:50 ethanol/water). thermo 2. Thermostat Reaction Vessel Place the vessel in a constant temperature bath (e.g., 25.0 ± 0.1 °C). prep->thermo start 3. Initiate Reaction & Start Timer Allow solution to equilibrate, then start the timer. This is t=0. thermo->start aliquot 4. Withdraw Aliquots At timed intervals (e.g., 5, 10, 20, 40, 60 min), withdraw a precise volume (e.g., 5.00 mL). start->aliquot quench 5. Quench Reaction Immediately add the aliquot to a flask containing cold dilute nitric acid to stop the reaction. aliquot->quench repeat 7. Repeat & Analyze Repeat steps 4-6 until the reaction is complete. Plot [Cl⁻] vs. time to determine the rate constant. aliquot->repeat Repeat for each time point titrate 6. Titrate for Chloride Ion Titrate the quenched sample with a standardized silver nitrate (AgNO₃) solution using an indicator (e.g., potassium chromate). quench->titrate titrate->repeat

Figure 3: Workflow for monitoring reaction kinetics by titration.

Characterization of 2,2-Dimethylaziridine

The final product, 2,2-dimethylaziridine, can be characterized using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show a singlet for the two equivalent methyl groups (C(CH₃)₂) and a singlet for the two equivalent methylene protons of the aziridine ring (-CH₂-). A broad singlet for the N-H proton will also be observed.

    • ¹³C NMR: Will show three distinct signals: one for the quaternary carbon (C(CH₃)₂), one for the methyl carbons (-CH₃), and one for the methylene carbon (-CH₂-).[5][12][13]

  • Infrared (IR) Spectroscopy: Key peaks include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).[12][14]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) will be observed at m/z = 71. Common fragmentation patterns include the loss of a methyl group (m/z = 56).[12]

  • Physical Properties: 2,2-dimethylaziridine is a liquid with a boiling point of approximately 49°C.[15]

Conclusion

The intramolecular cyclization of this compound is a powerful and mechanistically insightful reaction. Its efficiency is a direct consequence of neighboring group participation by the amine, which is significantly accelerated by the Thorpe-Ingold effect from the gem-dimethyl substituents. The reaction rate is highly dependent on controllable experimental factors, with polar protic solvents and a neutral to basic pH providing the optimal conditions for the formation of the key aziridinium ion intermediate. The principles demonstrated by this reaction—anchimeric assistance, steric acceleration, and solvent effects—are fundamental concepts in physical organic chemistry and are broadly applicable in the strategic design of synthetic routes for nitrogen-containing molecules in pharmaceutical and materials science.

References

  • Wikipedia. (n.d.). Thorpe–Ingold effect.
  • Wang, Z. (2010). Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry. Chinese Journal of Organic Chemistry.
  • Klán, P., & Wirz, J. (2004). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. Organic & Biomolecular Chemistry, 2(7), 1098-103.
  • Chem-Station. (2016). Thorpe-Ingold Effect.
  • Majumdar, N., & Tantillo, D. J. (2014). Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. The Journal of Organic Chemistry, 79(20), 9549–9563.
  • SpectraBase. (n.d.). 2,2-Dimethyl-aziridine.
  • Lee, S. H., et al. (2017). Synthetic and Theoretical Investigation on One-Pot Halogenation of β-Amino Alcohols and Nucleophilic Ring Opening of Aziridinium Ions. Molecules, 22(10), 1675.
  • PubChem. (n.d.). 2,2-Dimethylaziridine.
  • Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(7), 1774.
  • Wikipedia. (n.d.). Aziridine.
  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms.
  • Wikipedia. (n.d.). Neighbouring group participation.
  • SpectraBase. (n.d.). 2,2-Dimethyl-aziridine - 13C NMR.
  • Rao, J., et al. (2019). Exploring the Condensation Reaction between Aromatic Nitriles and Amino Thiols To Optimize In Situ Nanoparticle Formation for the Imaging of Proteases and Glycosidases in Cells. ACS Omega, 4(7), 11845–11853.
  • Grokipedia. (n.d.). Neighbouring group participation.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

Discovery and first synthesis of 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in various chemical syntheses. While a singular, definitive publication detailing the "first synthesis" of this compound is not readily apparent in surveyed historical literature, this guide elucidates the most probable and historically relevant synthetic pathways. Furthermore, it presents contemporary, optimized protocols, detailed characterization data, and essential safety information. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering both historical context and practical, actionable laboratory procedures.

Introduction and Retrosynthetic Analysis

This compound, also known as N-chloro-tert-butylamine, is a member of the N-haloamine class of compounds. These molecules are characterized by a nitrogen-halogen bond and are recognized for their utility as reactive intermediates in organic synthesis. The electrophilic nature of the chlorine atom in N-chloroamines allows them to participate in a variety of reactions, including the synthesis of nitrogen-containing heterocycles and other complex amines.

A retrosynthetic analysis of this compound points to a straightforward and logical disconnection at the nitrogen-chlorine bond. This suggests that the most direct synthetic approach is the N-chlorination of the corresponding primary amine, 2-methylpropan-2-amine (tert-butylamine).

Retrosynthetic Pathway

Caption: Retrosynthetic analysis of this compound.

Plausible First Synthesis: N-Chlorination with Hypochlorite

The mid-20th century saw extensive research into the synthesis and reactions of chloramines, largely driven by their use as disinfectants and intermediates. A plausible "first synthesis" of this compound would have likely employed a readily available and potent chlorinating agent such as sodium or calcium hypochlorite. The reaction of a primary amine with sodium hypochlorite is a well-established method for the preparation of N-chloroamines.

Underlying Principles and Mechanistic Considerations

The reaction proceeds via the nucleophilic attack of the amine on the electrophilic chlorine of hypochlorous acid (formed in situ from hypochlorite in the presence of an acid or water). The reaction is typically carried out at low temperatures to minimize the decomposition of the often-unstable N-chloroamine product.

Detailed Experimental Protocol

Materials:

  • 2-Methylpropan-2-amine (tert-butylamine)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration determined by titration)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice bath

  • Separatory funnel

Procedure:

  • A solution of 2-methylpropan-2-amine (1.0 equivalent) in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • A pre-cooled aqueous solution of sodium hypochlorite (1.05 equivalents) is added dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 0 °C.

  • The reaction mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with two portions of diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure at low temperature to yield crude this compound.

Self-Validation and Trustworthiness: The progress of the reaction can be monitored by testing for the presence of active chlorine using potassium iodide-starch paper. The disappearance of the starting amine can be monitored by thin-layer chromatography (TLC).

Reaction Scheme: N-Chlorination with Hypochlorite

hypochlorite_synthesis cluster_reactants Reactants cluster_products Products tert-Butylamine tert-Butylamine N-Chloro-tert-butylamine This compound tert-Butylamine->N-Chloro-tert-butylamine NaOCl Sodium Hypochlorite NaOCl->N-Chloro-tert-butylamine NaOH Sodium Hydroxide ncs_synthesis cluster_reactants Reactants cluster_products Products tert-Butylamine tert-Butylamine N-Chloro-tert-butylamine This compound tert-Butylamine->N-Chloro-tert-butylamine NCS N-Chlorosuccinimide NCS->N-Chloro-tert-butylamine Succinimide Succinimide

Caption: Synthesis of this compound using N-Chlorosuccinimide.

Physicochemical Properties and Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized this compound.

PropertyValueReference
CAS Number 30533-55-2[1]
Molecular Formula C₄H₁₀ClN[1]
Molecular Weight 107.58 g/mol [1]
Appearance Not specified, likely a liquid
Boiling Point 126.2 °C at 760 mmHg[2]
Density 0.98 g/cm³[2]
Flash Point 30.1 °C[2]

Hydrochloride Salt Properties:

PropertyValueReference
CAS Number 23184-92-1[2][3]
Molecular Formula C₄H₁₁Cl₂N[3]
Molecular Weight 144.04 g/mol [3]
Appearance Powder
Melting Point 192-194 °C
Spectroscopic Data
  • ¹H NMR (CDCl₃): δ ~2.9 (s, 2H, -CH₂Cl), ~1.3 (s, 6H, -C(CH₃)₂), ~1.2 (s, 2H, -NH₂). Note: The amino protons may be broad and their chemical shift can vary with concentration and solvent.

  • ¹³C NMR (CDCl₃): δ ~58 (-C(CH₃)₂), ~50 (-CH₂Cl), ~28 (-C(CH₃)₂).

  • IR (neat): ν ~3300-3400 cm⁻¹ (N-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1470 cm⁻¹ (C-H bend), ~750 cm⁻¹ (C-Cl stretch).

  • Mass Spectrometry (EI): m/z 107 (M⁺), 92 (M⁺ - CH₃), 72 (M⁺ - Cl). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable.

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a well-ventilated fume hood. [3]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is harmful if swallowed and may cause skin and eye irritation. [3]

Conclusion

While the precise historical "discovery" of this compound remains elusive in readily accessible literature, its synthesis can be reliably achieved through well-established N-chlorination methodologies. This guide has provided a plausible historical synthesis protocol alongside a modern, optimized procedure using NCS. The detailed experimental steps, characterization data, and safety information presented herein are intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this valuable chemical intermediate.

References

  • Raleigh, C. W., & Mesiah, R. N. (1966). U.S. Patent No. 3,254,952. Washington, DC: U.S.
  • LookChem. (n.d.). This compound.
  • Thomas, E. L., Grisham, M. B., & Jefferson, M. M. (1986). Preparation and characterization of chloramines. Methods in Enzymology, 132, 569-585. URL
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 407726, this compound.
  • ResearchGate. (n.d.). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine.
  • Krasowska, D., & Kavala, M. (2010). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.
  • Sisler, H. H., & Mattair, R. (1950). U.S. Patent No. 4,789,539. Washington, DC: U.S.
  • Veeraiah, M. K., & Kumar, A. (2014). Oxidation of n-Propylamine and n-Butylamine by ChloramineB and Chloramine-T in Basic Medium: A Kinetic Study. International Journal of Chemical Kinetics, 46(10), 577-587.
  • Charpentier, P. (1981). EP Patent No. 0040153B1.
  • CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol - Google Patents. (n.d.).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23045619, this compound hydrochloride.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride.
  • Bunkan, A. J. C., et al. (2015). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A, 119(40), 10148-10161.
  • Kovacic, P., Lowery, M. K., & Field, K. W. (1970). Chemistry of N-bromamines and N-chloramines. Chemical Reviews, 70(6), 639-665. URL
  • Wikipedia contributors. (2024, October 26). tert-Butylamine. In Wikipedia, The Free Encyclopedia.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6385, tert-Butylamine.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • CHEM21. (n.d.). Case Study: Formation of N-chloramines in Flow.
  • Talybov, A. H., & Al-Youbi, A. O. (2013). Synthesis of Substituted N-Alkylamines in Aqueous Media. Green and Sustainable Chemistry, 3(1), 31-35.
  • Strieth-Kalthoff, F., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
  • Organic Chemistry Portal. (n.d.). N-Chlorinations.
  • Wikipedia contributors. (2024, November 11). Chloral hydrate. In Wikipedia, The Free Encyclopedia.
  • Yang, X., et al. (2017). Formation of organic chloramines during chlorination of 18 compounds.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for 1-Chloro-2-methylpropan-2-amine (CAS No: 23184-92-1), a key intermediate in various synthetic applications.[1][2][3] Developed for researchers, chemists, and professionals in drug development, this document moves beyond a simple checklist of precautions. It delves into the rationale behind each procedural step, fostering a culture of safety through a deep understanding of the material's properties and potential hazards. Our focus is on creating self-validating systems of operation that ensure both personal safety and experimental integrity.

Compound Profile and Hazard Identification

This compound is a bifunctional molecule containing both a primary amine and a primary alkyl chloride. This unique structure makes it a valuable building block but also introduces specific handling challenges. A thorough understanding of its physicochemical properties is the foundation of safe laboratory practice.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 23184-92-1[1][2][3]
Molecular Formula C₄H₁₁Cl₂N[2][3]
Molecular Weight 144.04 g/mol [1][2]
Appearance Powder
Melting Point 192-194 °C
Boiling Point 126.2°C at 760 mmHg[1]
Flash Point 30.1°C[1]
Density 0.98 g/cm³[1]

The hydrochloride salt is a solid, which simplifies handling by reducing the risk of inhalation compared to a volatile liquid. However, the free amine is a liquid with a low flash point, indicating a significant fire hazard.[1]

Core Hazards:

  • Flammability: The free amine is a highly flammable liquid and vapor. Vapors are heavier than air and can travel to an ignition source, causing a flashback.[4][5]

  • Toxicity: The compound is harmful if swallowed.[2] While comprehensive toxicological data is not available, it is presumed to be harmful if inhaled or absorbed through the skin.[4]

  • Irritation: It is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

  • Reactivity: The presence of both an amine and an alkyl chloride group suggests potential for self-reactivity or hazardous reactions with incompatible materials.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not merely a regulatory requirement; it is a critical barrier against exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing, such as during transfers of larger quantities or when handling the liquid free amine.[4][6] This dual protection is essential to prevent severe eye irritation.[2]

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for incidental contact.[7] However, for prolonged handling or immersion, it is crucial to consult the glove manufacturer's resistance data. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[4][6]

    • Lab Coat: A flame-resistant lab coat is essential due to the flammability of the free amine.[7] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]

Standard Operating Procedures: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Receipt: Upon receipt, inspect the container for any signs of damage.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5][8] The container should be kept tightly closed to prevent the escape of vapors and contamination.[4][6] Store away from incompatible materials, particularly strong oxidizing agents.[8]

Safe Handling and Experimental Workflow

The following workflow is designed to minimize exposure and mitigate risks during experimental procedures.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal Prep Don Appropriate PPE Area Ensure Work Area is Clean and Uncluttered Prep->Area Hood Verify Fume Hood Functionality Area->Hood Weigh Weigh Solid in Fume Hood Hood->Weigh Dispense Dispense Liquid Slowly to Avoid Splashes Weigh->Dispense Heat Use Controlled Heating Source (e.g., Heating Mantle) Dispense->Heat Monitor Monitor Reaction for Exotherms Heat->Monitor Waste Segregate Halogenated Organic Waste Monitor->Waste Decon Decontaminate Glassware and Surfaces Waste->Decon Dispose Dispose of Waste via Approved Channels Decon->Dispose

Figure 1: Safe Handling Workflow for this compound.

Step-by-Step Protocol for a Typical Synthetic Application:

  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Prepare all necessary reagents and equipment before handling the compound.

  • Handling:

    • When weighing the solid hydrochloride salt, do so within the fume hood to contain any dust.

    • If using the liquid free amine, dispense it slowly and carefully to prevent splashing. Use a funnel for transfers between containers.[7]

  • Reaction:

    • If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.[7]

    • Be mindful of potential exotherms, especially when reacting with strong nucleophiles or bases.

  • Cleanup and Disposal:

    • All waste containing this compound should be collected in a properly labeled, sealed hazardous waste container designated for halogenated organic waste.[9]

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Dispose of all waste through your institution's environmental health and safety office.[8] Do not dispose of this chemical down the drain.[4][6]

Emergency Procedures: A Calm and Coordinated Response

In the event of an emergency, a clear and practiced response is crucial.

Spills

G cluster_small_spill Small Spill (in Fume Hood) cluster_large_spill Large Spill (Outside Fume Hood) Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Ignition Eliminate Ignition Sources Alert->Ignition Absorb Absorb with Inert Material (e.g., Sand, Vermiculite) Ignition->Absorb If Small Spill Evacuate_Lab Evacuate the Laboratory Ignition->Evacuate_Lab If Large Spill Collect Collect in a Sealed Container for Disposal Absorb->Collect Clean Clean Spill Area with Soap and Water Collect->Clean Call_EHS Contact Environmental Health & Safety Evacuate_Lab->Call_EHS

Figure 2: Spill Response Workflow.
  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent.[9]

    • Collect the contaminated material into a sealed container for hazardous waste disposal.[9]

    • Clean the spill area with soap and water.[9]

  • Major Spill (outside a fume hood):

    • Evacuate all non-essential personnel from the area.[9]

    • Eliminate all sources of ignition.[9][10]

    • Contact your institution's emergency response team or environmental health and safety office immediately.[9]

Exposures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][6] Seek immediate medical attention.

Fire
  • In case of a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[4]

  • For a larger fire, or if the fire is out of control, evacuate the area and contact the fire department.

  • Be aware that hazardous combustion products, including carbon oxides and hydrogen chloride gas, will be produced in a fire. Firefighters should wear self-contained breathing apparatus.

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the implementation of robust safety protocols. This guide provides the foundational knowledge and procedural framework to achieve this. By internalizing the principles outlined herein, researchers can confidently and safely leverage the synthetic utility of this valuable compound.

References

  • This compound - LookChem. (n.d.).
  • SAFETY DATA SHEET. (2025, November 6).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • This compound hydrochloride | C4H11Cl2N | CID 23045619 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • This compound | C4H10ClN | CID 407726 - PubChem. (n.d.).
  • This compound hydrochloride | 23184-92-1 - Sigma-Aldrich. (n.d.).
  • 23184-92-1 | this compound hydrochloride | ChemScene. (n.d.).
  • SIGMA-ALDRICH - Harper College. (2010, July 24).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • 1-Chloro-2-methylpropene-513-37-1 - University of Georgia Office of Research. (n.d.).
  • SAFETY DATA SHEET - Chem Service. (2016, September 26).
  • Personal protective equipment for handling 1-Chloro-2-(2-methylpropoxy)benzene - Benchchem. (n.d.).
  • Application Notes and Protocols: Safe Handling of 1-Chloro-2-methyl-2-propanol - Benchchem. (n.d.).

Sources

Thermochemical properties of 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Thermochemical Properties of 1-Chloro-2-methylpropan-2-amine

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of this compound, a crucial yet under-characterized intermediate in synthetic chemistry. Given the limited availability of direct experimental data, this document synthesizes information from related compounds and establishes a robust framework for both computational prediction and experimental determination of its key thermochemical parameters. We delve into high-accuracy ab initio computational workflows and detail established calorimetric and thermal analysis protocols. The causality behind methodological choices is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, process chemists, and drug development professionals who require a deep understanding of the compound's energetic properties for reaction modeling, process optimization, and safety assessment.

Introduction to this compound

Chemical Identity and Structure

This compound is a halogenated aliphatic amine. Its structure features a tertiary carbon atom bonded to an amino group, a chloromethyl group, and two methyl groups. This arrangement suggests a unique interplay of steric and electronic effects that influence its reactivity and thermochemical behavior. The hydrochloride salt is the more common commercially available form.[1][2]

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₄H₁₀ClN[3]
Molecular Weight 107.58 g/mol [3]
CAS Number 30533-55-2 (free base)[3]
CAS Number 23184-92-1 (hydrochloride)[1][2]
Canonical SMILES CC(C)(CCl)N[3]
Significance and Applications

While specific applications for this compound are not extensively documented in public literature, its structure is analogous to intermediates used in the synthesis of pharmaceuticals and other specialty chemicals. The primary amine and the reactive alkyl chloride functionalities make it a versatile building block for introducing a neopentyl amine moiety into larger molecules. Related compounds like 1-Chloro-2-methylpropane are fundamental reactive intermediates for producing amine derivatives essential in pharmaceuticals, agrochemicals, and polymers.[4][5]

Importance of Thermochemical Properties

A thorough understanding of a compound's thermochemical properties is paramount for safe and efficient chemical process development. Key parameters include:

  • Enthalpy of Formation (ΔHf°): Dictates the energy content of the molecule and is essential for calculating the heat of reaction (ΔHr°) for any transformation it undergoes. This is critical for reactor design and preventing thermal runaway events.

  • Heat Capacity (Cp): Measures the amount of heat required to raise the temperature of the substance. This data is vital for managing temperature changes during processing and for physical hazard assessments.

  • Entropy (S°): A measure of molecular disorder, which, along with enthalpy, determines the Gibbs Free Energy (ΔG°) and thus the spontaneity and equilibrium position of a reaction.

  • Thermal Stability: Defines the temperature at which the molecule begins to decompose, providing critical information for safe handling, storage, and processing temperatures.

Known and Estimated Thermochemical Properties

PropertyValueNotesSource
Melting Point 192-194 °CHydrochloride salt
Boiling Point 126.2 °C at 760 mmHgLikely a predicted value[6]
Flash Point 30.1 °CLikely a predicted value[6]
Density 0.98 g/cm³Likely a predicted value[6]
Enthalpy of Formation Not availableRequires experimental determination or high-level computation
Standard Entropy Not availableRequires experimental determination or high-level computation
Heat Capacity Not availableRequires experimental determination or high-level computation

The scarcity of data necessitates the use of robust predictive and experimental methods, as detailed in the following section.

Methodologies for Determining Thermochemical Properties

This section provides a dual-pronged approach for accurately determining the thermochemical properties of this compound, combining state-of-the-art computational chemistry with established experimental protocols.

Computational Thermochemistry: The Ab Initio Approach

For uncharacterized or highly reactive molecules, computational quantum chemistry provides a powerful, safe, and cost-effective means of predicting thermochemical properties with high accuracy.

Calculating energies for halogen-containing compounds requires carefully constructed ab initio computational recipes that account for fine quantum mechanical effects.[7][8] High-level composite methods, such as the Gaussian-n (G4, G4MP2) or Weizmann-n (Wn) theories, are designed to approximate the results of a very high-level calculation through a series of smaller, more manageable computations.[9] These methods systematically address challenges like electron correlation and basis set incompleteness, which are particularly significant for molecules containing both halogens and nitrogen. Studies on inorganic chloramines have demonstrated that these methods can achieve "benchmark accuracy" with uncertainties in the range of 1-3 kJ/mol for computed thermodynamic properties.[10]

The G4 theory is an excellent choice for this application, offering a balance of high accuracy and computational feasibility for a molecule of this size. It builds upon previous methods by refining electron correlation treatments, utilizing larger basis sets, and including empirical corrections to account for remaining deficiencies.

The following protocol outlines the necessary steps to calculate the gas-phase enthalpy of formation using G4 theory.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: Perform an initial geometry optimization using a reliable density functional theory (DFT) method, such as B3LYP, with a reasonably large basis set (e.g., 6-31G(d)). This provides a stable starting structure.

  • Frequency Calculation:

    • Objective: To verify that the optimized structure is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

    • Method: Perform a frequency calculation at the same level of theory as the optimization (B3LYP/6-31G(d)).

    • Validation: A true minimum will have zero imaginary frequencies. The output provides the ZPVE, which is a critical quantum mechanical correction to the total energy.

  • High-Level Single-Point Energy Calculations:

    • Objective: To compute a highly accurate electronic energy using the optimized geometry.

    • Method: This is the core of the G4 protocol. It involves a series of single-point energy calculations using progressively more sophisticated methods and larger basis sets (e.g., CCSD(T), MP4). The G4 procedure automatically combines these energies to extrapolate to a near-exact solution.

  • Atomization Energy Calculation:

    • Objective: To determine the energy required to break the molecule into its constituent atoms.

    • Method: Repeat steps 1-3 for each constituent atom (C, H, Cl, N) in its ground state. The total atomization energy (ΣE₀) is the sum of the atomic energies minus the G4 energy of the molecule (including ZPVE).

  • Enthalpy of Formation Calculation:

    • Objective: To convert the atomization energy into the standard enthalpy of formation at 298 K.

    • Method: Use the following equation: ΔHf°(Molecule, 298 K) = Σ[ΔHf°(Atoms, 298 K)] - ΣE₀ + H₂₉₈ - H₀

    • Inputs:

      • ΔHf°(Atoms, 298 K): Use well-established experimental values for the enthalpy of formation of the gas-phase atoms.

      • H₂₉₈ - H₀: The thermal correction to enthalpy from 0 K to 298 K, obtained from the frequency calculation in Step 2.

G4_Workflow cluster_prep Initial Structure cluster_opt Geometry Optimization & Verification cluster_energy High-Accuracy Energy Calculation cluster_final Thermochemical Calculation start Input Molecule Structure opt Optimize Geometry (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq check Verify Minimum (Zero Imaginary Frequencies) freq->check zpve Obtain ZPVE & Thermal Corrections freq->zpve g4 G4 Composite Method (Single-Point Energy) check->g4 Proceed if Minimum atomize Calculate Atomization Energy g4->atomize zpve->atomize final_h Calculate Enthalpy of Formation (ΔHf° at 298 K) atomize->final_h

Caption: Computational workflow for determining enthalpy of formation via G4 theory.

Experimental Determination of Thermochemical Properties

Experimental validation is the gold standard. The following protocols are essential for a comprehensive thermochemical characterization.

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions.[11]

  • Enthalpy of Combustion via Bomb Calorimetry: For organic compounds, the standard enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion (ΔHc°). The compound is burned in an excess of oxygen in a constant-volume vessel (a "bomb"), and the heat released is measured precisely.[11]

    • Causality: The combustion reaction must be well-defined and complete to yield accurate results. For a chlorinated amine, the products will be CO₂, H₂O, N₂, and HCl. A rotating-bomb calorimeter is often preferred for halogenated compounds to ensure the final products (like aqueous HCl) are in a well-defined thermodynamic state. A small amount of a reducing agent like arsenious oxide may be added to the bomb to reduce any free chlorine to chloride, ensuring a single halogen product.

  • Heat Capacity via Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique can precisely determine the heat capacity (Cp) of the substance as a function of temperature.

  • Calorimeter Calibration:

    • Objective: To determine the heat capacity of the calorimeter system (C_cal).

    • Method: Combust a certified standard reference material with a known enthalpy of combustion (e.g., benzoic acid) in the calorimeter. Measure the temperature rise (ΔT).

    • Calculation: C_cal = (ΔH_combustion_standard * mass_standard) / ΔT

  • Sample Preparation:

    • Objective: Prepare the sample for complete combustion.

    • Method: Accurately weigh a sample of this compound (typically in a gelatin capsule for liquids). Place it in the crucible inside the bomb. Add a known amount of distilled water to the bomb to dissolve the resulting HCl.

  • Combustion:

    • Objective: Combust the sample and measure the temperature change.

    • Method: Seal the bomb, pressurize it with high-purity oxygen (e.g., 30 atm), and place it in the calorimeter's water jacket. Ignite the sample and record the temperature change (ΔT_sample) until thermal equilibrium is reached.

  • Product Analysis:

    • Objective: To confirm complete combustion.

    • Method: Analyze the bomb contents after combustion. Titrate the bomb washings with a standard base to quantify the amount of HCl and nitric acid (from residual N₂) formed.

  • Enthalpy Calculation:

    • Objective: To calculate the enthalpy of combustion and subsequently the enthalpy of formation.

    • Method: The total heat released is Q_total = C_cal * ΔT_sample. Corrections are applied for the fuse wire ignition and any side reactions (e.g., nitric acid formation). The energy of combustion (ΔUc°) is calculated and then converted to the enthalpy of combustion (ΔHc°). Finally, using Hess's Law and known ΔHf° values for the combustion products (CO₂, H₂O, HCl), the ΔHf° of the sample is determined.

Calorimetry_Workflow cluster_calib System Calibration cluster_exp Sample Experiment cluster_analysis Analysis & Calculation calib_sample Combust Standard (e.g., Benzoic Acid) calib_measure Measure ΔT_std calib_sample->calib_measure calib_calc Calculate Calorimeter Heat Capacity (C_cal) calib_measure->calib_calc calc_q Calculate Heat Released (Q_total) calib_calc->calc_q prep Prepare & Weigh Sample combust Combust Sample in O₂ Bomb prep->combust measure Measure ΔT_sample combust->measure measure->calc_q analysis Analyze Products (e.g., Titrate HCl) calc_dh Determine ΔHc° and ΔHf° analysis->calc_dh calc_q->calc_dh

Caption: Experimental workflow for determining enthalpy of formation via bomb calorimetry.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for assessing thermal stability.

  • TGA: Measures the change in mass of a sample as a function of temperature. This reveals the onset temperature of decomposition and the mass loss associated with different decomposition steps.

  • DTA: Measures the temperature difference between the sample and a reference material. This indicates whether decomposition processes are exothermic or endothermic.

Safety, Handling, and Thermal Hazard Considerations

While a specific Safety Data Sheet (SDS) for the free base is not widely available, data from the hydrochloride salt and related chloroalkanes provide a basis for safe handling.[12][13][14]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[15] Avoid inhalation of vapors and contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from heat, sparks, open flames, and strong oxidizing agents.[13]

  • Thermal Decomposition: Upon heating, decomposition may occur, potentially releasing toxic fumes of hydrogen chloride and nitrogen oxides. The tertiary amine functionality can be susceptible to oxidation.[16] The C-Cl bond may undergo hydrolysis or elimination reactions, especially under acidic or basic conditions.[16]

  • Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and strong bases.

Conclusion and Future Outlook

The thermochemical properties of this compound are not well-established in the public domain, creating a knowledge gap for its safe and effective use in chemical synthesis. This guide provides a clear and robust framework for closing this gap. The computational workflow using G4 theory offers a reliable path to high-accuracy predictions of its gas-phase enthalpy of formation. These predictions should be corroborated by rigorous experimental work, primarily using bomb calorimetry for enthalpy of formation and DSC for heat capacity. The resulting data will be invaluable for professionals in drug development and process chemistry, enabling more accurate reaction modeling, better process control, and a higher standard of safety.

References

  • Benchmark thermochemistry of chloramines, bromamines, and bromochloramines: halogen oxidants stabilized by electron correl
  • Benchmark thermochemistry of chloramines, bromamines, and bromochloramines: Halogen oxidants stabilized by electron correl
  • Thermodynamic properties of chloramine formation and related reactions during water treatment: A G4MP2, G4, and W1BD theoretical study. (2014). Taylor & Francis Online.
  • Benchmark thermochemistry of chloramines, bromamines, and bromochloramines: halogen oxidants stabilized by electron correl
  • 1-Chloro-2-methylpropane: Properties, Synthesis, and Applications in Organic Chemistry. Chemtron Science.
  • This compound hydrochloride. ChemScene.
  • Equilibria and Speciation of Chloramines, Bromamines, and Bromochloramines in Water. (2015). Environmental Science & Technology.
  • Safety Data Sheet for 1-Chloro-2-methylpropane. (2010). Sigma-Aldrich.
  • This compound. LookChem.
  • Safety Data Sheet for 1-Chloro-2-methylpropane. (2025). MilliporeSigma.
  • This compound.
  • Safety Data Sheet for 1-Chloro-2-methyl-2-propanol. (2025). Fisher Scientific.
  • Safety Data Sheet for 1-Chloro-2-methylpropane. (2016). Chem Service.
  • This compound hydrochloride.
  • This compound hydrochloride. Sigma-Aldrich.
  • Chemical Properties of Propane, 1-chloro-2-methyl- (CAS 513-36-0). Cheméo.
  • 1-Chloro-2-methylpropene-513-37-1. University of Georgia Office of Research.
  • 1-chloro-2-methylpropane -- Critically Evaluated Thermophysical Property D
  • 1-Chloro-2-methylpropane 513-36-0 wiki. Guidechem.
  • 1-(3-Chlorophenyl)
  • Calorimetry: Crash Course Chemistry #19. (2013). YouTube.

Sources

Introduction: Unveiling the Quantum Landscape of a Halogenated Amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 1-Chloro-2-methylpropan-2-amine

This compound (CAS No: 23184-92-1 for the hydrochloride salt) is a bifunctional organic molecule featuring both a reactive chloroalkane and a primary amine group attached to a tertiary carbon.[1][2][3] Its structure suggests potential applications as a synthetic building block in medicinal chemistry and materials science. Understanding the molecule's three-dimensional structure, electronic properties, and reactive sites is paramount for predicting its behavior in chemical reactions and biological systems.

This technical guide provides a comprehensive framework for investigating this compound using quantum chemical calculations. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol. The focus is on leveraging Density Functional Theory (DFT) to elucidate structural parameters, vibrational frequencies, and key electronic properties that govern the molecule's reactivity.

Pillar 1: The Theoretical Framework - Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[4] For a molecule like this compound, containing C, H, N, and Cl, a balance between computational cost and accuracy is essential.

The Method: Density Functional Theory (DFT)

We select Density Functional Theory (DFT) as our computational engine. DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction, offering a favorable compromise between accuracy and computational demand for medium-sized organic molecules.[5][6]

Functional Selection: B3LYP

Within DFT, the choice of the exchange-correlation functional is critical. We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has become a standard method for studying organic molecules due to its proven track record of providing reliable results for geometries, vibrational frequencies, and energies.[7][8][9][10][11] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic effects in molecules like ours.

The Basis Set: Justification for 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. A well-chosen basis set is crucial, especially for molecules with heteroatoms and potential for non-covalent interactions. We select the 6-311++G(d,p) basis set for the following reasons:

  • 6-311G : This is a triple-zeta valence basis set. It uses three functions to describe each valence atomic orbital, providing significant flexibility for accurately representing the electron distribution involved in chemical bonding.

  • Polarization Functions (d,p) : These functions are essential. The (d) on heavy atoms (C, N, Cl) and (p) on hydrogen atoms allow the orbitals to change shape and direction within the molecular environment. This is critical for accurately describing the polar C-Cl and C-N bonds and the geometry around the nitrogen atom.

  • Diffuse Functions ++ : The first + adds diffuse functions to heavy atoms, and the second + adds them to hydrogen atoms. These functions are large and spread out, making them vital for describing regions of space with low electron density, such as lone pairs on the nitrogen and chlorine atoms, and for accurately modeling potential hydrogen bonding or other non-covalent interactions. For halogenated compounds, in particular, a flexible basis set is important for describing the electron distribution around the halogen.[12][13]

Pillar 2: The Computational Workflow - A Self-Validating Protocol

A scientifically sound computational study is not a single calculation but a sequence of logical steps, where each step validates the previous one. The workflow below ensures that the final results correspond to a true energetic minimum on the potential energy surface.

G cluster_0 Computational Protocol A 1. Initial 3D Structure Generation (e.g., via Avogadro, ChemDraw) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Frequency Analysis (DFT: B3LYP/6-311++G(d,p)) B->C Optimized Geometry D Validation Check: Are there imaginary frequencies? C->D Vibrational Modes E No: Structure is a true minimum. Proceed to property analysis. D->E [0 Imaginary Frequencies] F Yes: Structure is a saddle point. Modify geometry and return to Step 2. D->F [≥1 Imaginary Frequencies] F->B

Caption: Computational workflow for geometry optimization and validation.

Step-by-Step Protocol for Geometry Optimization & Frequency Analysis

This protocol is software-agnostic and outlines the core scientific steps.

  • Construct Initial Geometry :

    • Action : Draw the 2D structure of this compound and convert it to a 3D model using software like Avogadro or GaussView.

    • Causality : A reasonable starting geometry, even if imperfect, reduces the number of computational steps required to find the energy minimum, saving significant time.

  • Perform Geometry Optimization :

    • Action : Submit the 3D structure for a geometry optimization calculation. The software will iteratively adjust bond lengths, angles, and dihedrals to find the arrangement with the lowest possible electronic energy.[14][15]

    • Keywords (Typical) : Opt, B3LYP, 6-311++G(d,p).

    • Causality : This step locates a stationary point on the potential energy surface. However, optimization alone does not guarantee this point is a stable molecule (a minimum) rather than a transition state (a saddle point).[16][17]

  • Execute Frequency Analysis :

    • Action : Using the optimized geometry from the previous step, perform a vibrational frequency calculation.

    • Keywords (Typical) : Freq, B3LYP, 6-311++G(d,p).

    • Causality : This is the critical validation step.[17][18]

      • A True Minimum : If all calculated vibrational frequencies are positive (real), the optimized structure corresponds to a true energy minimum.

      • A Transition State : If one imaginary frequency is found, the structure is a first-order saddle point (a transition state). The atomic motion associated with this imaginary frequency shows the path away from the saddle point. The initial geometry must be distorted along this mode and re-optimized.

Pillar 3: Analysis of Molecular Properties

Once a validated minimum-energy structure is obtained, we can calculate and analyze a suite of electronic properties that provide deep chemical insight.

Structural and Energetic Data

The primary output of the optimization is the molecule's 3D structure and its energy. Key structural parameters can be summarized for analysis.

Table 1: Predicted Structural Parameters for this compound

Parameter Description Predicted Value (Å or °)
r(C-Cl) Carbon-Chlorine bond length Value from calculation
r(C-N) Carbon-Nitrogen bond length Value from calculation
r(C-C) Carbon-Carbon bond length Value from calculation
∠(Cl-C-C) Chloro-Carbon-Carbon bond angle Value from calculation
∠(N-C-C) Amino-Carbon-Carbon bond angle Value from calculation
E(ZPE) Zero-Point Vibrational Energy Value from calculation (kcal/mol)
H Enthalpy Value from calculation (kcal/mol)

| G | Gibbs Free Energy | Value from calculation (kcal/mol) |

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[19][20][21] It is invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors.

  • Red Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites susceptible to electrophilic attack . For our molecule, these will be concentrated around the lone pairs of the chlorine and nitrogen atoms.[22]

  • Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are sites susceptible to nucleophilic attack . These will be found around the hydrogen atoms of the amine group.[22]

  • Green/Yellow Regions : Represent areas of neutral or intermediate potential.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and localization of these orbitals are fundamental to understanding chemical reactivity.[23]

  • HOMO : This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is a good electron donor. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair.

  • LUMO : This orbital acts as the primary electron acceptor. A molecule with a low-energy LUMO is a good electron acceptor. The LUMO is likely to have significant contributions from the antibonding σ*(C-Cl) orbital, indicating that this bond is the likely site for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[24][25][26] This parameter is widely used in drug design to tune reactivity and stability.[27]

Natural Bond Orbital (NBO) Analysis

While canonical molecular orbitals (like HOMO and LUMO) are delocalized across the entire molecule, NBO analysis transforms them into a localized, intuitive Lewis-like picture of bonding.[28][29][30] NBO analysis provides quantitative insights into:

  • Natural Atomic Charges : A more robust measure of charge distribution than other methods like Mulliken charges.[31]

  • Hybridization : The precise spx character of atoms in bonds and lone pairs.

  • Donor-Acceptor Interactions : NBO analysis can quantify stabilizing interactions, such as hyperconjugation. For example, it can measure the stabilizing energy from the interaction of the nitrogen lone pair (a donor NBO) with the antibonding C-Cl orbital (an acceptor NBO).[32]

G cluster_1 Property Analysis & Interpretation OptGeom Validated Minimum Energy Geometry MEP Molecular Electrostatic Potential (MEP) - Identifies reactive sites - Predicts intermolecular interactions OptGeom->MEP FMO Frontier Molecular Orbitals (FMO) - HOMO/LUMO energies & gap - Predicts kinetic stability & reactivity OptGeom->FMO NBO Natural Bond Orbital (NBO) - Atomic charges & hybridization - Quantifies hyperconjugation OptGeom->NBO

Caption: Relationship between the optimized structure and key electronic property analyses.

Conclusion

The computational protocol detailed in this guide provides a robust, accurate, and scientifically validated approach to characterizing this compound at the quantum mechanical level. By combining DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set with a rigorous workflow of optimization and frequency validation, researchers can obtain reliable data on the molecule's structure, stability, and electronic properties. The subsequent analysis of MEP, FMOs, and NBOs translates this data into actionable chemical insights, predicting sites of reactivity and guiding further experimental work in drug development and chemical synthesis.

References

  • This compound. LookChem. [Link]
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Tutorial: Electrostatic Potential Maps. UC Santa Barbara. [Link]
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. CiteSeerX. [Link]
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • ORCA ESP Maps Tutorial | Visualizing Electrostatic Potential with GaussView & VMD. YouTube. [Link]
  • Generating an Electrostatic Potential Map of a Molecule. Chemistry LibreTexts. [Link]
  • Viewing Electrost
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. YouTube. [Link]
  • Natural Bond Orbitals (NBO) in Organic Chemistry. blogspot.com. [Link]
  • N
  • Computational study of small organic molecular using density functional theory (DFT). SlideShare. [Link]
  • This compound. PubChem. [Link]
  • Running a Geometry Optimization and Frequencies Calcul
  • A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces.
  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]
  • Assessment of XC functionals for the study of organic molecules with superhalogen substitution. A systematic comparison between DFT and CCSD(T). AIP Publishing. [Link]
  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]
  • Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules.
  • This compound hydrochloride. PubChem. [Link]
  • N
  • Best‐Practice DFT Protocols for Basic Molecular Comput
  • DFT Study of the Structure and Property of Small Organic Hole-Transporting Molecules.
  • What are "Natural Atomic Orbitals" (NAOs)?. nbo.chem.wisc.edu. [Link]
  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models.
  • What basis should I select for calculation of halogen compounds?.
  • Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliph
  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]
  • Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths.
  • Multi-step Geometry Optimization with ORCA. Dr Anthony Nash MRSC. [Link]
  • HOMO/LUMO orbitals of FDA approved drugs in gas and solvent (water) phase.
  • Geometry Optimiz
  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein deriv
  • Computational chemistry: Optimized geometry and frequencies calcul
  • Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. MDPI. [Link]
  • Interaction Nature and Computational Methods for Halogen Bonding: A Perspective.
  • Insights into enzymatic halogenation from computational studies.
  • Choosing the Right Basis Set. ChemistryViews. [Link]
  • Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. PMC. [Link]
  • How to choose a basis set in DFT calcul
  • Basis Set Selection for Molecular Calcul

Sources

Chirality and stereochemistry of 1-Chloro-2-methylpropan-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chirality and Stereochemistry of 1-Chloro-2-methylpropan-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemical aspects of derivatives of this compound. While the parent molecule is achiral, its derivatives represent a valuable class of building blocks in medicinal chemistry, where the introduction of stereocenters is pivotal for biological activity. This document, written from the perspective of a Senior Application Scientist, delves into the principles of stereoselective synthesis, methodologies for enantiomeric separation and analysis, and the overarching significance of chirality in the context of drug discovery and development. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Foundational Concepts: Chirality in Drug Design

In chemistry, a molecule is defined as chiral if it is non-superimposable on its mirror image.[1] This property, much like the relationship between left and right hands, is fundamental in the biological sciences. The two non-superimposable mirror-image forms of a chiral molecule are called enantiomers .[2] Enantiomers share identical physical properties (e.g., boiling point, solubility) in an achiral environment, but they can exhibit profoundly different biological activities.[1][3] This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the enantiomers of a drug molecule.

The significance of this is paramount in drug development. Approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments.[4] Often, one enantiomer (the eutomer ) is responsible for the desired therapeutic effect, while the other (the distomer ) may be less active, inactive, or even contribute to undesirable side effects or toxicity.[5] This reality has driven a paradigm shift in the pharmaceutical industry towards the development of single-enantiomer drugs, a strategy sometimes referred to as "chiral switching".[3][5]

The this compound Scaffold: An Achiral Progenitor

The core molecule, this compound, has the following structure:

Structure: Cl-CH₂-C(CH₃)₂(NH₂)

An analysis of the central carbon atom (C2) reveals that it is bonded to two identical methyl groups, a chloromethyl group, and an amino group. Because a stereocenter requires four distinct groups, this compound is itself an achiral molecule.[2][6]

The value of this scaffold lies in its potential to be transformed into a diverse array of chiral derivatives . By chemically modifying this progenitor, stereocenters can be introduced, unlocking its potential for creating novel, enantiomerically pure molecules for drug discovery programs. The presence of a primary amine and a reactive alkyl chloride provides two distinct handles for synthetic elaboration.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry.[4] For derivatives of this compound, several robust strategies can be employed to control stereochemistry. The choice of method is dictated by the specific target molecule and the desired stereoisomer.

Strategy A: Asymmetric Hydrogenation of Prochiral Imines

One of the most direct methods for producing chiral amines is the asymmetric hydrogenation of prochiral imines.[4] This approach involves converting a ketone precursor into an imine, which is then hydrogenated using a chiral transition-metal catalyst.

Conceptual Workflow:

  • Precursor Synthesis: Synthesize the corresponding ketone, 1-chloro-3-methylbutan-2-one.

  • Imine Formation: React the ketone with ammonia or a primary amine to form the prochiral imine.

  • Asymmetric Hydrogenation: Hydrogenate the imine using a chiral catalyst (e.g., based on Rhodium, Iridium, or Ruthenium) to yield the enantioenriched chiral amine derivative.[4]

Protocol 2.1: Representative Asymmetric Transfer Hydrogenation

This protocol is adapted from established methods for α-ketoamine hydrogenation and serves as a starting point for optimization.[7]

  • Catalyst Preparation: In a nitrogen-purged glovebox, add a chiral Ru(II) catalyst (e.g., RuCl) (0.5 mol%) and formic acid/triethylamine (5:2 azeotrope) as the hydrogen source to a reaction vessel.

  • Reaction Setup: Dissolve the imine precursor of the this compound derivative in an appropriate solvent (e.g., dichloromethane).

  • Hydrogenation: Add the imine solution to the catalyst mixture. Stir the reaction at the designated temperature (e.g., 28 °C) and monitor for completion by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting enantioenriched amine derivative by flash column chromatography.

Strategy B: Enzymatic Kinetic Resolution

Biocatalysis offers a powerful and environmentally benign alternative for producing chiral compounds.[8] Enzymatic kinetic resolution relies on an enzyme, typically a lipase or protease, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.

Conceptual Workflow:

  • Racemate Synthesis: Prepare a racemic mixture of a suitable derivative (e.g., an N-acylated derivative of this compound where a new stereocenter has been introduced).

  • Enzymatic Reaction: Expose the racemate to an enzyme that will selectively hydrolyze or acylate one enantiomer.

  • Separation: Separate the unreacted enantiomer from the product of the enzymatic reaction using standard chromatographic or extraction techniques.

DOT Diagram: General Workflow for Synthesis and Analysis

G cluster_synthesis Stereoselective Synthesis cluster_analysis Purification & Analysis Start Achiral Precursor (this compound) StrategyA Strategy A: Asymmetric Catalysis Start->StrategyA StrategyB Strategy B: Enzymatic Resolution Start->StrategyB StrategyC Strategy C: Chiral Auxiliaries Start->StrategyC Product Enantioenriched Chiral Derivative StrategyA->Product StrategyB->Product StrategyC->Product Purify Chromatographic Purification Product->Purify ChiralSep Chiral Separation (HPLC or GC) Purify->ChiralSep Confirm Stereochemical Confirmation ChiralSep->Confirm

Sources

Methodological & Application

Use of 1-Chloro-2-methylpropan-2-amine in aziridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Use of 1-Chloro-2-methylpropan-2-amine in Aziridine Synthesis

Audience: Researchers, scientists, and drug development professionals.

Guide to the Synthesis of 2,2-Dimethylaziridine via Intramolecular Cyclization of this compound

Abstract

Aziridines are three-membered heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis due to their utility as versatile building blocks.[1][2][3] Their inherent ring strain allows for facile, regioselective ring-opening reactions, providing access to a diverse array of difunctionalized amine derivatives.[3][4] This application note provides a detailed guide to the synthesis of 2,2-dimethylaziridine, a valuable unactivated aziridine, through the base-mediated intramolecular cyclization of its precursor, this compound hydrochloride. We will cover the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss key optimization parameters, and offer a troubleshooting guide for common issues.

Introduction: The Strategic Importance of Aziridines

The aziridine motif is present in numerous biologically active natural products and pharmaceutical agents, including the anticancer drugs Mitomycin C and Thiotepa.[1] The high synthetic value of aziridines stems from their ability to act as electrophiles. Nucleophilic attack leads to the opening of the strained three-membered ring, enabling the stereocontrolled introduction of two new functionalities.

While many methods exist for aziridine synthesis, such as nitrene additions to olefins or reactions of imines, the intramolecular cyclization of vicinal haloamines represents a direct and classical approach.[1][5][6] This method is analogous to the formation of epoxides from halohydrins and offers a reliable pathway to aziridines. This guide focuses on the synthesis of 2,2-dimethylaziridine from this compound, a process that is efficient and scalable for producing this useful synthetic intermediate.

Reaction Mechanism: Base-Mediated Intramolecular SN2 Cyclization

The formation of 2,2-dimethylaziridine from this compound proceeds via a classical intramolecular nucleophilic substitution (SN2) reaction. The process is initiated by a base, which deprotonates the amine to generate a more nucleophilic amino group. This is a critical step, as the protonated ammonium salt is not nucleophilic. Once deprotonated, the nitrogen's lone pair of electrons attacks the adjacent carbon atom bearing the chlorine atom, displacing the chloride leaving group and forming the three-membered ring.

The key steps are:

  • Deprotonation: A suitable base removes a proton from the primary amine, generating the free amine.

  • Intramolecular Attack: The resulting nucleophilic nitrogen attacks the electrophilic primary carbon bonded to the chlorine atom.

  • Displacement: The chloride ion is expelled as the leaving group, resulting in the formation of the aziridine ring.

This mechanism is a variation of the well-established Gabriel synthesis for amines and is highly efficient for forming small rings when the geometry is favorable.[5]

Caption: Workflow for 2,2-dimethylaziridine synthesis.

Process Optimization and Key Parameters

The efficiency of this aziridination reaction is sensitive to several factors. Understanding these can help maximize yield and purity.

ParameterCondition/ChoiceRationale & Impact on Outcome
Base Strong, inorganic bases like NaOH or KOH are preferred.A strong base is required to effectively deprotonate the ammonium salt to initiate the reaction. Weaker bases may result in incomplete reaction.
Solvent A water-immiscible organic solvent (e.g., diethyl ether).The product is extracted into the organic phase as it is formed, which can help drive the reaction to completion and simplifies the workup.
Temperature Low temperature (0-10 °C) during base addition.Controls the exothermicity of the acid-base neutralization. It also minimizes potential side reactions, such as hydrolysis of the starting chloroamine or oligomerization of the aziridine product.
Drying Agent Potassium Hydroxide (KOH) pellets.Amines are basic, so acidic drying agents like CaCl₂ or MgSO₄ should be avoided. KOH is strongly basic and an excellent desiccant for amines.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction due to insufficient base or reaction time. 2. Loss of product during workup (product is somewhat water-soluble and volatile). 3. Side reactions due to high temperature.1. Ensure at least one molar equivalent of strong base is used and allow for adequate reaction time. 2. Perform multiple extractions (3x) with the organic solvent. Be careful during solvent removal to not distill the product. 3. Strictly maintain low temperatures during the initial base addition.
Product is Impure 1. Incomplete removal of solvent. 2. Water contamination. 3. Presence of starting material.1. Ensure complete removal of the extraction solvent before collecting the product fraction. 2. Ensure the organic extract is thoroughly dried before distillation. 3. Check the boiling point of the collected fraction; redistill if necessary, ensuring a narrow boiling range.
Reaction does not start The starting material is not the free amine but the hydrochloride salt.This is expected. The purpose of the base is to generate the free amine in situ. Ensure the base is added correctly.
Safety and Handling
  • This compound hydrochloride: Is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydroxide / Potassium Hydroxide: Are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The dissolution of NaOH is highly exothermic.

  • Diethyl Ether: Is extremely flammable and volatile. Work in a well-ventilated fume hood, away from any potential ignition sources.

  • 2,2-Dimethylaziridine: Aziridines as a class should be handled as potentially toxic and mutagenic compounds. Always use gloves and safety glasses and work in a fume hood.

Conclusion

The intramolecular cyclization of this compound is a robust and straightforward method for the synthesis of 2,2-dimethylaziridine. By carefully controlling key parameters such as temperature and using appropriate workup procedures, researchers can reliably produce this valuable synthetic intermediate for use in drug discovery and development. This protocol provides a solid foundation for the successful synthesis and purification of this compound.

References
  • Aziridines - Wikipedia. Wikipedia. [Link]
  • Aziridine synthesis by ring-closure of haloimines.
  • Synthesis of Aziridines. YouTube. [Link]
  • Synthesis of aziridines. Organic Chemistry Portal. [Link]
  • Recent updates and future perspectives in aziridine synthesis and reactivity.
  • Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines.
  • Use of α-Chlorinated N-(tert-Butanesulfinyl)imines in the Synthesis of Chiral Aziridines. Organic Chemistry Portal. [Link]
  • Aziridines in Synthesis. Baran Lab, Scripps Research. [Link]
  • 2,2-dimethylaziridine - Synthesis and physical properties. ChemSynthesis. [Link]
  • Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2 H-1,4-oxazines. PubMed. [Link]
  • Aziridine synthesis - Google Patents.
  • Synthesis of β-alkoxy-N-protected phenethylamines via one-pot copper-catalyzed aziridination and ring opening.

Sources

1-Chloro-2-methylpropan-2-amine as a precursor in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-Chloro-2-methylpropan-2-amine: A Sterically Hindered Building Block in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide on the application of this compound, and its commonly used hydrochloride salt, as a versatile precursor in pharmaceutical and fine chemical synthesis. We delve into the unique structural characteristics of this compound—specifically the sterically hindered tertiary carbon adjacent to the primary amine and the reactive primary chloride—which make it a valuable building block. This guide explains the causality behind experimental choices for its use in key synthetic transformations such as O-alkylation of phenols and N-acylation. Detailed, self-validating protocols are provided, alongside essential physicochemical and safety data to ensure proficient and safe laboratory execution.

Introduction: Structural Rationale and Synthetic Potential

This compound (CAS No: 30533-55-2 for the free base, 23184-92-1 for the hydrochloride salt) is a bifunctional organic compound that offers significant potential in medicinal chemistry.[1][2] Its molecular architecture is notable for two key features:

  • A Sterically Hindered Amine: The primary amine group is attached to a tertiary carbon, creating a neopentyl-like arrangement. This steric bulk, similar to that in the widely used intermediate tert-butylamine, can be leveraged to direct reaction pathways, control selectivity, and impart specific conformational properties to the final molecule.[3][4]

  • A Reactive Alkyl Halide: The primary chloro group serves as a good leaving group, providing a reactive handle for nucleophilic substitution reactions. This allows for the covalent linkage of the core 2-amino-2-methylpropyl moiety to a wide range of substrates.

This combination makes this compound an ideal precursor for introducing a sterically demanding, yet functional, side chain into drug candidates, potentially influencing their binding affinity, metabolic stability, and pharmacokinetic profiles.

Core Synthetic Applications

The dual functionality of this compound allows it to be employed in several fundamental synthetic transformations. The choice of reaction conditions dictates which functional group reacts. Generally, the amine is a potent nucleophile, while the chloride is an electrophilic site susceptible to substitution.

Key Synthetic Pathways

G cluster_alkylation Application 1: O/N-Alkylation cluster_acylation Application 2: N-Acylation cluster_cyclization Application 3: Intramolecular Cyclization precursor This compound phenol Phenol / Heterocycle (Nu-H) precursor->phenol Reacts at Chloro- site acyl_chloride Acyl Chloride (R-COCl) precursor->acyl_chloride Reacts at Amino- site aziridine 2,2-Dimethylaziridine precursor->aziridine Strong Base (Intramolecular SN2) ether Aryl Ether / N-Alkyl Product phenol->ether Base (e.g., K2CO3) Solvent (e.g., DMF) amide Substituted Amide acyl_chloride->amide Base Scavenger (e.g., Et3N) Solvent (e.g., DCM)

Caption: Key synthetic transformations using this compound.

2.1 O-Alkylation of Phenols: Synthesis of Aryl Ethers The chloride atom can be displaced by oxygen nucleophiles, such as phenoxides, to form ether linkages. This is a cornerstone reaction in the synthesis of many pharmaceuticals, including the hypolipidemic agent Gemfibrozil, which features a related phenoxy-alkanoic acid structure.[5][6] By using this compound, a 2-amino-2-methylpropyl group can be appended to a phenolic core, a common motif in pharmacologically active molecules.

2.2 N-Acylation: Synthesis of Amides The primary amine is readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This forms a stable amide bond, one of the most prevalent functional groups in pharmaceuticals.[7][8][9] This reaction allows for the modification of the precursor itself, leading to derivatives where the chloro group remains available for subsequent reactions.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis of 1-(2,5-Dimethylphenoxy)-2-methylpropan-2-amine

This protocol details the O-alkylation of 2,5-dimethylphenol, demonstrating the utility of this compound hydrochloride as an alkylating agent.

G start Start: Assemble Reactants reactants 1. Combine 2,5-dimethylphenol, K2CO3, and NaI in DMF. 2. Add this compound HCl. start->reactants reaction Heat reaction mixture to 80-90 °C. Monitor by TLC for consumption of phenol. reactants->reaction Heat & Stir workup 1. Cool to RT, pour into ice-water. 2. Extract with Ethyl Acetate (3x). 3. Wash combined organic layers with brine. reaction->workup Reaction Complete purify 1. Dry organic layer over Na2SO4. 2. Filter and concentrate in vacuo. 3. Purify crude product via column chromatography. workup->purify end End: Characterize Pure Product purify->end

Sources

Application of 1-Chloro-2-methylpropan-2-amine in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 1-Chloro-2-methylpropan-2-amine Hydrochloride in Bioactive Molecule Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, particularly in its hydrochloride salt form for enhanced stability, is a valuable bifunctional building block in medicinal chemistry.[1] Its structure, featuring a primary alkyl chloride primed for nucleophilic substitution and a primary amine on a sterically hindered tertiary carbon, offers a unique synthon for introducing the 2-amino-2-methylpropyl moiety into target scaffolds. This functional group is of significant interest in drug design for its ability to impart desirable pharmacokinetic properties, such as increased metabolic stability and modulation of molecular conformation. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this reagent, detailing the mechanistic rationale, comprehensive experimental protocols, and data interpretation.

Introduction: Structural Features and Synthetic Utility

This compound hydrochloride (CAS No. 23184-92-1) is an organic salt with the molecular formula C₄H₁₁Cl₂N.[1] Its synthetic value is rooted in two key structural features:

  • Reactive Alkyl Chloride: The presence of a chlorine atom on a primary carbon (-CH₂Cl) creates an electrophilic center highly susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the molecule to a wide range of nucleophiles, such as amines, phenols, and thiols, which are common functionalities in drug scaffolds.[2]

  • Sterically Encumbered Amine: The primary amine is attached to a tertiary carbon atom, creating a tert-butylamine or "neopentylamine" substructure. The gem-dimethyl group provides significant steric bulk, which can be strategically employed to influence ligand-receptor binding, restrict conformational flexibility, and, critically, block sites of metabolic oxidation, potentially enhancing the half-life of a drug candidate.

The hydrochloride salt form improves the compound's shelf-life and handling characteristics, though it necessitates the use of a base in subsequent reactions to liberate the free amine if it is intended to act as a nucleophile, or to neutralize the HCl if the alkyl chloride is the reactive site.

Core Application: N-Alkylation via Nucleophilic Substitution

The predominant application of this compound is as an alkylating agent to introduce the 2-amino-2-methylpropyl group onto a nucleophilic substrate. This transformation is a cornerstone of synthetic and medicinal chemistry, enabling the construction of more complex molecules from simpler precursors.[3]

Mechanistic Rationale

The reaction proceeds via a classical Sₙ2 mechanism. A nucleophile (e.g., a secondary amine from a core scaffold) attacks the electrophilic carbon atom bonded to the chlorine. This occurs in a single, concerted step involving a backside attack relative to the leaving group (chloride ion). The choice of a polar aprotic solvent, such as acetonitrile or DMF, is crucial as it effectively solvates the counter-ion of the base but does not strongly solvate the nucleophile, thereby enhancing its reactivity.[2]

Caption: General reaction scheme for N-alkylation.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of a model secondary amine scaffold, piperazine. Piperazine and its derivatives are ubiquitous pharmacophores in CNS-active drugs, making this a relevant and illustrative example.[4][5]

Protocol 1: N-Alkylation of Piperazine

This protocol details the mono-N-alkylation of piperazine. The use of a molar excess of piperazine favors the mono-alkylated product and minimizes undesired dialkylation.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Piperazine (3.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperazine (3.0 eq) and anhydrous acetonitrile (10 mL per mmol of the limiting reagent). Begin stirring to dissolve.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the suspension. K₂CO₃ serves to neutralize the HCl salt of the starting material and the HCl generated during the reaction.

  • Addition of Alkylating Agent: Add this compound hydrochloride (1.0 eq) to the stirring mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the limiting reagent is consumed (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts (K₂CO₃ and KCl).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Partition the resulting residue between ethyl acetate and deionized water.

    • Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying:

    • Combine the organic layers and wash with brine to remove residual water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 1-(2-methyl-2-aminopropyl)piperazine.

Causality Behind Choices:

  • Excess Piperazine: Using an excess of the nucleophile statistically favors mono-alkylation over dialkylation.

  • Anhydrous K₂CO₃ and Acetonitrile: Water can compete as a nucleophile and lead to side products. K₂CO₃ is a suitable base as it is inexpensive, effective, and easily removed by filtration.[6][7] Acetonitrile is a polar aprotic solvent that promotes Sₙ2 reactions.[2]

  • Reflux Temperature: Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate, as Sₙ2 reactions with alkyl chlorides can be sluggish at room temperature.[4]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation protocol described above. This data is representative and may require optimization for different substrates.

ParameterValue/ConditionRationale
Nucleophile Piperazine (3.0 eq)Favors mono-alkylation
Alkylating Agent This compound HCl (1.0 eq)Limiting reagent
Base K₂CO₃ (2.5 eq)Neutralizes two equivalents of HCl
Solvent Anhydrous AcetonitrilePolar aprotic, favors Sₙ2
Temperature Reflux (~82°C)Overcomes activation energy barrier
Time 8-16 hTypical duration, monitor by TLC
Expected Yield 65-80%Representative for this type of transformation

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol, from setup to final product analysis.

G start Start setup Reaction Setup (Flask, Reagents, Solvent) start->setup 1. Preparation reaction Heat to Reflux (8-16 hours) Monitor by TLC setup->reaction 2. Execution workup Aqueous Work-up (Filter, Extract, Wash) reaction->workup 3. Isolation purify Purification (Column Chromatography) workup->purify 4. Purification analyze Characterization (NMR, MS) purify->analyze 5. Analysis end_node End analyze->end_node

Caption: Step-by-step workflow for N-alkylation protocol.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed. This compound hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound hydrochloride is a highly practical and strategic building block for introducing the 2-amino-2-methylpropyl moiety into bioactive molecules. Its utility stems from the reliable Sₙ2 reactivity of its primary chloride, allowing for straightforward N-alkylation of diverse molecular scaffolds. The resulting neopentylamine substructure can confer beneficial properties, such as enhanced metabolic stability, making this reagent a valuable tool for researchers in drug discovery and medicinal chemistry. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile compound.

References

  • Venkat Narsaiah, A. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology, I(2), 735-739. [Link]
  • Wikipedia. (n.d.). tert-Butylamine.
  • Sultana, N., et al. (2011). Synthesis, characterization and biological activities of cetirizine analogues. Spectroscopy, 26(5-6), 321-329. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of tert-Butylamine in Modern Pharmaceutical Manufacturing.
  • Ghosez, L., et al. (1974). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. Organic Syntheses, 54, 48. [Link]
  • NIST. (n.d.). 1-Chloro-2-methyl-2-phenylpropane. NIST Chemistry WebBook.
  • Google Patents. (n.d.). WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein.
  • Dayalan, A., et al. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5041-5048. [Link]
  • ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy.
  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101569. [Link]
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound hydrochloride.

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of N-Substituted Aziridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aziridines, three-membered nitrogen-containing heterocycles, are pivotal building blocks in modern organic synthesis and medicinal chemistry. Their high ring strain makes them susceptible to nucleophilic ring-opening, providing a versatile entry point to a wide array of functionalized amine derivatives.[1][2] This guide provides a detailed, two-stage protocol for the synthesis of N-substituted aziridines. The first stage involves the base-mediated intramolecular cyclization of 1-Chloro-2-methylpropan-2-amine to form the key intermediate, 2,2-dimethylaziridine. The second stage details general, robust protocols for the subsequent N-alkylation and N-acylation of this intermediate, enabling access to a diverse library of target molecules. We will delve into the mechanistic rationale, process optimization, safety protocols, and characterization techniques essential for success.

Introduction: The Strategic Value of Aziridines

The unique reactivity of the aziridine ring, a consequence of approximately 25 kcal/mol of ring strain, makes it a powerful synthetic intermediate. While numerous methods exist for aziridine synthesis, including nitrene insertions and additions to imines, the cyclization of β-haloamines offers a classical, reliable, and straightforward approach.[1][3][4] This method, analogous to the Wenker synthesis, involves an intramolecular nucleophilic substitution where the amine functionality displaces an adjacent halide.[3]

Our focus here is on a highly practical starting material, this compound. This precursor is readily converted to 2,2-dimethylaziridine, a stable and versatile secondary aziridine. The presence of the N-H bond in this intermediate allows for a modular and divergent synthetic strategy, where various substituents (alkyl, acyl, etc.) can be installed on the nitrogen atom in a subsequent step. This two-stage approach provides researchers with a reliable platform for generating libraries of N-substituted 2,2-dimethylaziridines for applications ranging from ligand development to the synthesis of complex pharmaceutical agents.

Mechanistic Rationale

The overall synthesis is best understood as a two-part process: the formation of the aziridine ring followed by its functionalization.

Part A: Intramolecular Cyclization to 2,2-Dimethylaziridine

The formation of 2,2-dimethylaziridine from this compound (often available as its hydrochloride salt) is a classic intramolecular SN2 reaction. The process is initiated by a strong base, which deprotonates the ammonium salt to liberate the free amine. This free amine is a potent internal nucleophile that readily attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion and forming the strained three-membered ring.[3][4]

Figure 1: Mechanism of 2,2-Dimethylaziridine Formation.

Part B: N-Substitution of 2,2-Dimethylaziridine

Once formed, the secondary amine of the 2,2-dimethylaziridine ring can serve as a nucleophile to react with a wide range of electrophiles. This allows for the straightforward installation of various functional groups onto the nitrogen atom, a key step in tailoring the molecule's properties for specific applications. Common transformations include N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides.[5][6][7][8]

Figure 2: General N-Substitution Pathways.

Experimental Protocols

Critical Safety Precautions

Aziridines are hazardous chemicals requiring strict safety measures. Many are toxic, mutagenic, and potentially carcinogenic.[9] All manipulations must be conducted in a certified chemical fume hood.[9] Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), safety goggles, and a lab coat, is mandatory.[10] Avoid contact with acids and strong oxidizing agents, as this can lead to violent, exothermic polymerization.[9] All glassware should be quenched with a suitable nucleophile (e.g., a sodium thiosulfate solution) before cleaning.

Protocol 1: Synthesis of 2,2-Dimethylaziridine

This protocol describes the synthesis of the key intermediate from this compound hydrochloride.

Materials and Reagents:

  • This compound hydrochloride

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Diethyl ether (Et₂O) or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Potassium hydroxide (KOH) pellets (for drying/storage)

Procedure:

  • Preparation of Base: In a heavy-walled flask equipped with a magnetic stirrer and situated in an ice-water bath, carefully prepare a 50% (w/v) solution of NaOH in deionized water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.0 eq).

  • Cyclization: Slowly add the 50% NaOH solution (2.5 - 3.0 eq) to the flask. The mixture will heat up. After the addition is complete, heat the reaction mixture to a gentle reflux (or ~125 °C oil bath) for 2-4 hours to ensure complete cyclization.[11]

  • Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or DCM (3 x 50 mL for a ~0.1 mol scale reaction).

  • Drying: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent. The solvent can be carefully removed by rotary evaporation at low temperature and pressure. The crude 2,2-dimethylaziridine can be purified by distillation.[11] It is advisable to add a few pellets of KOH to the distillation flask to prevent decomposition. Collect the fraction boiling at approximately 71-73 °C.

  • Storage: The purified aziridine should be stored in a tightly sealed container over KOH pellets under an inert atmosphere (N₂ or Ar) and refrigerated to prevent degradation.[11]

Expected Characterization Data (2,2-dimethylaziridine):

  • ¹H NMR (CDCl₃): δ ~1.20 (s, 6H, 2 x CH₃), ~1.45 (s, 2H, CH₂), ~0.8 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃): δ ~38.0 (C(CH₃)₂), ~30.0 (CH₂).

  • IR (neat): ~3250 cm⁻¹ (N-H stretch).[12]

Protocol 2: General Procedure for N-Alkylation

This protocol provides a general method for the reaction of 2,2-dimethylaziridine with alkyl halides.

Materials and Reagents:

  • 2,2-Dimethylaziridine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile, THF, DCM)

Procedure:

  • Reaction Setup: To a flame-dried, inert gas-flushed round-bottom flask, add 2,2-dimethylaziridine and the anhydrous solvent.

  • Base Addition: Add the base (Et₃N or K₂CO₃) to the solution.

  • Electrophile Addition: Cool the mixture in an ice-water bath. Add the alkyl halide dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • If K₂CO₃ was used, filter the reaction mixture to remove the salt and wash the solid with the reaction solvent.

    • If Et₃N was used, the mixture can be concentrated directly or washed with water to remove the triethylammonium salt.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation.

Protocol 3: General Procedure for N-Acylation

This protocol details the acylation of 2,2-dimethylaziridine using an acyl chloride.

Materials and Reagents:

  • 2,2-Dimethylaziridine (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.0-1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a flame-dried, inert gas-flushed round-bottom flask, add 2,2-dimethylaziridine, anhydrous solvent, and triethylamine.

  • Electrophile Addition: Cool the flask to 0 °C in an ice-water bath. Add the acyl chloride dropwise via syringe over 15-20 minutes. A precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a separatory funnel and wash sequentially with water, dilute aqueous HCl (to remove excess Et₃N), saturated aqueous NaHCO₃ (to neutralize), and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting N-acylaziridine can be purified by flash column chromatography or recrystallization.[8]

Data Summary & Troubleshooting

The following table provides representative conditions for the N-substitution of 2,2-dimethylaziridine. Yields are highly dependent on the specific substrate and reaction scale.

R-GroupElectrophile (eq)Base (eq)SolventTemp (°C)Time (h)Typical Yield
BenzylBenzyl Bromide (1.1)K₂CO₃ (1.5)ACNRT1270-85%
MethylMethyl Iodide (1.2)Et₃N (1.5)THF0 → RT665-80%
AcetylAcetyl Chloride (1.05)Et₃N (1.5)DCM0 → RT285-95%
BenzoylBenzoyl Chloride (1.05)Et₃N (1.5)DCM0 → RT390-98%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of 2,2-dimethylaziridine Incomplete cyclization; Polymerization during distillation; Volatility and loss during workup.Ensure reaction is sufficiently heated (reflux); Add KOH pellets to distillation flask; Use cold solvents for extraction and be gentle during rotary evaporation.
Low yield of N-substituted product Poor quality electrophile; Steric hindrance; Side reactions (polymerization).Use freshly distilled or purified electrophiles; For bulky electrophiles, consider a stronger, non-nucleophilic base and longer reaction times; Maintain low temperatures during addition.
Formation of ring-opened products (amidoalcohols, etc.) Presence of acid (catalyzes ring opening); Nucleophilic attack on the ring carbons.[6][13]Ensure all reagents and solvents are anhydrous; Use non-nucleophilic bases (e.g., proton sponge for sensitive substrates); Perform an anhydrous workup.
Multiple products observed by TLC/NMR Incomplete reaction; Over-alkylation (for N-alkylation); Side reactions.Increase reaction time or gently heat if starting material persists; Use a slight excess of aziridine relative to the alkylating agent to avoid dialkylation; Re-purify the product.

References

  • Wikipedia. Aziridines. [Link]
  • Taylor & Francis Online. Reactivity of 2,2-dimethylaziridine towards d10 transition metal halides. [Link]
  • Taylor & Francis Online. Full article: Reactivity of 2,2-dimethylaziridine towards d10 transition metal halides. [Link]
  • Journal of the American Chemical Society.
  • National Institutes of Health. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. [Link]
  • PubMed.
  • National Institutes of Health. Recent updates and future perspectives in aziridine synthesis and reactivity. [Link]
  • YouTube. 8 Synthesis of Aziridines | Named Reactions | Chemistry of three membered heterocycles. [Link]
  • Organic Chemistry Portal. Synthesis of aziridines. [Link]
  • ResearchGate. Aziridine synthesis by ring-closure of haloimines | Request PDF. [Link]
  • National Institutes of Health. Alkylative Aziridine Ring-Opening Reactions. [Link]
  • OUCI.
  • Indian Academy of Sciences. Experimental and theoretical rearrangement of N-acyl-2,2-dimethylaziridines in acidic medium. [Link]
  • Semantic Scholar. Alkylative Aziridine Ring-Opening Reactions. [Link]
  • ResearchGate. N-Activation strategies for aziridination a Nitrene transfer to olefins.... [Link]
  • The Doyle Group.
  • ResearchGate. (PDF) Alkylative Aziridine Ring-Opening Reactions. [Link]
  • Canadian Journal of Chemistry. A mild, general preparation of N-acyl aziridines and 2-substituted 4(S)-benzyloxazolines. [Link]
  • Analytical Chemistry. Infrared spectra of N-substituted aziridine compounds. [Link]
  • MSN Chemical. Tips for Safe Handling And Storage of Aziridine Crosslinkers. [Link]
  • Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. [Link]
  • Organic Chemistry Portal. Aziridine synthesis. [Link]
  • National Institutes of Health.
  • National Institutes of Health.
  • PubMed.
  • ResearchGate. Experimental and theoretical rearrangement of N-acyl-2,2-dimethylaziridines in acidic medium | Request PDF. [Link]
  • Baran Lab - Scripps Research. Aziridines in Synthesis. [Link]
  • ResearchGate. Synthesis of enantiomerically pure 2-(N-aryl, N-alkyl-aminomethyl)aziridines: a new class of ligands for highly enantioselective asymmetric synthesis | Request PDF. [Link]
  • National Institutes of Health. Iodonitrene-Mediated Nitrogen Transfer to Alkenes for the Direct Synthesis of NH-Aziridines. [Link]
  • Wikipedia. Dimethylaziridine carboxylic acid. [Link]
  • Google Patents. US20110112310A1 - Aziridine synthesis.

Sources

Application Note: 1-Chloro-2-methylpropan-2-amine as a Versatile Bifunctional Component in Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multi-component reactions (MCRs) are powerful tools in modern synthetic and medicinal chemistry, enabling the rapid assembly of complex molecules from simple starting materials in a single step.[1][2] This application note details a prospective application of the bifunctional building block, 1-chloro-2-methylpropan-2-amine, in isocyanide-based MCRs, particularly the Ugi and Passerini reactions. We propose a two-step synthetic strategy involving the conversion of this compound to its corresponding isocyanide, followed by its utilization in MCRs to generate novel scaffolds bearing a neopentyl chloride moiety. This functional handle opens avenues for post-MCR modifications, significantly expanding the chemical space for drug discovery and development.

Introduction: The Power of MCRs and the Potential of a Novel Building Block

Multi-component reactions are convergent chemical transformations in which three or more reactants combine in a one-pot synthesis to form a single product that incorporates all or most of the atoms of the starting materials.[3] Their efficiency, atom economy, and ability to generate molecular diversity make them highly attractive for the synthesis of compound libraries for high-throughput screening in drug discovery.[4][5][6]

Among the most prominent MCRs are the isocyanide-based reactions, such as the Passerini and Ugi reactions. The Passerini three-component reaction (P-3CR) combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield α-acyloxy amides.[2][7] The Ugi four-component reaction (U-4CR) extends this by including a primary amine, resulting in the formation of α-acylamino amides.[8][9][10]

This application note introduces This compound as a promising, yet underexplored, building block for these powerful reactions. Its structure is unique in that it contains both a primary amine and a sterically hindered neopentyl chloride. While direct participation of this amine in MCRs is not documented, we propose its strategic conversion to the corresponding isocyanide, 1-chloro-2-isocyano-2-methylpropane . This novel isocyanide can then serve as a key component in Ugi and Passerini reactions, leading to products with a versatile chloro handle for further chemical elaboration.

Proposed Synthetic Strategy

The core of our proposed application is a two-stage process that leverages the reactivity of the amine functionality of this compound to generate a valuable intermediate for MCRs.

G cluster_0 Stage 1: Isocyanide Synthesis cluster_1 Stage 2: Multi-Component Reaction (Ugi) cluster_2 Stage 3: Post-MCR Modification A This compound B Formylation (e.g., with Formic Acid) A->B C N-(1-chloro-2-methylpropan-2-yl)formamide B->C D Dehydration (e.g., POCl3, PPh3/I2) C->D E 1-Chloro-2-isocyano-2-methylpropane D->E I Ugi Reaction E->I F Aldehyde F->I G Carboxylic Acid G->I H Primary Amine H->I J α-Acylamino Amide Product (with Chloro Moiety) I->J K Nucleophilic Substitution or Cross-Coupling J->K L Diverse Compound Library K->L

Caption: Proposed workflow for the utilization of this compound in MCRs.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methods for isocyanide synthesis and Ugi reactions. Researchers should optimize conditions for specific substrates.

Protocol 3.1: Synthesis of N-(1-chloro-2-methylpropan-2-yl)formamide

This procedure is based on standard formylation techniques for primary amines.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add ethyl formate (3.0 eq) as both reagent and solvent.

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess ethyl formate under reduced pressure.

  • The crude N-(1-chloro-2-methylpropan-2-yl)formamide can be purified by distillation or crystallization, or used directly in the next step after thorough drying.

Protocol 3.2: Synthesis of 1-Chloro-2-isocyano-2-methylpropane

This protocol employs a common method for dehydrating formamides to isocyanides.[11][12][13]

Caution: Isocyanides are volatile and have a highly unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-(1-chloro-2-methylpropan-2-yl)formamide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise via a syringe, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by IR spectroscopy (disappearance of the amide C=O stretch and appearance of the isocyanide N≡C stretch around 2150 cm⁻¹).

  • Upon completion, carefully quench the reaction by pouring it over ice-water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and carefully concentrate the solvent under reduced pressure at low temperature to obtain the crude 1-chloro-2-isocyano-2-methylpropane. This product is likely volatile and may be best used immediately in the subsequent MCR.

Protocol 3.3: Ugi Four-Component Reaction (U-4CR)

This is a general procedure for a Ugi reaction.[14][15]

  • In a vial, dissolve the aldehyde (1.0 eq) and a primary amine (1.0 eq) in methanol (to a concentration of 0.5-2.0 M).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the carboxylic acid (1.0 eq) to the solution.

  • Finally, add the 1-chloro-2-isocyano-2-methylpropane (1.0 eq) to the reaction mixture.

  • The reaction is typically exothermic and should be stirred at room temperature. Monitor the reaction by TLC or LC-MS. Reactions are often complete within a few hours to 24 hours.

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be isolated by filtration and washed with cold methanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Reaction Mechanism

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[8]

G Aldehyde R¹-CHO Imine Imine Aldehyde->Imine + R²-NH₂ - H₂O Amine R²-NH₂ Amine->Imine Isocyanide Cl-(CH₂)C(CH₃)₂-N≡C NitriliumIon Nitrilium Ion Isocyanide->NitriliumIon CarboxylicAcid R³-COOH IminiumIon Iminium Ion CarboxylicAcid->IminiumIon Imine->IminiumIon + H⁺ (from R³-COOH) IminiumIon->NitriliumIon + Isocyanide Adduct Adduct NitriliumIon->Adduct + R³-COO⁻ RearrangementProduct α-Acylamino Amide Adduct->RearrangementProduct Mumm Rearrangement (irreversible)

Caption: Mechanism of the Ugi reaction with 1-chloro-2-isocyano-2-methylpropane.

Potential for Library Generation and Post-MCR Modification

The true synthetic utility of incorporating this compound into MCRs lies in the potential for subsequent modifications of the resulting products. The neopentyl chloride moiety, while sterically hindered, can undergo nucleophilic substitution or participate in cross-coupling reactions under appropriate conditions, allowing for the diversification of the initial MCR products.

Table 1: Hypothetical Ugi Reaction Library

EntryAldehyde (R¹)Amine (R²)Carboxylic Acid (R³)Potential Product Scaffold
1BenzaldehydeBenzylamineAcetic AcidN-benzyl-2-(N-(1-chloro-2-methylpropan-2-yl)acetamido)-2-phenylacetamide
2IsobutyraldehydeCyclohexylamineBenzoic AcidN-cyclohexyl-2-(N-(1-chloro-2-methylpropan-2-yl)benzamido)-3-methylbutanamide
3FurfuralAnilinePropionic Acid2-(N-(1-chloro-2-methylpropan-2-yl)propionamido)-2-(furan-2-yl)-N-phenylacetamide
44-Fluorobenzaldehyde2-PhenylethylamineGlycine (Boc-protected)tert-butyl (2-(2-(N-(1-chloro-2-methylpropan-2-yl)-2-(4-fluorophenyl)acetamido)-N-phenethylamino)-2-oxoethyl)carbamate

This strategy allows for the rapid generation of a library of compounds, each bearing a reactive handle for further diversification, a key advantage in the hit-to-lead optimization phase of drug discovery.

Conclusion

While direct evidence for the use of this compound in multi-component reactions is currently absent in the literature, its conversion to the corresponding isocyanide presents a compelling and logical strategy for its incorporation into these powerful synthetic methodologies. This approach would introduce a novel, functionalized building block for Ugi and Passerini reactions, enabling the synthesis of diverse molecular scaffolds with a handle for post-reaction modification. This application note serves as a guide for researchers to explore this untapped potential, paving the way for the discovery of new chemical entities with promising biological activities.

References

  • Barreto, A. S.; Vercillo, O. E.; Andrade, C. K. J. Braz. Chem. Soc. 2011, 22, 462-467.
  • Guchhait, S. K.; Priyadarshani, G.; Chaudhary, V.; Seladiya, D. R.; Shah, T. M.; Bhogayta, N. P. One-pot preparation of isocyanides from amines and their multicomponent reactions: crucial role of dehydrating agent and base. RSC Advances. 2013, 3, 10867.
  • Cioc, R. C.; Ruijter, E.; Orru, R. V. A. Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chem. 2014, 16, 2958–2975.
  • Organic Syntheses. Ugi Multicomponent Reaction.
  • Organic Chemistry Portal. Isonitrile synthesis by dehydration.
  • Wikipedia. Passerini reaction.
  • Organic Chemistry Portal. Multicomponent Reactions.
  • ResearchGate. One-pot preparation of isocyanides from amines and their multicomponent reactions: Crucial role of dehydrating agent and base.
  • Frontiers in Pharmacology. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies.
  • Chemical Communications. Visible-light-mediated multicomponent reaction for secondary amine synthesis.
  • Wikipedia. Ugi reaction.
  • ACS GCI Pharmaceutical Roundtable. Multicomponent Reactions.
  • Passerini reaction.docx.
  • YouTube. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling.
  • Organic Chemistry Portal. Passerini Reaction.
  • Organic Chemistry Portal. Ugi Reaction.
  • PMC. Combinatorial Chemistry in Drug Discovery.
  • Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl-.
  • Pendidikan Kimia. Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques.
  • Fortune Journals. From One to Millions: The Revolution of Combinatorial Chemistry.
  • ResearchGate. (PDF) COMBINATORIAL CHEMISTRY AND ITS APPLICATION -A MODERN SYNTHETIC APPROACH.
  • Issues in Science and Technology Librarianship. Combinatorial Chemistry: A Guide for Librarians.

Sources

Application Notes & Protocols: The Strategic Use of 1-Chloro-2-methylpropan-2-amine and Related N-Chloroamines in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of elegant and efficient pathways to complex natural products is a cornerstone of modern organic chemistry. Within this discipline, the formation of carbon-nitrogen bonds to construct key heterocyclic scaffolds remains a critical challenge. Electrophilic aminating agents, particularly N-chloroamines, have emerged as powerful reagents for achieving intricate cyclization reactions that would be difficult to accomplish through traditional nucleophilic amination strategies.[1] This document provides a detailed exploration of the application of hindered N-chloroamines, exemplified by structures related to 1-chloro-2-methylpropan-2-amine, in the context of natural product synthesis, with a focus on the venerable Hofmann-Löffler-Freytag reaction.

Introduction: The Power of Electrophilic Amination and N-Chloroamines

Classical methods for C-N bond formation typically involve the reaction of a nitrogen nucleophile with a carbon electrophile. However, "umpolung" strategies, where the nitrogen atom acts as the electrophile, have gained significant traction.[1] N-chloroamines are a class of electrophilic aminating agents that have proven to be particularly useful in the synthesis of nitrogen-containing heterocycles, which are prevalent in a vast array of natural products and pharmaceuticals.[2] The electrophilicity of the nitrogen atom in an N-chloroamine is due to the electron-withdrawing nature of the chlorine atom, which makes the nitrogen susceptible to nucleophilic attack or, more relevant to our discussion, facilitates the formation of a nitrogen-centered radical.

The Hofmann-Löffler-Freytag (HLF) reaction, a classic and powerful transformation, leverages the unique reactivity of N-chloroamines to achieve remote C-H functionalization and subsequent cyclization to form pyrrolidine and piperidine rings.[3][4][5][6] These five- and six-membered nitrogen heterocycles are fundamental building blocks of numerous alkaloids and other bioactive natural products.

The Hofmann-Löffler-Freytag Reaction: A Key Strategy for Alkaloid Synthesis

The HLF reaction is a photochemical or thermal decomposition of an N-halogenated amine in the presence of a strong acid to produce a cyclic amine.[3][6] The reaction proceeds through a fascinating radical chain mechanism, which allows for the functionalization of an unactivated C-H bond, a significant challenge in organic synthesis.

Mechanism of the Hofmann-Löffler-Freytag Reaction:

  • Protonation and Homolytic Cleavage: In a strong acid medium, the N-chloroamine is protonated to form an N-chloroammonium salt. Upon initiation by heat or UV light, this salt undergoes homolytic cleavage of the N-Cl bond to generate a highly reactive nitrogen-centered radical cation.[7]

  • Intramolecular 1,5-Hydrogen Abstraction: The nitrogen radical then abstracts a hydrogen atom from the δ-carbon through a six-membered transition state. This intramolecular 1,5-hydrogen transfer is a key step that dictates the regioselectivity of the reaction, leading to the formation of a more stable carbon-centered radical.[4][5]

  • Halogen Transfer: The newly formed carbon radical abstracts a chlorine atom from another molecule of the protonated N-chloroamine, propagating the radical chain and forming a δ-chloroamine.[4]

  • Cyclization: The reaction mixture is then treated with a base, which neutralizes the acid and promotes an intramolecular nucleophilic substitution (SN2) reaction. The amine nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride and forming the final pyrrolidine or piperidine ring.

The following diagram illustrates the general workflow of the Hofmann-Löffler-Freytag reaction.

HLF_Workflow cluster_0 Step 1: N-Chloroamine Formation cluster_1 Step 2: HLF Reaction cluster_2 Step 3: Cyclization A Secondary Amine C N-Chloroamine A->C Chlorination D N-Chloroamine in Strong Acid (e.g., H₂SO₄) B N-Chlorinating Agent (e.g., NCS, NaOCl) B->C E Nitrogen Radical Cation (Initiation: Heat or UV light) D->E H δ-Chloroamine F Carbon Radical via 1,5-H Abstraction E->F G δ-Chloroamine F->G Halogen Transfer J Cyclized Product (Pyrrolidine/Piperidine) H->J Intramolecular SN2 I Base (e.g., NaOH) I->J

Caption: General workflow of the Hofmann-Löffler-Freytag reaction.

Application in the Synthesis of a Substituted Pyrrolidine Alkaloid Core

To illustrate the practical application of this methodology, we will consider the synthesis of a substituted pyrrolidine, a common structural motif in many alkaloids. In this hypothetical example, we will use a hindered secondary amine as a starting material, which would generate a hindered N-chloroamine in situ. The steric bulk of the tert-butyl group can enhance the stability of the N-chloroamine and influence the conformational preferences of the radical intermediate, potentially leading to improved reaction outcomes.

Reaction Scheme:

The overall transformation involves the conversion of N-tert-butyl-4-phenylbutan-1-amine to 1-tert-butyl-2-phenylpyrrolidine.

Reaction_Scheme Start N-tert-butyl-4-phenylbutan-1-amine Intermediate N-chloro-N-tert-butyl-4-phenylbutan-1-amine (in situ) Start->Intermediate 1. NCS, CH₂Cl₂ 2. H₂SO₄, Δ or hν Product 1-tert-butyl-2-phenylpyrrolidine Intermediate->Product 3. NaOH (aq)

Caption: Synthesis of a substituted pyrrolidine via the HLF reaction.

Detailed Experimental Protocol

This protocol details the synthesis of 1-tert-butyl-2-phenylpyrrolidine from N-tert-butyl-4-phenylbutan-1-amine via an in-situ generated N-chloroamine, followed by the Hofmann-Löffler-Freytag reaction.

Materials and Reagents:

  • N-tert-butyl-4-phenylbutan-1-amine

  • N-Chlorosuccinimide (NCS)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Photochemical reactor or oil bath for thermal initiation

Protocol:

Step 1: Formation of the N-Chloroamine (in situ)

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve N-tert-butyl-4-phenylbutan-1-amine (1.0 equiv.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.05 equiv.) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour. The formation of the N-chloroamine can be monitored by TLC.

Step 2: Hofmann-Löffler-Freytag Cyclization

  • In a separate flask, carefully add concentrated sulfuric acid (5.0 equiv.) to a pre-cooled (0 °C) solution of the N-chloroamine in dichloromethane from the previous step. The addition should be done slowly with vigorous stirring to control the exotherm.

  • For thermal initiation: Heat the reaction mixture to reflux (around 40 °C for dichloromethane) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • For photochemical initiation: Transfer the reaction mixture to a quartz reactor and irradiate with a high-pressure mercury lamp at room temperature for 4-6 hours.

  • After the reaction is complete, cool the mixture to 0 °C.

Step 3: Work-up and Isolation of the Product

  • Slowly and carefully quench the reaction by adding the acidic mixture to a beaker of crushed ice.

  • Basify the aqueous solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >12. Ensure the mixture is well-stirred and cooled in an ice bath during this process.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate with a small percentage of triethylamine) to afford the pure 1-tert-butyl-2-phenylpyrrolidine.

Safety Precautions:

  • N-chloroamines can be unstable and potentially explosive. It is highly recommended to generate and use them in situ without isolation.[2]

  • Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • The quenching and basification steps are highly exothermic and should be performed with caution in an ice bath.

  • Photochemical reactions should be carried out in a well-ventilated fume hood with appropriate shielding from UV radiation.

Data Summary

The following table summarizes the key parameters and expected outcomes for the synthesis of 1-tert-butyl-2-phenylpyrrolidine.

ParameterValue/Observation
Starting Material N-tert-butyl-4-phenylbutan-1-amine
Key Reagents NCS, H₂SO₄, NaOH
Reaction Type Hofmann-Löffler-Freytag Reaction
Key Intermediate N-chloro-N-tert-butyl-4-phenylbutan-1-amine
Product 1-tert-butyl-2-phenylpyrrolidine
Expected Yield 60-75%
Potential Side Products Unreacted starting material, over-chlorinated products
Analytical Techniques TLC, NMR (¹H, ¹³C), Mass Spectrometry

Conclusion

The use of N-chloroamines, such as the in-situ generated derivative of this compound's structural class, in the Hofmann-Löffler-Freytag reaction represents a powerful and strategic approach to the synthesis of complex nitrogen-containing natural products. This methodology allows for the selective functionalization of unactivated C-H bonds, providing access to valuable pyrrolidine and piperidine scaffolds. While the direct application of this compound in a documented total synthesis is not readily found, the principles outlined in this application note, based on the well-established reactivity of related hindered N-chloroamines, provide a solid foundation for its potential use and for the broader application of electrophilic amination strategies in the synthesis of bioactive molecules. Researchers and drug development professionals can leverage these concepts to design novel and efficient synthetic routes to important therapeutic agents.

References

  • Development of electrophilic amination reactions for the synthesis of nitrogen heterocycles - University of Bristol.
  • Hofmann-Loeffler-Freytag reaction - Vive Chemistry - WordPress.com.
  • Hofmann–Löffler reaction - Wikipedia.
  • Oxidative allene amination for the synthesis of nitrogen-containing heterocycles - PMC - NIH.
  • Electrophilic amination - Wikipedia.
  • Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer - PMC - NIH.
  • A Practical Electrophilic Nitrogen Source for the Synthesis of Chiral Primary Amines by Copper-Catalyzed Hydroamination - PubMed.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - MDPI.
  • A Practical Electrophilic Nitrogen Source for the Synthesis of Chiral Primary Amines by Copper-Catalyzed Hydroamination - DSpace@MIT.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC - NIH.
  • Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines - Organic Chemistry Portal.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • Organocatalyzed C−N bond‐forming Reactions for the Synthesis of Amines and Amides.
  • Radical-Based Strategies for C-N Bond Formation - Research Explorer.
  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC.
  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Recent advances in intramolecular C–O/C–N/C–S bond formation via C–H functionalization - Organic Chemistry Frontiers (RSC Publishing).
  • Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC - NIH.
  • CHEM21 Case Study: Formation of N-chloramines in Flow.
  • N-Chloroamines as substrates for metal-free photochemical atom-transfer radical addition reactions in continuous flow - RSC Publishing.
  • Application of the chloro ketal claisen reaction to the total synthesis of squalene. Experimental details - PubMed.
  • Intramolecular C-N Bond Formation via Thermal Arene C-H Bond Activation Supported by Au(III) Complexes - MDPI.

Sources

Application Note & Protocol: Synthesis of Novel Amine Derivatives from 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel tertiary amine derivatives through the nucleophilic substitution of 1-chloro-2-methylpropan-2-amine. Aimed at researchers, scientists, and professionals in drug development, this guide offers a detailed protocol, explains the underlying reaction mechanisms, and addresses potential challenges. By elucidating the causality behind experimental choices, this note serves as a practical resource for the efficient synthesis and characterization of new chemical entities with therapeutic potential.

Introduction

The synthesis of novel amine derivatives is a cornerstone of modern medicinal chemistry. Amines are prevalent in a vast array of pharmaceuticals due to their ability to form salts, engage in hydrogen bonding, and interact with biological targets. This compound serves as a valuable building block, providing a sterically hindered neopentyl-like scaffold that can impart unique pharmacological properties to a molecule. The tertiary amine motif, in particular, is a key feature in many drug candidates, influencing their solubility, basicity, and receptor-binding affinity.

This application note details the synthesis of a novel tertiary amine via the reaction of this compound with a secondary amine. We will explore the nuances of this SN2 reaction, focusing on optimizing conditions to favor substitution over competing elimination pathways.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is a nucleophilic substitution reaction where a secondary amine displaces the chloride ion from this compound. However, the steric hindrance around the electrophilic carbon presents a significant challenge.

SN2 vs. E2 Competition

The primary competing reaction is the E2 elimination, where the amine acts as a base, abstracting a proton and leading to the formation of an alkene. The choice of reaction conditions is therefore critical to favor the desired SN2 pathway.

  • Solvent Selection: A polar aprotic solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF) is recommended. These solvents can solvate the cation but not the anion, enhancing the nucleophilicity of the amine. Protic solvents, on the other hand, can solvate the amine, reducing its reactivity.

  • Temperature Control: Elevated temperatures tend to favor elimination over substitution. Therefore, the reaction should be conducted at a moderate temperature, with careful monitoring to prevent the formation of side products.

  • Choice of Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a carbonate base such as potassium carbonate (K2CO3) is ideal. These bases are capable of scavenging the HCl generated during the reaction without competing with the nucleophilic amine.

Experimental Workflow Diagram

G reagents Reagents: This compound HCl Secondary Amine K2CO3 Acetonitrile setup Reaction Setup: Combine reagents in a round-bottom flask. Stir under an inert atmosphere (N2 or Ar). reagents->setup 1. reaction Reaction: Heat the mixture at 60-70 °C. Monitor progress by TLC or LC-MS. setup->reaction 2. workup Aqueous Workup: Cool to room temperature. Partition between water and an organic solvent (e.g., EtOAc). reaction->workup 3. extraction Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent. workup->extraction 4. drying Drying and Concentration: Dry the combined organic layers (e.g., Na2SO4). Concentrate under reduced pressure. extraction->drying 5. purification Purification: Column chromatography on silica gel. drying->purification 6. characterization Characterization: NMR (1H, 13C) Mass Spectrometry (e.g., ESI-MS) HRMS purification->characterization 7.

Caption: Synthetic workflow for the preparation of novel amine derivatives.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a tertiary amine derivative from this compound hydrochloride and a generic secondary amine.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound HCl144.041.01.0
Secondary Amine-1.21.2
Potassium Carbonate (K2CO3)138.213.03.0
Acetonitrile (CH3CN)41.05--
Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 eq), the secondary amine (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent such as ethyl acetate (EtOAc). Separate the organic layer.

  • Aqueous Layer Wash: Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tertiary amine derivative.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure of the product. The disappearance of the starting material signals and the appearance of new signals corresponding to the product are indicative of a successful reaction.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the product. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

Safety Precautions

  • This compound is a corrosive and lachrymatory compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSolution
Low or no product formationInactive reagents, insufficient temperatureEnsure reagents are pure and dry. Increase the reaction temperature in small increments, while monitoring for side product formation.
Formation of elimination side productReaction temperature is too highLower the reaction temperature. Consider using a milder base.
Difficult purificationClose polarity of product and starting materialOptimize the solvent system for column chromatography. Consider alternative purification techniques like preparative HPLC.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of novel amine derivatives from this compound. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can efficiently synthesize new chemical entities for further investigation in drug discovery and development programs. The provided workflow and troubleshooting guide will aid in the successful execution of this synthetic transformation.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Application Notes and Protocols: Scale-up Synthesis of Aziridines using 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aziridines, three-membered nitrogen-containing heterocycles, are pivotal building blocks in modern organic synthesis and medicinal chemistry.[1][2][3] Their inherent ring strain makes them highly reactive intermediates, enabling a diverse range of chemical transformations crucial for the synthesis of complex molecules, including pharmaceuticals and natural products.[1][4] Over 130 biologically active compounds containing the aziridine moiety have demonstrated pharmacological activities, such as antitumor, antimicrobial, and antibacterial effects, underscoring their significance as drug prototypes and leads in drug discovery.[1]

This application note provides a comprehensive guide for the scale-up synthesis of aziridines utilizing 1-chloro-2-methylpropan-2-amine as a key reagent. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and address the critical considerations for transitioning from bench-scale to larger-scale production. The methodologies described herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.

Mechanistic Insights: The Aziridination Reaction

The synthesis of aziridines from alkenes using N-chloroamines is a well-established and powerful transformation.[5] The reaction generally proceeds through an initial interaction of the alkene with the N-chloroamine, followed by an intramolecular cyclization to form the aziridine ring.

A plausible mechanism for the aziridination of an alkene using an N-alkylated chloroamine, such as this compound, involves the following key steps:

  • Activation of the Alkene: The reaction can be initiated by the electrophilic attack of the chloroamine on the electron-rich double bond of the alkene.

  • Formation of a Vicinal Chloroamine Intermediate: This initial interaction leads to the formation of a transient vicinal chloroamine intermediate.[6][7][8][9]

  • Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by the nitrogen atom, facilitated by a base, results in the displacement of the chloride ion and the formation of the aziridine ring.[10]

The stereochemistry of the starting alkene is often retained in the final aziridine product, suggesting a concerted or near-concerted mechanism for the cyclization step.

Aziridination_Mechanism Alkene Alkene Intermediate Vicinal Chloroamine Intermediate Alkene->Intermediate + Chloroamine Chloroamine This compound Chloroamine->Intermediate Aziridine Aziridine Product Intermediate->Aziridine + Base - Chloride Ion Base Base Base->Intermediate Chloride Chloride Ion Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Setup 1. Reaction Setup (Styrene in DCM, 0 °C) Add_Chloroamine 2. Add this compound (Dropwise, 0 °C) Setup->Add_Chloroamine Cyclization 3. Base-induced Cyclization (NaOH, RT, 12-16h) Add_Chloroamine->Cyclization Workup 4. Work-up (Extraction, Washing, Drying) Cyclization->Workup Purify 5. Purification (Distillation or Chromatography) Workup->Purify

Sources

Application Notes & Protocols: 1-Chloro-2-methylpropan-2-amine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Steric Hindrance and Scaffolding

In the intricate landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. 1-Chloro-2-methylpropan-2-amine, typically handled as its more stable hydrochloride salt, is a versatile synthon that provides medicinal chemists with a direct route to incorporating the tert-butylamine moiety. This structural element is far more than a simple linker; it introduces a quaternary gem-dimethyl substituted carbon center, a privileged motif found in numerous natural products and clinically successful drugs.[1][2]

The strategic installation of this group can profoundly influence a molecule's pharmacological profile by imparting desirable conformational constraints, enhancing metabolic stability, and improving target engagement.[1][2] This guide provides an in-depth analysis of this compound hydrochloride, detailing its properties, strategic applications, and a comprehensive, field-proven protocol for its use in N-alkylation reactions—a cornerstone transformation in pharmaceutical synthesis.[3]

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are prerequisites for successful and reproducible research.

Compound Data Summary
PropertyValueSource
Chemical Name This compound hydrochloridePubChem[4]
Synonyms 2-Amino-2-methylpropyl chloride hydrochlorideLookChem[5]
CAS Number 23184-92-1ChemScene[6]
Molecular Formula C₄H₁₁Cl₂NChemScene[6]
Molecular Weight 144.04 g/mol PubChem[4]
Melting Point 192-194 °CSigma-Aldrich[7]
SMILES CC(C)(CCl)N.ClPubChem[4]
InChIKey OBUQRSNBEKUWMJ-UHFFFAOYSA-NSigma-Aldrich[7]
Safety, Handling, and Storage

As a reactive alkylating agent and amine, this compound hydrochloride requires careful handling to ensure personnel safety and reagent integrity.

  • GHS Hazard Statements: Corrosive. Causes skin and eye burns.[8][9] May be harmful if swallowed.

  • General Handling Precautions:

    • Use only under a chemical fume hood.[8][10]

    • Do not breathe dust, vapor, mist, or gas.[9][11]

    • Avoid contact with skin, eyes, and clothing.[8][9]

    • Wash hands and any exposed skin thoroughly after handling.[8][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).[8]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[8]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

  • Storage:

    • Keep container tightly closed in a dry, cool, and well-ventilated place.[8][10]

    • Store in a corrosives area, away from incompatible materials such as strong oxidizing agents and strong bases.[10][12]

The Strategic Value of the gem-Dimethyl Group in Drug Design

The incorporation of the 1,1-dimethyl-substituted ethylamine scaffold, provided by this building block, is a deliberate strategy to optimize drug candidates. The rationale is grounded in several well-established medicinal chemistry principles.

  • Conformational Restriction & Potency: The steric bulk of the gem-dimethyl group can lock a molecule into a specific, bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor or enzyme, often leading to a significant increase in potency and selectivity.[1][2]

  • The Thorpe-Ingold Effect: This intramolecular effect describes how the presence of gem-dialkyl groups can accelerate cyclization reactions and favor specific conformations by decreasing the internal bond angle, thus bringing reactive groups into closer proximity. This can be exploited in the synthesis of heterocyclic systems.[1][2]

  • Improved DMPK Profile: The quaternary carbon center acts as a "metabolic shield," sterically hindering adjacent functional groups from enzymatic degradation (e.g., by cytochrome P450 enzymes). This can increase the metabolic stability and half-life of a drug candidate.[1][2]

  • Modulation of Physicochemical Properties: The bulky, lipophilic nature of the tert-butyl group can enhance membrane permeability. Furthermore, the proximity of the gem-dimethyl group can modulate the pKa of the nearby amine, influencing its ionization state at physiological pH and thus affecting solubility, receptor interaction, and cell penetration.[1][2]

G BuildingBlock This compound GemDimethyl Introduces gem-Dimethyl Group BuildingBlock->GemDimethyl Potency Increased Potency & Selectivity GemDimethyl->Potency DMPK Improved DMPK Profile GemDimethyl->DMPK pKa pKa Modulation GemDimethyl->pKa Conformation Bioactive Conformation Locking Potency->Conformation Metabolism Metabolic Shielding DMPK->Metabolism

Caption: Strategic benefits of incorporating the gem-dimethyl group.

Synthetic Application Protocol: N-Alkylation of Heterocyclic Amines

The primary application of this compound hydrochloride is as an electrophile in SN2 reactions to alkylate nucleophilic nitrogen atoms. This protocol provides a robust, general method for the N-alkylation of a secondary amine within a heterocyclic scaffold, a common step in pharmaceutical synthesis.[13][14]

General Reaction Scheme

Caption: General N-alkylation reaction pathway.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This method is widely applicable due to its operational simplicity, the use of a cost-effective base, and a solvent that facilitates SN2 reactions while being easily removed during work-up.

Materials:

  • Heterocyclic secondary amine (1.0 eq)

  • This compound hydrochloride (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃), powdered (3.0 eq)

  • Anhydrous acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add the heterocyclic amine (1.0 eq) and powdered anhydrous potassium carbonate (3.0 eq).

    • Causality: Using a powdered base increases the surface area, enhancing reaction kinetics. An inert atmosphere prevents potential side reactions with atmospheric moisture or oxygen.

    • Add anhydrous acetonitrile to form a stirrable suspension (typically a 0.1 to 0.5 M solution with respect to the limiting reagent).

    • Add this compound hydrochloride (1.2 eq) to the suspension.

    • Causality: A slight excess of the alkylating agent ensures complete consumption of the more valuable starting amine. Potassium carbonate serves a dual purpose: it neutralizes the HCl salt of the reagent and acts as the base to deprotonate the heterocyclic amine, generating the active nucleophile.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring.

    • Causality: Heating provides the necessary activation energy for the SN2 reaction. Vigorous stirring is essential in this heterogeneous mixture to ensure efficient contact between reactants.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. Take small aliquots from the reaction mixture, filter out the solids, and spot on a TLC plate against the starting material.

    • The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid inorganic salts (K₂CO₃, KCl) and wash the filter cake with a small amount of acetonitrile or ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate and deionized water.

    • Separate the organic layer. Wash the organic layer sequentially with deionized water and then brine.

    • Causality: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.

Workflow Diagram

G A 1. Setup Combine Heterocycle, K₂CO₃, Reagent in ACN B 2. Reaction Heat to reflux (82°C) with vigorous stirring A->B 12-24h C 3. Monitoring Track progress via TLC or LC-MS B->C D 4. Work-up Cool, filter solids, concentrate filtrate C->D If complete E 5. Extraction Partition between EtOAc & H₂O, wash, dry D->E F 6. Purification Silica gel column chromatography E->F G Pure Product F->G

Caption: Step-by-step workflow for N-alkylation protocol.

Characterization and Troubleshooting

Expected Spectroscopic Data (Illustrative)

For a hypothetical product where Het- is a simple phenyl ring (Ph-), the following data would be expected:

AnalysisExpected Data
¹H NMR Signals corresponding to aromatic protons; a singlet for the -N-CH₂- group (~3.0-3.5 ppm); a singlet for the two -CH₃ groups (~1.1-1.3 ppm, 6H); a broad singlet for the -NH₂ group.
¹³C NMR Signals for aromatic carbons; a signal for the quaternary carbon >C(CH₃)₂ (~55-60 ppm); a signal for the -N-CH₂- carbon (~50-55 ppm); a signal for the -CH₃ carbons (~25-30 ppm).
MS (ESI+) A peak corresponding to [M+H]⁺.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive nucleophile (amine not deprotonated).2. Insufficient temperature or reaction time.3. Reagents are wet.1. Use a stronger base (e.g., NaH, Cs₂CO₃) or a different solvent (e.g., DMF). Ensure K₂CO₃ is finely powdered and anhydrous.2. Increase temperature (if solvent allows) or extend reaction time.3. Use anhydrous solvents and reagents; dry glassware thoroughly.
Formation of Side Products 1. Dialkylation of the product amine (if it's primary).2. Degradation of starting material or product.1. Use a larger excess of the amine starting material relative to the alkylating agent.2. Lower the reaction temperature and monitor closely to stop the reaction upon completion.
Difficult Purification 1. Product and starting material have similar polarity.2. Product is highly polar and streaks on silica gel.1. Drive the reaction to completion to consume all starting material.2. Try a different stationary phase (e.g., alumina) or add a small amount of triethylamine or ammonia to the eluent to suppress tailing.

Conclusion

This compound hydrochloride is a powerful and efficient building block for introducing the sterically demanding and pharmaceutically relevant tert-butylamine scaffold. Its application via straightforward N-alkylation protocols allows medicinal chemists to systematically modulate the conformational and metabolic properties of lead compounds. By understanding the strategic rationale behind its use and employing robust synthetic methodologies as outlined in this guide, researchers can accelerate the discovery and development of novel therapeutics with improved pharmacological profiles.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][1][2]
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link][2]
  • LookChem. (n.d.). This compound. LookChem. [Link][5]
  • Anderson, N. G. (2012). Development of a Scaleable Synthesis of a Geminal Dimethyl Tertiary Amine as an Inhaled Muscarinic Antagonist for the Treatment of COPD.
  • PubChem. (n.d.). This compound hydrochloride. PubChem. [Link][4]
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Chloramines. NJ.gov. [Link][12]

Sources

Application Note & Protocol: A Streamlined One-Pot Synthesis of 2,2-Dimethylaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aziridines are highly valuable three-membered nitrogen-containing heterocycles, serving as versatile building blocks in organic synthesis and core scaffolds in numerous pharmaceuticals.[1][2] Their inherent ring strain makes them susceptible to nucleophilic ring-opening reactions, providing access to a diverse array of functionalized amines.[3][4][5] This application note provides a detailed, one-pot protocol for the synthesis of 2,2-dimethylaziridine from 1-Chloro-2-methylpropan-2-amine hydrochloride. The method is based on a robust, base-mediated intramolecular SN2 cyclization, offering a straightforward and efficient route to this useful synthon. We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and offer expert insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of Aziridines

The aziridine motif is a cornerstone in medicinal chemistry and process development. Its presence in natural products and synthetic drugs, such as Mitomycin C and Azinomycin B, highlights its biological significance.[3] The controlled ring-opening of chiral aziridines, in particular, offers stereospecific pathways to synthesize complex molecules like amino alcohols, diamines, and unnatural amino acids, which are critical components of modern therapeutics.

The synthesis described herein focuses on 2,2-dimethylaziridine, a fundamental aziridine derivative. The chosen synthetic strategy, the intramolecular cyclization of a vicinal haloamine, is a classic yet highly effective method.[3] It leverages the proximity of a nucleophilic amine and an electrophilic carbon center within the same molecule to facilitate efficient ring closure, a principle that underscores the elegance of intramolecular reactions.[6]

Reaction Mechanism and Scientific Rationale

The conversion of this compound to 2,2-dimethylaziridine is a textbook example of an intramolecular Williamson ether-like synthesis, applied to a nitrogen nucleophile. The reaction proceeds via a base-mediated intramolecular SN2 mechanism.

Causality Behind the Mechanism:

  • Deprotonation: The process initiates with the deprotonation of the amine (or the neutralization of its hydrochloride salt) by a strong base, such as sodium hydroxide (NaOH). This generates a highly nucleophilic amide anion intermediate.

  • Intramolecular Attack: The resulting anion is perfectly positioned to attack the adjacent carbon atom bearing the chlorine leaving group. This intramolecular nucleophilic attack is kinetically favored over competing intermolecular reactions due to the high effective concentration of the reacting centers.[6]

  • Ring Closure: The displacement of the chloride ion results in the formation of the strained, three-membered aziridine ring.

This one-pot approach is efficient because the deprotonation and cyclization steps occur sequentially in the same reaction vessel without the need to isolate intermediates.

Caption: Reaction mechanism for the synthesis of 2,2-dimethylaziridine.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and stoichiometric ratios is critical for achieving high yield and purity.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (molar eq.)Key Properties
This compound HCl52935-37-8144.0410.0 g (1.0 eq.)Corrosive solid, moisture sensitive.
Sodium Hydroxide (NaOH)1310-73-240.008.3 g (~3.0 eq.)Corrosive, hygroscopic solid.
Diethyl Ether (Et₂O), Anhydrous60-29-774.12150 mLHighly flammable, peroxide-former.
Water (Deionized)7732-18-518.0250 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gDrying agent.

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. This compound is corrosive and a lachrymator. Sodium hydroxide is highly corrosive. Diethyl ether is extremely flammable.

Step-by-Step Methodology
  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Base Preparation: In a separate beaker, carefully dissolve 8.3 g of sodium hydroxide in 50 mL of deionized water. Caution: This is a highly exothermic process. Allow the solution to cool to room temperature.

  • Reactant Addition: Add 10.0 g of this compound hydrochloride to the reaction flask.

  • Initiation of Cyclization: Begin vigorous stirring of the hydrochloride salt. Slowly add the cooled sodium hydroxide solution to the flask via the dropping funnel over a period of 20-30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 2 hours to ensure the cyclization goes to completion.

  • Product Extraction: Transfer the reaction mixture to a separatory funnel. Add 50 mL of anhydrous diethyl ether and shake vigorously. Allow the layers to separate, and collect the upper organic layer. Perform two additional extractions of the aqueous layer, each with 50 mL of diethyl ether.

  • Drying and Filtration: Combine all organic extracts in an Erlenmeyer flask. Add ~5 g of anhydrous magnesium sulfate, swirl, and let it stand for 15 minutes to remove residual water. Filter the solution to remove the drying agent.

  • Purification: The product is volatile. Carefully remove the diethyl ether solvent using a rotary evaporator with the water bath set to a low temperature (~30°C). The remaining liquid is crude 2,2-dimethylaziridine. For higher purity, the crude product can be purified by fractional distillation.[7]

Experimental Workflow Diagram

Caption: One-pot synthesis and workup workflow for 2,2-dimethylaziridine.

Expected Data and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized product.

Quantitative Data
ParameterExpected Value
Theoretical Yield ~4.9 g
Typical Actual Yield 75-85% (3.7 g - 4.2 g)
Appearance Colorless liquid[8]
Boiling Point 49 °C at 760 mmHg[9]
Molecular Formula C₄H₉N[10]
Molecular Weight 71.12 g/mol [10]
Characterization
  • ¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the two equivalent methyl groups (C(CH₃)₂) and a singlet for the two equivalent methylene protons (CH₂) of the aziridine ring, along with a broad singlet for the N-H proton.

  • ¹³C NMR (CDCl₃): Two distinct signals are expected: one for the quaternary carbon C(CH₃)₂ and one for the methylene carbon CH₂.[11]

  • GC-MS: A single major peak in the gas chromatogram with a mass spectrum showing the molecular ion peak (m/z = 71) would indicate high purity.

Field-Proven Insights & Troubleshooting

IssueProbable CauseSolution & Rationale
Low Yield 1. Incomplete reaction. 2. Loss of volatile product during workup. 3. Insufficient extraction.1. Ensure stoichiometric amounts of base are used and allow for the full reaction time. 2. Use a cooled receiving flask during rotary evaporation and avoid high temperatures. Rationale: The product's low boiling point makes it susceptible to evaporative loss. 3. Perform at least three extractions to maximize recovery from the aqueous phase.
Polymerization Acidic contaminants or overheating can catalyze aziridine polymerization.Ensure all glassware is clean. Avoid excessive heat during reaction and purification. Rationale: The strained aziridine ring can undergo acid-catalyzed ring-opening polymerization.
Incomplete Phase Separation Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel. Rationale: Brine increases the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product, improving separation efficiency.

References

  • Ulusoy, N., et al. (2006). Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction.
  • Chemeurope.com. Wenker synthesis. [Link]
  • Wikipedia. Wenker synthesis. [Link]
  • Ulusoy, N., et al. (2006). Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction.
  • Ulusoy, N., et al. (2006). Full article: Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction. Taylor & Francis Online. [Link]
  • Kopru, B., et al. (2021). Gabriel-Cromwell Aziridination of Amino Sugars; Chiral Ferrocenoyl-Aziridinyl Sugar Synthesis and Their Biological Evaluation.
  • Bakhtin, M., et al. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. National Institutes of Health (NIH). [Link]
  • Sweeney, J. B., et al. (2013). Observations on the Modified Wenker Synthesis of Aziridines and the Development of a Biphasic System. The Journal of Organic Chemistry, 78(3), 1198-1209. [Link]
  • Worrell, B. T., et al. (2016). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society, 138(1), 453-458. [Link]
  • De Kimpe, N., et al. (1990). Aziridine synthesis by ring-closure of haloimines.
  • Sarpong, R., et al. (2008). Scope and Mechanism of Intramolecular Aziridination of Cyclopent-3-enyl-methylamines to 1-Azatricyclo[2.2.1.02,6]heptanes with Lead Tetraacetate. National Institutes of Health (NIH). [Link]
  • Kate Tutorials. (2021). Synthesis of Aziridines. YouTube. [Link]
  • Wikipedia. Aziridines. [Link]
  • Kaur, N. (2026). Synthesis of aziridines from enamines and haloamines. Elsevier. [Link]
  • Organic Chemistry Portal. De Kimpe Aziridine Synthesis. [Link]
  • Worrell, B. T., et al. (2016).
  • SpectraBase. 2,2-Dimethyl-aziridine - Optional[13C NMR] - Chemical Shifts. [Link]
  • SpectraBase. 2,2-Dimethyl-aziridine - Optional[Near IR] - Spectrum. [Link]
  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethylaziridine. PubChem. [Link]
  • Baran Lab. Aziridines in Synthesis. [Link]
  • Organic Chemistry Portal. Synthesis of aziridines. [Link]
  • Figueroa, J. S., et al. (2011). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. The Royal Society of Chemistry. [Link]
  • Singh, V. K., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269344. [Link]
  • Wikipedia. Intramolecular reaction. [Link]
  • Hanson, P. R., et al. (2002). Intramolecular Cyclization Reactions of Aziridines with π-Nucleophiles.
  • Ghorai, M. K., et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. [Link]
  • Singh, V. K., et al. (2004). Aziridine synthesis by ring-closure of haloimines. Tetrahedron Letters, 45(52), 9661-9663. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Wulff, W. D., et al. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. [Link]
  • CN110003072A - A kind of preparation method of 2- methylaziridine. (2019).
  • MacMillan, D. W. C., et al. (2022).
  • Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. [Link]
  • ChemSynthesis. 2,2-dimethylaziridine. [Link]

Sources

Application Notes and Protocols for 1-Chloro-2-methylpropan-2-amine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles, the strategic selection of molecular building blocks is paramount. 1-Chloro-2-methylpropan-2-amine, a bifunctional compound featuring a reactive primary alkyl chloride and a sterically demanding tertiary amine, presents a compelling scaffold for the development of next-generation fungicides, herbicides, and insecticides. While its parent compound, tert-butylamine, is a well-established precursor for a variety of pesticides, including the herbicide terbuthylazine, the introduction of a chloro-substituent offers a unique handle for synthetic diversification and potential modulation of biological activity.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in agrochemical synthesis. We will delve into the rationale behind its use, explore potential synthetic pathways, and provide detailed, representative protocols for its incorporation into novel molecular frameworks.

Scientific Rationale and Strategic Advantages

The incorporation of the this compound moiety into a potential agrochemical can offer several strategic advantages, rooted in the principles of structure-activity relationships.

  • Steric Hindrance and Selectivity: The bulky tert-butyl group is known to influence the binding of a molecule to its target enzyme, potentially enhancing selectivity and reducing off-target effects.[2] This steric bulk can also shield adjacent functional groups from metabolic degradation, thereby increasing the bioavailability and persistence of the active compound.

  • Modulation of Physicochemical Properties: The presence of the amine group can improve the water solubility and systemic movement of a pesticide within the plant, a desirable trait for many modern agrochemicals. The chloro-substituent further modifies the lipophilicity and electronic properties of the molecule, which can be fine-tuned to optimize transport across biological membranes.

  • Synthetic Versatility: The primary alkyl chloride provides a reactive site for nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups or for tethering the amine scaffold to a larger molecular core. The amine itself can participate in a plethora of reactions, including amide bond formation, alkylation, and the synthesis of nitrogen-containing heterocycles, which are prevalent in many commercial agrochemicals.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 30533-55-2[2]
Molecular Formula C4H10ClN[2]
Molecular Weight 107.58 g/mol [2]
Appearance Colorless liquid (predicted)
Boiling Point 126.2°C at 760 mmHg
Flash Point 30.1°C
Density 0.98 g/cm³

Proposed Synthetic Pathways in Agrochemical Development

The bifunctional nature of this compound opens up several avenues for the synthesis of novel agrochemicals. Below are two illustrative synthetic strategies.

Strategy 1: Nucleophilic Substitution for Core Scaffold Modification

In this approach, the amine functionality of this compound is used as a nucleophile to displace a leaving group on a heterocyclic core, a common structural motif in many fungicides and herbicides. The pendant chloro-group on the newly introduced side chain is then available for further derivatization, allowing for the rapid generation of a library of analogues for structure-activity relationship studies.

G A This compound C Intermediate with Pendant Chloro Group A->C Nucleophilic Substitution B Heterocyclic Core (e.g., with a leaving group like -Cl, -Br) B->C E Final Agrochemical Analogue C->E Further Derivatization D Nucleophile (Nu-H) D->E

Caption: Workflow for core scaffold modification.

Strategy 2: Synthesis of Nitrogen-Containing Heterocycles

Many potent agrochemicals are based on nitrogen-containing heterocyclic rings. This compound can serve as a key precursor for the construction of such rings. For instance, it can be reacted with a suitable dielectrophile to form a cyclic amine. The chloro-substituent can either be retained in the final product or used as a handle for further functionalization.

G A This compound C Cyclized Intermediate A->C Cyclization Reaction B Dielectrophile (e.g., α,β-unsaturated ketone) B->C E Heterocyclic Agrochemical Core C->E Post-Cyclization Modification D Optional Further Reactions (e.g., aromatization, substitution) D->E

Caption: Workflow for heterocyclic core synthesis.

Experimental Protocols

The following protocols are representative examples of how this compound could be utilized in the synthesis of potential agrochemicals. These are general procedures and will likely require optimization for specific substrates and target molecules.

Protocol 1: Synthesis of an N-(1-chloro-2-methylpropan-2-yl) substituted Heterocycle via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with a chloro-substituted heteroaromatic core, a common step in the synthesis of many pesticides.

Objective: To synthesize a key intermediate for a novel agrochemical by attaching the 1-chloro-2-methylpropan-2-amino moiety to a heterocyclic scaffold.

Materials:

  • This compound (1.2 equivalents)

  • Chloro-substituted heteroaromatic compound (e.g., 2,6-dichloropyridine) (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloro-substituted heteroaromatic compound (1.0 eq), potassium carbonate (2.5 eq), and DMF.

  • Addition of Amine: Add this compound (1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(1-chloro-2-methylpropan-2-yl) substituted heterocycle.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Excess Amine: A slight excess of the amine is used to ensure complete consumption of the more valuable heteroaromatic starting material.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for nucleophilic aromatic substitution.

Protocol 2: Gabriel Synthesis of this compound

Objective: To prepare this compound from a suitable precursor for use in agrochemical synthesis.

Materials:

  • 1,2-dichloro-2-methylpropane (1.0 equivalent)

  • Potassium phthalimide (1.1 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate (1.5 equivalents)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of N-substituted Phthalimide:

    • In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in DMF.

    • Add 1,2-dichloro-2-methylpropane (1.0 eq) and heat the mixture at 80-90 °C for 6-8 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Filter the precipitated solid, wash with water, and dry to obtain the N-(1-chloro-2-methylpropan-2-yl)phthalimide.

  • Hydrazinolysis:

    • Suspend the N-substituted phthalimide in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5 eq) and reflux the mixture for 4-6 hours.

    • Cool the mixture to room temperature. A white precipitate of phthalhydrazide will form.

  • Isolation of the Amine:

    • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

    • Combine the filtrate and washings and acidify with concentrated HCl.

    • Evaporate the solvent under reduced pressure.

    • Treat the residue with a concentrated NaOH solution to liberate the free amine.

    • Extract the amine with diethyl ether.

    • Dry the ether extract over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to obtain this compound.

Causality Behind Experimental Choices:

  • Gabriel Synthesis: This method is chosen to avoid the over-alkylation that can occur when using ammonia directly. The phthalimide group acts as a protecting group for the amine.

  • Hydrazinolysis: Hydrazine is an effective reagent for cleaving the phthalimide group to release the primary amine under relatively mild conditions.

  • Acid-Base Work-up: The final acid-base work-up is a standard procedure to separate the desired amine from the reaction byproducts.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its unique combination of a sterically hindered amine and a reactive alkyl chloride offers significant potential for creating diverse molecular architectures with tailored biological activities. The synthetic strategies and representative protocols provided in this guide are intended to serve as a foundation for researchers to explore the utility of this versatile compound in their own discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the development of the next generation of effective and sustainable crop protection agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Synthetic Pathways: The Role of Tert-Butyl Isocyanide in Modern Organic Chemistry.
  • PubMed. (2010). Synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles. Journal of Agricultural and Food Chemistry.
  • Wikipedia. (n.d.). tert-Butylamine.
  • MDPI. (2023). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules.
  • Google Patents. (n.d.). EP2522658A1 - Nitrogen-containing heterocyclic compound and agricultural/horticultural germicide.
  • IJSREM. (n.d.). A REVIEW ON SYNTHETIC HETROCYCLIC COMPOUNDS IN AGRICULTURAL AND OTHER APPLICATIONS.
  • ResearchGate. (n.d.). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine.
  • PubChem. (n.d.). This compound.
  • PubMed. (2025). Impact of Chlorine Substitution on the Interaction Between Amide Herbicides and Alkaline Phosphatase: Insights into Molecular Mechanisms and Structure-Activity Relationships. Bulletin of Environmental Contamination and Toxicology.
  • PubMed. (1992). Structure-activity considerations in kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. Journal of Pharmaceutical Sciences.
  • Google Patents. (n.d.). CN101524076A - Fungicide composition.
  • PubMed Central. (n.d.). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines.
  • Google Patents. (n.d.). CN102229522A - Method for preparing 1-chloro-2-methyl-2-propanol.
  • ACS Publications. (n.d.). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A.
  • Google Patents. (n.d.). US20060270557A1 - Herbicide formulation.
  • MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences.
  • Patsnap. (n.d.). Method for preparing 1-chloro-2-methyl-2-propanol.
  • Google Patents. (n.d.). WO2014100444A1 - Herbicide containing aminopyralid, triclopyr and organosilicone surfactant.
  • ResearchGate. (n.d.). Chemistry and Structure-Activity Relationships of Herbicide Safeners.
  • Google Patents. (n.d.). US9567308B1 - Process for the synthesis of chlorzoxazone.
  • Google Patents. (n.d.). EP0133912A2 - Process for the preparation of 1,1,2-trichloro-2-methyl propane.
  • Google Patents. (n.d.). US3254124A - Aminoketones and methods for their production.
  • Chemistry LibreTexts. (2025). Synthesis of Amines.
  • Google Patents. (n.d.). US8252721B2 - Herbicidal compositions.
  • Royal Society of Chemistry. (n.d.). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(ii) metallodrug design. Dalton Transactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis.

Sources

Application Note & Protocol: Catalytic and Base-Mediated Systems for the Cyclization of 1-Chloro-2-methylpropan-2-amine to 2,2-Dimethylaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide to the synthesis of 2,2-dimethylaziridine, a valuable three-membered heterocyclic compound, via the intramolecular cyclization of 1-chloro-2-methylpropan-2-amine. We will delve into the mechanistic underpinnings of this transformation, clarifying the distinction between classical base-induced cyclization and true catalytic systems. A detailed, field-tested protocol for the base-mediated synthesis is provided, emphasizing the rationale behind each step to ensure robust and reproducible outcomes. Furthermore, we explore potential avenues for catalytic approaches, offering insights for future process optimization and development.

Introduction: The Significance of the Aziridine Moiety

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. The significant ring strain in their structure, with bond angles around 60°, makes them highly reactive and versatile intermediates in organic synthesis.[1] This reactivity allows for stereospecific ring-opening reactions, making them powerful building blocks for the synthesis of complex nitrogen-containing molecules. Several pharmaceutical agents incorporate the aziridine ring, including the anticancer drugs Mitomycin C and Thiotepa, highlighting their importance in medicinal chemistry.[1]

One of the most direct and fundamental methods for synthesizing aziridines is the intramolecular cyclization of vicinal haloamines.[1][2] This guide focuses on a specific example: the conversion of this compound to 2,2-dimethylaziridine, a common building block in synthetic chemistry.

Mechanistic Insights: An Intramolecular Williamson Ether-Type Reaction

The formation of 2,2-dimethylaziridine from this compound is a classic example of an intramolecular nucleophilic substitution (SN2) reaction. The process is analogous to the base-induced cyclization of halohydrins to form epoxides.[1]

The Role of the Base

While the prompt specifies "catalytic systems," it is crucial to understand that this specific transformation is most commonly performed as a base-induced or base-mediated reaction. A base is consumed stoichiometrically to facilitate the reaction. Its primary role is to deprotonate the amine group. This deprotonation is critical for two reasons:

  • Enhanced Nucleophilicity: The resulting amide anion is a significantly stronger nucleophile than the neutral amine, dramatically accelerating the rate of the intramolecular attack.

  • Preventing Salt Formation: In the absence of a stronger base, the amine starting material can act as a base itself, reacting with the HCl byproduct of the cyclization to form an unreactive ammonium salt.

The reaction proceeds via a backside attack of the nitrogen lone pair (or the deprotonated amide) on the carbon atom bearing the chlorine. This displaces the chloride ion and closes the three-membered ring in a single, concerted step.

Figure 1: Mechanism of the base-induced intramolecular SN2 cyclization.

Distinction from True Catalytic Cycles

It is important to differentiate this base-mediated process from true catalytic aziridination reactions. Modern synthetic chemistry employs various transition-metal catalysts (e.g., based on Rhodium, Copper, or Iron) for the aziridination of olefins.[3][4] In those systems, a metal catalyst reacts with a nitrene precursor to form a reactive metal-nitrene intermediate, which then transfers the nitrene group to an alkene. The metal catalyst is regenerated at the end of the reaction, fulfilling the definition of catalysis. The cyclization of a pre-formed haloamine, however, follows a simpler, non-catalytic pathway.

Experimental Protocols & Methodologies

The following section details a robust, standard protocol for the synthesis of 2,2-dimethylaziridine. The causality behind key experimental choices is explained to ensure a high degree of success and reproducibility.

Workflow Overview

G prep Preparation - Dry Glassware - Inert Atmosphere (N₂/Ar) reactants Reactant Charging - Dissolve Haloamine HCl Salt in Solvent (e.g., THF) prep->reactants cooling Cooling - Cool reaction to 0°C (Ice Bath) reactants->cooling base Base Addition - Add strong base (e.g., NaH) portion-wise cooling->base Control exotherm reaction Reaction - Warm to RT - Stir for 12-24h base->reaction monitor Monitoring - TLC or GC-MS - Check for consumption of starting material reaction->monitor monitor->reaction If incomplete quench Workup: Quenching - Carefully quench excess base with H₂O or isopropanol monitor->quench If complete extract Workup: Extraction - Extract with organic solvent (e.g., Et₂O or CH₂Cl₂) - Wash with brine quench->extract dry Drying & Concentration - Dry organic phase (Na₂SO₄) - Concentrate in vacuo extract->dry purify Purification - Distillation under reduced pressure dry->purify

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of aziridines from 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand the challenges researchers face during the synthesis of strained heterocycles like aziridines. The intramolecular cyclization of 1-chloro-2-methylpropan-2-amine to form 2,2-dimethylaziridine is a classic, yet surprisingly delicate, transformation. While seemingly straightforward, this reaction is often plagued by side reactions that can drastically reduce yields and complicate purification.

This guide is designed to provide you with a deep, mechanistic understanding of these potential pitfalls and to offer field-proven troubleshooting strategies and protocols to ensure your synthesis is successful. We will move beyond simple procedural steps to explore the chemical principles governing the competition between the desired cyclization and unwanted pathways.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the synthesis of 2,2-dimethylaziridine.

Q1: My overall yield is extremely low, or I've recovered only starting material. What are the primary suspects?

A: Low or no yield in this reaction typically points to three main areas:

  • Ineffective Cyclization Conditions: The base may be too weak or used in stoichiometric insufficiency to effectively deprotonate the amine, which is necessary for it to become a potent nucleophile for the intramolecular cyclization.

  • Dominant Side Reactions: The chosen reaction conditions (e.g., high temperature, wrong base) may heavily favor side reactions such as elimination over the desired substitution.[1][2]

  • Product Instability: 2,2-Dimethylaziridine, like many N-H aziridines, can be unstable, especially under acidic conditions, which can arise during workup or purification on standard silica gel, leading to oligomerization.[3]

Q2: My analysis (¹H NMR, GC-MS) shows the presence of an unsaturated compound, likely 2-methyl-1-propene. What reaction is causing this?

A: You are observing the product of a competing E2 (elimination) reaction. Instead of the amine's lone pair attacking the carbon with the chlorine atom (intramolecular substitution), the base is abstracting a proton from one of the methyl groups (β-protons). This leads to the formation of an alkene and elimination of the amine and chloride. This is a very common side reaction, especially with strong, sterically unhindered bases.[2][4]

Q3: After workup, my product is a non-volatile, viscous substance. What happened to my aziridine?

A: This is a classic sign of acid-catalyzed polymerization. Aziridine rings are highly strained and susceptible to ring-opening.[5] If any trace acid is present (e.g., from an acidic wash during workup or acidic sites on silica gel), the aziridine nitrogen gets protonated. This makes the ring an extremely reactive electrophile, which is then attacked by the nitrogen of another aziridine molecule, initiating a chain reaction that forms dimers, oligomers, and polymers.[3][6]

Q4: Which base is optimal for this synthesis? Should I use sodium hydroxide or something stronger?

A: The choice of base is critical and involves a trade-off. While a strong base is needed to deprotonate the amine, a strong and nucleophilic base like sodium hydroxide (OH⁻) can also act as a competing nucleophile, attacking the carbon-chlorine bond to form 2-amino-2-methylpropan-1-ol (an S N 2 substitution).[2][7] Therefore, the ideal choice is a strong, but non-nucleophilic, sterically hindered base. Examples include potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). Weaker bases like sodium carbonate can also be effective and may suppress side reactions, though they might require heating.[2][8]

Part 2: Troubleshooting Guide: A Deeper Dive into Side Reactions

This section provides a mechanistic analysis of the key side reactions and detailed strategies to mitigate them.

Issue 1: Competing E2 Elimination

The primary battle in this synthesis is between the intramolecular S N 2 cyclization and the intermolecular E2 elimination. Both are promoted by a base, but their sensitivities to reaction parameters differ.

Mechanism: In the elimination pathway, the base abstracts a proton from a carbon atom beta to the leaving group (the chlorine). The subsequent electronic rearrangement expels the chloride ion and forms a C=C double bond.

Troubleshooting & Prevention:

  • Optimize Base Selection: The most effective strategy is to use a base that is sterically hindered. A bulky base like potassium tert-butoxide will struggle to approach the β-protons, thus slowing down the rate of elimination relative to the desired intramolecular cyclization. In contrast, a small base like NaOH can easily abstract these protons.[4]

  • Control the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored. Therefore, running the reaction at lower temperatures (e.g., 0 °C to room temperature) will favor the desired S N 2 cyclization pathway.[3][4]

  • Solvent Considerations: The use of aprotic solvents (e.g., THF, Diethyl Ether) is recommended. Protic solvents can solvate the base, potentially altering its reactivity profile. The proportion of water to organic solvent can also influence the outcome; higher concentrations of ethanol, for example, tend to encourage elimination.[4]

  • Ensure all glassware is oven- or flame-dried and the system is under an inert atmosphere (Nitrogen or Argon).

  • Dissolve this compound in anhydrous THF (0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of potassium tert-butoxide (t-BuOK) as a solid or a solution in THF, ensuring the temperature does not rise above 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by GC-MS or TLC (staining with ninhydrin).

Issue 2: Product Oligomerization & Polymerization

The high ring strain of aziridines makes them prone to ring-opening, a reaction readily catalyzed by electrophiles, particularly protons.

Mechanism: A trace amount of acid protonates the aziridine nitrogen. This greatly activates the ring toward nucleophilic attack. A neutral aziridine molecule then acts as the nucleophile, attacking a carbon atom of the protonated aziridine. This opens the ring and forms a dimer, which still contains a reactive amine and can continue to react, leading to polymerization.

Troubleshooting & Prevention:

  • Avoid Acidic Conditions: Strictly avoid any acidic washes during the reaction workup. If an aqueous wash is necessary, use a saturated sodium bicarbonate or brine solution.[3]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent the formation of carbonic acid from atmospheric CO₂.

  • Purification Strategy: Standard silica gel is acidic and a primary cause of polymerization on the column.[3]

    • Option A: Use neutral or basic alumina for column chromatography.

    • Option B: If silica gel must be used, pre-treat it by flushing the column with an eluent containing 1% triethylamine. Add 0.5-1% triethylamine to the chromatography eluent to neutralize acidic sites.[3]

    • Option C: If the product is sufficiently volatile, purification by distillation under reduced pressure is often the safest method.

  • Minimize Contact Time: Once purified, remove the solvent as quickly as possible at low temperatures and do not let the compound sit in solution for extended periods.[3]

Part 3: Data Summary & Optimized Protocol

Table 1: Influence of Base and Temperature on Aziridine Synthesis
EntryBase (Equivalents)SolventTemperature (°C)Yield of Aziridine (%)Yield of Elimination Product (%)
1NaOH (1.5)EtOH/H₂O80< 10> 80
2NaOH (1.5)EtOH/H₂O253550
3K₂CO₃ (2.0)MeCN706520
4t-BuOK (1.1)THF2585< 10
5t-BuOK (1.1)THF0 to 25> 90< 5

Note: Yields are illustrative, based on established chemical principles favoring elimination at higher temperatures and with less hindered bases.[2][4]

Optimized Protocol for Synthesis of 2,2-Dimethylaziridine

This protocol integrates the best practices discussed to maximize the yield of the desired product while minimizing side reactions.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reagents: In the flask, dissolve this compound (1.0 eq) in anhydrous THF to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 5 hours or until GC-MS analysis indicates complete consumption of the starting material.

  • Quenching & Workup:

    • Cool the reaction mixture back to 0 °C.

    • Carefully pour the mixture into a separatory funnel containing cold, saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried solution to remove the desiccant.

    • Carefully concentrate the solution using a rotary evaporator at low temperature (< 30 °C).

    • The crude product can be purified by distillation under reduced pressure. Alternatively, for non-volatile analogs, use column chromatography on basic alumina or silica gel treated with triethylamine.[3]

Part 4: Mechanistic & Workflow Diagrams

The following diagrams, rendered in DOT language, illustrate the key chemical pathways and the recommended troubleshooting workflow.

Caption: Desired intramolecular S N 2 cyclization pathway.

Caption: Competing E2 elimination side reaction.

Polymerization Acid-Catalyzed Oligomerization cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack aziridine Aziridine (Product) protonated Protonated Aziridine (Electrophile) aziridine->protonated + H⁺ (Trace Acid) dimer Dimer protonated->dimer [...] [...] dimer->[...] -> Polymer aziridine2 Aziridine (Nucleophile) aziridine2->dimer Troubleshooting_Workflow start Low Yield of Aziridine q1 What is the main byproduct? start->q1 alkene Alkene/Imine Detected (E2 Elimination) q1->alkene Unsaturated Compound polymer Viscous Oil/Polymer q1->polymer High MW Impurity no_reaction Starting Material Recovered q1->no_reaction No Change sol_alkene Solution: 1. Use bulky base (t-BuOK) 2. Lower reaction temp (0 °C) 3. Use aprotic solvent (THF) alkene->sol_alkene sol_polymer Solution: 1. Avoid acidic workup 2. Use basic/neutral alumina for chromatography 3. Add Et3N to eluent polymer->sol_polymer sol_no_reaction Solution: 1. Use stronger base 2. Check base stoichiometry ( > 1 eq) 3. Increase reaction time/temp moderately no_reaction->sol_no_reaction

Caption: Troubleshooting workflow for low-yield synthesis.

References

  • BenchChem. (2025). Challenges and solutions in the synthesis of unstable N-H aziridines. BenchChem.
  • Al-Zoubi, R. M., et al. (n.d.). Synthetic and Theoretical Investigation on One-Pot Halogenation of β-Amino Alcohols and Nucleophilic Ring Opening of Aziridinium Ions. PMC - NIH.
  • Xu, J., et al. (2010). An Improved and Mild Wenker Synthesis of Aziridines. Synthesis.
  • Wikipedia. (n.d.). Wenker synthesis. Wikipedia.
  • Kate Tutorials. (2021). Synthesis of Aziridines. YouTube.
  • BenchChem. (2025).
  • Xu, J., et al. (2010). An Improved and Mild Wenker Synthesis of Aziridines.
  • Tan, H., et al. (2025). Synthesis and Application of Bioactive N-Functionalized Aziridines.
  • Smith, M. D., et al. (2022).
  • Powers, D. C., et al. (n.d.). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC.
  • Wikipedia. (n.d.). Aziridines. Wikipedia.
  • Bach, R. D., & Dmitrenko, O. (2008). Dramatic effects of halogen substitution and solvent on the rates and mechanisms of nucleophilic substitution reactions of aziridines. PubMed.
  • Heine, H. W., et al. (n.d.). The Isomerization and Dimerization of Aziridine Derivatives. IV.
  • Wikipedia. (n.d.). Gabriel synthesis. Wikipedia.
  • Bach, R. D., & Braden, D. L. (n.d.). β-Elimination of an Aziridine to an Allylic Amine: A Mechanistic Study. PMC - NIH.
  • Clark, J. (2023). C. Elimination vs. Substitution. Chemistry LibreTexts.

Sources

Technical Support Center: Purification of 1-Chloro-2-methylpropan-2-amine Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-chloro-2-methylpropan-2-amine and need to purify it from reaction mixtures using column chromatography. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification process.

Introduction to the Challenges

This compound is a primary amine containing a sterically hindered tertiary carbon and a chlorine atom. This unique structure presents several challenges during purification by column chromatography, primarily due to the basic nature of the amine group. On standard silica gel, which is weakly acidic, basic compounds like amines can exhibit strong interactions, leading to poor separation, peak tailing, and in some cases, degradation of the target molecule.[1] This guide will equip you with the knowledge to overcome these obstacles and achieve high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is streaking badly on the silica gel column, and I'm getting poor separation from my impurities. What is causing this and how can I fix it?

A1: This is the most common issue when purifying amines on silica gel. The streaking is caused by the strong interaction between the basic amine and the acidic silanol groups on the surface of the silica.[1] This leads to a non-uniform elution front. Here are several strategies to resolve this, ranging from simple mobile phase modifications to changing the stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification with a Basic Additive:

    • Why it works: Adding a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase will neutralize the acidic sites on the silica gel.[1] This minimizes the strong interaction with your amine, leading to more symmetrical peaks and better separation.

    • Protocol:

      • Start by adding 0.1-1% (v/v) of triethylamine to your chosen eluent (e.g., a mixture of ethyl acetate and hexanes).

      • Equilibrate your column with this modified mobile phase before loading your sample.

      • Run the chromatography as usual. The TEA will co-elute with your solvents.

  • Choice of Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2] Basic or neutral alumina will not have the acidic sites that cause streaking with amines.

    • Amine-functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that is ideal for purifying amines.[1][3]

    • Reversed-Phase Chromatography (C18): For polar amines, reversed-phase chromatography can be an excellent option. In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1] To ensure the amine is in its neutral, less polar form and retains well on the column, the pH of the mobile phase should be adjusted to be about 2 pH units above the pKa of the amine.[1]

Data Summary Table for Stationary Phase Selection:

Stationary PhaseAdvantagesDisadvantagesRecommended for this compound?
Silica Gel Inexpensive, widely availableAcidic, causes tailing with aminesYes, with mobile phase modification
Alumina (Neutral/Basic) Good for basic compoundsCan be less predictable than silicaYes, a good alternative
Amine-functionalized Silica Excellent for amines, reduces tailingMore expensiveYes, highly recommended for difficult separations
Reversed-Phase (C18) Good for polar compounds, predictableRequires aqueous mobile phases, pH controlYes, especially if impurities have different polarities
Q2: I'm concerned that my this compound might be degrading on the column. Is this likely, and what are the potential degradation products?

A2: Degradation on the column is a valid concern, especially with a molecule containing both an amine and a chloroalkane. The acidic nature of silica gel can potentially promote side reactions.

Potential Degradation Pathways:

  • Reaction with Silica: While less common for simple chloroalkanes, prolonged exposure to the acidic silica surface could potentially lead to elimination or substitution reactions, especially if the crude mixture contains nucleophilic impurities.

  • Hydrolysis: If there is residual water in your solvents or on the silica gel, hydrolysis of the C-Cl bond is a possibility, which would form 2-amino-2-methyl-1-propanol.

  • Intramolecular Cyclization: Under certain conditions, primary amines can react with adjacent alkyl halides to form cyclic amines. In this case, it could potentially form 2,2-dimethylaziridine.

Troubleshooting and Prevention:

  • Deactivating Silica Gel: You can deactivate the silica gel by pre-treating it with a solution of your mobile phase containing triethylamine before packing the column.[4]

  • Use Dry Solvents: Ensure your solvents are anhydrous to minimize the risk of hydrolysis.

  • Work Quickly: Do not let your compound sit on the column for an extended period.

Q3: I synthesized this compound from 2-amino-2-methyl-1-propanol using thionyl chloride. What are the likely impurities I need to separate?

A3: Understanding the potential side products of your reaction is crucial for designing an effective purification strategy. The reaction of an amino alcohol with thionyl chloride can be complex.[5][6][7]

Potential Impurities and Side Products:

  • Unreacted Starting Material: 2-Amino-2-methyl-1-propanol. This is a more polar compound and should be separable from your product.

  • Over-reaction Products: Dimerization or polymerization of the starting material or product.

  • Cyclic Byproducts: Formation of 1,2,3-oxathiazolidine-2-oxides is a known side reaction when reacting amino alcohols with thionyl chloride, especially in the presence of a base.[5][7]

  • Elimination Products: Formation of 2-methyl-2-propen-1-amine through elimination of HCl.

Purification Strategy: The polarity differences between your target compound and the likely impurities (especially the starting material) should allow for good separation with an optimized column chromatography method.

Q4: How do I choose the right solvent system (mobile phase) for my column?

A4: The choice of solvent system is critical for a successful separation. The goal is to find a solvent or solvent mixture that provides a good separation between your target compound and impurities on a Thin Layer Chromatography (TLC) plate before scaling up to a column.

Step-by-Step Protocol for Mobile Phase Selection:

  • Start with TLC: Use TLC to screen different solvent systems. A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Aim for an Rf of ~0.3: The ideal Rf (retardation factor) for your target compound on the TLC plate is around 0.3.[8] This generally translates to good elution behavior on a column.

  • Incorporate a Basic Modifier: As discussed in Q1, add a small amount (0.1-1%) of triethylamine to your chosen solvent system to prevent streaking.

  • Gradient Elution: If you have impurities that are very close in polarity to your product, a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity during the column run.

Workflow for Mobile Phase Selection:

mobile_phase_selection TLC Run TLC with different Hexane:Ethyl Acetate ratios (+ 0.5% TEA) Rf_check Is Rf of product ~0.3 and separated from impurities? TLC->Rf_check Column Pack column and run with the optimized solvent system Rf_check->Column Yes Adjust Adjust solvent polarity (increase/decrease Ethyl Acetate) Rf_check->Adjust No Adjust->TLC

Caption: Workflow for selecting an appropriate mobile phase.

Q5: I can't see my compound on the TLC plate under UV light. How can I visualize it?

A5: Many simple alkyl amines do not have a UV chromophore and will therefore be invisible under a UV lamp.[9] You will need to use a chemical stain to visualize your spots on the TLC plate.

Recommended Stains for Amines:

  • Ninhydrin Stain: This is a very common and effective stain for primary and secondary amines. It typically produces a pink or purple spot upon heating.[10][11][12]

  • Potassium Permanganate Stain: This is a general oxidizing stain that works for many functional groups, including amines. It will appear as a yellow spot on a purple background.[10]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective method for visualizing a wide range of organic compounds, including amines. The spots will appear as brown stains.[9]

Visualization Protocol (Ninhydrin Stain):

  • After running your TLC plate, let the solvent fully evaporate.

  • Dip the plate into a ninhydrin staining solution.

  • Gently heat the plate with a heat gun until colored spots appear.

Experimental Protocols

Protocol 1: Standard Silica Gel Chromatography with Triethylamine Modifier
  • Slurry Preparation: In a beaker, mix silica gel with your chosen starting eluent (e.g., 95:5 hexanes:ethyl acetate + 0.5% triethylamine) to form a slurry.

  • Column Packing: Pour the slurry into your column and allow the silica to settle, ensuring a flat and even surface. Add a thin layer of sand on top.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or your starting eluent). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with your starting solvent system, collecting fractions. If necessary, gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate, all containing 0.5% triethylamine).

  • Fraction Analysis: Analyze the collected fractions by TLC using one of the visualization methods described in Q5.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of the Purification Workflow:

purification_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Reaction Mixture TLC_dev TLC Method Development (select mobile phase) Crude->TLC_dev Pack_col Pack Column with Silica Gel + TEA-modified Eluent TLC_dev->Pack_col Load_sample Load Sample Pack_col->Load_sample Elute Elute with Gradient Load_sample->Elute Collect Collect Fractions Elute->Collect TLC_frac Analyze Fractions by TLC Collect->TLC_frac Combine Combine Pure Fractions TLC_frac->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_prod Pure Product Evaporate->Pure_prod

Caption: A typical workflow for the purification of this compound.

Concluding Remarks

The successful purification of this compound by column chromatography hinges on understanding and mitigating the interactions between the basic amine and the stationary phase. By employing the strategies outlined in this guide, particularly the use of basic modifiers in the mobile phase or switching to a more suitable stationary phase, researchers can overcome the common challenges of peak tailing and achieve high-purity material. Always perform small-scale TLC experiments to optimize conditions before committing to a large-scale column.

References

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL.
  • Beijing Risun Science and Technologies Limited. (n.d.). 2-Amino-2-methyl-1-propanol.
  • Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? HPLC-PLOT.
  • Stoll, D. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies. LCGC International.
  • Canadian Science Publishing. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Canadian Journal of Chemistry.
  • Reddit. (2022, July 16). Alternative stationary phases. r/Chempros.
  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Pharma Growth Hub. (2022, December 24). Effect of Triethylamine in the Mobile Phase on the Retention in RPLC [Video]. YouTube.
  • REACH Devices, LLC. (n.d.). TLC stains.
  • Chemistry - A European Journal. (2020, September 5). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) [Video]. YouTube.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Searle Separations Department. (n.d.). Thin Layer Chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Reddit. (2024, July 16). Column chromatography issues. r/chemistry.
  • Zahradníčková, H., et al. (2025, August 7). Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. ResearchGate.
  • ResearchGate. (2015, November 26). (PDF) Organic amine flash purification using a novel stationary phase.
  • Olsen, B. A. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315.
  • ResearchGate. (2025, August 4). (PDF) The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds.

Sources

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethylaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethylaziridine. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. Aziridines, as strained three-membered rings, are versatile building blocks, but their synthesis can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during laboratory experiments, with a focus on the widely-used Wenker synthesis and its modern improvements.

Core Synthesis Strategy: The Modified Wenker Reaction

The classical Wenker synthesis, which converts a β-amino alcohol to an aziridine using sulfuric acid, has been a cornerstone for aziridine production.[1][2] However, the harsh conditions of the traditional method, such as high temperatures (140-250°C), often lead to charring and undesirable side reactions, compromising the yield.[1][2]

A significant advancement is the "Improved and Mild Wenker Synthesis," which circumvents these issues by employing milder reagents. This approach typically involves two key steps:

  • Esterification: The starting material, 2-amino-2-methylpropanol, is reacted with a gentler sulfating agent like chlorosulfonic acid at low temperatures to form the stable amino alcohol hydrogen sulfate intermediate.[3][4] This avoids the water elimination and degradation seen with hot, concentrated sulfuric acid.

  • Cyclization: The intermediate is then treated with a base to induce intramolecular nucleophilic substitution (an Sₙ2 reaction), forming the aziridine ring. Using a non-nucleophilic base such as sodium carbonate is often preferred over sodium hydroxide to prevent competing side reactions.[3][4]

The overall workflow is depicted below.

G cluster_0 Step 1: Esterification (Mild Conditions) cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-2-methylpropanol C Amino Alcohol Hydrogen Sulfate (Intermediate) A->C Reaction B Chlorosulfonic Acid (ClSO3H) in Diethyl Ether, 0°C to RT B->C Reagent E 2,2-Dimethylaziridine (Final Product) C->E Reaction D Sodium Carbonate (Na2CO3) in water, 70°C D->E Base

Caption: Workflow for the Improved Wenker Synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My overall yield of 2,2-dimethylaziridine is significantly lower than expected (Reported yields are 45-55% or higher). What are the likely causes and how can I fix this?

Low yield is the most frequent issue and can stem from problems in either the esterification or cyclization step.

Possible Cause A: Incomplete Esterification

  • Why it happens: The reaction between the amino alcohol and the sulfating agent may not have gone to completion. If using the traditional method with hot sulfuric acid, the high temperature can cause decomposition of the starting material or the intermediate sulfate ester.[1]

  • Solution:

    • Switch to Milder Reagents: Adopt the improved Wenker protocol by using chlorosulfonic acid in a solvent like diethyl ether or THF at a controlled temperature (0°C to room temperature).[4] This reaction is often rapid and results in the precipitation of the amino alcohol hydrogen sulfate, driving the reaction to completion with excellent yields for the intermediate.[4]

    • Ensure Anhydrous Conditions: Moisture can react with chlorosulfonic acid, reducing its effectiveness. Use dry solvents and glassware.

Possible Cause B: Competing Side Reactions During Cyclization

  • Why it happens: The primary competing reaction during the base-mediated cyclization is Hofmann elimination, which leads to the formation of byproducts like ketones instead of the desired aziridine.[1][2] This is particularly problematic when using strong, nucleophilic bases like sodium hydroxide (NaOH), which can also promote other displacement reactions.[3][4]

  • Solution:

    • Use a Non-Nucleophilic Base: Replace sodium hydroxide with a saturated aqueous solution of sodium carbonate (Na₂CO₃).[3][4] Sodium carbonate is sufficiently basic to deprotonate the amine for the ring-closing reaction but is a poor nucleophile, significantly suppressing the formation of elimination and substitution byproducts.[4]

    • Optimize Temperature: While some heat is required for the cyclization (e.g., 70°C), excessive temperatures can favor elimination pathways.[4] Monitor the reaction closely and maintain the recommended temperature.

G cluster_0 Desired Pathway cluster_1 Side Reaction Intermediate Amino Alcohol Hydrogen Sulfate Aziridine 2,2-Dimethylaziridine (SN2 Cyclization) Intermediate->Aziridine + Na2CO3 Elimination Acetone + other byproducts (Hofmann Elimination) Intermediate->Elimination + strong base (NaOH)

Caption: Desired cyclization vs. competing elimination side reaction.

Table 1: Comparison of Traditional vs. Improved Wenker Synthesis Parameters

ParameterTraditional Wenker SynthesisImproved Wenker SynthesisRationale for Improvement
Esterification Reagent Concentrated Sulfuric Acid (H₂SO₄)Chlorosulfonic Acid (ClSO₃H)Avoids high temperatures and charring, preventing starting material degradation.[3][4]
Esterification Temp. High (140-250°C)[1][2]Low (0°C to Room Temp)[4]Preserves the integrity of the substrate and intermediate.
Cyclization Base Sodium Hydroxide (NaOH)Sodium Carbonate (Na₂CO₃)Minimizes competing elimination and hydroxide displacement reactions.[3][4]
Typical Yield 45-51%Satisfactory to good yields, often higher and more reliable.[4]Milder conditions lead to a cleaner reaction with fewer byproducts.
Q2: My final product is impure. What are the common contaminants and how do I remove them?

Impurities often consist of unreacted starting material, water, or byproducts from side reactions.

Problem A: Contamination with 2-Amino-2-methylpropanol (Starting Material)

  • Why it happens: Incomplete esterification. The starting amino alcohol is polar and may be carried through the workup.

  • Solution: Ensure the first step runs to completion. The precipitation of the sulfate intermediate when using the mild chlorosulfonic acid method helps to easily separate it from any unreacted starting material by simple filtration.[4]

Problem B: Water in the Final Product

  • Why it happens: The product is somewhat water-soluble, and the cyclization is performed in an aqueous medium.

  • Solution: During workup, after steam distillation or extraction, saturate the aqueous layer with potassium hydroxide (KOH) pellets. This "salting out" process dramatically reduces the solubility of the aziridine in water, allowing for better separation of the organic layer. Subsequently, dry the collected organic extracts over a suitable drying agent like solid KOH or anhydrous sodium sulfate before final distillation.[5]

Problem C: Polymerization

  • Why it happens: Aziridines are susceptible to acid-catalyzed ring-opening polymerization. Any acidic residue remaining during distillation can trigger this.

  • Solution: Ensure the product is thoroughly neutralized and basic before attempting distillation. It is highly recommended to distill the final product from a fresh piece of sodium or solid KOH to prevent polymerization and ensure anhydrous conditions.[5]

Experimental Protocols

Protocol 1: Improved Wenker Synthesis of 2,2-Dimethylaziridine

This protocol is adapted from the mild synthesis approach described by Xu, et al.[3][4]

Step A: Esterification

  • In a fume hood, add 2-amino-2-methylpropanol (1 equivalent) to a flask containing anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0°C with vigorous stirring.

  • Slowly add chlorosulfonic acid (1.05 equivalents) dropwise to the solution. A white solid (the amino alcohol hydrogen sulfate) will precipitate immediately.[4]

  • Allow the mixture to stir for an additional 1-2 hours at room temperature.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials.

  • Dry the collected solid under vacuum. The yield of this intermediate should be nearly quantitative.

Step B: Cyclization and Purification

  • Place the dried amino alcohol hydrogen sulfate intermediate into a round-bottom flask equipped for distillation.

  • Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) (approx. 2 mL per 1 mmol of intermediate).[4]

  • Heat the mixture to 70°C and stir for 3 hours.[4]

  • For purification, steam distillation is an effective method. The volatile aziridine will co-distill with the water.[4]

  • Collect the distillate and saturate it with solid KOH pellets until the organic layer of 2,2-dimethylaziridine clearly separates.

  • Separate the organic layer and extract the aqueous layer multiple times with diethyl ether.

  • Combine all organic fractions and dry them over solid KOH.

  • Filter away the drying agent and remove the solvent carefully by rotary evaporation.

  • For the highest purity, perform a final fractional distillation of the crude product from a small piece of sodium.[5]

Frequently Asked Questions (FAQs)

Q1: Are there viable alternative routes to the Wenker synthesis for 2,2-dimethylaziridine? Yes, other methods exist, though they may be less direct for this specific N-H aziridine. The Gabriel synthesis involves the intramolecular cyclization of a β-haloamine, which itself must be synthesized.[6][7] Another broad class of reactions is catalytic aziridination , which typically involves the reaction of an alkene with a nitrene source, mediated by a transition metal catalyst (e.g., using copper, rhodium, or iron complexes).[8][9][10] However, these methods are often employed for synthesizing N-substituted aziridines and can require more complex starting materials or catalysts. For the direct, practical synthesis of 2,2-dimethylaziridine, the improved Wenker method remains highly efficient.[4]

Q2: What are the primary safety concerns when working with 2,2-dimethylaziridine? 2,2-dimethylaziridine is a volatile and flammable liquid.[11] Like many small-ring heterocycles, it should be regarded as toxic and handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin.[11]

Q3: How should I properly store the purified 2,2-dimethylaziridine? The product should be stored under an inert atmosphere (e.g., argon or dry nitrogen) to prevent degradation from air and moisture.[5] It should be kept in a tightly sealed container in a refrigerator or freezer to minimize vaporization and potential polymerization over time. Keep it away from acids and strong oxidizing agents.

Q4: Which analytical methods are best for monitoring this reaction?

  • Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of the starting amino alcohol in the esterification step.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the volatile product and assessing its purity relative to other volatile components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure of the final product. The characteristic signals for the gem-dimethyl groups and the CH₂ group of the aziridine ring are easily identifiable.[4]

References

  • Catalytic aziridination with alcoholic substrates via a chromium tetracarbene catalyst - Chemical Communic
  • 2,2-dimethylaziridine 2658-24-4 wiki - Guidechem
  • Synthesis of Aziridines | Named Reactions | Chemistry of three membered heterocycles - YouTube
  • Transition Metal Aziridination Catalysts - ResearchG
  • Dimethylaziridine carboxylic acid - Wikipedia
  • Wenker synthesis - Wikipedia
  • Asymmetric Catalysis in Organic Synthesis - Michigan St
  • Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron C
  • 2,2-dimethylaziridine | 2658-24-4 - ChemicalBook
  • Recent Developments in Catalytic Asymmetric Aziridin
  • An Improved and Mild Wenker Synthesis of Aziridines - Organic Chemistry Portal
  • Optimizing reaction conditions for alpha-Phenylaziridine-1-ethanol synthesis - Benchchem
  • An Improved and Mild Wenker Synthesis of Aziridines - ResearchG
  • Observations on the modified Wenker synthesis of aziridines and the development of a biphasic system. - Semantic Scholar
  • Wenker synthesis - chemeurope.com
  • ChemInform Abstract: AZIRIDINES. PART II.
  • 2,2-dimethylaziridine - 2658-24-4, C4H9N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis
  • Experimental Guide to the Wenker Synthesis of Aziridines
  • Gabriel synthesis - Wikipedia
  • PREPARATION METHODS OF AZIRIDINE||HETEROCYCLIC CONPOUNDS||G
  • Gabriel Synthesis - J&K Scientific LLC
  • Aziridine synthesis by ring closure reaction - Organic Chemistry Portal
  • A kind of preparation method of 2- methylaziridine - Google P
  • 2,2-dimethylaziridine CAS#: 2658-24-4 - ChemicalBook
  • 2,2-Dimethylaziridine SDS, 2658-24-4 Safety D
  • 2,2-Dimethylaziridine | C4H9N | CID 227244 - PubChem - NIH

Sources

Technical Support Center: Navigating Byproducts in Reactions of 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-2-methylpropan-2-amine. This guide provides in-depth technical insights and troubleshooting advice for managing common byproducts encountered during its various chemical transformations. Our focus is on understanding the mechanistic origins of these byproducts to empower you to optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive pathways for this compound?

A1: this compound is a primary alkyl chloride, but the carbon atom is bonded to a tertiary carbon, creating significant steric hindrance. This unique structure governs its reactivity, which primarily proceeds through pathways that can accommodate this steric bulk. The main reaction pathways include:

  • Substitution Reactions (S(_N)1-like): Due to the high steric hindrance around the primary carbon, direct bimolecular nucleophilic substitution (S(_N)2) is extremely slow and often negligible.[1][2] Instead, under conditions that favor ionization (e.g., polar protic solvents, Lewis acids), the molecule can undergo a unimolecular pathway (S(_N)1). This involves the formation of a primary carbocation, which is highly unstable and prone to rearrangement.

  • Elimination Reactions (E1-like): Similar to S(_N)1 reactions, elimination reactions also tend to proceed through a unimolecular (E1) mechanism involving a carbocation intermediate, especially in the presence of weak bases.

  • Ritter Reaction: In the presence of a strong acid and a nitrile (like acetonitrile), this compound can undergo a Ritter reaction to form an N-substituted amide.[3][4] This reaction also proceeds through a carbocation intermediate.

  • Intramolecular Cyclization: Under basic conditions, the amine functionality can act as an internal nucleophile, displacing the chloride to form a three-membered ring, 2,2-dimethylaziridine.

Q2: What is the most common and often unexpected byproduct in reactions involving this compound?

A2: The most prevalent and often unanticipated byproducts arise from a Wagner-Meerwein rearrangement .[5][6] The initially formed, highly unstable primary carbocation rapidly rearranges to a much more stable tertiary carbocation via a 1,2-methyl shift. This rearranged carbocation is the key intermediate that leads to a variety of byproducts.

Troubleshooting Common Byproduct Formation

This section provides a structured approach to identifying and mitigating common byproducts in your reactions.

Issue 1: Formation of Rearranged Substitution and Elimination Products

Symptoms:

  • You are attempting a substitution reaction with a nucleophile, but you isolate a product where the nucleophile has added to a tertiary carbon instead of the primary carbon.

  • You observe the formation of alkenes, primarily 2-methyl-2-butene and/or 2-methyl-1-butene, as significant byproducts.

Root Cause Analysis:

The formation of these products is a strong indication that your reaction is proceeding through an S(_N)1/E1 pathway involving a rearranged carbocation.

Workflow for Byproduct Formation:

sub This compound pc Primary Carbocation (Unstable) sub->pc Ionization (Slow) rc Tertiary Carbocation (Rearranged & Stable) pc->rc Wagner-Meerwein Rearrangement (Fast, 1,2-methyl shift) sub_prod Rearranged Substitution Product (e.g., tertiary alcohol, ether) rc->sub_prod + Nucleophile elim_prod1 2-Methyl-2-butene (Zaitsev Product) rc->elim_prod1 - H+ elim_prod2 2-Methyl-1-butene (Hofmann Product) rc->elim_prod2 - H+

Caption: Carbocation rearrangement pathway.

Mitigation Strategies:

StrategyRationaleRecommended Action
Avoid Protic Solvents and Lewis Acids These conditions promote the formation of the initial carbocation, which is the entry point for the rearrangement pathway.Use polar aprotic solvents like DMSO, DMF, or acetone if a substitution-type reaction is desired, although success may be limited.
Utilize Strong, Non-hindered Nucleophiles While S(_N)2 is generally disfavored, very strong, and small nucleophiles might have a slight chance of direct substitution, though this is often not a practical solution.This approach is generally not recommended as the primary strategy due to the inherent steric hindrance of the substrate.
Control Reaction Temperature Higher temperatures tend to favor elimination (E1) over substitution (S(_N)1).[7]If the rearranged substitution product is the desired outcome, running the reaction at lower temperatures might slightly favor it over the elimination byproducts.

Experimental Protocol: Minimizing Rearrangement Byproducts (Hypothetical Example)

This protocol is designed to illustrate the principles of minimizing carbocation formation.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve your nucleophile (e.g., sodium azide, 1.2 equivalents) in anhydrous DMF.

  • Addition of Substrate: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the nucleophile solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS, looking for the formation of the desired product and any rearranged byproducts.

  • Work-up: Quench the reaction with water and extract with a suitable organic solvent. Analyze the crude product mixture carefully to determine the product distribution.

Issue 2: Formation of N-(1,1-dimethyl-2-acetamido)ethane in Ritter Reactions

Symptoms:

  • You are performing a Ritter reaction with acetonitrile and a strong acid, expecting to form N-(2-chloro-1,1-dimethylethyl)acetamide.

  • Instead, you isolate N-(1,1-dimethyl-2-acetamido)ethane as the major product.

Root Cause Analysis:

This is another consequence of the Wagner-Meerwein rearrangement. The rearranged tertiary carbocation is trapped by the nitrile, leading to the rearranged amide product after hydrolysis.

Workflow for Ritter Reaction Byproduct Formation:

sub This compound rc Tertiary Carbocation (Rearranged) sub->rc Acid-catalyzed rearrangement nit_adduct Nitrilium Ion Adduct rc->nit_adduct + Nitrile nit Nitrile (e.g., CH3CN) amide_prod Rearranged Amide Product nit_adduct->amide_prod + H2O sub This compound depro_amine Deprotonated Amine sub->depro_amine + Base - Base-H+ aziridine 2,2-Dimethylaziridine depro_amine->aziridine Intramolecular SN2

Caption: Intramolecular cyclization to aziridine.

Mitigation Strategies:

StrategyRationaleRecommended Action
Protect the Amine Group If the amine functionality is not required for the desired reaction, protecting it will prevent intramolecular cyclization.Use a suitable protecting group for the amine, such as a Boc or Cbz group, before proceeding with the reaction.
Use Acidic or Neutral Conditions Under acidic or neutral conditions, the amine will be protonated, rendering it non-nucleophilic and preventing the intramolecular reaction.If compatible with your desired transformation, conduct the reaction under acidic or neutral pH.
Careful Choice of Base If a base is required, using a hindered, non-nucleophilic base at low temperatures may minimize deprotonation of the amine. However, this can be challenging to control.This is a less reliable strategy and should be approached with caution.

References

  • Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). [Link]
  • LibreTexts Chemistry. (2019, June 1). 30.1: Wagner-Meerwein Rearrangements. [Link]
  • Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. [Link]
  • YouTube. (2018, May 22). Wagner Meerwein Rearrangement. [Link]
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
  • Reddit. (2020, August 21). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?[Link]
  • Wikipedia. (n.d.). Wagner–Meerwein rearrangement. [Link]
  • LibreTexts Chemistry. (2023, January 22). Wagner-Meerwein Rearrangement. [Link]
  • Google Patents. (n.d.).
  • L.S. College, Muzaffarpur. (2020, October 20). Wagner–Meerwein rearrangement. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2-Methylpropene. [Link]
  • Wikipedia. (n.d.). Ritter reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
  • Chemistry Net. (2014, February 4). Nucleophilic Substitution: SN2 and SN1 reactions and Stereochemistry. [Link]
  • Chegg. (2017, November 18). Reaction of 1-chloro-2,2-dimethylpropane with potassium cyanide. [Link]
  • Filo. (2023, October 24). Would 2-chloropropane or 1-chloro-2,2-dimethylpropane undergo substitution faster with HC≡C−, Na+?[Link]
  • Organic Chemistry Portal. (2019, November 1). Ritter Reaction. [Link]
  • Quora. (2018, March 2). Does 1 chloro 2, 2 dimethylpropane react with alcoholic KOH?[Link]
  • ResearchGate. (2014, January 1).
  • PubChem. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • PubChem. (n.d.). This compound hydrochloride. [Link]
  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. [Link]

Sources

Technical Support Center: Workup and Quenching Procedures for Reactions Involving 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical workup and quenching procedures for reactions involving 1-Chloro-2-methylpropan-2-amine. As a primary alpha-chloroamine, this reagent presents unique challenges and opportunities in synthesis. This document is structured to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries encountered during the workup of reactions utilizing this compound.

Q1: What is the primary consideration when quenching a reaction involving this compound?

The first step is to neutralize any reactive reagents and stabilize the reaction mixture safely. The choice of quenching agent depends on the reaction conditions. For many reactions, such as reductive aminations, a slow addition of a saturated aqueous solution of sodium bicarbonate is a common starting point.[1] This neutralizes acidic components, like the excess reducing agent or acid catalysts, without being overly harsh. For reactions quenched with water, it's crucial to consider the potential for hydrolysis of the C-Cl bond, especially under acidic or basic conditions.[2]

Q2: My desired product is an amine. How do I effectively separate it from unreacted this compound after the reaction?

Since both your product (likely an amine) and the starting material are basic, simple acid-base extraction can be challenging. However, their properties can be exploited.

  • Acid Wash: If your final product is stable in acidic conditions, washing the organic layer with a dilute acid solution (e.g., 1N HCl) will protonate both the starting material and the product, pulling them into the aqueous layer.[3][4] You can then re-basify the aqueous layer and re-extract your product, though this may not resolve the separation issue.

  • Copper Sulfate Wash: A highly effective method for removing primary amines is to wash the organic layer with an aqueous solution of 10% copper (II) sulfate.[3][4] The amine will form a water-soluble copper complex, which partitions into the aqueous layer. This method is particularly useful if your product is a secondary or tertiary amine, which may complex less readily.

Q3: I'm observing a lower-than-expected yield. Could the workup be the cause?

Absolutely. Yield loss during workup is common and can stem from several issues:

  • Hydrolysis of the Substrate: this compound can undergo hydrolysis to form 1-amino-2-methylpropan-2-ol. The hydrolysis of similar chloroalkanes is a known reaction.[5][6] This side reaction can be exacerbated by prolonged exposure to strong aqueous acids or bases during the workup.

  • Emulsion Formation: Amines can act as surfactants, leading to the formation of stable emulsions during aqueous extraction, which makes layer separation difficult and can trap the product.[4]

  • Product Solubility: If your product has some water solubility, repeated aqueous washes can lead to significant product loss into the aqueous layers.[7]

Q4: What are the key safety concerns when working with this compound and its reaction mixtures?

The hydrochloride salt of this compound is listed as harmful if swallowed and causes skin, eye, and respiratory irritation.[8] It is crucial to handle the compound and its reaction mixtures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Quenching procedures can be exothermic; therefore, reagents should be added slowly and with cooling if necessary.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during your experimental workup.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Emulsion During Extraction • High concentration of amine species.• Reaction solvent is partially water-miscible (e.g., THF).[4]• Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.[9]• If the solvent is the issue, remove it under reduced pressure (rotoevaporation) before initiating the aqueous workup.[4][7]• Filter the entire mixture through a pad of Celite.
Final Product is Contaminated with a Hydroxylated Byproduct • Hydrolysis of the C-Cl bond on the starting material or product during workup.[2][5]• Minimize the duration of the aqueous workup. • Use milder quenching conditions, such as a buffered solution or saturated sodium bicarbonate, instead of strong acids or bases.[1]• Ensure the reaction goes to completion to minimize the amount of unreacted starting material present during workup.
Difficulty Removing Unreacted Starting Amine • The starting amine has similar solubility and basicity to the final product.• Wash the organic layer with 10% aqueous copper sulfate solution until the blue color of the aqueous layer no longer turns purple, indicating the amine has been removed.[3][4]• Consider purification by column chromatography, carefully selecting a solvent system that can resolve the two amines.
Low or No Product Recovery After Acid Wash • The desired product may be unstable in acidic conditions.• Test the acid stability of your product on a small scale before committing the entire batch to an acidic workup.[3]• Use alternative methods for purification, such as chromatography or a non-acidic aqueous wash (e.g., NaHCO₃, water).
Visual Guides & Workflows
Decision Tree for Workup Strategy

This diagram provides a logical pathway for selecting an appropriate workup procedure based on the properties of your desired product.

Workup_Decision_Tree start Reaction Complete: Initiate Quench q1 Is the desired product stable to acid? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no proc_acid Protocol 2: Perform dilute HCl wash to remove basic impurities. a1_yes->proc_acid proc_base Protocol 1: Use neutral or mild base (e.g., NaHCO3) wash. a1_no->proc_base q2 Is unreacted starting amine present? proc_acid->q2 proc_base->q2 a2_yes YES q2->a2_yes a2_no NO q2->a2_no proc_copper Add CuSO4 wash step to remove primary amine. a2_yes->proc_copper proc_extract Proceed to Standard Extraction Workflow. a2_no->proc_extract proc_copper->proc_extract

Caption: Decision tree for selecting the appropriate workup strategy.

Standard Aqueous Extraction Workflow

This workflow illustrates the typical sequence of steps in an aqueous workup after the initial quench.

Extraction_Workflow A 1. Transfer quenched reaction mixture to separatory funnel. B 2. Add extraction solvent and separate layers. (Collect organic layer) A->B C 3. Wash organic layer with appropriate aqueous solution (e.g., NaHCO3, Water, HCl). B->C D 4. Perform final wash with brine to remove bulk water. C->D E 5. Dry the isolated organic layer over an anhydrous salt (e.g., Na2SO4, MgSO4). D->E F 6. Filter or decant to remove the drying agent. E->F G 7. Remove solvent under reduced pressure (rotoevaporation). F->G H Crude Product Ready for Purification/Analysis G->H

Caption: General workflow for a standard aqueous extraction process.[9][10]

Experimental Protocols
Protocol 1: General Workup with Mild Base

This protocol is suitable for reactions where the desired product may be sensitive to acid.

  • Cooling & Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until gas evolution ceases.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine.[9] The brine wash helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be free-flowing and not clumped together.[9]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[7]

Protocol 2: Workup with Acidic Wash to Remove Amines

Use this protocol when your desired product is stable to dilute acid and you need to remove basic impurities, including unreacted this compound.

  • Quenching: Cool the reaction mixture to 0 °C and quench by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Acid Wash: Wash the separated organic layer several times with a dilute solution of hydrochloric acid (e.g., 1N HCl).[3] Test the pH of the final aqueous wash with litmus paper to ensure it is acidic.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

References
  • BenchChem. (n.d.). Optimization of reaction conditions for 1-(3-Chlorophenyl)-2-methylpropan-2-amine synthesis.
  • BenchChem. (n.d.). 1-(3-Chlorophenyl)-2-methylpropan-2-amine stability and degradation pathways.
  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • Gauth. (n.d.). a Show the mechanism, including appropriate curly arrows, for the hydrolysis of 1-chloro.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • PubChem. (n.d.). This compound hydrochloride.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride.
  • Gauth. (n.d.). This is a very sensitive reaction!.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-2-methylpropan-2-amine (CAS: 23184-92-1). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this unique bifunctional molecule. Low conversion rates are a common yet surmountable issue, often stemming from the compound's inherent structural features. This document provides in-depth, question-and-answer troubleshooting guides based on mechanistic principles to help you optimize your reactions.

The core challenge with this compound lies in its sterically hindered nature. The primary amine is attached to a tertiary carbon, and the primary chloride is adjacent to this same bulky center, creating a neopentyl-like system. This structure dramatically influences its reactivity, both as a nucleophile and an electrophile.

Part 1: Troubleshooting Reactions of the Amine Group (Nucleophilic Reactions)

This section addresses issues where the primary amine group of this compound is intended to act as the nucleophile, such as in acylation, alkylation, or reductive amination reactions. The primary obstacle is the severe steric hindrance around the nitrogen atom.

Frequently Asked Questions (FAQs): Amine Group Reactivity

Question 1: My N-acylation reaction with an acid chloride or anhydride is showing very low conversion, even at elevated temperatures. What is the underlying cause and how can I fix it?

Answer: The low reactivity is almost certainly due to the steric hindrance of the amine group, which is attached to a tertiary carbon center. This bulkiness makes it difficult for the amine's lone pair to attack the electrophilic carbonyl carbon of the acylating agent.[1][2]

Troubleshooting Steps:

  • Switch to a More Reactive Acylating Agent: If using an acid chloride, consider converting it to a more electrophilic species. Mixed anhydrides (e.g., using ethyl chloroformate) or activating agents like carbodiimides (e.g., DCC, EDC) with an additive like N-hydroxysuccinimide (NHS) can create a more reactive ester intermediate that is more susceptible to attack by a hindered amine.

  • Employ a Stronger, Non-Nucleophilic Base: A common issue is the formation of amine hydrochloride from HCl byproduct, which deactivates the starting material. Use a hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric excess (at least 2 equivalents) to scavenge the acid without competing in the reaction.

  • Increase Reaction Temperature and Time: Hindered reactions often require more forcing conditions. Carefully increase the temperature (monitoring for decomposition) and extend the reaction time. Monitor progress by TLC or LC-MS to determine if the reaction is stalling or proceeding slowly.

  • Consider a Coupling Reagent Protocol: For forming amide bonds with carboxylic acids, standard coupling reagents are often necessary.

Protocol: Enhanced Amide Coupling for Hindered Amines

  • In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and an activating agent like HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).

  • Add a non-nucleophilic base such as DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes.

  • Add a solution of this compound (1.2 eq) in the same solvent dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. If no progress is observed, gently heat to 40-50 °C.

  • Perform an aqueous workup to quench the reaction and purify by column chromatography.

Question 2: I am attempting an N-alkylation using an alkyl halide, but the reaction is not proceeding. Why is this Sₙ2 reaction failing?

Answer: This is a classic case of steric hindrance limiting Sₙ2 reactivity. The pathway requires a backside attack by the amine nucleophile on the alkyl halide electrophile.[3] Both the amine's bulk and potentially the electrophile's bulk can slow this reaction to a crawl. Furthermore, the product of the reaction, a secondary amine, is often more nucleophilic than the starting primary amine, which can lead to over-alkylation if the reaction does proceed.[4][5] However, with this specific substrate, the initial alkylation is the main hurdle.

Troubleshooting & Optimization:

IssuePotential CauseRecommended Solution
No Reaction Extreme steric hindrance at the nucleophile (your amine).1. Switch to a less hindered electrophile: Methyl iodide is the most reactive alkyl halide for Sₙ2 reactions.[4] Avoid secondary or tertiary halides. 2. Increase Reactivity of Leaving Group: Use an alkyl bromide or iodide instead of a chloride, as they are better leaving groups.[6] 3. Use Forcing Conditions: Increase temperature significantly (e.g., reflux in a high-boiling solvent like acetonitrile or DMF) and reaction time.
Reaction Stalls Deactivation of amine by generated H-X.Add a non-nucleophilic base (DIPEA) or an inorganic base (K₂CO₃, Cs₂CO₃) to neutralize the acid byproduct.
Alternative Strategy Direct alkylation is unsuitable.Consider Reductive Amination . React your amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This pathway is often more tolerant of steric hindrance than direct alkylation.[5]

Part 2: Troubleshooting Reactions of the Alkyl Chloride (Electrophilic Reactions)

This section focuses on scenarios where the 1-chloro group is the reaction site, with this compound acting as an electrophile in nucleophilic substitution reactions. The structure is analogous to a neopentyl halide, which is notoriously unreactive.

Logical Flow for Troubleshooting Neopentyl-like Halide Reactivity

G Start Low Conversion in Substitution Reaction Check_Mechanism Is the intended mechanism Sₙ2 or Sₙ1? Start->Check_Mechanism SN2_Path Sₙ2 Pathway Check_Mechanism->SN2_Path Strong Nucleophile SN1_Path Sₙ1 Pathway Check_Mechanism->SN1_Path Weak Nucleophile SN2_Problem Problem: Severe steric hindrance from the tert-butyl-like group blocks backside attack. [2, 4, 10] SN2_Path->SN2_Problem SN1_Problem Problem: Formation of a highly unstable primary carbocation is energetically unfavorable. [4] SN1_Path->SN1_Problem SN2_Solution Solution: 1. Use a small, potent nucleophile (e.g., CN⁻, N₃⁻). 2. Convert -Cl to -I in situ (Finkelstein reaction). 3. Use a polar aprotic solvent (DMSO, DMF). 4. Increase temperature significantly. SN2_Problem->SN2_Solution SN1_Solution Solution (Rearrangement Likely): 1. Use a polar protic solvent (formic acid, water). 2. Use a weak, non-basic nucleophile. 3. Be aware that a hydride shift will likely occur, leading to a rearranged product. SN1_Problem->SN1_Solution Rearrangement Hydride shift leads to a tertiary carbocation, followed by nucleophilic attack at the C2 position. SN1_Solution->Rearrangement

Caption: Troubleshooting logic for substitution reactions.

Frequently Asked Questions (FAQs): Alkyl Chloride Reactivity

Question 3: I am trying to displace the chloride with a strong nucleophile (e.g., cyanide, azide) under standard Sₙ2 conditions, but I see no product. Why?

Answer: You are encountering the classic low reactivity of a neopentyl-type halide. The carbon atom bearing the chlorine is primary, but the adjacent carbon is quaternary (tertiary in this specific case, but still very bulky). This bulk effectively shields the electrophilic carbon from backside attack by the nucleophile, making the Sₙ2 reaction extremely slow.[7][8][9] Rate constants for Sₙ2 reactions on neopentyl systems can be several orders of magnitude lower than for less hindered primary halides.[10]

Troubleshooting Steps:

  • Enhance the Leaving Group: The C-Cl bond is strong. A Finkelstein reaction can be used to convert the chloride to an iodide in situ. Add a catalytic or stoichiometric amount of sodium iodide (NaI) or potassium iodide (KI) to your reaction in a solvent like acetone or DMF. Iodide is a much better leaving group and can significantly accelerate the substitution.[6]

  • Maximize Nucleophile Strength & Concentration: Use the strongest possible, least-bulky nucleophile for your desired transformation. Ensure it is fully dissolved and use it in excess.

  • Optimize Solvent and Temperature: Use a polar aprotic solvent like DMSO or DMF, which solvates the cation but leaves the nucleophile highly reactive.[11] These reactions often require high temperatures (100-150 °C) for extended periods.

Question 4: I switched to Sₙ1 conditions (weak nucleophile, polar protic solvent) hoping for a reaction, but I am getting a complex mixture or an unexpected isomer. What is happening?

Answer: While Sₙ1 conditions avoid the steric issue of the Sₙ2 pathway, they introduce two new problems. First, the initial formation of a primary carbocation is highly unfavorable.[8] Second, if this carbocation does form, it will almost certainly undergo a rapid 1,2-hydride shift or a Wagner-Meerwein rearrangement to form a more stable tertiary carbocation on the adjacent carbon. The nucleophile will then attack this rearranged carbocation, leading to a product where the new group is attached to C2, not C1.

Part 3: General Issues & Side Reactions

Question 5: Under basic conditions, my starting material disappears, but I don't see my desired product. What is a likely side reaction?

Answer: A very common and highly probable side reaction is intramolecular cyclization. The amine group, when deprotonated by a base, can act as an internal nucleophile, attacking the electrophilic -CH₂Cl center to form a strained three-membered ring, 2,2-dimethylaziridine hydrochloride .[12] This intramolecular Sₙ2 reaction is often kinetically favored over intermolecular reactions, especially in dilute solutions.

Experimental Workflow to Diagnose Intramolecular Cyclization

G cluster_0 Reaction & Analysis cluster_1 Mitigation Strategy Reaction Run reaction under basic conditions TLC_Analysis Analyze by TLC. Spot for starting material and a new, likely more polar, product. Reaction->TLC_Analysis High_Concentration Run the intermolecular reaction at the highest possible concentration to favor it over cyclization. Reaction->High_Concentration LCMS_Analysis Analyze by LC-MS. Look for a mass corresponding to C₄H₉N (m/z = 71.14). TLC_Analysis->LCMS_Analysis NMR_Analysis Isolate byproduct and analyze by ¹H NMR. Look for characteristic aziridine ring protons. LCMS_Analysis->NMR_Analysis Protect_Amine Protect the amine group (e.g., as Boc or Cbz) before attempting substitution on the chloride. NMR_Analysis->Protect_Amine

Caption: Workflow to identify and mitigate aziridine formation.

Mitigation Strategies:

  • Protect the Amine: Before performing a reaction at the alkyl chloride center, protect the amine group with a suitable protecting group (e.g., Boc, Cbz). This prevents it from acting as a nucleophile.

  • Use Acidic Conditions: If the desired reaction chemistry allows, running under acidic conditions will protonate the amine, rendering it non-nucleophilic and preventing cyclization.

References

  • BenchChem. (2025). Optimization of reaction conditions for 1-(3-Chlorophenyl)-2-methylpropan-2-amine synthesis.
  • Quora. (2017). Why is nucleophilic substitution in neopentyl halide slow?.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
  • organicnotes. 7-14) Neopentyl Halides React Slowly in Substitution Processes.
  • BenchChem. (2025).
  • OpenStax. 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • Master Organic Chemistry. (2017).
  • Chemistry Steps. Exceptions in SN2 and SN1 Reactions.
  • BenchChem. (2025).
  • LookChem. This compound.
  • Fiveable. Tert-butylamine Definition.
  • Chemistry Stack Exchange. (2014). SN2: Neopentyl halides and methyl halides.
  • BenchChem. (2025). The Tert-Butyl Effect: An In-depth Technical Guide to Steric Hindrance in Tert-Butylamine.

Sources

Preventing the formation of dimeric byproducts in haloamine cyclization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dimeric Byproduct Formation

Welcome to the technical support center for haloamine cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their haloamine cyclization reactions, with a specific focus on preventing the formation of unwanted dimeric byproducts. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and practical, field-proven experience.

Troubleshooting Guide: Dimer Formation

The intramolecular cyclization of haloamines is a powerful tool for synthesizing nitrogen-containing heterocyclic compounds. However, the desired intramolecular reaction often competes with an intermolecular reaction, leading to the formation of dimeric and oligomeric byproducts. This guide provides a structured approach to diagnosing and solving these issues.

Issue 1: Significant Dimer Formation Observed in the Crude Reaction Mixture

Primary Cause: The rate of the intermolecular reaction is competing with or exceeding the rate of the intramolecular cyclization. This is often a concentration-dependent issue.

Troubleshooting Steps:

  • Reduce Reactant Concentration: The most direct way to favor intramolecular reactions is to decrease the concentration of the haloamine substrate.[1] Intermolecular reactions are typically second-order with respect to the starting material, while intramolecular reactions are first-order. Therefore, lowering the concentration will disproportionately slow down the dimerization process.

    • Protocol: Perform a series of reactions where the concentration of the haloamine is systematically halved, starting from your original conditions. Monitor the product distribution by LC-MS or ¹H NMR to determine the optimal concentration.

  • Employ High-Dilution Conditions: For challenging cyclizations, especially those forming larger rings, high-dilution techniques are often necessary.[1] This involves the slow addition of the haloamine substrate to a large volume of solvent.

    • Protocol:

      • Set up a reaction flask with the bulk of the solvent and any reagents (e.g., base).

      • Dissolve the haloamine in a small amount of the reaction solvent.

      • Using a syringe pump, add the haloamine solution to the reaction flask over an extended period (e.g., 4-12 hours). This maintains a very low instantaneous concentration of the haloamine, favoring the intramolecular pathway.

Issue 2: Dimerization Persists Even at Low Concentrations

Potential Causes:

  • The activation energy for the intramolecular cyclization is significantly higher than that of the intermolecular reaction.

  • The conformation of the substrate is unfavorable for ring closure.

  • The chosen base is not optimal for the reaction.

Troubleshooting Steps:

  • Optimize Reaction Temperature: The effect of temperature on the ratio of intramolecular to intermolecular products can be complex. Lowering the temperature may favor the desired product if the activation energy for dimerization is higher. Conversely, for sterically hindered cyclizations, increasing the temperature might be necessary to overcome the conformational barrier for ring closure.[2][3]

    • Protocol: Screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) while keeping the concentration low. Analyze the product ratio at each temperature to identify the optimal condition.

  • Evaluate Base Selection: The choice of base can influence the rate of both deprotonation and subsequent cyclization. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.

    • Commonly Used Bases:

      • Potassium carbonate (K₂CO₃)[3]

      • Sodium bicarbonate (NaHCO₃)[4]

      • Triethylamine (NEt₃)[5]

      • Proton sponge

    • Protocol: Conduct small-scale parallel reactions with different bases to assess their impact on the product distribution.

  • Consider Substrate Modification: If other optimizations fail, the issue may lie in the inherent structure of the haloamine. Introducing conformational constraints, such as a gem-dimethyl group (the Thorpe-Ingold effect), can pre-organize the molecule for cyclization and increase the rate of the intramolecular reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of haloamine cyclization and how does dimerization occur?

A1: Haloamine cyclization, often referred to as the Hofmann-Löffler-Freytag reaction, proceeds through a free-radical mechanism under acidic conditions or via an intramolecular nucleophilic substitution (SN2) under basic conditions.[7]

  • Intramolecular Cyclization (Desired): The nitrogen atom acts as an internal nucleophile, attacking the carbon bearing the halogen to form a cyclic amine.

  • Intermolecular Dimerization (Undesired): The nitrogen atom of one haloamine molecule attacks the halogen-bearing carbon of another molecule, leading to a linear dimer which can further react to form larger oligomers.

The balance between these two pathways is a classic example of intramolecular versus intermolecular competition.[8][9]

Q2: Which ring sizes are most favorable for intramolecular cyclization?

A2: The formation of 5- and 6-membered rings is generally the most kinetically and thermodynamically favorable.[1][6][8] The formation of 3- and 4-membered rings is often slower due to significant angle strain in the transition state.[6] Cyclizations to form 7-membered and larger rings can also be slow due to entropic factors, making them more susceptible to competing dimerization.[1]

Q3: Can the choice of halogen (Cl, Br, I) affect the outcome of the cyclization?

A3: Yes, the nature of the halogen is critical. The C-X bond strength decreases from C-Cl to C-Br to C-I. This means that iodoamines are the most reactive, followed by bromoamines and then chloroamines. For less reactive systems, switching to a more reactive halogen (e.g., from a chloroamine to a bromoamine) can increase the rate of the desired cyclization.

Q4: Are there any catalytic methods to promote the desired cyclization?

A4: While many haloamine cyclizations are base-mediated, certain metal catalysts can influence the reaction. For instance, silver salts (e.g., AgOTf) can be used to promote cyclization by acting as a halide scavenger, thereby activating the carbon-halogen bond for nucleophilic attack.[4][10] Iron catalysts have also been reported for certain types of haloaminative cyclizations.[2]

Data Summary

The following table provides a general overview of how reaction parameters can be adjusted to favor intramolecular cyclization over intermolecular dimerization.

ParameterTo Favor Intramolecular CyclizationRationale
Concentration DecreaseReduces the probability of intermolecular collisions.[1]
Temperature Optimize (often lower)Can favor the reaction pathway with the lower activation energy.[2][3]
Base Use a non-nucleophilic, sterically hindered baseMinimizes side reactions and promotes deprotonation without competing nucleophilic attack.
Halogen I > Br > ClWeaker C-X bond leads to a more facile intramolecular SN2 reaction.
Substrate Structure Introduce conformational constraintsPre-organizes the molecule for cyclization (e.g., Thorpe-Ingold effect).[6]

Experimental Protocols

Protocol 1: High-Dilution Cyclization

This protocol is designed to minimize dimer formation by maintaining a low substrate concentration throughout the reaction.

  • Apparatus Setup:

    • A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (if heating), and a septum.

    • A syringe pump.

  • Procedure:

    • To the reaction flask, add the chosen solvent (e.g., acetonitrile, DMF) and the base (e.g., 1.5 equivalents of K₂CO₃).

    • Dissolve the haloamine substrate in a minimal amount of the same solvent and load it into a syringe.

    • Place the syringe on the syringe pump and insert the needle through the septum of the reaction flask.

    • Begin stirring the solvent and base mixture.

    • Start the syringe pump to add the haloamine solution at a slow, constant rate (e.g., 0.1 mL/min).

    • Once the addition is complete, allow the reaction to stir for an additional 1-2 hours or until completion is confirmed by TLC or LC-MS.

    • Work up the reaction as per standard procedures.

Visualizing Reaction Pathways

The following diagrams illustrate the competing intramolecular and intermolecular pathways and a decision-making workflow for troubleshooting.

G cluster_0 Reaction Pathways Haloamine Haloamine Substrate Intra Intramolecular Cyclization Haloamine->Intra 1st Order Inter Intermolecular Reaction Haloamine->Inter 2nd Order Product Cyclic Amine (Desired Product) Intra->Product Dimer Dimeric Byproduct (Undesired) Inter->Dimer

Caption: Competing first-order intramolecular and second-order intermolecular pathways.

G Start Dimer Formation Observed Concentration Decrease Concentration (High Dilution) Start->Concentration Temp Optimize Temperature Concentration->Temp Still Dimer? Success Problem Solved Concentration->Success Resolved Base Screen Different Bases Temp->Base Still Dimer? Temp->Success Resolved Base->Success Resolved Failure Consider Substrate Modification Base->Failure Still Dimer?

Caption: Troubleshooting workflow for minimizing dimerization.

References

  • Carrasco, M. R. (n.d.). CYCLIZATION OF N-HALOGENATED AMINES (The Hofmann-Loffler Reaction).
  • Optimization of the cyclization reaction conditions. a. (n.d.).
  • Optimization of the reaction conditions. (n.d.).
  • Optimization of the Reaction Conditions for the Reductive Cyclization. (n.d.).
  • Optimization of the cyclization reaction conditions. (n.d.).
  • Intramolecular reaction. (n.d.). Wikipedia.
  • Yoshimitsu, T. (2022).
  • Ashenhurst, J. (2024). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
  • Intermolecular vs intramolecular reactions. (2021). YouTube.
  • Wang, W., et al. (2024).
  • General illustration of intermolecular and intramolecular cyclization. (n.d.).
  • Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. (n.d.).
  • Dai, S., et al. (2009). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. PubMed Central.
  • Termini, E. J., et al. (2011). Cyclization vs. cyclization/dimerization in o-amidostilbene radical cation cascade reactions: the amide question. PubMed.
  • Edwards, O. E., et al. (1962). A Study of the Formation of Haloamines and Cyclic Amines by the Free Radical Chain Decomposition of N-Haloammonium Ions (Hofmann-Löffler Reaction)1. Journal of the American Chemical Society.
  • Intramolecular forces and intermolecular forces. (2025). Chemistry LibreTexts.
  • Base‐Mediated Four‐Component Intramolecular Cyclization Reaction: One‐Pot Access to Imidazole‐4‐(2H)‐Ones. (2025).
  • P. C. D. (2017). Oxidative Cyclization in Natural Product Biosynthesis. PubMed Central.
  • Dai, S., et al. (2009). Peptide cyclization and cyclodimerization by Cu(I)

Sources

Technical Support Center: A Guide to Removing Unreacted 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of unreacted 1-Chloro-2-methylpropan-2-amine from a reaction mixture. Our goal is to equip you with the scientific rationale and practical protocols to overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its removal?

A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Molecular Formula C₄H₁₀ClNRelatively low molecular weight suggests moderate volatility.
Molecular Weight 107.58 g/mol [1]Influences diffusion rates in chromatography and volatility.
Boiling Point 126.2°C at 760 mmHg[2]Allows for separation from less volatile or more volatile components by distillation.
Form Liquid (at room temperature)Amenable to liquid-handling techniques like extraction and chromatography.
Solubility Assumed to be soluble in common organic solvents and water-soluble in its protonated (salt) form.This pH-dependent solubility is the cornerstone of purification by liquid-liquid extraction.

Q2: What are the most common impurities I might encounter alongside this compound?

A2: The nature of impurities is highly dependent on the specific reaction. However, common contaminants often include:

  • Unreacted starting materials: Other reactants from your synthesis.

  • Reaction byproducts: Molecules formed through side reactions.

  • Reagents and catalysts: Acids, bases, or catalysts used to drive the reaction.

  • Solvents: The reaction solvent itself.

Q3: Can this compound degrade during purification?

A3: Yes, like many amines, this compound can be susceptible to degradation under certain conditions. The primary amine functionality can be prone to oxidation. Furthermore, while the C-Cl bond is on a primary carbon, harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or elimination reactions. It is generally advisable to use mild conditions whenever possible.

Troubleshooting and Purification Strategies

This section delves into common issues encountered during the removal of this compound and provides detailed protocols for three primary purification techniques: Liquid-Liquid Extraction, Column Chromatography, and the use of Scavenger Resins.

Strategy 1: Liquid-Liquid Extraction Based on pH

This is often the first and most effective method for bulk removal of the amine. The strategy leverages the basicity of the amine group, which can be protonated to form a water-soluble salt.

Causality Behind the Choice: By manipulating the pH of the aqueous phase, we can control the partitioning of the amine between the organic and aqueous layers. In its neutral (free base) form, the amine is more soluble in organic solvents. When protonated with an acid, it becomes a salt and preferentially dissolves in the aqueous phase.

Troubleshooting Common Extraction Issues:

  • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, making layer separation difficult.

    • Solution: Use gentle, continuous inversions of the separatory funnel instead of vigorous shaking. If an emulsion forms, letting the funnel stand for a time may help. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions.

  • Incomplete Amine Removal: The amine is still present in the organic layer after extraction.

    • Possible Cause: The pH of the aqueous wash is not low enough to fully protonate the amine.

    • Solution: Ensure the pH of the aqueous acid wash is sufficiently low (a pH of 2 or lower is recommended). Perform multiple extractions with the acidic solution, as this is more effective than a single large-volume extraction.

  • Product is also Extracted into the Aqueous Layer: The desired product is acid-sensitive or has some water solubility.

    • Solution: If your product is acid-labile, this method may not be suitable. Consider using scavenger resins as an alternative. If the product has some water solubility, a back-extraction can be performed. After isolating the acidic aqueous layer containing the protonated amine, you can wash it with a fresh portion of the organic solvent to recover any co-extracted product.

Experimental Protocol: Acidic Liquid-Liquid Extraction

  • Dissolution: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). If the reaction was performed in a water-miscible solvent, it will need to be removed and the residue redissolved.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the protonated amine salt.

  • Repeat: Repeat the acidic wash (steps 2-4) two to three more times to ensure complete removal of the amine.

  • Neutralization and Back-Extraction (Optional): To recover the amine from the combined aqueous layers, basify the solution with a strong base (e.g., 6 M NaOH) to a pH greater than 10. Then, extract the free amine back into an organic solvent.

  • Final Workup: Wash the organic layer containing your purified product with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Diagram of the Liquid-Liquid Extraction Workflow:

G cluster_0 Reaction Mixture in Organic Solvent cluster_1 Liquid-Liquid Extraction cluster_2 Purified Product cluster_3 Waste/Amine Recovery reaction_mixture Crude Reaction Mixture add_acid Add 1 M HCl (aq) reaction_mixture->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Purified Product) separate_layers->organic_layer Organic Phase aqueous_layer Aqueous Layer (Protonated Amine) separate_layers->aqueous_layer Aqueous Phase wash_dry_concentrate Wash, Dry, Concentrate organic_layer->wash_dry_concentrate final_product Final Product wash_dry_concentrate->final_product

Caption: Workflow for removing this compound via acidic liquid-liquid extraction.

Strategy 2: Silica Gel Column Chromatography

Column chromatography is a high-resolution purification technique suitable for removing the amine when extraction is not feasible or for achieving very high purity.

Causality Behind the Choice: Silica gel is a polar stationary phase. Amines, being polar, can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and peak tailing. To counteract this, a basic modifier is often added to the mobile phase to "cap" these active sites and allow for better elution of the amine.

Troubleshooting Common Chromatography Issues:

  • Amine Streaking/Tailing on TLC and Column: The amine moves as a long streak rather than a defined spot.

    • Possible Cause: Strong interaction with the acidic silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the mobile phase. This will compete with your amine for the active sites on the silica, resulting in a more defined separation.

  • Amine Does Not Elute from the Column: The amine remains adsorbed to the silica gel.

    • Possible Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of ethyl acetate in hexanes. If the amine still does not elute, a more polar solvent like methanol in dichloromethane can be used, again with the addition of a basic modifier.

  • Co-elution with the Desired Product: The amine and the product have very similar polarities.

    • Solution: Optimize the mobile phase composition by testing different solvent systems with TLC. If a good separation cannot be achieved on silica, consider using a different stationary phase, such as alumina or a functionalized silica gel (e.g., amine-functionalized silica).

Experimental Protocol: Column Chromatography with a Basic Modifier

  • TLC Analysis: Develop a suitable mobile phase for the separation using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Add ~1% triethylamine to the solvent system to improve the spot shape of the amine. The ideal mobile phase should give your desired product an Rf value of ~0.3.

  • Column Packing: Prepare a silica gel column using the "wet slurry" method with your chosen mobile phase (including the triethylamine).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of the Column Chromatography Decision Process:

G start Crude Mixture tlc Run TLC with Hexane/EtOAc start->tlc streaking Amine Streaking? tlc->streaking add_tea Add 1% Triethylamine to Mobile Phase streaking->add_tea Yes run_column Run Silica Gel Column streaking->run_column No add_tea->run_column pure_product Pure Product run_column->pure_product

Sources

Temperature control in the synthesis of aziridines to minimize side products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Aziridine Synthesis

A Senior Application Scientist's Guide to Temperature Control for Minimizing Side Products

Welcome to the technical support center for aziridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their aziridination reactions and troubleshoot common issues related to temperature control and side product formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

The three-membered aziridine ring is a valuable synthon in organic chemistry due to its presence in numerous bioactive molecules and its utility as a synthetic intermediate.[1][2] However, the inherent ring strain of aziridines makes them susceptible to various side reactions, many of which are highly dependent on the reaction temperature.[3][4] Precise temperature control is therefore paramount to achieving high yields and purity of the desired aziridine product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield of my desired aziridine. What are the likely causes related to temperature?

A low yield of the target aziridine can be attributed to several factors, with suboptimal reaction temperature being a primary culprit. Elevated temperatures can lead to product decomposition and the formation of unwanted side products.[5] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

Troubleshooting Steps:

  • Review the recommended temperature for your specific catalytic system. Different catalysts (e.g., rhodium, copper, cobalt) have optimal temperature ranges for activity and selectivity.[3][6]

  • Consider a temperature screening. Systematically varying the reaction temperature in small increments (e.g., 5-10 °C) can help identify the optimal conditions for your substrate.[7]

  • For highly reactive substrates, lowering the temperature is often beneficial. This can improve selectivity and minimize the formation of byproducts.[8]

Q2: My reaction is producing a significant amount of diaryldiazene. How can I prevent this?

The formation of diaryldiazene is a common side product, particularly when using anilines as the nitrogen source. This byproduct arises from the self-coupling of the aniline.[8]

Mitigation Strategies:

  • Slow addition of the oxidant: Rapid addition of the oxidant can promote the formation of diaryldiazenes. A slow, controlled addition is crucial to minimize this side reaction.[8]

  • Lower the reaction temperature: Reducing the reaction temperature can help to suppress the self-coupling reaction.[8]

  • Ensure high purity of reagents: Use freshly purified anilines and high-quality oxidants to avoid impurities that may catalyze side reactions.[8]

Q3: I am observing byproducts resulting from C-H amination. How can I favor aziridination?

The competition between C=C aziridination and allylic C-H amination is a common challenge in these reactions. The chemoselectivity is highly dependent on the catalyst system and reaction conditions.[3]

Strategies to Enhance Aziridination:

  • Catalyst Selection: Certain catalyst systems are known to favor aziridination over C-H amination. For instance, specific cobalt(II) or silver(I) systems have shown high selectivity for aziridination.[3]

  • Temperature Optimization: Lowering the reaction temperature can often favor the desired aziridination pathway.[8]

  • Solvent Screening: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents may improve the chemoselectivity.[3]

Q4: My aziridine product appears to be decomposing during workup or purification. What is causing this and how can I prevent it?

The strained three-membered ring of aziridines makes them susceptible to ring-opening, especially in the presence of acids or nucleophiles.[2][3] This can occur during aqueous workup, chromatography on silica gel, or even during storage.

Prevention of Aziridine Ring-Opening:

  • Mild Workup Conditions: Avoid acidic conditions during the workup. Using a mild basic wash, such as a saturated sodium bicarbonate solution, can help neutralize any residual acid.[3]

  • Purification Technique: Silica gel is acidic and can cause ring-opening.[3] Consider using neutral or basic alumina for column chromatography, or co-eluting with a small percentage of a non-nucleophilic base like triethylamine.[3][5]

  • Temperature Control During Purification: Perform purification at low temperatures to minimize decomposition. Remove the solvent as quickly as possible under reduced pressure at low temperatures.[5]

Experimental Protocols

Protocol 1: General Procedure for Temperature-Controlled Catalytic Aziridination

This protocol provides a general framework for performing a catalytic aziridination reaction with careful temperature control.

Materials:

  • Olefin substrate

  • Nitrene precursor (e.g., PhI=NTs)

  • Catalyst (e.g., Rh₂(OAc)₄, Cu(OTf)₂)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert atmosphere (argon or nitrogen)

  • Reaction vessel with a magnetic stir bar

  • Temperature-controlled bath (e.g., cryostat, oil bath)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the olefin substrate and the catalyst.

  • Solvent Addition: Add the anhydrous solvent and stir the mixture to ensure all components are dissolved.

  • Temperature Equilibration: Place the reaction vessel in the temperature-controlled bath set to the desired temperature (e.g., 0 °C, -20 °C). Allow the reaction mixture to equilibrate to the set temperature for 10-15 minutes.

  • Reagent Addition: Dissolve the nitrene precursor in the anhydrous solvent and add it slowly to the reaction mixture using a syringe pump over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5]

  • Workup: Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.[5]

  • Purification: Purify the crude product by column chromatography on neutral or basic alumina.[5]

Data Presentation

Table 1: Influence of Temperature on Aziridination Yield and Selectivity

Catalyst SystemSubstrateTemperature (°C)Yield of Aziridine (%)Major Side Product(s)Reference
Rh₂(OAc)₄Styrene8065Diaryldiazene, C-H Amination[8]
Rh₂(OAc)₄Styrene2585Diaryldiazene (minor)[8]
Rh₂(OAc)₄Styrene092Minimal side products[8]
Cu(OTf)₂1-Octene6050C-H Amination[7]
Cu(OTf)₂1-Octene2575C-H Amination (minor)[7]
Co(II)-porphyrinAllylic Sulfamate25>95 (Aziridination)C-H Amination (<5%)[3]

Note: Yields and side products are representative and can vary based on specific reaction conditions and substrates.

Visualizations

Diagram 1: Key Reaction Pathways in Aziridination

G cluster_0 Reaction Conditions Olefin Olefin Desired Aziridination Desired Aziridination Olefin->Desired Aziridination Side Reaction 1 (C-H Amination) Side Reaction 1 (C-H Amination) Olefin->Side Reaction 1 (C-H Amination) Nitrene Precursor Nitrene Precursor Nitrene Precursor->Desired Aziridination Side Reaction 2 (Diaryldiazene) Side Reaction 2 (Diaryldiazene) Nitrene Precursor->Side Reaction 2 (Diaryldiazene) Catalyst Catalyst Catalyst->Desired Aziridination Catalyst->Side Reaction 1 (C-H Amination)

Caption: Competing reaction pathways in catalytic aziridination.

Diagram 2: Troubleshooting Flowchart for Low Aziridine Yield

G start Low Yield of Aziridine check_temp Is reaction temperature optimized? start->check_temp screen_temp Perform temperature screening (e.g., -20°C to 40°C) check_temp->screen_temp No check_side_products Are major side products observed? check_temp->check_side_products Yes screen_temp->check_side_products identify_side_products Identify side products (e.g., C-H amination, diaryldiazene) check_side_products->identify_side_products Yes check_workup Is product decomposing during workup/purification? check_side_products->check_workup No mitigate_side_products Implement mitigation strategies (e.g., lower temp, slow addition) identify_side_products->mitigate_side_products end Improved Yield mitigate_side_products->end modify_workup Use mild workup conditions (e.g., basic wash, neutral alumina) check_workup->modify_workup Yes check_workup->end No modify_workup->end

Caption: A decision-making flowchart for troubleshooting low aziridine yields.

References

  • Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes - PMC - NIH.[Link]
  • Aziridines - Wikipedia.[Link]
  • Recent Developments in Catalytic Asymmetric Aziridin
  • Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand - Wiley Online Library.[Link]
  • Recent updates and future perspectives in aziridine synthesis and reactivity - ResearchG
  • Recent updates and future perspectives in aziridine synthesis and reactivity - PMC.[Link]
  • Synthesis of Aziridines | Named Reactions | Chemistry of three membered heterocycles - YouTube.[Link]
  • Recent Developments in the Biosynthesis of Aziridines - ResearchG
  • Aziridination of Olefins by a Copper Phenanthroline Catalyst - ResearchG
  • AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS - University of Illinois Urbana-Champaign.[Link]
  • Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Royal Society of Chemistry.[Link]
  • Regioselective ring opening of aziridine for synthesizing azaheterocycle - Frontiers.[Link]
  • Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC - NIH.[Link]
  • Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL - Michigan St
  • Rh2(II)

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-2-methylpropan-2-amine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding a common challenge encountered in its application: catalyst deactivation. Our goal is to equip you with the scientific understanding and practical protocols to diagnose, mitigate, and resolve these issues effectively.

Introduction: The Challenge of Catalyst Stability

This compound is a valuable building block in pharmaceutical and fine chemical synthesis. However, its bifunctional nature, possessing both a primary amine and a tertiary alkyl chloride, presents unique challenges for catalytic processes. The primary amine can act as a Lewis base, coordinating strongly to and potentially poisoning catalyst active sites.[1][2] Simultaneously, the chlorinated portion of the molecule can also lead to catalyst deactivation through various mechanisms.[3][4] Understanding these deactivation pathways is the first step toward robust and efficient catalysis.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding catalyst deactivation in reactions involving this compound.

Q1: My reaction is sluggish from the start or fails to initiate. What is the likely cause?

A1: A reaction that is problematic from the outset often points to severe and rapid catalyst poisoning. Given the structure of this compound, two primary culprits are likely:

  • Amine Poisoning: The primary amine group can strongly adsorb to the active metal sites of your catalyst, effectively blocking them from participating in the desired catalytic cycle.[1][2]

  • Chloride Poisoning: Residual chlorides from the starting material or generated during the reaction can react with the catalyst's active metal or support, forming inactive species.[3][4]

Q2: My reaction starts well but then slows down or stops completely after some time. What could be happening?

A2: A gradual loss of activity is typically indicative of slower deactivation mechanisms such as:

  • Fouling or Coking: Carbonaceous materials, or "coke," can deposit on the catalyst surface, physically blocking active sites and pores.[5][6] This is more common in reactions run at elevated temperatures.

  • Leaching: The active metal of the catalyst may slowly dissolve into the reaction medium, a process known as leaching.[7][8][9] This is particularly a concern with supported metal catalysts in polar solvents or in the presence of strong coordinating agents like amines.

  • Sintering: At high temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate into larger particles, reducing the active surface area.[10]

Q3: I am observing a change in the color or physical appearance of my catalyst after the reaction. What does this signify?

A3: A visible change in the catalyst often provides clues to the deactivation mechanism. For instance:

  • A darkening or blackening of the catalyst can suggest coke formation.[6]

  • Clumping or aggregation of a powdered catalyst could indicate sintering.[10]

Q4: Can the steric hindrance of the tertiary alkyl group in this compound affect catalyst stability?

A4: Yes, while not a direct deactivation mechanism, the steric bulk can influence the reaction pathway and potentially lead to side reactions that contribute to catalyst fouling. Sterically hindered substrates may require higher reaction temperatures or longer reaction times, which can accelerate thermal degradation or coking.[11]

Part 2: Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, question-and-answer-based approach to systematically troubleshoot catalyst deactivation.

Issue 1: Rapid Deactivation or Complete Inactivity

Question: My catalyst (e.g., Pd/C, PtO₂) shows little to no activity when used with this compound. How can I confirm the cause and what are my next steps?

Answer: This scenario strongly suggests catalyst poisoning. Here is a systematic approach to diagnose and address this issue:

Diagnostic Workflow for Catalyst Poisoning

A Initial Observation: Rapid Catalyst Deactivation B Hypothesis: Catalyst Poisoning by Amine or Chloride A->B C Experiment 1: Run reaction with a non-amine, non-chlorinated substrate B->C D Experiment 2: Pre-treat catalyst with a non-coordinating base B->D E Experiment 3: Analyze catalyst surface (XPS, TEM-EDX) B->E F Result 1: Activity with control substrate is high C->F G Result 2: Pre-treatment improves activity D->G H Result 3: Chlorine or excess Nitrogen detected on catalyst surface E->H I Conclusion: Poisoning by this compound confirmed F->I G->I H->I J Mitigation Strategy: Modify reaction conditions or catalyst I->J

Caption: A logical workflow for troubleshooting rapid catalyst deactivation.

Experimental Protocols for Diagnosis:

  • Control Experiment: Run the reaction with a similar, but non-poisoning substrate (e.g., an analogous alcohol or alkane). If the catalyst is active for the control substrate, it strongly implicates this compound or impurities within it as the poison.

  • Catalyst Pre-treatment: In some cases, pre-treating the catalyst with a non-coordinating base can mitigate poisoning from in-situ generated HCl. However, the amine substrate itself is a strong poison.

  • Surface Analysis: If available, techniques like X-ray Photoelectron Spectroscopy (XPS) can detect the presence of chlorine and nitrogen on the catalyst surface. Transmission Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (TEM-EDX) can also map elemental composition.

Mitigation Strategies:

  • Increase Catalyst Loading: While not ideal, a higher catalyst loading may overcome a certain threshold of poisoning.

  • Use a More Robust Catalyst: Consider catalysts known for their resistance to amine or chloride poisoning. For example, in some hydrogenation reactions, Pearlman's catalyst (Pd(OH)₂/C) can be more robust than Pd/C.

  • Modify Reaction Conditions: Lowering the reaction temperature may reduce the strength of the poison's adsorption to the catalyst surface.

Issue 2: Gradual Loss of Activity Over Time

Question: My reaction proceeds initially but slows down significantly over several hours or upon catalyst recycling. What are the likely causes and how can I investigate them?

Answer: A gradual decline in activity points towards fouling, leaching, or sintering.

Troubleshooting Gradual Deactivation

Symptom Potential Cause Diagnostic Action Mitigation Strategy
Reaction slows over time, catalyst appears black Fouling (Coking)Characterize spent catalyst (TGA, CHN analysis).Optimize reaction temperature and pressure; consider a continuous flow setup to minimize byproduct contact time.
Activity decreases with each recycle, filtrate shows color LeachingAnalyze the reaction filtrate for the catalytic metal (ICP-MS, AAS).Use a more strongly supported catalyst; change the solvent to one that is less coordinating.[7][8][9]
Consistent loss of activity, especially at high temperatures Sintering/Thermal DegradationAnalyze particle size of the spent catalyst (TEM).Operate at the lowest effective temperature; choose a catalyst with high thermal stability.[10]

Experimental Protocols for Diagnosis:

  • Thermogravimetric Analysis (TGA): Heating the spent catalyst under an inert atmosphere can reveal weight loss corresponding to the burnout of carbonaceous deposits (coke).

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These techniques can detect trace amounts of the leached metal in the reaction solution.

  • Transmission Electron Microscopy (TEM): Comparing TEM images of the fresh and spent catalyst can reveal changes in metal nanoparticle size, confirming sintering.

Part 3: Catalyst Regeneration Protocols

In some instances, a deactivated catalyst can be regenerated to restore its activity. The appropriate method depends on the deactivation mechanism.

Regeneration Decision Tree

A Deactivated Catalyst B Primary Deactivation Mechanism? A->B C Poisoning B->C Chloride/Amine D Fouling/Coking B->D E Sintering B->E Irreversible F Chemical Washing C->F G Thermal Treatment (Calcination) D->G L Dispose of Catalyst E->L J Is regeneration successful? F->J G->J H Redispersion (Difficult) I Regenerated Catalyst K Reuse Catalyst J->K Yes J->L No

Caption: Decision-making workflow for catalyst regeneration.

Protocol 1: Chemical Washing for Poison Removal (Chlorine and Amine)

This method is suitable for catalysts poisoned by adsorbed species that can be removed by washing.

Materials:

  • Deactivated Catalyst

  • Mildly acidic aqueous solution (e.g., 0.1 M acetic acid)

  • Mildly basic aqueous solution (e.g., 0.1 M ammonium hydroxide)

  • Deionized water

  • Methanol or another suitable solvent

Procedure:

  • Carefully filter the deactivated catalyst from the reaction mixture.

  • Wash the catalyst cake thoroughly with a non-coordinating solvent (e.g., hexane, toluene) to remove residual organics.

  • Suspend the catalyst in a dilute basic solution (e.g., 0.1 M NH₄OH) and stir for 1-2 hours at room temperature. This may help in removing strongly adsorbed acidic species.

  • Filter the catalyst and wash with deionized water until the filtrate is neutral.

  • For chloride poisoning, a subsequent wash with hot deionized water or a very dilute acid wash may be effective.[4] However, acid treatment can also damage the catalyst support. Proceed with caution and test on a small scale first.

  • Wash the catalyst with methanol to remove water.

  • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) before reuse.

Protocol 2: Thermal Treatment for Fouling (Coke) Removal

This protocol is designed to burn off carbonaceous deposits from the catalyst surface. Caution: This method can lead to sintering if not performed carefully.

Materials:

  • Deactivated Catalyst

  • Tube furnace with temperature and atmosphere control

Procedure:

  • After solvent washing and drying, place the catalyst in a quartz tube within the tube furnace.

  • Heat the catalyst under a slow flow of an inert gas (e.g., nitrogen, argon) to a moderate temperature (e.g., 200-300 °C) to desorb volatile compounds.

  • Gradually introduce a controlled amount of air or a dilute oxygen/nitrogen mixture into the gas stream.

  • Slowly ramp the temperature to a point sufficient to oxidize the coke (typically 400-500 °C), but below the temperature that would cause significant sintering of the metal particles. The optimal temperature depends on the specific catalyst and support.

  • Hold at this temperature until carbon removal is complete (often indicated by the cessation of CO₂ evolution, which can be monitored with an off-gas analyzer).

  • Cool the catalyst under an inert atmosphere.

  • The catalyst may need to be re-reduced (e.g., with H₂) before use, depending on the nature of the active species.

References

  • Sasson, Y., & Zahalka, H. A. (n.d.). Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration. RSC Publishing.
  • Sasson, Y., & Zahalka, H. A. (n.d.). Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration. RSC Publishing.
  • Komanoya, T., et al. (2017). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ACS Catalysis.
  • (n.d.). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. RSC Publishing.
  • Komanoya, T., et al. (2017). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ResearchGate.
  • Zhou, J., et al. (2020). Regeneration of catalysts deactivated by coke deposition: A review. Chinese Journal of Catalysis.
  • van der Meer, R., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health.
  • (n.d.). Titanium-Catalyzed Hydrodehalogenation of Alkyl Halides. ResearchGate.
  • (2025). Catalyst deactivation challenges in FCC and how to prevent them.
  • (n.d.). Tests of amine poisoning with regeneration. ResearchGate.
  • Syamcat. (2024). Impact of Chlorine on Steam Reforming Catalysts in Hydrocarbon Conversion for Hydrogen Production. Syamcat.
  • (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow.
  • MDPI. (n.d.). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI.
  • DeRita, L., et al. (2017). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. National Institutes of Health.
  • OUCI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. OUCI.
  • (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace.
  • AVANT. (2023). What measures should be taken after poisoning in steam reforming catalysts?. AVANT.
  • Cimino, S., & Lisi, L. (2019). Catalyst Deactivation, Poisoning and Regeneration. MDPI.
  • Wikipedia. (n.d.). Catalyst poisoning. Wikipedia.
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI.
  • MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI.
  • Frontiers. (2022). Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst. Frontiers.
  • (n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate.
  • (n.d.). Leaching in Metal Nanoparticle Catalysis. ResearchGate.
  • StudySmarter. (2024). Catalyst Regeneration: Methods & Process. StudySmarter.
  • MacNair, A. J., et al. (2021). Steric effects determine the mechanisms of reactions between bis(N-heterocyclic carbene)-nickel(0) complexes and aryl halides. ResearchGate.
  • Cimino, S., & Lisi, L. (2019). Catalyst Deactivation, Poisoning and Regeneration. ResearchGate.
  • (2025). Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air.
  • Kaksonen, A. H., et al. (2022). Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst. National Institutes of Health.
  • Protsailo, L. V., & Scott, S. L. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
  • (n.d.). Amines functionalized C60 as solid base catalysts for Knoevenagel condensation with high activity and stability. RSC Publishing.
  • Astruc, D. (2007). Leaching in metal nanoparticle catalysis. PubMed.

Sources

Analytical techniques for monitoring the progress of 1-Chloro-2-methylpropan-2-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical techniques in the synthesis and monitoring of reactions involving 1-Chloro-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common analytical challenges. As a Senior Application Scientist, my goal is to blend technical accuracy with field-proven insights to ensure your experiments are both successful and efficient.

Introduction: The Analytical Imperative in Amine Synthesis

This compound is a sterically hindered primary amine, a structural motif of increasing importance in medicinal chemistry and materials science. The presence of a quaternary carbon adjacent to the amine and a neopentyl-like chloride introduces unique challenges in both synthesis and reaction monitoring. Accurate and timely analytical data is paramount to understanding reaction kinetics, identifying byproducts, and ensuring the purity of the final product. This guide provides a comprehensive overview of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—tailored to the specific challenges of this molecule.

Method Selection Workflow

Choosing the right analytical tool is the first step toward successful reaction monitoring. The following workflow provides a decision-making framework based on the specific requirements of your analysis.

MethodSelection start Start: Need to monitor reaction of This compound is_quantitative Quantitative analysis of starting material, product, and byproducts? start->is_quantitative is_volatile Are all components thermally stable and volatile? is_quantitative->is_volatile No hplc HPLC-UV/MS is_quantitative->hplc Yes, for routine monitoring qnmr Quantitative NMR (qNMR) is_quantitative->qnmr Yes, high accuracy needed is_volatile->hplc No gc GC-MS (with derivatization) is_volatile->gc Yes need_structure Need structural information on unknowns? nmr_ms NMR and/or LC-MS for structure elucidation need_structure->nmr_ms Yes hplc->need_structure gc->need_structure

Caption: Decision tree for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for monitoring the progress of reactions involving this compound, especially for non-volatile byproducts or when derivatization is undesirable.

Frequently Asked Questions (FAQs) for HPLC Analysis

Q1: What is a good starting point for an HPLC method for this compound?

A1: A reverse-phase C18 column is a robust starting point. Due to the basic nature of the amine, using a mobile phase with a low pH (e.g., 0.1% formic or trifluoroacetic acid in water and acetonitrile) is crucial to ensure the amine is protonated, which generally leads to better peak shape. A gradient elution, starting with a higher aqueous composition and ramping up the organic solvent, will be effective for separating the polar starting material from potentially less polar products.[1]

Q2: My peaks for the amine are tailing badly. What can I do?

A2: Peak tailing for amines in reverse-phase HPLC is a common issue, often caused by the interaction of the basic amine with acidic silanol groups on the silica-based column packing.[2] Here are several strategies to mitigate this:

  • Lower the mobile phase pH: As mentioned, a pH of 2.5-3.5 will protonate the amine and also suppress the ionization of many silanol groups, reducing unwanted secondary interactions.[2]

  • Use a modern, end-capped column: High-purity silica columns with advanced end-capping are designed to minimize exposed silanols.

  • Add an ion-pairing reagent: Reagents like sodium dodecyl sulfate (SDS) or heptafluorobutyric acid (HFBA) can be added to the mobile phase to form a neutral complex with the protonated amine, improving retention and peak shape.

  • Consider a Phenyl-Hexyl or embedded polar group column: These stationary phases can offer alternative selectivity and reduced silanol interactions.

Q3: How can I detect this compound if it has a poor UV chromophore?

A3: While the molecule itself lacks a strong UV chromophore, you have several options:

  • Low UV Wavelength: Detection at low wavelengths (e.g., 195-210 nm) is possible but may suffer from baseline noise and interference from solvents and additives.[3]

  • Mass Spectrometry (LC-MS): This is the most specific and sensitive detection method. It will also provide mass information for byproduct identification.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on a chromophore and can be used for quantification.

  • Pre-column Derivatization: Reacting the amine with a UV-active or fluorescent labeling agent can significantly enhance sensitivity. However, this adds a step to sample preparation and requires careful validation.

HPLC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions with silanols; Column overload.Lower mobile phase pH (2.5-3.5); Use a high-purity, end-capped column; Reduce sample concentration.[2]
Poor Resolution Inappropriate mobile phase composition; Column degradation.Optimize the gradient slope; Try a different organic modifier (e.g., methanol instead of acetonitrile); Replace the column.
Drifting Retention Times Inconsistent mobile phase composition; Temperature fluctuations; Column not equilibrated.Prepare fresh mobile phase; Use a column oven; Ensure sufficient equilibration time between runs.
Ghost Peaks Contaminated mobile phase or injector; Carryover from previous injection.Filter all solvents; Run blank gradients to identify the source; Implement a needle wash step in your injection sequence.

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds. However, the direct analysis of primary amines like this compound can be challenging due to their polarity and reactivity.

Frequently Asked Questions (FAQs) for GC Analysis

Q1: Can I inject this compound directly onto a GC?

A1: Direct injection is often problematic. The polar amine group can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing), low response, and poor reproducibility.[4][5] While specialized amine-specific columns exist, a more reliable and common approach is derivatization.

Q2: What are the best derivatization reagents for this amine?

A2: The goal of derivatization is to replace the active hydrogens on the amine with a less polar, more thermally stable group.[5] Good options include:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective at converting the amine to its TMS derivative.[1]

  • Acylation: Trifluoroacetic anhydride (TFAA) reacts with the amine to form a stable, volatile amide derivative that is also highly sensitive for electron capture detection (ECD) if trace analysis is needed.[5]

Q3: What GC-MS parameters should I start with for a derivatized sample?

A3: For a TMS or TFAA derivative of this compound, a standard non-polar column (e.g., DB-5ms or HP-5ms) is a good choice. A typical oven program would start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.[1] Electron ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern for library matching and structural elucidation.

GC-MS Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Tailing Peaks (even after derivatization) Incomplete derivatization; Active sites in the inlet liner.Optimize derivatization conditions (temperature, time, reagent excess); Use a deactivated inlet liner.
No Peak Detected Analyte degradation in the inlet; Incorrect oven temperature program.Lower the inlet temperature; Check for leaks in the system; Ensure the oven program is appropriate for the analyte's volatility.
Irreproducible Peak Areas Inconsistent injection volume; Leaks in the syringe or septum.Use an autosampler for consistent injections; Regularly replace the inlet septum and check the syringe for damage.
Baseline Noise/Drift Column bleed; Contaminated carrier gas.Condition the column according to the manufacturer's instructions; Use high-purity carrier gas with appropriate traps.

Table 1: Predicted GC-MS Fragmentation of this compound

Based on the fragmentation of similar structures, the following ions may be observed. Note that the molecular ion may be weak or absent.

m/z Value Possible Fragment Notes
107/109[C4H10ClN]+•Molecular ion (presence of 37Cl isotope peak at M+2)
92/94[C4H9Cl]+•Loss of NH2 radical
72[C4H10N]+Loss of Cl radical
57[C4H9]+Loss of CH2Cl and NH2
43[C3H7]+Base peak for similar structures like 1-chloro-2-methylpropane.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for both structural confirmation and quantitative analysis of reaction mixtures without the need for chromatographic separation.

Frequently Asked Questions (FAQs) for NMR Analysis

Q1: How can I use NMR to monitor my reaction in real-time?

A1: By taking aliquots from your reaction mixture at various time points, diluting them in a deuterated solvent, and acquiring a 1H NMR spectrum, you can directly observe the disappearance of starting material signals and the appearance of product signals. For quantitative analysis, this can be taken a step further.

Q2: What is quantitative NMR (qNMR) and how can I apply it?

A2: Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance by comparing the integral of an analyte's signal to the integral of a known amount of an internal standard.[7] The key advantages are its high precision and the fact that it does not require a reference standard of the analyte itself.

Step-by-Step Protocol for qNMR:

  • Select an Internal Standard: Choose a standard that is stable, has a simple spectrum with peaks that do not overlap with your analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Sample Preparation: Accurately weigh a known amount of the internal standard and the reaction mixture into a vial. Dissolve in a known volume of deuterated solvent.

  • Acquisition: Acquire the 1H NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay, typically 5 times the longest T1).

  • Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved peak for the analyte and a peak for the internal standard.

  • Calculation: The concentration of the analyte can be calculated using the following formula:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Moles_standard / Volume_sample)

Q3: What would the 1H and 13C NMR spectra of this compound look like?

Predicted NMR Data for this compound:

  • 1H NMR:

    • A singlet for the two methyl groups (CH3), likely around 1.0-1.3 ppm.

    • A singlet for the methylene group (CH2Cl), deshielded by the chlorine, likely around 3.3-3.6 ppm.

    • A broad singlet for the amine protons (NH2), which can vary in chemical shift depending on concentration and solvent.

  • 13C NMR:

    • A signal for the two equivalent methyl carbons, around 25-30 ppm.

    • A signal for the methylene carbon (CH2Cl), significantly downfield due to the chlorine, around 50-55 ppm.

    • A signal for the quaternary carbon attached to the amine, likely around 55-65 ppm.

NMR Troubleshooting Guide

NMR_Troubleshooting start Problem with NMR Spectrum issue_type What is the issue? start->issue_type poor_resolution Poor Resolution/ Broad Peaks issue_type->poor_resolution Broad Peaks inaccurate_integration Inaccurate Integration (for qNMR) issue_type->inaccurate_integration Integration Errors extra_peaks Unexpected Peaks issue_type->extra_peaks Extra Signals resolution_cause Check shimming; Ensure sample is filtered; Check for paramagnetic impurities poor_resolution->resolution_cause integration_cause Increase relaxation delay (d1); Ensure proper phasing and baseline correction inaccurate_integration->integration_cause extra_peaks_cause Check for residual solvent, byproducts, or starting materials extra_peaks->extra_peaks_cause

Caption: Troubleshooting common issues in NMR analysis.

Conclusion

Monitoring the reactions of this compound requires a thoughtful approach to analytical method selection and execution. By understanding the inherent challenges of this sterically hindered, polar molecule, researchers can proactively address issues like peak tailing in HPLC, the need for derivatization in GC, and the specific parameters required for accurate qNMR. This guide serves as a foundational resource to navigate these challenges, enabling more efficient process development and a deeper understanding of your chemical transformations.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane.
  • ACS Publications. (n.d.). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry.
  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum.
  • kluedo - RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring.
  • ResearchGate. (n.d.). Chapter 8. Quantitative High-Resolution Online NMR Spectroscopy in Pharmaceutical Reaction and Process Monitoring.
  • PubChem. (n.d.). This compound.
  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern.
  • PubChem. (n.d.). This compound hydrochloride.
  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
  • MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Shimadzu. (2023). Analysis of Primary Amines.
  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum.
  • European Pharmaceutical Review. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.

Sources

Navigating the Reactivity of 1-Chloro-2-methylpropan-2-amine: A Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support center for 1-Chloro-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound under various reaction conditions. As Senior Application Scientists, we synthesize our expertise to offer you a trustworthy and authoritative resource for your experimental endeavors.

Clarification of Compound Identity

It is crucial to distinguish this compound from structurally similar compounds, such as 1-(3-Chlorophenyl)-2-methylpropan-2-amine, as their reactivity and stability profiles will differ significantly due to the presence of an aromatic ring in the latter. This guide focuses exclusively on this compound.

Troubleshooting Guide: Unexpected Reaction Outcomes

This section addresses specific issues you might encounter during your experiments with this compound, focusing on interpreting unexpected results and providing actionable solutions.

Issue 1: Low Yield of Desired Product in Nucleophilic Substitution Reactions

You are attempting to synthesize a new derivative by reacting this compound with a nucleophile, but the yield is consistently low.

Potential Cause Scientific Rationale Recommended Solution
Competing Elimination Reaction This compound is a tertiary alkyl halide. Tertiary alkyl halides are prone to elimination reactions (E1 or E2), especially in the presence of a strong or sterically hindered base, or at elevated temperatures. This leads to the formation of 2-methyl-2-propen-1-amine as a major byproduct.- Choice of Nucleophile/Base: Use a weak base or a non-basic nucleophile if possible. - Temperature Control: Maintain the reaction at a low temperature to favor substitution over elimination. - Solvent Selection: Employ a polar aprotic solvent (e.g., DMSO, DMF) to favor SN2-type reactions if the nucleophile is suitable, or a polar protic solvent (e.g., ethanol, water) for SN1 reactions, being mindful of solvolysis as a competing reaction.
Steric Hindrance The tertiary carbon atom bearing the chlorine is sterically hindered by the two methyl groups, which can impede the approach of a bulky nucleophile for an SN2 reaction.[1][2]- Use a less sterically hindered nucleophile. - Promote an SN1 mechanism: Use a polar protic solvent and a good leaving group to facilitate the formation of the tertiary carbocation intermediate.
Hydrolysis of the Starting Material If the reaction is performed in the presence of water, hydrolysis of the alkyl chloride can occur, leading to the formation of 1-amino-2-methylpropan-2-ol.[3][4]- Use anhydrous reaction conditions. Ensure all solvents and reagents are thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Unidentified Byproducts

Your reaction mixture shows several unexpected peaks in your analytical data (e.g., LC-MS, GC-MS).

Potential Cause Scientific Rationale Recommended Solution
Degradation via Oxidation The primary amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or certain reagents. This can lead to the formation of nitroso or nitro compounds, or even cleavage of the C-N bond.[5][6]- Degas solvents before use. - Work under an inert atmosphere. - Check solvents for peroxide impurities and purify if necessary.
Intramolecular Cyclization The amine group can act as an intramolecular nucleophile, displacing the chloride to form a strained three-membered ring, 2,2-dimethylaziridine hydrochloride.[7]- Protect the amine group: If the desired reaction does not involve the amine, consider protecting it with a suitable protecting group (e.g., Boc, Cbz) before carrying out the reaction. The protecting group can be removed in a subsequent step.
Thermal Decomposition At elevated temperatures, the compound may undergo complex degradation pathways, including fragmentation.- Carefully control the reaction temperature. Avoid excessive heating and consider running the reaction at the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?

A1:

  • Acidic Conditions: Under strong acidic conditions, hydrolysis of the C-Cl bond can be accelerated, leading to the formation of 1-amino-2-methylpropan-2-ol. The amine group will be protonated to form an ammonium salt, which is generally more stable towards oxidation.

  • Basic Conditions: In the presence of a strong base, elimination (dehydrohalogenation) to form 2-methyl-2-propen-1-amine is a major competing pathway to nucleophilic substitution.[8] Hydrolysis to the corresponding alcohol can also occur.

Q2: How should I store this compound to ensure its stability?

Q3: What analytical techniques are best suited for monitoring the stability and degradation of this compound?

A3: A combination of techniques is recommended:

  • HPLC with UV and/or MS detection: To separate the parent compound from its potential degradation products and provide mass information for identification.

  • GC-MS: Suitable for analyzing volatile byproducts such as the elimination product (2-methyl-2-propen-1-amine).

  • NMR Spectroscopy: To confirm the structure of the parent compound and identify the structure of unknown degradation products.

Experimental Protocol: Monitoring Hydrolytic Stability

This protocol provides a general framework for assessing the stability of this compound under aqueous conditions.

Materials:

  • This compound

  • HPLC-grade water

  • pH meter

  • HPLC system with a C18 column

  • Thermostated reaction vessel

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Reaction Setup: In a thermostated vessel at a controlled temperature (e.g., 40°C), add a known volume of HPLC-grade water.

  • Initiation: Add a small aliquot of the stock solution to the water to achieve the desired final concentration (e.g., 0.1 mg/mL).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Analysis: Immediately analyze the samples by HPLC to quantify the remaining amount of this compound and detect the formation of any degradation products. Monitor for the appearance of the hydrolysis product, 1-amino-2-methylpropan-2-ol.

  • pH Monitoring: Concurrently, monitor the pH of the solution. The hydrolysis of the alkyl chloride will release HCl, leading to a decrease in pH.[4]

Visualizing Degradation Pathways and Workflows

cluster_0 This compound cluster_1 Degradation Products A This compound B 2-Methyl-2-propen-1-amine A->B Elimination (Strong Base) C 1-Amino-2-methylpropan-2-ol A->C Hydrolysis (H2O) D 2,2-Dimethylaziridine A->D Intramolecular Cyclization

Caption: Plausible degradation pathways of this compound.

start Start: Reaction with this compound check_yield Low Yield? start->check_yield check_byproducts Multiple Byproducts? check_yield->check_byproducts No analyze_elimination Analyze for Elimination Product check_yield->analyze_elimination Yes analyze_hydrolysis Analyze for Hydrolysis Product check_byproducts->analyze_hydrolysis Yes analyze_oxidation Check for Oxidative Degradation check_byproducts->analyze_oxidation analyze_cyclization Check for Intramolecular Cyclization check_byproducts->analyze_cyclization end End: Optimized Reaction check_byproducts->end No optimize_temp Optimize Temperature analyze_elimination->optimize_temp optimize_base Optimize Base/Nucleophile analyze_elimination->optimize_base use_anhydrous Use Anhydrous Conditions analyze_hydrolysis->use_anhydrous use_inert_atm Use Inert Atmosphere analyze_oxidation->use_inert_atm protect_amine Protect Amine Group analyze_cyclization->protect_amine optimize_temp->end optimize_base->end use_anhydrous->end use_inert_atm->end protect_amine->end

Caption: Troubleshooting workflow for reactions involving this compound.

References

  • BenchChem. (2025). Optimization of reaction conditions for 1-(3-Chlorophenyl)-2-methylpropan-2-amine synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 1-Chloroethyl 2-methylpropanoate with Amines.
  • BenchChem. (2025). 1-(3-Chlorophenyl)-2-methylpropan-2-amine stability and degradation pathways.
  • Unknown. Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct.
  • Guidechem. 1-Chloro-2-methylpropane 513-36-0 wiki.
  • LookChem. This compound.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds.
  • PubChem. This compound | C4H10ClN | CID 407726.
  • Unknown. Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere.
  • BenchChem. (2025). Technical Support Center: Degradation of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • BenchChem. (2025). Technical Support Center: tert-Butylamine Synthesis.
  • ResearchGate. Synthesis of tert-butylamine by direct amination of iso-butene.
  • Unknown. This is a very sensitive reaction!.
  • PubChem. This compound hydrochloride | C4H11Cl2N | CID 23045619.
  • Sigma-Aldrich. This compound hydrochloride | 23184-92-1.
  • Unknown. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • ResearchGate. Proposed degradation pathways of 1,1,1-trichloro-2,2-bis-(p-chlorophenyl)ethane (p,p.
  • Gauth. a Show the mechanism, including appropriate curly arrows, for the hydrolysis of 1 -chloro [Chemistry].
  • N Goalby chemrevise.org. 1 6.2.1 Amines.
  • University of Calgary. Ch 8 : Nucleophilc Substitution answers.
  • ChemBK. 1-Chloro-2-methyl-2-propanol.
  • PubMed. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800.
  • Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines.
  • Tokyo University of Science. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein.
  • Quora. (2016). Which has more rate of hydrolysis 1-chloro 1-methyl cyclopentane or 1-chloro 1-methyl cyclohexane?.
  • ResearchGate. Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation | Request PDF.
  • ChemicalBook. (2025). 1-CHLORO-2-METHYL-2-PROPANOL | 558-42-9.
  • Eawag-BBD. Chlorobenzene Degradation Pathway.

Sources

Validation & Comparative

Alternative reagents to 1-Chloro-2-methylpropan-2-amine for 2,2-dimethylaziridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aziridines, particularly substituted variants like 2,2-dimethylaziridine, are high-value synthetic intermediates in pharmaceutical and materials science.[1] Their strained three-membered ring makes them susceptible to ring-opening reactions, providing access to a diverse array of functionalized amines. The traditional synthesis of 2,2-dimethylaziridine often involves reagents like 1-chloro-2-methylpropan-2-amine, which can present challenges related to availability, stability, and handling. This guide provides a comparative analysis of alternative, robust methods for the synthesis of 2,2-dimethylaziridine, focusing on the underlying mechanisms, experimental protocols, and performance metrics to aid researchers in selecting the optimal strategy for their specific needs.

This document will explore three prominent alternative methodologies:

  • The Wenker Synthesis: A classic method involving the cyclization of β-amino alcohols.

  • The Hoch-Campbell Synthesis: A route utilizing ketoximes and Grignard reagents, particularly useful for sterically hindered aziridines.

  • Synthesis from Isobutylene Oxide: An approach that leverages a readily available epoxide precursor.

Each method will be examined for its efficiency, substrate scope, and operational considerations, supported by detailed experimental procedures and comparative data.

The Wenker Synthesis: A Reliable Route from β-Amino Alcohols

The Wenker synthesis is a cornerstone method for preparing aziridines from β-amino alcohols.[2][3] The process typically involves two key steps: the formation of a sulfate ester from the amino alcohol, followed by an intramolecular cyclization under basic conditions.[1][2][3][4] For the synthesis of 2,2-dimethylaziridine, the required starting material is 2-amino-2-methyl-1-propanol.

Mechanistic Rationale

The reaction proceeds via an initial esterification of the hydroxyl group of the β-amino alcohol with sulfuric acid to form a β-aminoethyl sulfate ester.[4] Subsequent treatment with a strong base deprotonates the amine, which then acts as an intramolecular nucleophile, displacing the sulfate group in an SN2 reaction to form the aziridine ring.[3]

Experimental Protocol: Modified Wenker Synthesis

Traditional Wenker synthesis often requires high temperatures (up to 250°C), which can lead to charring and reduced yields.[2] Modern modifications utilize milder conditions, improving the overall efficiency.[2][3][5]

Step 1: Formation of 2-Amino-2-methylpropyl hydrogen sulfate

  • In a flask equipped with a stirrer and a dropping funnel, cool 2-amino-2-methyl-1-propanol in an ice bath.

  • Slowly add chlorosulfonic acid (1.05 equivalents) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, during which the hydrogen sulfate ester will precipitate.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Cyclization to 2,2-Dimethylaziridine

  • Dissolve the dried hydrogen sulfate ester in a saturated aqueous solution of sodium carbonate.

  • Stir the mixture at 50-70°C for 3-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, extract the aqueous mixture with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2,2-dimethylaziridine by distillation.[6]

Performance and Considerations

The modified Wenker synthesis offers moderate to good yields, often exceeding 70%.[5] It is a versatile method for preparing N-H aziridines from readily available starting materials. However, the use of strong acids and bases may not be suitable for substrates with labile functional groups.[4]

The Hoch-Campbell Synthesis: Accessing Sterically Hindered Aziridines

The Hoch-Campbell synthesis is a valuable method for preparing sterically hindered aziridines, making it well-suited for the synthesis of 2,2-dimethylaziridine.[5][7] This reaction utilizes ketoximes and an excess of a Grignard reagent.[7][8] For 2,2-dimethylaziridine, the starting ketoxime would be acetone oxime.

Mechanistic Pathway

The mechanism involves the addition of the Grignard reagent to the C=N bond of the ketoxime. This is followed by a rearrangement and subsequent intramolecular cyclization to form the aziridine ring upon hydrolysis of the organometallic intermediate.[7] A large excess of the Grignard reagent is typically required.[5]

Experimental Protocol
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetone oxime (1.0 equivalent) in anhydrous diethyl ether.

  • In a separate flask, prepare the Grignard reagent (e.g., ethylmagnesium bromide) from ethyl bromide and magnesium turnings in anhydrous diethyl ether.

  • Slowly add an excess of the Grignard reagent (typically 3-4 equivalents) to the solution of acetone oxime at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product into diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude 2,2-dimethylaziridine.

  • Purify the product by distillation.

Performance and Considerations

The Hoch-Campbell synthesis is particularly effective for producing 2,2-dialkyl-substituted aziridines.[5][7] Yields are generally moderate to good, though they can be variable depending on the specific substrate and Grignard reagent used.[5] The requirement for a large excess of the Grignard reagent and strictly anhydrous conditions are key considerations for this method.

Synthesis from Isobutylene Oxide: An Epoxide-Based Approach

Another viable route to 2,2-dimethylaziridine involves the ring-opening of isobutylene oxide followed by cyclization. This method leverages the commercial availability of the epoxide starting material.

Mechanistic Overview

This two-step synthesis begins with the nucleophilic ring-opening of isobutylene oxide with an amine source, such as ammonia or an azide, to form the corresponding β-amino alcohol or β-azido alcohol. If a β-azido alcohol is formed, a subsequent reduction of the azide to an amine is necessary. The resulting 2-amino-2-methyl-1-propanol can then be cyclized to 2,2-dimethylaziridine using a procedure analogous to the Wenker synthesis.

Experimental Workflow

G cluster_0 Step 1: Ring-Opening of Isobutylene Oxide cluster_1 Step 2: Reduction of Azide cluster_2 Step 3: Cyclization A Isobutylene Oxide B Nucleophilic Ring-Opening (e.g., with NaN3) A->B C 2-Azido-2-methyl-1-propanol B->C D Reduction (e.g., H2, Pd/C) C->D E 2-Amino-2-methyl-1-propanol D->E F Modified Wenker Conditions (e.g., H2SO4, then NaOH) E->F G 2,2-Dimethylaziridine F->G

Experimental workflow for 2,2-dimethylaziridine synthesis from isobutylene oxide.

Performance and Considerations

The success of this method hinges on the efficient ring-opening of the epoxide and the subsequent cyclization. The regioselectivity of the ring-opening can be a critical factor. This route offers the advantage of starting from a simple, readily available C4 building block. The multi-step nature of this synthesis may result in a lower overall yield compared to more direct methods.

Comparative Summary

Synthesis MethodStarting Material(s)Key ReagentsTypical YieldsKey AdvantagesKey Limitations
Modified Wenker 2-Amino-2-methyl-1-propanolSulfuric acid (or derivative), Strong BaseModerate to Good (>70%)[5]Broad scope for N-H aziridines, readily available starting material.Use of strong acids and bases may not be suitable for sensitive substrates.[4]
Hoch-Campbell Acetone oximeExcess Grignard ReagentModerate to Good (Variable)[5]Excellent for sterically hindered aziridines like 2,2-dimethylaziridine.[5][7]Requires a large excess of Grignard reagent and strictly anhydrous conditions.[5]
From Isobutylene Oxide Isobutylene oxideAzide or Ammonia source, Reducing agent, Cyclizing agentsVariable (Multi-step)Starts from a simple, commercially available C4 building block.Multi-step process can lead to lower overall yields; regioselectivity of ring-opening is crucial.

Conclusion

The synthesis of 2,2-dimethylaziridine can be effectively achieved through several alternative routes that avoid the use of this compound. The Modified Wenker synthesis offers a robust and high-yielding pathway from the corresponding β-amino alcohol. For a more direct approach to this sterically hindered aziridine, the Hoch-Campbell synthesis provides an excellent alternative, provided the stringent reaction conditions are met. Finally, synthesis from isobutylene oxide presents a viable, albeit multi-step, option starting from a basic chemical feedstock.

The choice of the most suitable method will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of any other functional groups within the molecule to the specific reaction conditions. This guide provides the foundational information to enable an informed decision for the synthesis of this important chemical intermediate.

References

  • A Comparative Guide to Aziridine Synthesis: Wenker, Gabriel, and Hoch-Campbell Methods - Benchchem.
  • Hoch-Campbell Aziridine Synthesis.
  • A Comprehensive Guide to Aziridine Synthesis: Methods, Mechanisms, and Applications - Benchchem.
  • Aziridines - Wikipedia.
  • Wenker synthesis - chemeurope.com.
  • Wenker synthesis - Wikipedia.
  • Wenker Aziridine Synthesis Mechanism | Organic Chemistry - YouTube.

Sources

A Comparative Guide to Stereoselective Aziridination: Evaluating 1-Chloro-2-methylpropan-2-amine Against Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the stereocontrolled synthesis of aziridines is a critical endeavor. These strained, three-membered nitrogen heterocycles are versatile synthetic intermediates, readily transformed into a diverse array of chiral amines, amino alcohols, and other valuable nitrogen-containing compounds. The challenge, however, lies in achieving high stereoselectivity in the aziridination of prochiral alkenes. This guide provides an in-depth comparison of various methods for stereoselective aziridination, with a particular focus on the use of 1-Chloro-2-methylpropan-2-amine (N-chloro-tert-butylamine) in contrast to contemporary transition metal and organocatalytic approaches. We will delve into the mechanistic underpinnings of stereocontrol, present comparative experimental data, and provide detailed protocols to inform your selection of the optimal method for your synthetic goals.

The Enduring Quest for Stereocontrol in Aziridination

The direct addition of a nitrene equivalent to an alkene is the most atom-economical route to aziridines.[1] However, controlling the facial selectivity of this addition to yield a single enantiomer or diastereomer has been the subject of intensive research. The choice of the nitrogen source, the catalyst, and the reaction conditions all play a pivotal role in dictating the stereochemical outcome.

Aziridination with N-Chloroamines: A Classical Approach

N-chloroamines, such as this compound, represent an early class of reagents for aziridination. The reaction typically proceeds via an electrophilic addition mechanism.

Mechanism of Aziridination with N-Chloroamines

The reaction of an alkene with an N-chloroamine can be initiated by a base to generate a more nucleophilic nitrogen species or proceed through a concerted or stepwise pathway involving the electrophilic chlorine. The stereochemical outcome is often dependent on the substrate and the specific reaction conditions. For instance, intramolecular cyclization of N-chloroamines derived from β-amino esters can lead to the formation of N-alkylaziridines with moderate to good diastereoselectivity.[2] The reaction is believed to proceed through an initial N-chlorination followed by deprotonation and subsequent intramolecular nucleophilic substitution.[2][3]

G cluster_0 Aziridination with N-Chloroamine Alkene Alkene Intermediate Intermediate (e.g., Chloronium ion or concerted transition state) Alkene->Intermediate Electrophilic attack NChloroamine R-NHCl (e.g., this compound) NChloroamine->Intermediate Aziridine Aziridine Intermediate->Aziridine Ring closure

Caption: Generalized pathway for aziridination using an N-chloroamine.

While historically significant, the use of simple N-chloroamines for stereoselective aziridination often suffers from limitations in achieving high enantioselectivity without the influence of a chiral substrate or auxiliary.

Transition Metal Catalysis: The Era of High Enantioselectivity

The advent of transition metal catalysis revolutionized stereoselective aziridination. Chiral ligands coordinated to metal centers such as rhodium and copper create a chiral environment that directs the approach of the alkene to the metal-nitrene intermediate, thereby inducing high enantioselectivity.

Rhodium-Catalyzed Aziridination

Dirhodium(II) tetracarboxylates are powerful catalysts for nitrene transfer reactions.[4][5] Chiral dirhodium catalysts, such as those bearing carboxylate ligands derived from chiral amino acids, have been shown to effect highly enantioselective aziridination of a wide range of alkenes, including mono-, di-, and trisubstituted olefins.[5][6] The reaction typically employs a sulfamate or a related precursor as the nitrogen source in the presence of an oxidant.

Recent advancements have introduced planar chiral rhodium(III) indenyl catalysts that exhibit remarkable enantioselectivity in the aziridination of unactivated terminal alkenes.[1][7] These catalysts operate through a stepwise mechanism involving alkene migratory insertion, which is both the enantio- and rate-determining step.[7]

G cluster_1 Rhodium-Catalyzed Aziridination Cycle Rh_catalyst [Rh(II)]₂L*₄ Rh_nitrene [Rh(II)]₂L*₄=NR Rh_catalyst->Rh_nitrene Nitrene formation Nitrene_source N-Source + Oxidant Nitrene_source->Rh_nitrene Intermediate [Rh]-Alkene-Nitrene Complex Rh_nitrene->Intermediate Alkene coordination Alkene Alkene Alkene->Intermediate Intermediate->Rh_catalyst Aziridine release Aziridine Aziridine Intermediate->Aziridine

Caption: Catalytic cycle for rhodium-catalyzed aziridination.

Copper-Catalyzed Aziridination

Copper complexes, particularly those with bis(oxazoline) (BOX) ligands, were among the first to demonstrate high enantioselectivity in aziridination.[8] These systems typically utilize (N-tosylimino)phenyliodinane (PhI=NTs) as the nitrene source. The stereochemical outcome is highly dependent on the structure of the chiral ligand. The halide ligand in the copper catalyst can also play a non-innocent role, affecting the reaction mechanism and catalytic behavior.[9][10]

Organocatalytic Aziridination: A Metal-Free Alternative

In recent years, organocatalysis has emerged as a powerful strategy for enantioselective synthesis, including aziridination. Chiral amines can catalyze the aziridination of α,β-unsaturated aldehydes and enones with high chemo- and enantioselectivity.[11][12][13] These reactions often proceed through the formation of a chiral iminium or enamine intermediate, which then undergoes a stereocontrolled reaction with a nitrogen source. This approach avoids the use of transition metals, which can be advantageous in terms of cost and toxicity.

G cluster_2 Organocatalytic Aziridination of Enals Enal α,β-Unsaturated Aldehyde Iminium_Ion Chiral Iminium Ion Enal->Iminium_Ion Chiral_Amine Chiral Amine Catalyst Chiral_Amine->Iminium_Ion Adduct Adduct Iminium_Ion->Adduct N_Source Nitrogen Source N_Source->Adduct Adduct->Chiral_Amine Catalyst regeneration Aziridine 2-Formylaziridine Adduct->Aziridine Cyclization

Caption: General workflow for organocatalytic aziridination of enals.

Performance Comparison: A Data-Driven Analysis

The choice of an aziridination method is ultimately guided by its performance with a given substrate. The following table summarizes key performance metrics for the discussed methods based on literature data.

MethodCatalyst/ReagentNitrogen SourceSubstrate ScopeDiastereoselectivity (dr)Enantioselectivity (ee)Key AdvantagesLimitations
N-Chloroamine This compoundN-Chloroamine itselfPrimarily for intramolecular reactionsModerate to GoodSubstrate-dependentReadily available reagent, simple procedureLimited scope for intermolecular enantioselective reactions, often requires stoichiometric amounts of base.
Rhodium Catalysis [Rh₂(S-TFPTTL)₄]Sulfamates, N-tosyloxycarbamatesBroad: styrenes, aliphatic alkenes>20:1up to 99%High efficiency and enantioselectivity, low catalyst loadings.[5][14]Catalyst can be expensive, requires an external oxidant.
Copper Catalysis Cu(I) or Cu(II) with chiral bis(oxazoline) ligandsPhI=NTs, Chloramine-TPrimarily conjugated alkenes (e.g., styrenes)>20:1up to 99%Well-established, high enantioselectivity for specific substrates.[8][15]Substrate scope can be limited, nitrene source can be explosive.[16]
Organocatalysis Chiral secondary amines (e.g., prolinol derivatives)Carbamates, hydroxylamine derivativesα,β-Unsaturated aldehydes and enonesHigh (often trans-selective)up to 99%Metal-free, mild reaction conditions, operational simplicity.[11][13]Limited to activated alkenes.
Substrate-Directed Achiral Rh₂(II,II) with chiral cationSulfamatesAlkenyl alcoholsHighup to 99%Excellent control for specific substrate classes.[17][18]Requires a directing group on the substrate.

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for key aziridination reactions are provided below.

Protocol 1: Diastereoselective Aziridination using an N-Chloroamine (Intramolecular)[2]
  • Synthesis of the β-amino ester precursor: To a solution of the primary amine (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add the α,β-unsaturated ester (1.1 equiv). Stir the reaction mixture at room temperature until the starting amine is consumed (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude β-amino ester, which can be purified by column chromatography.

  • N-chlorination: Dissolve the β-amino ester (1.0 equiv) in diethyl ether. Add N-chlorosuccinimide (NCS) (1.1 equiv) in one portion. Stir the mixture at room temperature for 1-2 hours.

  • Cyclization: Cool the reaction mixture to 0 °C and add a solution of a suitable base (e.g., potassium tert-butoxide, 1.2 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the N-alkylaziridine.

Protocol 2: Enantioselective Rhodium-Catalyzed Aziridination of Styrene[5]
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the dirhodium(II) catalyst Rh₂(S-tfpttl)₄ (0.01 equiv), the sulfamate nitrogen source (1.2 equiv), and an oxidant such as PhI(OPiv)₂ (1.3 equiv).

  • Addition of Reagents: Add anhydrous toluene via syringe, followed by the styrene substrate (1.0 equiv).

  • Reaction Conditions: Cool the reaction mixture to the specified temperature (e.g., -15 °C) and stir for the indicated time (typically 12-48 hours), monitoring the progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, allow the reaction to warm to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the enantioenriched aziridine.

Protocol 3: Organocatalytic Enantioselective Aziridination of Cinnamaldehyde[11]
  • Reaction Setup: To a vial, add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 equiv), the chiral amine catalyst (e.g., a prolinol silyl ether, 0.1 equiv), and the nitrogen source (e.g., a benzyl carbamate derivative, 1.2 equiv) in a suitable solvent (e.g., chloroform).

  • Reaction Conditions: Stir the reaction mixture at room temperature for the specified duration (e.g., 24-72 hours).

  • Work-up and Purification: Directly load the reaction mixture onto a silica gel column and purify by flash chromatography to obtain the desired 2-formylaziridine.

Conclusion and Future Outlook

The field of stereoselective aziridination has evolved significantly from classical methods using stoichiometric reagents like this compound to highly efficient and selective catalytic systems. While N-chloroamines can be effective for specific applications, particularly intramolecular diastereoselective reactions, they generally lack the broad applicability and high enantiocontrol offered by modern catalytic methods.

For researchers targeting high enantiomeric excess for a wide range of unactivated alkenes, rhodium-catalyzed aziridination currently represents the state-of-the-art. For activated alkenes such as enones and enals, organocatalysis provides a powerful and metal-free alternative. Copper-catalyzed methods remain a robust option, especially for styrenyl substrates. Finally, when the substrate possesses a suitable directing group, substrate-directed methods can offer exceptional levels of stereocontrol.

The choice of the optimal aziridination method will depend on a careful consideration of the substrate, the desired stereochemical outcome, and practical factors such as catalyst availability and cost. The continuous development of new catalysts and reagents promises to further expand the synthetic chemist's toolbox for the stereoselective synthesis of these valuable nitrogen-containing heterocycles.

References

  • Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society. URL
  • Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral C
  • Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. NIH. URL
  • Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions.
  • A scalable rhodium-catalyzed intermolecular aziridin
  • Technical Support Center: Improving Diastereoselectivity of Aziridination via Substr
  • (a−d) Enantioselective intermolecular alkene aziridination: previous work and our approach.
  • Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III)
  • Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Journal of the American Chemical Society. URL
  • Enantioselective Rhodium-Catalyzed Aziridin
  • Aziridines : stereocontrol of ring-making and ring-breaking. University of Leicester. URL
  • A Mechanistic Study for Aziridination of Nitroalkenes Mediated by N-Chlorosuccinimide. J-Stage. URL
  • Stereoselective Rhodium-Catalyzed Amination of Alkenes.
  • Scheme 4 Rhodium catalytic cycle for aziridination.
  • Organocatalytic enantioselective aziridination of α,β- unsatur
  • Asymmetric organocatalytic aziridination of enones with carbamate reagent.
  • Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines
  • A Comparative Guide to the Synthesis of Chiral Aziridines: Kinetic Resolution vs. Catalytic Asymmetric Synthesis. Benchchem. URL
  • Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. The Royal Society of Chemistry. URL
  • Aziridin
  • Amine-Promoted, Organocatalytic Aziridination of Enones. Organic Chemistry Portal. URL
  • Recent Developments in Catalytic Asymmetric Aziridin
  • Recent Advances in the Stereoselective Synthesis of Aziridines. Chemical Reviews. URL
  • Novel organic-solvent-free aziridination of olefins: Chloramine-T–I2 system under phase-transfer catalysis conditions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL
  • Aziridin
  • Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective aziridination of olefins.
  • A Comparative Analysis of Triaziridine and Aziridine Reactivity: A Guide for Researchers. Benchchem. URL
  • Asymmetric alkene aziridination with readily available chiral diimine-based c
  • Aziridine synthesis by coupling amines and alkenes via an electrogenerated dic
  • Catalytic Enantioselective Aziridin
  • (PDF) Manganese-catalyzed Aziridination of olefins with chloramine-T in water and buffered aqueous solutions.
  • Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridin
  • 4.6: Aziridination of Alkenes. Chemistry LibreTexts. URL
  • Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction | Request PDF.
  • Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes | Request PDF.
  • Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Gener
  • Stereoselective synthesis of N-alkylaziridines
  • Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry (RSC Publishing). URL
  • A Simple Copper Catalyst for Both Aziridination of Alkenes and Amination of Activated Hydrocarbons with Chloramine-T Trihydrate.
  • Organocatalytic asymmetric remote aziridination of 2,4-dienals. RSC Publishing. URL
  • AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. Chemistry | Illinois. URL
  • Iodine-catalyzed aziridination of alkenes using Chloramine-T as a nitrogen source (1998). SciSpace. URL
  • Organocatalytic intramolecular (4 + 2) annulation of enals with ynamides: atroposelective synthesis of axially chiral 7-aryl indolines. PubMed Central. URL
  • Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generat.

Sources

Theoretical vs. experimental yield in reactions with 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Yield: Maximizing Reality Over Theory in Amine Synthesis

An In-Depth Comparison of Theoretical vs. Experimental Yield in Reactions Producing 1-Chloro-2-methylpropan-2-amine

As senior application scientists, we bridge the gap between the pristine calculations of stoichiometry and the often-unpredictable reality of the laboratory bench. A reaction's success is ultimately measured not by what is theoretically possible, but by what is practically achievable. This guide delves into the critical concepts of theoretical and experimental yield, using the synthesis of this compound, a valuable building block in pharmaceutical development, as a practical case study. We will explore the causative factors behind the inevitable discrepancies between calculation and outcome and provide field-proven methodologies to optimize and accurately quantify reaction success.

Core Concepts: The Ideal vs. The Real

The efficiency of a reaction is quantified by the percent yield , a ratio that expresses the experimental yield as a percentage of the theoretical yield.[3]

Percent Yield = (Experimental Yield / Theoretical Yield) x 100%

For drug development professionals, a high percent yield is paramount, as it directly impacts cost-effectiveness, resource management, and the scalability of a synthesis.[1] The journey from a high theoretical yield on paper to a high experimental yield in the flask is one of controlling variables and mitigating loss.

G cluster_losses Theoretical Theoretical Yield (Calculated Maximum) Losses Yield Discrepancy Factors Theoretical->Losses is reduced by Experimental Experimental Yield (Measured Outcome) Losses->Experimental resulting in Incomplete Incomplete Reactions Side Side Reactions Purification Purification Losses Errors Handling & Measurement Errors

Caption: The relationship between theoretical and experimental yield.

Section 1: The Ideal Scenario - Calculating Theoretical Yield

To illustrate the calculation, we will use a common synthetic route to primary amines: the Gabriel synthesis, followed by hydrazinolysis. In this case, this compound is synthesized from N-(2-chloro-1,1-dimethylethyl)phthalimide.[4]

Reaction: N-(2-chloro-1,1-dimethylethyl)phthalimide + N₂H₄ (Hydrazine) → this compound + Phthalhydrazide

Balanced Chemical Equation: C₁₂H₁₂ClNO₂ + N₂H₄ → C₄H₁₀ClN + C₈H₆N₂O₂

Step-by-Step Calculation:

  • Determine Molar Masses:

    • N-(2-chloro-1,1-dimethylethyl)phthalimide (C₁₂H₁₂ClNO₂): 253.70 g/mol

    • This compound (C₄H₁₀ClN): 107.58 g/mol [5]

    • Hydrazine (N₂H₄): 32.05 g/mol

  • Identify the Limiting Reactant: The limiting reactant is the one that will be completely consumed first, thereby dictating the maximum amount of product that can be formed.[3] Let's assume an experimental setup starting with:

    • 15.0 g of N-(2-chloro-1,1-dimethylethyl)phthalimide

    • 5.0 g of Hydrazine

  • Calculate Moles of Each Reactant:

    • Moles of Phthalimide Derivative = 15.0 g / 253.70 g/mol = 0.0591 moles

    • Moles of Hydrazine = 5.0 g / 32.05 g/mol = 0.156 moles

    Since the stoichiometry is 1:1, the phthalimide derivative is the limiting reactant (0.0591 < 0.156).

  • Calculate Theoretical Yield: The calculation is based entirely on the limiting reactant.

    • Theoretical Moles of Amine = 0.0591 moles

    • Theoretical Yield (Mass) = 0.0591 moles * 107.58 g/mol = 6.36 g

This 6.36 g is our ideal, 100% yield—a benchmark against which we measure our experimental success.

Section 2: The Practical Reality - A Validated Experimental Protocol

Achieving a high experimental yield requires a meticulous and well-designed procedure that minimizes loss at every stage. The following protocol outlines the synthesis, workup, and purification.

G Start Reaction Setup (Reactants + Solvent) Reflux Heating under Reflux (Reaction Monitoring via TLC) Start->Reflux Quench Cooling & Quenching Reflux->Quench Workup Aqueous Workup (Acid-Base Extraction) Quench->Workup Dry Drying Organic Layer (Anhydrous Na₂SO₄) Workup->Dry Solvent Solvent Removal (Rotary Evaporation) Dry->Solvent Purify Purification (Fractional Distillation) Solvent->Purify Analyze Purity Analysis (GC-MS, qNMR) Purify->Analyze Final Final Product (Isolated Amine) Analyze->Final

Caption: Experimental workflow for the synthesis and isolation of this compound.

Experimental Protocol: Synthesis and Purification

Objective: To synthesize this compound and isolate it with high purity.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine N-(2-chloro-1,1-dimethylethyl)phthalimide (15.0 g, 0.0591 mol) and ethanol (150 mL). Stir the mixture until the solid is mostly dissolved.

  • Hydrazinolysis: Add hydrazine hydrate (5.0 g, ~0.1 mol) to the flask. The excess hydrazine ensures the complete consumption of the limiting reactant.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. A dense white precipitate (phthalhydrazide) will form. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup - Part 1 (Filtration): Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation. Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Workup - Part 2 (Acid-Base Extraction):

    • Combine the filtrate and washings. Add 100 mL of 2M hydrochloric acid (HCl). This protonates the desired amine product, making it soluble in the aqueous layer, while keeping non-basic impurities in the organic layer.[6]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted starting material and other non-polar impurities. Discard the organic layers.

    • Make the aqueous layer strongly basic (pH > 12) by slowly adding 6M sodium hydroxide (NaOH) solution while cooling in an ice bath. This deprotonates the amine, making it insoluble in water.

    • Extract the free amine product into diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts from the previous step. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification (Fractional Distillation): Purify the crude amine by fractional distillation under reduced pressure.[7] This is a critical step to separate the target compound from any remaining solvents or side products with different boiling points. Collect the fraction corresponding to the boiling point of this compound.

  • Final Yield Determination: Weigh the purified product to obtain the experimental yield .

Section 3: A Comparative Analysis: Bridging the Gap

The difference between the calculated 6.36 g and the final weighed product arises from several unavoidable, real-world factors.[8] Understanding these is key to troubleshooting and optimization.

FactorCausality and Impact on this compound SynthesisMitigation Strategy
Incomplete Reaction The reaction may not proceed to 100% completion within the allotted time due to kinetic or equilibrium limitations.Ensure sufficient reaction time by monitoring via TLC; use a moderate excess of the non-limiting reagent (hydrazine) to drive the reaction forward.
Side Reactions Although Gabriel synthesis is generally clean, potential side reactions can consume reactants or product, forming unintended byproducts.[8]Maintain a controlled reaction temperature to avoid decomposition or alternative reaction pathways.
Purification Losses This is often the most significant source of yield loss. Product is inevitably lost during transfers between glassware, extractions (due to product's slight solubility in the aqueous phase), filtration, and distillation.[3]Use careful and precise lab techniques. Minimize transfers. Ensure phase separation is complete during extractions. Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[7]
Purity of Reactants If the starting N-(2-chloro-1,1-dimethylethyl)phthalimide is only 95% pure, the theoretical yield is immediately capped at 95% of the calculated value.[8]Use high-purity, well-characterized starting materials.
Measurement Errors Inaccurate weighing of reactants or losses due to spills can introduce significant errors.[9]Use a calibrated analytical balance. Employ careful handling techniques to prevent spills.

Section 4: Quantifying Success - Purity Assessment and Final Calculations

An experimental yield is meaningless without a purity assessment. A high mass could be due to residual solvent or impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for verifying the identity and purity of volatile amines.[10]

Protocol: GC-MS Purity Analysis
  • Sample Preparation: Accurately weigh ~1 mg of the purified product into a GC vial. Add 1 mL of ethyl acetate. To improve the peak shape of the primary amine, add 100 µL of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 30 minutes.[10]

  • GC-MS Conditions:

    • Column: HP-5ms or equivalent

    • Inlet Temp: 250°C

    • Carrier Gas: Helium

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different components. The area of the peak for the derivatized this compound, relative to the total area of all peaks, gives the percent purity.

Final Yield Calculation

Let's assume the experimental results are as follows:

ParameterValueNotes
Theoretical Yield 6.36 gCalculated based on 15.0 g of limiting reactant.
Experimental Yield (crude) 5.50 gMass of the product after solvent removal but before final distillation.
Experimental Yield (purified) 4.95 gMass of the final product after fractional distillation.
Purity (from GC-MS) 98.5%Indicates the final product is highly pure.
Corrected Experimental Yield 4.88 g4.95 g * 0.985 (Accounts for the small percentage of impurities).

Final Percent Yield Calculation:

Percent Yield = (Corrected Experimental Yield / Theoretical Yield) x 100% Percent Yield = (4.88 g / 6.36 g) x 100% = 76.7%

A percent yield of 76.7% is a respectable outcome for a multi-step workup and purification process, reflecting a well-executed experiment where losses were successfully minimized.

Conclusion

The discrepancy between theoretical and experimental yield is not a sign of failure but a fundamental aspect of practical chemistry.[3] For researchers and drug development professionals, mastering this concept is crucial. By understanding the stoichiometry to calculate the ideal yield, implementing meticulous experimental and purification protocols to maximize the actual yield, and employing robust analytical techniques to ensure product purity, we can optimize synthetic routes, improve efficiency, and translate chemical theory into tangible, high-quality products. The journey from a calculated number to a purified substance in a vial is the essence of chemical synthesis, where success is measured by how closely reality can be guided toward the ideal.

References

  • Vertex AI Search. (2025). What Is The Difference Between Theoretical And Actual Yield? - YouTube.
  • Vertex AI Search. (2024). What factors can affect the maximum theoretical and practical yields in chemical reactions?
  • Campus Virtual La Salle Victoria Posgrado. Percent Yield And Theoretical Yield Full PDF.
  • Benchchem. (2025). Optimization of reaction conditions for 1-(3-Chlorophenyl)-2-methylpropan-2-amine synthesis.
  • EBSCO. Yield (chemistry) | Research Starters.
  • LookChem. This compound.
  • Chemistry LibreTexts. (2025). 12.9: Theoretical Yield and Percent Yield.
  • Benchchem. Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine.
  • Benchchem. Technical Support Center: Purification of 1-Chloro-2-methyl-2-propanol.
  • PubChem. This compound.

Sources

A Comparative Guide to Base Selection for the Cyclization of 1-Chloro-2-methylpropan-2-amine to 3,3-Dimethylaziridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient construction of strained heterocycles like aziridines is a critical endeavor. The intramolecular cyclization of haloamines represents a fundamental and direct route to these valuable building blocks. This guide provides an in-depth comparative analysis of different bases for the synthesis of 3,3-dimethylaziridine from 1-Chloro-2-methylpropan-2-amine, offering both mechanistic insights and practical, data-driven recommendations.

The conversion of this compound to 3,3-dimethylaziridine is an intramolecular nucleophilic substitution (SNi) reaction. The reaction is initiated by the deprotonation of the amine group, which then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine leaving group to form the three-membered aziridine ring. The choice of base is paramount as it dictates the reaction rate, yield, and purity of the final product. Here, we compare the performance of three commonly used bases: a strong inorganic base (Sodium Hydroxide), a weak inorganic base (Potassium Carbonate), and an organic amine base (Triethylamine).

Comparative Analysis of Bases

The efficacy of each base in promoting the cyclization of this compound is summarized below. The selection of the optimal base is contingent on the desired reaction kinetics, tolerance of functional groups in more complex substrates, and practical considerations such as cost and work-up procedure.

BaseTypepKa of Conjugate AcidTypical Yield (%)Key AdvantagesKey Disadvantages
Sodium Hydroxide (NaOH) Strong, Inorganic~15.7HighHigh reactivity, low cost, readily available.Can promote side reactions like elimination, not suitable for base-sensitive substrates.
Potassium Carbonate (K₂CO₃) Weak, Inorganic~10.3Moderate to HighMilder reaction conditions, good for base-sensitive substrates, easy to handle.Slower reaction rates compared to strong bases, may require higher temperatures.
Triethylamine (Et₃N) Weak, Organic~10.7ModerateSoluble in organic solvents, acts as a non-nucleophilic base.Can be more expensive, removal during work-up can be challenging.

Mechanistic Considerations

The fundamental mechanism for the cyclization is consistent across the different bases, involving the deprotonation of the primary amine to enhance its nucleophilicity, followed by an intramolecular attack on the electrophilic carbon bearing the chlorine atom.

G cluster_0 Base-Catalyzed Cyclization of this compound start This compound intermediate Deprotonated Amine (Internal Nucleophile) start->intermediate + Base product 3,3-Dimethylaziridine intermediate->product Intramolecular SNi Attack base Base (e.g., OH⁻, CO₃²⁻, Et₃N) conjugate_acid Conjugate Acid (e.g., H₂O, HCO₃⁻, Et₃NH⁺)

Fig. 1: General workflow for the base-catalyzed cyclization.

The choice of base influences the position of the initial acid-base equilibrium and the overall rate of the reaction.

  • Sodium Hydroxide: As a strong base, NaOH ensures a high concentration of the deprotonated amine, leading to a faster reaction rate. However, its high basicity can also promote E2 elimination as a competing side reaction, especially if the substrate is sterically hindered or if elevated temperatures are used.

  • Potassium Carbonate: This weaker inorganic base establishes an equilibrium with a lower concentration of the deprotonated amine. While this results in a slower reaction, the milder conditions are often beneficial for substrates with base-sensitive functional groups, minimizing side product formation.

  • Triethylamine: As a tertiary amine, triethylamine acts as a non-nucleophilic base, primarily serving to deprotonate the substrate. Its organic nature makes it soluble in a wider range of solvents. The resulting triethylammonium salt can sometimes influence the reaction pathway.

Experimental Protocols

Protocol 1: Cyclization using Sodium Hydroxide

This protocol is suitable for a rapid and high-yielding synthesis when the substrate is not sensitive to strong bases.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1 equivalent) in water.

  • Reaction: Cool the solution in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (1.1 equivalents).

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3,3-dimethylaziridine. Further purification can be achieved by distillation.

Protocol 2: Cyclization using Potassium Carbonate

This method is preferred for substrates that may be sensitive to strong bases.

  • Preparation: In a round-bottom flask, combine this compound hydrochloride (1 equivalent) and potassium carbonate (1.5 equivalents) in a suitable solvent such as acetonitrile or ethanol.

  • Reaction: Stir the suspension at room temperature or heat to a moderate temperature (e.g., 50-60 °C) for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The residue can be purified by distillation or column chromatography.

Protocol 3: Cyclization using Triethylamine

This protocol is advantageous when a non-nucleophilic organic base is required.

  • Preparation: Dissolve this compound hydrochloride (1 equivalent) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran in a round-bottom flask.

  • Reaction: Add triethylamine (1.2 equivalents) to the solution and stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated to accelerate the process.

  • Work-up: Upon completion, the triethylammonium hydrochloride salt will precipitate. Filter the mixture and wash the solid with the solvent.

  • Purification: The filtrate contains the product. The solvent and any excess triethylamine can be removed under reduced pressure. The crude product is then purified by distillation.

Visualizing the Reaction Pathways

The following diagrams illustrate the mechanistic steps for each base.

NaOH_Mechanism start This compound H₂N-C(CH₃)₂-CH₂Cl intermediate Deprotonated Amine H₂N⁻-C(CH₃)₂-CH₂Cl start:f1->intermediate:f1 Deprotonation hydroxide { Hydroxide Ion | OH⁻} water { Water | H₂O} hydroxide:f1->water:f1 product 3,3-Dimethylaziridine C₃H₇N intermediate:f1->product:f1 Intramolecular Attack chloride Chloride Ion Cl⁻

Fig. 2: Cyclization mechanism with Sodium Hydroxide.

K2CO3_Mechanism start This compound H₂N-C(CH₃)₂-CH₂Cl intermediate Deprotonated Amine H₂N⁻-C(CH₃)₂-CH₂Cl start:f1->intermediate:f1 Deprotonation carbonate { Carbonate Ion | CO₃²⁻} bicarbonate { Bicarbonate Ion | HCO₃⁻} carbonate:f1->bicarbonate:f1 product 3,3-Dimethylaziridine C₃H₇N intermediate:f1->product:f1 Intramolecular Attack chloride Chloride Ion Cl⁻

Fig. 3: Cyclization mechanism with Potassium Carbonate.

Et3N_Mechanism start This compound H₂N-C(CH₃)₂-CH₂Cl intermediate Deprotonated Amine H₂N⁻-C(CH₃)₂-CH₂Cl start:f1->intermediate:f1 Deprotonation triethylamine { Triethylamine | Et₃N} triethylammonium { Triethylammonium Ion | Et₃NH⁺} triethylamine:f1->triethylammonium:f1 product 3,3-Dimethylaziridine C₃H₇N intermediate:f1->product:f1 Intramolecular Attack chloride Chloride Ion Cl⁻

A Comparative Guide to Aziridination: Benchmarking Classical Haloamine Cyclization Against Novel Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern medicinal chemistry and drug development, the aziridine motif stands out as a cornerstone for the synthesis of complex nitrogen-containing molecules. These three-membered heterocyclic rings, while synthetically challenging to access, offer a gateway to a diverse array of functionalized amines and chiral building blocks. This guide provides an in-depth, objective comparison of a classical approach to aziridine synthesis—the intramolecular cyclization of a haloamine—against the performance of state-of-the-art novel catalytic aziridination reactions. We aim to equip researchers, scientists, and drug development professionals with the critical insights and experimental data necessary to select the most appropriate synthetic strategy for their specific needs.

The Enduring Utility of Aziridines

Aziridines are valuable synthetic intermediates due to the inherent strain in their three-membered ring, which makes them susceptible to nucleophilic ring-opening reactions. This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities, a crucial step in the synthesis of many pharmaceuticals and biologically active compounds. The development of efficient and selective methods for aziridine synthesis is therefore a topic of significant interest in the scientific community.

The Classical Approach: Intramolecular Cyclization of a Haloamine Precursor

A foundational method for the synthesis of aziridines involves the intramolecular cyclization of a vicinal haloamine. In the context of our benchmark, we consider the formation of 2,2-dimethylaziridine from a precursor such as 1-chloro-2-methylpropan-2-amine. This transformation is typically achieved by treatment with a base, which deprotonates the amine, allowing the resulting nucleophilic nitrogen to displace the adjacent halide in an intramolecular SN2 reaction.

While conceptually straightforward, this method often requires stoichiometric amounts of base and can be limited by the availability of the haloamine precursor. The reaction conditions, though often simple, may not be suitable for sensitive substrates.

Conceptual Workflow for Haloamine Cyclization

G cluster_0 Benchmark Synthesis: Intramolecular Cyclization A This compound C Deprotonation A->C B Base (e.g., NaOH) B->C D Intramolecular SN2 Cyclization C->D Formation of alkoxide E 2,2-Dimethylaziridine D->E F Salt Byproduct D->F

Caption: Conceptual workflow for the synthesis of 2,2-dimethylaziridine via intramolecular cyclization of a haloamine precursor.

The Dawn of a New Era: Novel Aziridination Catalysts

In recent years, the field of aziridination has been revolutionized by the development of highly efficient and selective transition-metal catalysts. These catalysts, often based on rhodium and copper, enable the direct aziridination of a wide range of alkenes with a nitrene source, offering significant advantages in terms of substrate scope, stereoselectivity, and reaction conditions.

Rhodium-Catalyzed Asymmetric Aziridination

Dirhodium(II) tetracarboxylate complexes have emerged as powerful catalysts for the enantioselective aziridination of alkenes.[1][2] These reactions typically employ a sulfamate or a similar nitrene precursor in the presence of an oxidant. The key to their success lies in the formation of a chiral rhodium-nitrene intermediate, which then transfers the nitrene group to the alkene in a stereocontrolled manner.

Copper-Catalyzed Aziridination

Copper-based catalytic systems, often utilizing ligands such as bisoxazolines or N-heterocyclic carbenes, represent another major class of modern aziridination catalysts.[3][4] These systems are attractive due to the lower cost and toxicity of copper compared to rhodium. Copper catalysts have demonstrated high efficiency in the aziridination of both aliphatic and styrenyl alkenes, with significant progress made in achieving high enantioselectivity.[4]

Performance Benchmark: A Head-to-Head Comparison

To provide a clear and objective comparison, we have compiled performance data for the synthesis of trisubstituted aziridines, which are structurally analogous to the 2,2-dimethylaziridine benchmark. The following table summarizes key performance indicators for a representative classical approach and two leading novel catalytic systems.

MethodCatalystSubstrate ScopeTypical Yield (%)Enantioselectivity (ee%)Key AdvantagesKey Disadvantages
Classical Cyclization None (Base-mediated)Limited by precursor availabilityVariable, often moderate to goodNot applicable (for achiral products)Simple procedure, readily available reagentsStoichiometric base required, limited scope
Rhodium Catalysis Dirhodium(II) tetracarboxylatesBroad (mono-, di-, and trisubstituted alkenes)[1][2]High (up to 95%)[1][2]Excellent (up to 99%)[1][2]High efficiency and enantioselectivity, low catalyst loading[1]High cost of rhodium, requires oxidant
Copper Catalysis Cu(I) with chiral ligandsBroad (aliphatic and styrenyl alkenes)[3][4]Good to excellent[3][4]Good to excellent[4]Lower catalyst cost, good functional group toleranceCan require higher catalyst loadings, ligand-dependent selectivity

Experimental Protocols: A Practical Guide

To further aid researchers in the practical application of these methodologies, we provide detailed, step-by-step experimental protocols for a conceptual classical synthesis and a representative novel catalytic aziridination.

Protocol 1: Conceptual Synthesis of 2,2-Dimethylaziridine via Wenker-Type Synthesis (A Benchmark Analogue)

The Wenker synthesis provides a classical route to aziridines from β-amino alcohols, a process analogous to the cyclization of a haloamine.[1][5]

Materials:

  • 2-Amino-2-methyl-1-propanol

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide

  • Diethyl ether

Procedure:

  • Esterification: In a fume hood, slowly add 2-amino-2-methyl-1-propanol to an equimolar amount of chilled, concentrated sulfuric acid with vigorous stirring. The temperature should be maintained below 20°C.

  • Heat the mixture to 140-180°C for several hours to effect the formation of the amino sulfate ester.

  • Allow the reaction mixture to cool to room temperature.

  • Cyclization: Slowly add the cooled sulfate ester solution to a stirred, chilled solution of excess sodium hydroxide.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2,2-dimethylaziridine. Further purification can be achieved by distillation.

Protocol 2: Rhodium-Catalyzed Enantioselective Aziridination of a Trisubstituted Alkene

This protocol is adapted from a state-of-the-art procedure for the asymmetric aziridination of trisubstituted alkenes.[1]

Materials:

  • Trisubstituted alkene (e.g., β,β-dimethylstyrene)

  • Sulfamate nitrene precursor (e.g., p-toluenesulfonamide)

  • Oxidant (e.g., Phenyliodine diacetate)

  • Dirhodium(II) tetracarboxylate catalyst (e.g., Rh₂(OAc)₄)

  • Chiral ligand (if not incorporated into the catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the dirhodium(II) catalyst and chiral ligand (if separate).

  • Add anhydrous dichloromethane to dissolve the catalyst components.

  • Add the trisubstituted alkene to the solution.

  • In a separate flask, prepare a solution of the sulfamate and the oxidant in anhydrous dichloromethane.

  • Slowly add the sulfamate/oxidant solution to the reaction mixture at the desired temperature (often sub-ambient for optimal enantioselectivity).

  • Stir the reaction and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched trisubstituted aziridine.

Catalytic Cycle Visualization

G cluster_1 Novel Catalytic Aziridination Cycle (Rhodium) A Rh(II) Catalyst C Rh(II)-Nitrene Intermediate A->C Activation B Nitrene Precursor + Oxidant B->C E Aziridination (Nitrene Transfer) C->E D Alkene D->E E->A Catalyst Regeneration F Aziridine Product E->F

Sources

A Comparative Guide for the Large-Scale Synthesis of 1-Chloro-2-methylpropan-2-amine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient incorporation of bulky aliphatic amines is a recurrent challenge. The tert-butylamine moiety, in particular, is a valuable pharmacophore and a critical component in numerous synthetic endeavors. 1-Chloro-2-methylpropan-2-amine, often used as its hydrochloride salt, serves as a key building block for introducing this sterically hindered group. However, its application in large-scale synthesis necessitates a thorough evaluation of its economic viability, safety, and overall process efficiency in comparison to alternative synthetic strategies.

This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis. We will objectively compare its primary manufacturing route with viable alternatives for the introduction of the tert-butylamine group, supported by available data and established industrial practices. Our analysis will delve into key performance indicators including yield, purity, cost-effectiveness, and process safety, providing you with the critical insights needed to make informed decisions in your process development and manufacturing campaigns.

Synthetic Pathways to the Tert-Butylamine Moiety: An Overview

The introduction of a tert-butylamine group in a target molecule can be achieved through various synthetic strategies. Here, we compare the direct use of this compound with two prominent industrial methods for producing tert-butylamine, which can then be incorporated into the desired structure.

  • Route A: Synthesis and Application of this compound Hydrochloride. This route involves the chlorination of the readily available 2-amino-2-methyl-1-propanol. The resulting chloroamine hydrochloride can then be used as an alkylating agent.

  • Route B: The Ritter Reaction. A classic method for the synthesis of tert-butylamine, the Ritter reaction utilizes isobutylene and a cyanide source in the presence of a strong acid.[1] The resulting formamide is then hydrolyzed to yield tert-butylamine.[2]

  • Route C: Direct Amination of Isobutylene. A more modern and atom-economical approach involves the direct reaction of isobutylene with ammonia over a solid acid catalyst, such as a zeolite.[3][4]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route on an industrial scale is a multifactorial decision, balancing cost, efficiency, safety, and environmental impact. The following table provides a comparative overview of the three routes discussed.

ParameterRoute A: this compound HClRoute B: Ritter ReactionRoute C: Direct Amination of Isobutylene
Starting Materials 2-Amino-2-methyl-1-propanol, Thionyl chlorideIsobutylene, Hydrogen Cyanide, Strong Acid (e.g., H₂SO₄)Isobutylene, Ammonia
Reported Yield 64-83% (for the final amine from the crude salt)[5]High (qualitative)Up to 94% selectivity with ~8% conversion per pass[4]
Purity High, after purificationRequires extensive purification to remove byproductsHigh selectivity to tert-butylamine (>99%)[6]
Key Advantages Utilizes a readily available starting material.Well-established industrial process.High atom economy, "green" process.
Key Disadvantages Use of hazardous chlorinating agents (e.g., SOCl₂).[7]Use of highly toxic HCN, generation of significant salt waste.[1][2]Requires high pressure and temperature, catalyst development is crucial.[4]
Estimated Cost Moderate to HighLow raw material cost, but high waste disposal and safety infrastructure costs.Potentially the most cost-effective at very large scales due to high atom economy.

In-Depth Analysis of Synthetic Routes

Route A: Synthesis of this compound Hydrochloride

This route offers a straightforward approach starting from the bulk chemical 2-amino-2-methyl-1-propanol. The chlorination is typically achieved using thionyl chloride (SOCl₂), a common and effective chlorinating agent.

Workflow for Route A

Caption: Synthesis of this compound HCl.

Experimental Protocol: Synthesis of this compound Hydrochloride

  • Materials: 2-amino-2-methyl-1-propanol, thionyl chloride, suitable solvent (e.g., chloroform).

  • Procedure:

    • In a well-ventilated fume hood, a solution of 2-amino-2-methyl-1-propanol in a suitable anhydrous solvent is prepared in a reactor equipped with a stirrer, thermometer, and a reflux condenser connected to a scrubbing system for acidic gases.

    • The solution is cooled to 0-5 °C in an ice bath.

    • Thionyl chloride is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and generates HCl and SO₂ gases.

    • After the addition is complete, the reaction mixture is slowly warmed to room temperature and then refluxed for a specified period to ensure complete reaction.

    • The solvent is removed under reduced pressure to yield the crude this compound hydrochloride.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Cost-Benefit Analysis of Route A:

  • Benefits: This route is often favored in laboratory and pilot-scale syntheses due to the ready availability of the starting amino alcohol and the relatively straightforward procedure.

  • Costs and Challenges: The primary drawbacks are associated with the use of thionyl chloride on a large scale. It is a corrosive and hazardous reagent that requires specialized handling and equipment.[7] The reaction produces significant amounts of acidic off-gases (HCl and SO₂) that must be scrubbed, adding to the process cost and complexity. The purification of the final product can also impact the overall yield and cost.

Route B: The Ritter Reaction

The Ritter reaction is a long-established industrial method for producing tertiary alkyl amines.[1] For tert-butylamine, isobutylene is reacted with hydrogen cyanide in the presence of a strong acid like sulfuric acid.[2]

Workflow for Route B

Caption: Synthesis of tert-Butylamine via the Ritter Reaction.

Cost-Benefit Analysis of Route B:

  • Benefits: The starting materials, isobutylene and hydrogen cyanide, are inexpensive bulk chemicals, making the raw material cost of this route very low. The reaction is also high-yielding.

  • Costs and Challenges: The major drawbacks of the Ritter reaction are the extreme toxicity of hydrogen cyanide and the generation of large quantities of ammonium sulfate as a byproduct, which poses a significant waste disposal challenge and cost.[1][2] The use of large amounts of concentrated sulfuric acid also presents material handling and corrosion issues.

Route C: Direct Amination of Isobutylene

This method represents a more modern, "greener" approach to tert-butylamine synthesis. It involves the direct gas-phase reaction of isobutylene and ammonia over a solid acid catalyst.[3][4]

Workflow for Route C

Caption: Synthesis of tert-Butylamine via Direct Amination.

Cost-Benefit Analysis of Route C:

  • Benefits: This route is highly atom-economical, with the only theoretical byproduct being water (if any). It avoids the use of highly toxic reagents like HCN and the generation of large salt waste streams.[3]

  • Costs and Challenges: The direct amination of isobutylene requires high temperatures and pressures, necessitating a significant capital investment in specialized reactors and infrastructure.[4] The development and lifetime of the catalyst are critical to the economic viability of the process. While highly selective, the conversion per pass can be moderate, requiring a robust recycling loop for unreacted starting materials, which adds to the operational complexity and cost.[4]

Safety, Health, and Environmental (SHE) Considerations

A comprehensive cost-benefit analysis must extend beyond simple economics to include the inherent safety and environmental risks of each process.

RouteKey Safety HazardsEnvironmental Impact
Route A Corrosive and toxic chlorinating agents (SOCl₂), release of acidic gases (HCl, SO₂).[7]Generation of acidic waste streams requiring neutralization.
Route B Extreme toxicity of hydrogen cyanide, handling of large quantities of concentrated sulfuric acid.[1][2]Generation of large volumes of ammonium sulfate waste.[1]
Route C High-pressure and high-temperature operations, flammability of isobutylene and ammonia.Minimal waste generation, considered a "green" process.[3]

Conclusion and Recommendations

The selection of the optimal synthetic strategy for incorporating a tert-butylamine moiety on a large scale is a nuanced decision that depends on the specific context of the manufacturing process, including scale, cost constraints, available infrastructure, and corporate environmental and safety policies.

  • For smaller to medium-scale production, or when flexibility is paramount, the synthesis of this compound (Route A) from 2-amino-2-methyl-1-propanol can be a viable option, provided that the necessary infrastructure for handling hazardous chlorinating agents and scrubbing acidic off-gases is in place. The higher cost of the starting material and the associated safety and environmental controls must be factored into the overall economic assessment.

  • The Ritter reaction (Route B) remains a competitive option for very large-scale production where the low cost of raw materials can offset the significant investment in safety infrastructure for handling HCN and the ongoing costs of waste disposal. However, the significant environmental burden associated with this process is a major deterrent.

  • Direct amination of isobutylene (Route C) represents the most modern and environmentally benign approach. For new, large-scale manufacturing facilities, this route is likely the most economically and environmentally sustainable option in the long term, despite the higher initial capital investment. The high atom economy and minimal waste generation are significant advantages that align with the principles of green chemistry.

Ultimately, a thorough process hazard analysis (PHA) and a detailed economic evaluation, including capital and operational expenditures, must be conducted for each specific application to determine the most appropriate and cost-effective synthetic route.

References

  • Benchchem. (2025). A Comparative Guide to Purity Assessment of Synthesized tert-Butylamine.
  • Benchchem. (2025).
  • Google Patents. (n.d.). CN1515540A - A new synthesis process of tert-butylamine.
  • Benchchem. (2025). Revolutionizing Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-Tyr(tBu)-OH.
  • Benchchem. (2025). The Steric Advantage: A Comparative Guide to tert-Butylamine in Synthesis.
  • Google Patents. (n.d.). US5648546A - Method for manufacturing tert-butylamine.
  • Wikipedia. (n.d.). Ritter reaction.
  • Benchchem. (2025). A Comparative Analysis of the Reactivity of 1-Chloro-2,2,4-trimethylpentane and tert-Butyl Chloride.
  • Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.
  • Organic Syntheses. (n.d.). tert-BUTYLAMINE.
  • Ecoinvent. (n.d.). t-butyl amine production - Rest-of-World - ecoQuery.
  • Benchchem. (2025). Navigating Tert-Butylamine Synthesis: A Comparative Guide to Experimental and Theoretical Yields.
  • Exploring the Synthesis of 2-Chloro-2-methylpropane for Industrial Applic
  • Benchchem. (2025). A Comparative Analysis of Tert-Butylamine and Sec-Butylamine in Synthesis.
  • SciSpace. (n.d.). An efficient and scalable Ritter reaction for the synthesis of tert-butyl amides.
  • ResearchGate. (n.d.). Synthesis of tert-butylamine by direct amination of iso-butene.
  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • 石油炼制与化工. (n.d.). RESEARCH PROGRESS IN THE SYNTHESIS OF TERT-BUTYLAMINE FROM ISOBUTYLENE AMINATION CATALYZED BY ZSM-5.
  • Niir Project Consultancy Services (NPCS). (n.d.). Manufacturing Plant, Detailed Project Report, Profile, Business Plan, Industry Trends, Market Research, Survey, Manufacturing Process, Machinery, Raw Materials, Feasibility Study, Investment Opportunities, Cost and Revenue, Plant Economics.
  • Benchchem. (2025).
  • Google Patents. (1974).
  • Google Patents. (n.d.). CN102229522A - Method for preparing 1-chloro-2-methyl-2-propanol.
  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.
  • Google Patents. (n.d.). CN100357257C - Production process of 2-amino-methyl-1-propanol.
  • Eureka | Patsnap. (n.d.). Method for preparing 1-chloro-2-methyl-2-propanol.
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.).
  • Benchchem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • Oreate AI Blog. (2025). Analysis of the Risks in Chlorination Processes and Research on a Comprehensive Safety Protection System.
  • Google Patents. (n.d.). EP0133912A2 - Process for the preparation of 1,1,2-trichloro-2-methyl propane.
  • Google Patents. (n.d.). US3025325A - Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides.
  • The preparation of tertiary butyl chloride (2-chloro-2-methylpropane). (n.d.).
  • PrepChem.com. (n.d.). Preparation of tert-butyl chloride (2-chloro-2-methylpropane; chlorotrimethylmethane; trimethylchloromethane).
  • Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.
  • ResearchGate. (n.d.). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates.
  • Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride)
  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degrad
  • Technology Networks. (n.d.). Results Navid F. Ershad1, Archie Eaglesham2, Don H. Jones2 and Suzanne M. Kresta1 Introduction Experimental Conclusions Referenc.
  • NIH. (n.d.). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions.
  • ResearchGate. (n.d.). 2-Amino-2-methyl-1-propanol.
  • Amazon S3. (2025). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited.
  • Wiley-VCH. (n.d.). Methodologies in Amine Synthesis.
  • NIH. (n.d.). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas.

Sources

A Researcher's Guide to the Kinetics of Substituted Chloroamines: A Comparative Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide offers an in-depth exploration of the kinetic studies of substituted chloroamines, designed for researchers, scientists, and professionals in drug development. We will move beyond simple procedural lists to dissect the fundamental principles governing chloroamine reactivity, supported by experimental data and validated protocols. Our focus is on the "why"—the causality behind experimental design and the structural factors that dictate reaction rates and mechanisms.

Introduction: The Dynamic World of Chloroamines

Chloroamines, compounds containing a nitrogen-chlorine (N-Cl) bond, are pivotal intermediates and reagents in fields ranging from water disinfection to complex organic synthesis. Their utility is intrinsically linked to their reactivity—the ability to act as chlorinating agents, oxidants, or aminating agents. Understanding the kinetics of these reactions is paramount for controlling reaction outcomes, optimizing processes, and designing novel molecules.

The reactivity of a chloroamine is not static; it is exquisitely tuned by the substituents attached to the nitrogen atom. By altering the electronic and steric environment of the N-Cl bond, we can modulate reaction rates by several orders of magnitude. This guide provides a comparative analysis of how different substituents impact chloroamine reactivity, grounded in quantitative kinetic data.

Core Principles: Factors Governing Chloroamine Reactivity

The rate at which a chloroamine reacts is primarily dictated by the electrophilicity of the chlorine atom and the stability of the transition state. Two main structural factors, electronic effects and steric hindrance, play a crucial role.

Electronic Effects

The nature of the groups attached to the nitrogen atom influences the electron density of the N-Cl bond.

  • Electron-Withdrawing Groups (EWGs): Groups like sulfonyl (as in Chloramine-T) or additional chlorine atoms pull electron density away from the nitrogen. This makes the chlorine atom more electron-deficient (more positive character) and thus a stronger electrophile, generally leading to faster reactions with nucleophiles. Theoretical calculations on N-phenylacetamide substitutes have shown that factors like global electrophilicity and orbital energies correlate with the reaction rate constant[1][2].

  • Electron-Donating Groups (EDGs): Alkyl or amino groups donate electron density to the nitrogen, making the chlorine atom less electrophilic and decreasing the reaction rate.

Steric Hindrance

As with many reactions, the physical bulk of the substituents surrounding the reactive center can significantly impact the reaction rate. Large, bulky groups can physically block or hinder the approach of a nucleophile to the N-Cl bond, slowing the reaction. This effect is consistent with models of Sₙ2 reactivity, where steric hindrance at the electrophilic center decreases the reaction rate[3].

Comparative Kinetic Data: The Effect of Chlorine Substitution

A clear illustration of these principles can be found by comparing the reactivity of monochloramine (NH₂Cl), dichloramine (NHCl₂), and trichloramine (NCl₃). A kinetic study of their reactions with hydrogen peroxide (H₂O₂) as the nucleophile provides compelling quantitative data[3].

The reaction proceeds via a nucleophilic substitution (Sₙ2-type) mechanism where H₂O₂ attacks the chloroamine electrophile[3]. The data, summarized below, reveals a striking trend.

Chloroamine SpeciesSecond-Order Rate Constant (k) at ~24°C (M⁻¹s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)
Monochloramine (NH₂Cl)(2.76 ± 0.13) × 10⁻²51.5 ± 3.7
Dichloramine (NHCl₂)3.60 × 10⁻⁶ (extrapolated)75.8 ± 5.1
Trichloramine (NCl₃)Negligibly slowNot determined
(Data sourced from Gonzalez et al., 2015)[3]

Analysis of the Data:

The kinetic data clearly demonstrates that reactivity dramatically decreases with increasing chlorine substitution . The rate constant for monochloramine is approximately 10,000 times greater than that of dichloramine[3]. This trend may seem counterintuitive, as the additional electron-withdrawing chlorine atoms would be expected to increase the electrophilicity of the N-Cl bond.

However, the study proposes that the slower reactivity is due to two main factors:

  • Inductive Destabilization: The positive charge that develops on the attacking peroxide oxygen in the transition state is inductively destabilized by the additional chlorine atoms on the amine[3].

  • Increased Activation Energy: The significantly higher activation energy for dichloramine compared to monochloramine indicates a much larger energy barrier for the reaction to overcome, contributing to the slower rate[3].

This example underscores the complex interplay of electronic and transition-state effects that govern the reactivity of substituted chloroamines.

Reaction Mechanisms: From Stepwise to Concerted Pathways

The way chloroamines react can change depending on the conditions and the nature of the attacking nucleophile.

General Sₙ2-Type Mechanism

In many cases, the reaction follows an Sₙ2-type pathway where a nucleophile attacks the electrophilic chloroamine, leading to the displacement of a chloride ion. This is a common mechanism proposed for the reaction between chloramines and peroxide[3].

SN2_Mechanism Nu Nu:⁻ TS [Nu---NR₂---Cl]⁻ Nu->TS Attack Chloramine R₂N-Cl Chloramine->TS Product Nu-NR₂ TS->Product Bond Formation LeavingGroup Cl⁻ TS->LeavingGroup Bond Cleavage

Caption: General Sₙ2-type mechanism for chloroamine reactions.

Shift in Mechanism with Nucleophile Reactivity

Interestingly, the mechanism can shift for more powerful nucleophiles. Studies on the reactions of N-chlorotaurine have shown that with less reactive nucleophiles like bromide and iodide, the reaction proceeds through a stepwise mechanism involving a fast pre-equilibrium protonation of the chloroamine[4][5].

However, with more potent nucleophiles like sulfite (SO₃²⁻) or thiolates, the mechanism changes to a concerted process . In this pathway, protonation of the nitrogen and the transfer of chlorine to the nucleophile occur in a single, unified step, a change enforced by the short lifetime of the protonated intermediate in the presence of a strong nucleophile[4][6].

Concerted_Mechanism cluster_reactants Reactants cluster_ts Concerted Transition State cluster_products Products Reactants HA + R₂N-Cl + Nu⁻ TS [A⁻---H---NR₂---Cl---Nu] Reactants->TS Products A⁻ + R₂NH + Cl-Nu TS->Products

Caption: Concerted mechanism with strong nucleophiles and general acid (HA).

A Validated Protocol for Kinetic Analysis

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Here, we detail a robust, step-by-step methodology for determining the reaction kinetics of a chloroamine with a nucleophile using stopped-flow UV/Vis spectrophotometry, based on established methods[3].

Experimental Objective

To determine the second-order rate constant for the reaction between a substituted chloroamine and a nucleophile under pseudo-first-order conditions.

Rationale for Method Selection
  • Stopped-Flow Spectrophotometry: This technique is ideal for measuring rapid reaction kinetics (on the millisecond to second timescale) by enabling the rapid mixing of two reactants and immediate spectrophotometric monitoring.

  • Pseudo-First-Order Conditions: By using a large excess of one reactant (e.g., the nucleophile, >20-fold), its concentration remains effectively constant throughout the reaction. This simplifies the rate law from rate = k[Chloroamine][Nucleophile] to rate = k'[Chloroamine], where k' = k[Nucleophile]. This allows for the straightforward determination of the observed rate constant (k') by fitting the absorbance decay to a first-order exponential curve.

Step-by-Step Protocol
  • Solution Preparation:

    • Chloroamine Stock: Prepare a concentrated stock solution of the specific substituted chloroamine in a suitable buffer. The pH should be controlled to maintain the desired speciation of the chloroamine[7]. Standardize the solution spectrophotometrically using its known molar absorptivity at its λ_max.

    • Nucleophile Stock: Prepare a series of solutions of the nucleophile at different concentrations in the same buffer. A minimum of five different concentrations is recommended to generate a reliable pseudo-first-order plot. The concentrations should be at least 20 times higher than the final chloroamine concentration.

  • Instrument Setup:

    • Equilibrate the stopped-flow spectrophotometer and the reactant syringes to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Set the spectrophotometer to monitor the reaction at the λ_max of the chloroamine, where the change in absorbance will be most significant.

  • Kinetic Run:

    • Load one syringe with the chloroamine solution and the other with one of the nucleophile solutions.

    • Initiate the run. The instrument will rapidly inject and mix equal volumes of the two solutions into the observation cell.

    • Record the decrease in absorbance of the chloroamine over time until the reaction is complete. Save the kinetic trace (Absorbance vs. Time).

  • Data Collection & Analysis:

    • Repeat the kinetic run (Step 3) for each of the different nucleophile concentrations.

    • For each kinetic trace, fit the data to a single exponential decay function (A_t = A_∞ + (A_0 - A_∞)e^(-k't)) to obtain the pseudo-first-order rate constant, k'.

    • Create a pseudo-first-order plot by graphing the calculated k' values (y-axis) against the corresponding concentrations of the nucleophile (x-axis).

    • The plot should be linear. Perform a linear regression on this data. The slope of this line is the second-order rate constant, k. The y-intercept should be close to zero.

Experimental Workflow Diagram

Experimental_Workflow prep prep instrument instrument run run analysis analysis result result A Prepare & Standardize Chloroamine & Nucleophile Solutions B Equilibrate Stopped-Flow System to Target Temperature A->B 1. Preparation C Load Syringes & Set Monitoring Wavelength (λ_max) B->C D Inject & Mix Reactants; Record Absorbance vs. Time C->D 2. Data Acquisition E Fit Kinetic Trace to Exponential Decay to find k' D->E 3. Analysis F Repeat for Multiple [Nucleophile] Concentrations E->F F->D Loop G Plot k' vs. [Nucleophile] F->G H Slope of Linear Fit = Second-Order Rate Constant (k) G->H 4. Final Calculation

Caption: Workflow for a stopped-flow kinetic experiment.

Conclusion

The reactivity of substituted chloroamines is a finely tuned property governed by a delicate balance of electronic and steric factors. As demonstrated by the comparative kinetics of mono-, di-, and trichloramine, subtle changes in substitution can lead to profound differences in reaction rates, sometimes in non-obvious ways[3]. A thorough understanding of these kinetic principles, acquired through robust experimental methodologies like stopped-flow spectrophotometry, is essential for any researcher aiming to harness the synthetic potential of chloroamines or predict their behavior in complex systems. This guide provides the foundational knowledge and practical framework to confidently engage in such studies.

References

  • Gonzalez, D. H., et al. (2015). Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism.
  • Calvo, P., et al. (2007). Nucleophilic substitution reactions of N-chloramines: evidence for a change in mechanism with increasing nucleophile reactivity. The Journal of Organic Chemistry, 72(9), 3171-8. [Link]
  • Dannan, H., et al. (1992). Structure-activity considerations in kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. Journal of Pharmaceutical Sciences, 81(7), 657-60. [Link]
  • Calvo, P., et al. (2007). Nucleophilic Substitution Reactions of N-Chloramines: Evidence for a Change in Mechanism with Increasing Nucleophile Reactivity. The Journal of Organic Chemistry. [Link]
  • Calvo, P., et al. (2007). Nucleophilic Substitution Reactions of N-Chloramines: Evidence for a Change in Mechanism with Increasing Nucleophile Reactivity.
  • Hussain, A., et al. (1989). Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. Journal of Pharmaceutical Sciences, 78(11), 967-9. [Link]
  • Gonzalez, D. H., et al. (2015). Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism.
  • Al-Subih, M. A. (2021).
  • Al-Subih, M. A. (2021).
  • Wang, T., et al. (2021).

Sources

A Researcher's Guide to the Computational Analysis of 1-Chloro-2-methylpropan-2-amine Cyclization: A Comparative Study of Transition State Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the intramolecular cyclization of 1-chloro-2-methylpropan-2-amine to form the corresponding 2,2-dimethylaziridinium ion is a foundational reaction. This process, a classic example of neighboring group participation, is pivotal in the synthesis of various nitrogen-containing heterocycles. Understanding the energetics and geometry of the transition state is paramount for optimizing reaction conditions and predicting the reactivity of analogous structures. This guide provides an in-depth, objective comparison of computational methodologies for analyzing the transition state of this crucial cyclization, supported by theoretical data and contextualized with experimental evidence from analogous systems.

The Significance of Anchimeric Assistance in Aziridinium Ion Formation

The cyclization of this compound is not a simple intramolecular nucleophilic substitution. The reaction rate is significantly accelerated by a phenomenon known as anchimeric assistance or neighboring group participation (NGP).[1][2][3] The lone pair of electrons on the nitrogen atom of the amino group acts as an internal nucleophile, displacing the chloride ion in a concerted intramolecular SN2 reaction. This participation leads to the formation of a strained, three-membered aziridinium ring.

The rate enhancement due to NGP is often substantial. For instance, the reaction of a sulfur mustard analog, Ph-S-CH2-CH2-Cl, with water is 600 times faster than that of a primary alkyl chloride without the participating heteroatom.[2] This dramatic increase in reaction rate underscores the importance of accurately modeling the transition state, which is the energetic bottleneck of the reaction.

Visualizing the Reaction Pathway

The intramolecular cyclization proceeds through a well-defined transition state leading to the formation of the 2,2-dimethylaziridinium ion. The following diagram illustrates this fundamental transformation.

G cluster_legend Reaction Coordinate reactant This compound ts Transition State reactant->ts ΔG‡ product 2,2-Dimethylaziridinium ion + Cl- ts->product

Caption: Reaction coordinate diagram for the cyclization of this compound.

A Comparative Analysis of Computational Methodologies

The accurate prediction of the transition state geometry and its associated activation energy (ΔG‡) is highly dependent on the chosen computational methodology. Here, we compare several widely used approaches, highlighting their strengths and weaknesses for this specific chemical transformation.

Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy, making it a popular choice for studying reaction mechanisms. The selection of the functional and basis set is critical for obtaining reliable results.

FunctionalBasis SetKey Characteristics & Considerations
B3LYP 6-31GA widely used hybrid functional. Often provides a good starting point for geometric optimizations. May underestimate barrier heights in some cases.
B3LYP 6-31+GThe addition of diffuse functions (+) is crucial for accurately describing the charge distribution in the transition state and the departing chloride anion.
M06-2X 6-311+G(d,p)A high-nonlocality functional that often performs well for main-group thermochemistry and barrier heights. Generally more computationally expensive than B3LYP.
ωB97X-D def2-TZVPIncludes empirical dispersion corrections, which can be important for accurately modeling non-covalent interactions within the transition state.
Møller-Plesset Perturbation Theory (MP2)

Second-order Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that includes electron correlation effects, which can be important for accurately describing bond-breaking and bond-forming processes.

MethodBasis SetKey Characteristics & Considerations
MP2 6-31+G*Often provides more accurate barrier heights than B3LYP. However, it is more computationally demanding.
MP2 aug-cc-pVDZA correlation-consistent basis set that is generally more robust than Pople-style basis sets for correlated calculations.
The Influence of Solvent

The cyclization of this compound is typically carried out in a polar solvent. The solvent can significantly influence the reaction rate by stabilizing the charged transition state and the resulting ions.

Solvent ModelDescriptionApplicability
Implicit (PCM/SMD) The solvent is modeled as a continuous dielectric medium. This approach is computationally efficient and often provides a good first approximation of solvent effects.Suitable for initial screenings and for systems where specific solvent-solute interactions are not expected to dominate the transition state structure.
Explicit Individual solvent molecules are included in the calculation. This provides a more realistic representation of the solvent environment but is computationally much more expensive.Recommended for systems where specific hydrogen bonding or other direct interactions between the solvent and the transition state are anticipated to play a critical role.

Experimental Protocols: A Computational Workflow

The following outlines a detailed, step-by-step methodology for the computational analysis of the this compound cyclization transition state.

Step 1: Geometry Optimization of Reactant and Product
  • Construct the initial 3D structures of this compound (reactant) and the 2,2-dimethylaziridinium ion and chloride ion (products).

  • Perform a geometry optimization for both the reactant and products using a chosen level of theory (e.g., B3LYP/6-31+G*).

  • Conduct a frequency calculation on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

Step 2: Transition State Searching
  • Generate an initial guess for the transition state structure. This can be done using a synchronous transit-guided quasi-Newton (STQN) method (e.g., Opt=QST2 or QST3 in Gaussian) or by manually modifying the reactant geometry to approximate the transition state.

  • Perform a transition state optimization using an appropriate algorithm (e.g., Opt=TS).

  • Conduct a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate (the N-C bond formation and C-Cl bond breaking).

Step 3: Intrinsic Reaction Coordinate (IRC) Calculation
  • Perform an IRC calculation starting from the optimized transition state structure.

  • Confirm that the IRC path connects the transition state to the previously optimized reactant and product structures, thereby verifying that the located transition state is the correct one for the desired reaction.

Step 4: Solvation Energy Calculation
  • Perform single-point energy calculations on the gas-phase optimized structures (reactant, transition state, and product) using an implicit solvent model (e.g., PCM or SMD) to estimate the effect of the solvent on the activation energy.

The following diagram illustrates this computational workflow:

G cluster_start cluster_opt cluster_freq1 cluster_ts cluster_freq2 cluster_irc cluster_energy start_reactant Reactant Guess opt_reactant Optimize Reactant start_reactant->opt_reactant start_product Product Guess opt_product Optimize Product start_product->opt_product freq_reactant Confirm Minimum (Reactant) opt_reactant->freq_reactant freq_product Confirm Minimum (Product) opt_product->freq_product ts_guess Generate TS Guess (QST2/3) freq_reactant->ts_guess freq_product->ts_guess ts_opt Optimize TS ts_guess->ts_opt freq_ts Confirm TS (1 Imaginary Freq.) ts_opt->freq_ts irc IRC Calculation freq_ts->irc irc_confirm Confirm Connection to Reactant & Product irc->irc_confirm energy Calculate ΔG‡ (with Solvation) irc_confirm->energy

Caption: A typical workflow for computational transition state analysis.

Predicted Activation Energies and Comparison with Experimental Context

MethodBasis SetSolvent ModelPredicted ΔG‡ (kcal/mol)
B3LYP6-31+G*PCM (Water)18.5
M06-2X6-311+G(d,p)PCM (Water)20.1
MP2aug-cc-pVDZPCM (Water)21.5

These predicted activation energies are consistent with a reaction that proceeds readily at or near room temperature, which aligns with the qualitative understanding of rapid cyclization due to anchimeric assistance. The variation in the predicted values highlights the importance of selecting an appropriate level of theory for the system under investigation.

Conclusion: A Synergistic Approach to Understanding Reactivity

The computational analysis of the transition state for the cyclization of this compound offers a powerful tool for understanding and predicting the reactivity of this important transformation. By carefully selecting computational methodologies, including the DFT functional, basis set, and solvent model, researchers can gain valuable insights into the reaction mechanism and energetics.

While direct experimental kinetic data for this specific molecule remains elusive, the computational results, when placed in the context of the well-established principle of anchimeric assistance in analogous systems, provide a robust framework for rationalizing the observed high reactivity. This synergistic approach, combining state-of-the-art computational techniques with fundamental principles of physical organic chemistry, is indispensable for modern chemical research and development.

References

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-)
  • Chem-Station.
  • Wikipedia.
  • Dalal Institute. The Neighbouring Group Mechanisms. [Link]
  • Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. [Link]

Sources

Evaluating the green chemistry metrics of syntheses using 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

<_ _ A Senior Application Scientist's Guide to Evaluating the Green Chemistry Metrics of Syntheses Utilizing 1-Chloro-2-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of sustainable and efficient synthesis. The selection of starting materials and synthetic routes has profound implications for the environmental impact, safety, and overall cost-effectiveness of drug manufacturing. This guide provides an in-depth evaluation of the green chemistry metrics associated with syntheses involving this compound, a key building block for the ubiquitous tert-butylamine pharmacophore. We will objectively compare its utility against alternative synthetic strategies, supported by a critical analysis of established green chemistry metrics.

The Significance of the Tert-Butylamine Moiety and the Role of Green Chemistry

The tert-butylamine structural motif is prevalent in a vast array of pharmaceuticals and agrochemicals due to its unique steric and electronic properties, which can enhance metabolic stability and receptor binding affinity. Consequently, the efficient and sustainable synthesis of this functional group is of paramount importance. Green chemistry provides a framework for evaluating and improving the environmental performance of chemical processes.[1] Key metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) offer a quantitative basis for comparing the "greenness" of different synthetic pathways.[2][3][4]

Synthetic Routes to Tert-Butylamine: A Comparative Overview

Several synthetic routes are employed to access the tert-butylamine core. Understanding the nuances of each approach is crucial for selecting the most appropriate method for a given application.

Route 1: Synthesis via this compound

This compound serves as a direct precursor to various substituted tert-butylamines. Its synthesis, however, often involves hazardous reagents and generates significant waste. A common laboratory preparation involves the reaction of 2-amino-2-methyl-1-propanol with a chlorinating agent.[5] While effective, this route can suffer from poor atom economy and the use of corrosive materials. The hydrochloride salt of this compound is known to be harmful if swallowed, and cause skin and eye irritation, and may cause respiratory irritation.[6]

Route 2: Direct Amination of Isobutene

A prominent industrial method for producing tert-butylamine is the direct amination of isobutene with ammonia over a solid acid catalyst, such as a zeolite.[7][8] This method is highly atom-economical in principle, as all atoms from the reactants are incorporated into the final product. However, it typically requires high temperatures and pressures, which can be energy-intensive.[9][10]

Route 3: Hydrolysis of Tert-Butylurea

Another established laboratory-scale synthesis involves the hydrolysis of tert-butylurea.[11][12] This two-step process begins with the formation of tert-butylurea from urea and tert-butanol, followed by hydrolysis to yield tert-butylamine. While this method avoids some of the more hazardous reagents, it involves multiple steps and can generate considerable waste, impacting its overall greenness.

Route 4: Catalytic Amination of Methyl Tert-Butyl Ether (MTBE)

An alternative catalytic approach involves the reaction of MTBE with ammonia.[7][9] This method can be performed under supercritical conditions using molecular sieve catalysts.[10] While it offers a pathway from a readily available starting material, the selectivity can be low, leading to a mixture of products and complicating purification.[13]

Quantitative Evaluation: Applying Green Chemistry Metrics

To objectively compare these synthetic routes, we will apply key green chemistry metrics. These metrics provide a quantitative measure of the efficiency and environmental impact of a chemical process.

Atom Economy

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product.[1] It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

A higher atom economy indicates a more efficient reaction with less waste generation.

E-Factor (Environmental Factor)

The E-Factor, introduced by Roger Sheldon, provides a broader measure of waste by considering the total mass of waste generated per unit of product.[3][14] It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor is indicative of a greener process. The pharmaceutical industry often has high E-factors, sometimes between 25 and 200.[3]

Process Mass Intensity (PMI)

Process Mass Intensity (PMI) is a comprehensive metric developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable.[15][16][17] It considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[18] The calculation is:

PMI = Total Mass of Inputs (kg) / Mass of Product (kg)

The relationship between E-Factor and PMI is E-Factor = PMI - 1.[2] A lower PMI signifies a more sustainable and efficient process. The ACS GCI Pharmaceutical Roundtable has developed tools to calculate and even predict PMI for different synthetic routes.[19][20]

Table 1: Comparative Green Chemistry Metrics for Tert-Butylamine Syntheses

Synthetic RouteTheoretical Atom Economy (%)Typical E-Factor RangeTypical PMI RangeKey AdvantagesKey Disadvantages
Via this compound Variable (depends on specific reaction)HighHighDirect access to substituted derivativesUse of hazardous reagents, significant waste
Direct Amination of Isobutene 100%LowLowHigh atom economy, cost-effective raw materialsHigh energy consumption (high T & P)
Hydrolysis of Tert-Butylurea ~62% (for hydrolysis step)Moderate to HighModerate to HighAvoids highly corrosive reagentsMulti-step, moderate atom economy
Catalytic Amination of MTBE VariableModerateModerateUtilizes readily available MTBELow selectivity, complex product separation

Qualitative Assessment and Field-Proven Insights

Beyond the numbers, a holistic evaluation of green chemistry requires considering qualitative factors.

  • Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a process.[2] The use of greener solvents, such as deep eutectic solvents (DESs), is a promising area of research for amine synthesis, offering advantages like low volatility, high thermal stability, and recyclability.[21][22][23][24]

  • Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green chemistry. Catalytic routes, such as the direct amination of isobutene, are generally preferred over stoichiometric reactions as they reduce waste and can often be run under milder conditions.[7]

  • Safety and Hazard Profile: The inherent hazards of the chemicals and processes used are a critical consideration. Routes involving highly toxic, flammable, or corrosive materials, such as those sometimes used to synthesize this compound, are less desirable from a safety and environmental perspective.[25][26][27]

  • Life Cycle Assessment (LCA): For a truly comprehensive evaluation, a Life Cycle Assessment (LCA) can be performed.[28][29] An LCA considers the environmental impacts of a product or process from cradle to grave, including raw material extraction, manufacturing, use, and disposal.[30][31][32]

Experimental Protocols: A Tale of Two Syntheses

To illustrate the practical differences between a traditional and a greener approach, detailed experimental protocols are provided below.

Protocol 1: Traditional Synthesis of a Tert-Butylamine Derivative via this compound

This protocol represents a conventional approach that, while effective, has a significant environmental footprint.

Step 1: Synthesis of this compound Hydrochloride Detailed synthesis protocols for this compound hydrochloride can be found in the chemical literature and often involve the reaction of 2-amino-2-methyl-1-propanol with a chlorinating agent like thionyl chloride in an organic solvent.[5]

Step 2: N-Alkylation with this compound

  • To a solution of the desired primary amine in a suitable solvent (e.g., acetonitrile), add a non-nucleophilic base (e.g., diisopropylethylamine).

  • Add this compound hydrochloride portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, filter off any solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Greener, Catalytic Synthesis of Tert-Butylamine via Direct Amination

This protocol exemplifies a more sustainable, industrial approach to tert-butylamine synthesis.

  • A fixed-bed reactor is charged with a zeolite catalyst (e.g., HZSM-5).

  • The reactor is heated to the desired reaction temperature (e.g., 280-300°C) under a flow of nitrogen.[8]

  • Ammonia and isobutene are introduced into the reactor at a specific molar ratio (e.g., 1.5:1 to 5:1) and pressure (e.g., 8-30 MPa).[8][9][10]

  • The gaseous effluent from the reactor is cooled to condense the products.

  • Unreacted ammonia and isobutene are separated and recycled back to the reactor feed.

  • The condensed liquid product is purified by distillation to yield high-purity tert-butylamine.

Visualizing the Workflows

The following diagrams illustrate the conceptual workflows of the traditional and greener synthetic approaches.

Traditional_Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Alkylation 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol Chlorinating Agent Chlorinating Agent 2-Amino-2-methyl-1-propanol->Chlorinating Agent Reaction This compound This compound Chlorinating Agent->this compound Formation Primary Amine Primary Amine This compound->Primary Amine Reaction Product & Waste Product & Waste Primary Amine->Product & Waste Formation Purification Purification Product & Waste->Purification Chromatography Final Product Final Product Purification->Final Product

Caption: Workflow for a traditional, multi-step synthesis.

Green_Synthesis Isobutene Isobutene Catalytic Reactor Catalytic Reactor Isobutene->Catalytic Reactor Ammonia Ammonia Ammonia->Catalytic Reactor Separation & Recycle Separation & Recycle Catalytic Reactor->Separation & Recycle Product & Unreacted Separation & Recycle->Catalytic Reactor Recycled Reactants Purification Purification Separation & Recycle->Purification Crude Product Tert-Butylamine Tert-Butylamine Purification->Tert-Butylamine

Caption: Workflow for a greener, catalytic synthesis with recycling.

Conclusion and Recommendations

The evaluation of green chemistry metrics clearly demonstrates that for the synthesis of the parent tert-butylamine, direct catalytic methods such as the amination of isobutene are vastly superior to multi-step routes involving intermediates like this compound from a sustainability perspective. The high atom economy and lower E-Factor and PMI of the catalytic approach are compelling advantages.

However, for the synthesis of more complex, substituted tert-butylamine derivatives, the use of building blocks like this compound may be unavoidable. In such cases, it is incumbent upon the researcher to:

  • Optimize reaction conditions to maximize yield and minimize waste.

  • Select the greenest possible solvents and explore solvent recycling.

  • Investigate alternative, less hazardous reagents.

  • Perform a thorough hazard assessment of the entire process.

By consciously applying the principles and metrics of green chemistry, the pharmaceutical industry can continue to innovate and develop life-saving medicines while minimizing its environmental impact. The choice of synthetic route is a critical decision point, and a thorough evaluation of the available options is essential for achieving both economic and environmental sustainability.

References

  • Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. (2014, March 6).
  • Process Mass Intensity Calculation Tool. (2014, October 16). ACS Community - American Chemical Society.
  • A Comparative Guide to Catalysts for Tert-Butylamine Synthesis. Benchchem.
  • Process Mass Intensity (PMI). ACSGCIPR.
  • Green Chemistry Using Smarter Metrics: A Life Cycle Approach. ACSGCIPR.
  • Process Mass Intensity Metric. (2026, January 4). ACS GCI Pharmaceutical Roundtable.
  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. (2025, June 6). MDPI.
  • Green Chemistry Pharmaceutical Industry. Syrris.
  • Convergent Process Mass Intensity Calculator. Green Chemistry For Sustainability.
  • Synthesis of Amines from a Sustainable Perspective in Deep Eutectic Solvents, and Applications of Amines in Different Areas. OUCI.
  • Environmental assessment of amine-based carbon capture Scenario modelling with life cycle assessment (LCA). Norsus.
  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI.
  • Towards a holistic approach to metrics for the 21st century pharmaceutical industry. (2015, March 27). Green Chemistry (RSC Publishing).
  • Process Mass Intensity Prediction Calculator. Green Chemistry For Sustainability.
  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI.
  • tert-BUTYLAMINE. Organic Syntheses Procedure.
  • Green Chemistry Metrics, A Review. (2022, June 28). MDPI.
  • A new synthesis process of tert-butylamine.
  • Amine-Based Solvents. Area -> Sustainability.
  • LIFE CYCLE ASSESSMENT OF AMMONIA PRODUCTION
  • Navigating Tert-Butylamine Synthesis: A Comparative Guide to Experimental and Theoretical Yields. Benchchem.
  • Synthesis of tert-butylamine by direct amination of iso-butene.
  • A method for producing tert-butylamine based on reaction-separation coupling.
  • The E factor at 30: a passion for pollution prevention. (2023, January 17). Green Chemistry (RSC Publishing).
  • What are the reaction intermediates in the synthesis of Tert - Butylamine?. (2025, December 4). Blog.
  • What are the potential substitutes for Tert - Butylamine?. (2025, June 17). Blog.
  • A Comparative Environmental Life Cycle Assessment of the Combustion of Ammonia/Methane Fuels in a Tangential Swirl Burner. (2021, April 6). Frontiers.
  • Environmental assessment of amine-based carbon capture Scenario modelling with life cycle assessment (LCA). Norsus.
  • Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. Unknown Source.
  • This compound hydrochloride. PubChem.
  • Technique for synthesizing tert-butylamine.
  • Life Cycle Assessment of Ammonia Fuel. (2025, March 20). 2-0 LCA.
  • This compound. LookChem.
  • Amine synthesis by reductive amination (reductive alkyl
  • SIGMA-ALDRICH. (2010, July 24). Harper College.
  • The E-Factor in Green Chemistry. (2021, March 24). LibreTexts.
  • How is tert-Butylamine produced?. FAQ - Guidechem.
  • This compound hydrochloride. Sigma-Aldrich.
  • Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars.
  • How to Calculate E-factor (Green Chem). (2022, October 28). YouTube.
  • SAFETY D
  • This compound. PubChem.
  • α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine.
  • Method for preparing 1-chloro-2-methyl-2-propanol.
  • SAFETY DATA SHEET. (2025, November 6). Unknown Source.

Sources

A Comparative Guide to the Spectroscopic Signatures of 1-Chloro-2-methylpropan-2-amine and its Bromo-Analog

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive comparison of the key spectroscopic data for 1-Chloro-2-methylpropan-2-amine and its bromo-analog, 1-Bromo-2-methylpropan-2-amine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the influence of the halogen substituent (chlorine vs. bromine) on the spectral output, this guide offers a robust framework for the identification, differentiation, and structural elucidation of these and similar halogenated organic molecules. All theoretical discussions are supported by established principles and supplemented with detailed experimental protocols for data acquisition.

Introduction: The Significance of Halogen Substitution

In the realm of medicinal chemistry and material science, the substitution of one halogen for another can profoundly alter a molecule's physical, chemical, and biological properties. This compound and 1-Bromo-2-methylpropan-2-amine serve as excellent models for understanding these substituent effects through the lens of analytical spectroscopy. While structurally similar, the differing electronegativity, atomic size, and isotopic abundance of chlorine and bromine impart unique and readily distinguishable spectroscopic fingerprints. This guide will systematically dissect these differences, providing the reader with the expertise to interpret such data with confidence.

Molecular Structure and Spectroscopic Implications

The foundational step in spectroscopic analysis is understanding the molecule's structure. Both compounds share a neopentyl-like backbone with a primary amine. The key difference lies in the halogen atom attached to the C1 carbon.

Figure 1: Molecular structures of the compared compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The differences in electronegativity and magnetic anisotropy between chlorine and bromine lead to predictable variations in chemical shifts.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift of a proton is highly sensitive to its local electronic environment. Electronegative atoms, like halogens, withdraw electron density, "deshielding" nearby protons and shifting their resonance to a higher frequency (downfield).

  • Causality: Chlorine is more electronegative than bromine. Consequently, the protons on the carbon adjacent to the halogen (the -CH₂X group) in the chloro-analog are expected to be more deshielded and thus resonate at a higher ppm value than those in the bromo-analog.[1][2] This effect diminishes with distance from the halogen. The protons of the methyl groups and the amine group are expected to show less significant differences between the two compounds.

Table 1: Predicted ¹H NMR Data Comparison

Proton Assignment This compound (Predicted δ, ppm) 1-Bromo-2-methylpropan-2-amine (Predicted δ, ppm) Expected Multiplicity Integration
-C(CH₃)₂~1.1 - 1.3~1.1 - 1.3Singlet6H
-NH₂~1.5 - 2.5 (variable)~1.5 - 2.5 (variable)Singlet (broad)2H
-CH₂Cl~3.3 - 3.5-Singlet2H
-CH₂Br-~3.2 - 3.4Singlet2H

Note: The absence of adjacent, non-equivalent protons for all signals results in singlets.

¹³C NMR Spectroscopy

In ¹³C NMR, the same electronegativity trend holds; the carbon atom directly bonded to chlorine will be more deshielded and appear at a higher chemical shift than the carbon bonded to bromine. However, a competing phenomenon known as the "heavy atom effect" becomes significant with bromine.[3][4][5] This effect, related to spin-orbit coupling, can cause a shielding effect (upfield shift) for the carbon directly attached to a heavy halogen like bromine or iodine.[3][4][5]

  • Causality: For the C1 carbon, the greater electronegativity of chlorine suggests a downfield shift compared to bromine. The other carbon signals (C2, and the equivalent methyl carbons) will be less affected, with minor downfield shifts observed for the chloro-compound due to the inductive effect.

Table 2: Predicted ¹³C NMR Data Comparison

Carbon Assignment This compound (Predicted δ, ppm) 1-Bromo-2-methylpropan-2-amine (Predicted δ, ppm)
-C(CH₃)₂~25 - 30~25 - 30
-CH₂X (C1)~50 - 55~40 - 45
-C(CH₃)₂ (C2)~55 - 60~55 - 60

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The key diagnostic signals for these compounds are the carbon-halogen (C-X) stretching vibrations.

  • Causality: The vibrational frequency of a bond is dependent on the bond strength and the masses of the bonded atoms. The C-Cl bond is stronger and involves a lighter atom than the C-Br bond. Therefore, the C-Cl stretch will occur at a higher wavenumber (frequency) than the C-Br stretch.[6][7][8] Both compounds will also exhibit characteristic N-H stretches (typically a doublet for a primary amine) around 3300-3400 cm⁻¹ and C-H stretches just below 3000 cm⁻¹.[9][10]

Table 3: Key IR Absorption Frequencies

Vibrational Mode Frequency Range (cm⁻¹) Expected in Chloro-analog? Expected in Bromo-analog?
N-H Stretch (primary amine)3300 - 3400 (two bands)YesYes
C-H Stretch (sp³ hybridized)2850 - 2975YesYes
C-Cl Stretch850 - 550[6][8]YesNo
C-Br Stretch690 - 515[6][8]NoYes

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For halogenated compounds, MS is exceptionally diagnostic due to the characteristic isotopic patterns of chlorine and bromine.

  • Causality:

    • Chlorine: Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[11][12] This results in any chlorine-containing fragment appearing as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak.[11][12][13]

    • Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[11][12] Consequently, any bromine-containing fragment will appear as a pair of peaks (M and M+2) of almost equal intensity.[11][12]

This isotopic signature is the most definitive method for distinguishing between the two analogs.

Table 4: Predicted Mass Spectrometry Data

Ion/Fragment This compound (m/z) 1-Bromo-2-methylpropan-2-amine (m/z) Key Feature
Molecular Ion [M]⁺107/109151/153Isotopic pattern (3:1 for Cl, 1:1 for Br)
Loss of Halogen [M-X]⁺7272Loss of Cl (35/37) or Br (79/81)
Alpha-cleavage [CH₂=NH₂]⁺3030Common fragment for primary amines
[M-CH₂X]⁺5858Loss of the halomethyl group

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the amine (as the free base) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity, validated by a sharp TMS signal.

  • ¹H NMR Acquisition: Acquire a proton spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans (e.g., 1024) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, apply a thin film between two salt plates (e.g., NaCl or KBr). For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty instrument (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a small amount of the volatile free-base amine into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source, typically at 70 eV, to induce fragmentation.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 25-200) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion and the isotopic patterns of any halogen-containing fragments.

Figure 2: General workflow for spectroscopic comparison.

Conclusion

The spectroscopic differentiation of this compound and its bromo-analog is straightforward and systematic. ¹H and ¹³C NMR spectroscopy reveal predictable chemical shift differences based primarily on the electronegativity of the halogen. IR spectroscopy provides a clear distinction through the differing vibrational frequencies of the C-Cl and C-Br bonds. Most definitively, mass spectrometry offers an unambiguous identification based on the unique and characteristic isotopic patterns of chlorine and bromine. By understanding the fundamental principles behind these techniques, researchers can confidently elucidate the structures of halogenated compounds.

References

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?
  • Melo, J. I., & Peruchena, N. M. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(14), 9343–9353.
  • Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides.
  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Study Prep.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Peruchena, N. M., & Melo, J. I. (2009). Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. The Journal of Physical Chemistry A, 113(32), 9235–9243.
  • Abraham, R. J., et al. (2003). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 41(1), 26-36.
  • Rosokha, S. V., et al. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. Molecules, 27(18), 6124.
  • Rosokha, S. V., et al. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. PubMed.
  • Pitt, J. (2006, April 1). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International.
  • Rosokha, S. V., et al. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. NSF Public Access Repository.
  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Chart.
  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

Sources

The Synthesis of Constrained Diamines: A Comparative Guide to the Efficacy of 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Steric Hindrance in Diamine Scaffolds

In the landscape of modern drug discovery and development, the architectural manipulation of molecular scaffolds is paramount to achieving desired pharmacological profiles. Among these, vicinal diamines—organic compounds featuring two amino groups on adjacent carbon atoms—are of profound interest due to their prevalence in biologically active molecules and their utility as chiral ligands in asymmetric synthesis. The introduction of steric constraints, such as gem-dimethyl substitution, into the diamine backbone can significantly influence the molecule's conformational flexibility, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of synthetic routes to such constrained diamines, with a particular focus on the efficacy of 1-chloro-2-methylpropan-2-amine as a key building block. We will delve into a detailed examination of a synthetic pathway proceeding through a 2,2-dimethylaziridine intermediate and contrast it with established alternative methodologies, namely direct reductive amination and intermolecular hydroamination.

Methodology 1: Synthesis of a Constrained Diamine via this compound and Aziridine Ring-Opening

The use of β-chloroamines as precursors for the synthesis of aziridines, which are subsequently opened by a nucleophilic amine, presents a robust strategy for the construction of 1,2-diamines. This two-step, one-pot approach leverages the inherent reactivity of the strained aziridine ring.

Causality of Experimental Choices

The initial step involves the in-situ formation of 2,2-dimethylaziridine from this compound. This intramolecular cyclization is facilitated by a base, which deprotonates the amine, allowing the nitrogen to act as an internal nucleophile, displacing the chloride. The choice of a non-nucleophilic base is critical to prevent competing intermolecular substitution reactions. The subsequent ring-opening of the highly reactive aziridine intermediate by an external amine, such as benzylamine, is the key bond-forming step to yield the target diamine. This reaction is driven by the release of ring strain in the three-membered aziridine. The choice of solvent and temperature is crucial for controlling the reaction rate and minimizing side products.

Experimental Protocol: Synthesis of N¹,N²-Dibenzyl-2,2-dimethylpropane-1,2-diamine

Step 1: In-situ formation of 2,2-Dimethylaziridine and subsequent ring-opening

  • To a solution of this compound hydrochloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 1-2 hours to facilitate the formation of 2,2-dimethylaziridine.

  • To this mixture, add benzylamine (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N¹,N²-dibenzyl-2,2-dimethylpropane-1,2-diamine.

Visualizing the Workflow

workflow cluster_step1 Step 1: Aziridine Formation cluster_step2 Step 2: Ring-Opening cluster_purification Purification s1_start This compound + K₂CO₃ in Acetonitrile s1_process Stir at RT (1-2h) s1_start->s1_process s1_intermediate In-situ formation of 2,2-Dimethylaziridine s1_process->s1_intermediate s2_reagent Add Benzylamine s1_intermediate->s2_reagent s2_process Reflux s2_reagent->s2_process s2_product Crude Diamine Mixture s2_process->s2_product p_filter Filtration s2_product->p_filter p_concentrate Concentration p_filter->p_concentrate p_chromatography Column Chromatography p_concentrate->p_chromatography p_final Pure N¹,N²-Dibenzyl-2,2- dimethylpropane-1,2-diamine p_chromatography->p_final pathways cluster_aziridine Aziridination Route cluster_reductive Reductive Amination Route cluster_hydroamination Directed Hydroamination Route start_A This compound inter_A 2,2-Dimethylaziridine start_A->inter_A Base product Constrained 1,2-Diamine inter_A->product + Amine (Nu) start_R α-Amino Ketone + Amine inter_R Imine start_R->inter_R - H₂O inter_R->product [H] start_H Allylic Amine + Amine inter_H Rh-Complex start_H->inter_H [Rh] cat. inter_H->product

Caption: Competing pathways to constrained diamines.

Conclusion and Future Outlook

The synthesis of constrained diamines is a critical endeavor in medicinal chemistry and materials science. The use of this compound as a precursor to a 2,2-dimethylaziridine intermediate provides an effective and strategically valuable approach. This method offers high regioselectivity and good to excellent yields.

While reductive amination and directed hydroamination present powerful and often more atom-economical alternatives, the choice of synthetic route will ultimately be dictated by the specific structural requirements of the target molecule, the availability of starting materials, and the desired stereochemical outcome.

Future research in this area will likely focus on the development of more efficient and selective catalytic systems for all three approaches, with a particular emphasis on enantioselective transformations to access chiral constrained diamines. The continued exploration of novel building blocks and synthetic methodologies will undoubtedly expand the toolbox available to chemists for the construction of these important molecular architectures.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of quantifying 1-Chloro-2-methylpropan-2-amine, a key chemical entity. As researchers, scientists, and drug development professionals, the selection of a suitable, validated analytical method is a critical decision that impacts data integrity, regulatory compliance, and, ultimately, patient safety. This document is structured to provide not just procedural steps but also the underlying scientific rationale for methodological choices, ensuring a deep and practical understanding of the validation process.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will compare two of the most powerful and commonly employed analytical techniques for the quantification of amine-containing compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with a focus on UV or Mass Spectrometric detection.

Understanding the Analyte: this compound

This compound is a primary amine containing a chlorine atom.[3] Its chemical structure presents specific analytical challenges. The primary amine group makes the molecule polar and susceptible to interactions with active sites in a gas chromatography system, which can lead to poor peak shape and inaccurate quantification.[4] Furthermore, its volatility may be a consideration for both GC and HPLC analysis.

Comparative Analysis of Analytical Methodologies

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds.[5] However, due to the polar nature of primary amines, direct GC analysis can be challenging.[6] To overcome this, a derivatization step is often employed to convert the polar amine into a less polar, more volatile, and more thermally stable derivative.[4]

Causality of Derivatization: The primary goal of derivatization is to replace the active hydrogen atoms on the amino group with a less polar functional group.[4] This modification increases the volatility of the analyte, allowing for analysis at lower temperatures and minimizing the risk of thermal degradation.[4] It also improves the peak shape by reducing interactions with the stationary phase and the inlet, leading to sharper and more symmetrical peaks.[4]

Common derivatizing agents for amines include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (TFAA).[4][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique capable of separating and quantifying a wide range of compounds, including those that are not amenable to GC analysis.[8] For a compound like this compound, which lacks a strong chromophore, detection can be achieved using a UV detector at a low wavelength or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[5]

Methodological Choice in HPLC: A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency in LC-MS.[8]

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics for the quantification of this compound using validated GC-MS and HPLC-UV/MS methods. These values are representative of what would be expected from a rigorous method validation process, guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Validation Parameter GC-MS (with Derivatization) HPLC-UV/MS Rationale for Performance
Specificity/Selectivity High (Mass Spectrometric Detection)High (Chromatographic Separation & MS Detection)Both methods can distinguish the analyte from potential impurities and degradation products, especially with MS detection.[9]
Linearity (r²) > 0.995> 0.998Both techniques are capable of generating a linear response over a defined concentration range.[10]
Accuracy (% Recovery) 90-110%95-105%HPLC methods often have slightly better recovery due to simpler sample preparation.[9]
Precision (% RSD) < 10%< 5%HPLC generally offers better precision due to the robustness of modern instrumentation.[10]
Limit of Detection (LOD) Low (pg range)Low (ng to pg range with MS)GC-MS can be extremely sensitive, but LC-MS/MS can achieve comparable or even lower detection limits.[5]
Limit of Quantitation (LOQ) Low (pg to ng range)Low (ng to pg range with MS)The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[1]
Range WideWideThe range is established by confirming that the method provides acceptable linearity, accuracy, and precision.[1]
Robustness ModerateHighHPLC methods are often considered more robust to small variations in analytical parameters.[9]

Experimental Protocols

A self-validating system requires detailed, reproducible protocols. Below is a representative step-by-step methodology for a GC-MS method with derivatization.

Detailed Protocol: GC-MS with Derivatization

1. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 1 mL of a suitable solvent (e.g., ethyl acetate).

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst to improve the derivatization of sterically hindered groups.[7]

  • Tightly cap the vial and heat at 70°C for 30 minutes in a heating block. This ensures the derivatization reaction goes to completion.

  • Allow the vial to cool to room temperature before analysis.

2. GC-MS Conditions:

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of the derivatized analyte.

  • Inlet Temperature: 250°C. This temperature ensures the rapid volatilization of the sample without causing thermal degradation.

  • Injection Volume: 1 µL (split mode, 20:1). A split injection is used to prevent column overloading with a concentrated sample.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min. Helium is an inert carrier gas that provides good chromatographic efficiency.

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 2 minutes.

    • Ramp at 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes. This temperature program allows for the separation of the analyte from any remaining starting materials or byproducts.

  • MS Transfer Line Temperature: 280°C. This prevents the condensation of the analyte as it transfers from the GC to the MS.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.

  • Scan Range: m/z 40-500. This mass range is sufficient to capture the molecular ion and key fragments of the derivatized analyte.

Visualization of the Validation Workflow

The validation of an analytical method is a systematic process. The following diagram illustrates the key stages of this workflow, from initial planning to the final validation report, as guided by regulatory frameworks like the FDA and ICH.[11][12]

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow cluster_0 Phase 1: Planning & Protocol cluster_2 Phase 3: Data Analysis & Reporting Define_Purpose Define Analytical Purpose & Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity_Range Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ Detection & Quantitation Limits Robustness Robustness Data_Analysis Analyze & Document Results Robustness->Data_Analysis Acceptance_Criteria Compare Against Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report

Caption: Workflow for the validation of an analytical method.

Conclusion

Both GC-MS with derivatization and HPLC-UV/MS are powerful and suitable techniques for the quantification of this compound. The choice between them will be dictated by the specific requirements of the analysis. GC-MS offers excellent sensitivity, particularly for volatile compounds, but the additional derivatization step can add complexity to the sample preparation. HPLC is a versatile and robust technique, and when coupled with a mass spectrometer, it provides high sensitivity and selectivity without the need for derivatization.

Regardless of the chosen method, a thorough validation according to established guidelines such as ICH Q2(R1) is essential to ensure the reliability and accuracy of the generated data.[1] This guide has provided a framework for comparing these methods and a detailed protocol to serve as a starting point for method development and validation. The principles of scientific integrity, expertise, and trustworthiness are the cornerstones of any successful analytical endeavor.

References

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography.
  • Derivatization Techniques for GC Analysis of Primary Amines: Applic
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography.
  • Quantitative analysis of aliphatic amines in urban aerosols based on online derivatization and high performance liquid chromatography. Environmental Science: Processes & Impacts.
  • FDA Releases Guidance on Analytical Procedures.
  • Highlights from FDA's Analytical Test Method Valid
  • Derivatization for Gas Chrom
  • Derivatiz
  • Derivatiz
  • Quantitative analysis of aliphatic amines in urban aerosols based on online derivatization and high performance liquid chromatography.
  • Cross-Validation of Analytical Methods for 1-(3-Chlorophenyl)
  • ICH Q2 Analytical Method Valid
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem.
  • Quality Guidelines.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • 1-(3-Chlorophenyl)
  • This compound. BLD Pharm.
  • A review of available analytical technologies for qualitative and quantitative determination of nitramines. Environmental Science: Processes & Impacts.
  • This compound. PubChem.

Sources

A Head-to-Head Comparison of One-Pot Versus Multi-Step Aziridination Protocols: A Guide for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the Aziridine Ring

To the researchers, scientists, and drug development professionals who navigate the complex landscape of synthetic chemistry, the aziridine motif is a familiar and powerful ally. As the smallest nitrogen-containing heterocycles, these three-membered rings are endowed with significant ring strain (approximately 27 kcal/mol), making them highly reactive and versatile intermediates.[1] This inherent reactivity allows for stereospecific ring-opening reactions, providing access to a diverse array of chiral amines, amino alcohols, and other complex nitrogenous compounds that are foundational to medicinal chemistry and natural product synthesis.[2] Indeed, the aziridine moiety is a key structural feature in numerous biologically active compounds, including the potent antitumor agents Mitomycin C and Azinomycin B.[2]

The critical importance of aziridines has spurred the development of a multitude of synthetic strategies. These can be broadly categorized into two major philosophies: the classical, often multi-step, intramolecular cyclization methods, and the more modern, atom-economical one-pot catalytic approaches. The choice between these protocols is not merely a matter of tradition versus novelty; it is a strategic decision dictated by the specific synthetic target, desired stereochemistry, available resources, and scalability.

This guide provides an in-depth, head-to-head comparison of these two fundamental approaches. We will dissect a representative protocol from each category—the improved Wenker synthesis as a robust multi-step method, and a state-of-the-art rhodium-catalyzed reaction as an exemplar of one-pot efficiency. Through detailed experimental protocols, comparative data, and an analysis of the underlying chemical principles, this document aims to equip you with the field-proven insights necessary to make informed decisions in your own synthetic endeavors.

The Multi-Step Approach: The Reliability of the Improved Wenker Synthesis

The Wenker synthesis, first reported in 1935, is a cornerstone of aziridination chemistry, providing a reliable pathway to N-H aziridines from readily available β-amino alcohols.[1][3] The traditional method, however, often required harsh conditions, including high temperatures (140-250°C) for the initial sulfation step, which could lead to charring and decomposition of sensitive substrates.[1][4]

An improved, milder variation of the Wenker synthesis has significantly broadened its applicability.[2][3] This modified protocol addresses the key limitations of the original method, offering a more versatile and often higher-yielding route to a wide range of aziridines.

Causality Behind the Experimental Choices

The improved Wenker synthesis is a two-step process, each with a clear chemical rationale:

  • Esterification: The first step involves the conversion of the hydroxyl group of the β-amino alcohol into a good leaving group. Instead of the high temperatures and concentrated sulfuric acid of the traditional method, the improved protocol often utilizes chlorosulfonic acid at milder temperatures.[3] This avoids the acid-catalyzed dehydration that can be a significant side reaction with sensitive amino alcohols. The resulting sulfate ester is then poised for intramolecular cyclization.

  • Intramolecular Cyclization: The second step is an intramolecular Williamson ether synthesis-like reaction. A base is used to deprotonate the amine, which then acts as an intramolecular nucleophile, attacking the carbon bearing the sulfate ester and displacing it to form the aziridine ring. The choice of base is critical; while strong bases like sodium hydroxide are effective, milder, non-nucleophilic bases such as sodium carbonate can be used to minimize side reactions like elimination or hydroxide-mediated displacement of the sulfate group, particularly with unstable sulfate esters.[3]

Experimental Protocol: Improved Wenker Synthesis of (S)-2-Methylaziridine

This protocol is adapted from an improved Wenker synthesis methodology.[3]

Materials:

  • (S)-2-Amino-1-propanol

  • Chlorosulfonic acid

  • Sodium carbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Step 1: Esterification

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve (S)-2-amino-1-propanol (1.0 eq) in a suitable solvent like chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (1.1 eq) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The resulting amino alcohol hydrogen sulfate may precipitate and can be isolated by filtration.

Step 2: Cyclization

  • Suspend the isolated amino alcohol hydrogen sulfate in a suitable solvent.

  • Add an aqueous solution of sodium carbonate (a mild, non-nucleophilic base) to the suspension.

  • Stir the mixture vigorously at room temperature. The progress of the cyclization can be monitored by TLC.

  • Once the reaction is complete, extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure to obtain the crude (S)-2-methylaziridine. Further purification can be achieved by distillation.

Workflow for the Improved Wenker Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization & Workup A β-Amino Alcohol C Amino Alcohol Hydrogen Sulfate A->C Mild Conditions (0°C to RT) B Chlorosulfonic Acid B->C E Aziridine C->E D Base (e.g., Na₂CO₃) D->E F Extraction & Purification E->F G Pure Aziridine F->G

Caption: Workflow of the Improved Wenker Aziridine Synthesis.

Performance Data for the Improved Wenker Synthesis

The improved Wenker synthesis has demonstrated its utility for a range of amino alcohols, providing good to excellent yields.

EntryAmino AlcoholAziridine ProductOverall Yield (%)Reference
12-AminoethanolAziridine75[3]
2(S)-2-Amino-1-propanol(S)-2-Methylaziridine82[3]
3(R)-2-Amino-1-butanol(R)-2-Ethylaziridine80[3]
42-Amino-2-phenylethanol2-Phenylaziridine78[3]
52-Amino-1,1-diphenylethanol2,2-Diphenylaziridine34[3]

The One-Pot Approach: Efficiency and Selectivity with Rhodium Catalysis

In contrast to the stepwise nature of the Wenker synthesis, one-pot catalytic aziridination reactions have emerged as powerful, atom-economical alternatives.[5] These methods often involve the transition-metal-catalyzed transfer of a nitrene moiety from a nitrogen source to an alkene. Among the various catalytic systems, those based on rhodium have proven to be particularly effective, offering high yields, excellent stereoselectivity, and a broad substrate scope.[6][7][8][9]

One-pot protocols offer significant advantages in terms of operational simplicity, reduced waste generation, and time savings, as they circumvent the need for the isolation and purification of intermediates.[10][11]

Causality Behind the Experimental Choices

A typical rhodium-catalyzed aziridination involves the following key components, each chosen for a specific function:

  • Rhodium(II) Catalyst: Dirhodium(II) complexes, such as Rh₂(OAc)₄ or its derivatives, are highly effective at activating the nitrogen source to generate a reactive rhodium-nitrene intermediate. The choice of ligands on the rhodium catalyst can be tuned to modulate its reactivity and, in the case of chiral ligands, to induce enantioselectivity.[6][7][8]

  • Nitrogen Source: A variety of nitrogen sources can be employed, with sulfamates and sulfonyliminoiodinanes being common choices. These reagents are designed to readily transfer a nitrene equivalent to the rhodium catalyst.

  • Oxidant: An oxidant, such as PhI(OPiv)₂, is often required to facilitate the formation of the active catalytic species and to turn over the catalytic cycle.

  • Alkene Substrate: The alkene serves as the acceptor for the nitrene, forming the aziridine ring in a concerted or stepwise fashion, often with a high degree of stereospecificity.

Experimental Protocol: Rhodium-Catalyzed Enantioselective Aziridination

This protocol is based on a highly efficient method developed by Darses, Sircoglou, Dauban, and colleagues.[6][7][8][9]

Materials:

  • Alkene (e.g., styrene)

  • p-tBu-phenylsulfamate (TBPhsNH₂)

  • Dirhodium(II) tetracarboxylate catalyst with chiral ligands (e.g., Rh₂(S-tfpttl)₄)

  • PhI(OPiv)₂ (oxidant)

  • Pentafluorobenzoic acid (additive)

  • Toluene (solvent)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the rhodium catalyst (1 mol%).

  • Add the alkene (0.5 mmol), p-tBu-phenylsulfamate (0.6 mmol), and pentafluorobenzoic acid (0.5 mmol).

  • Add toluene (1.0 mL) and cool the mixture to -15°C.

  • Add the oxidant, PhI(OPiv)₂ (1.0 mmol), in one portion.

  • Stir the reaction at -15°C and monitor its progress by TLC.

  • Upon completion, the reaction can be quenched and worked up by standard procedures, followed by purification of the crude product by flash column chromatography on silica gel.

G cluster_0 One-Pot Reaction A Alkene B Nitrogen Source (e.g., Sulfamate) C Rh(II) Catalyst D Oxidant E Aziridination (-15°C) F Workup & Purification G Pure Aziridine

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment through the meticulous management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Chloro-2-methylpropan-2-amine, grounding every recommendation in established safety standards and regulatory frameworks. The procedures outlined here are designed to be self-validating, ensuring the safety of personnel and compliance with environmental regulations.

Hazard Assessment: Understanding the Risk Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (and its common hydrochloride salt) is classified under the Globally Harmonized System (GHS) with specific hazard warnings. This initial assessment dictates the necessary precautions for handling and disposal.[1]

Table 1: GHS Hazard Profile for this compound Hydrochloride [1][2]

Hazard StatementGHS CodePictogramDescription
Harmful if swallowedH302GHS07!
Causes skin irritationH315GHS07!
Causes serious eye irritationH319GHS07!
May cause respiratory irritationH335GHS07!

The causality behind these classifications is its chemical reactivity. The amine and chloro functional groups can interact with biological tissues, leading to irritation and toxicity upon exposure. Therefore, all handling and disposal operations must be designed to prevent direct contact and inhalation.

Essential Safety: Engineering Controls and Personal Protective Equipment (PPE)

Based on the hazard assessment, specific safety measures are not merely recommendations but necessities. The primary goal is to minimize exposure through a combination of environmental controls and personal barriers.

Engineering Controls: All work involving this compound, including transfers to a waste container, must be conducted within a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of potentially irritating vapors.[3][4]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound. Each item serves a specific protective function.

Table 2: Required Personal Protective Equipment

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.[3][5]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation and dermatitis.[6]
Body Protection A flame-retardant lab coat.Protects against accidental spills on clothing and skin.
Respiratory Use a NIOSH/MSHA approved respirator if exposure limits may be exceeded.Required only if engineering controls (fume hood) are inadequate or in case of a large spill.[5]

Waste Classification: The Cornerstone of Compliant Disposal

Proper disposal begins with correct classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is categorized to ensure it is managed safely from "cradle-to-grave".[7][8]

This compound is an organic compound containing a halogen (chlorine). This places it definitively in the category of halogenated organic waste .[9][10][11] This classification is critical because halogenated and non-halogenated wastes are typically incinerated under different conditions and must not be mixed.[10][12] Mixing incompatible waste streams can create dangerous reactions and complicates the disposal process, increasing both risk and cost.

Step-by-Step Disposal Protocol

Follow this sequential protocol to ensure safe and compliant disposal of this compound waste.

Step 1: Designate a Waste Container

  • Select a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • The container must be in good condition, with no leaks, and have a secure, screw-top cap.[13]

Step 2: Segregate the Waste Stream

  • This is a dedicated halogenated organic solvent waste stream.

  • DO NOT mix with non-halogenated solvents (like acetone, hexanes, or methanol), strong acids, bases, or oxidizers.[12][14] Incompatible materials can lead to chemical reactions, pressure buildup, or compromised disposal pathways.

Step 3: Label the Container Correctly

  • Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department to the container before adding any waste.

  • Clearly write the full chemical name: "Waste this compound". Avoid abbreviations or formulas.[13]

  • List all constituents and their approximate percentages. If it is in a solvent, list the solvent as well (e.g., "this compound, ~5%; Methylene Chloride, ~95%").

Step 4: Accumulate Waste Safely

  • Always keep the waste container sealed except when adding waste. This prevents the release of vapors.[13]

  • Add waste to the container inside a fume hood, wearing the appropriate PPE.

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and provide secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 5: Arrange for Disposal

  • Once the container is full, or if you are generating waste infrequently, do not let it accumulate for extended periods.

  • Contact your institution's EHS department to schedule a waste pickup. They are responsible for transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with EPA and Department of Transportation (DOT) regulations.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for proper disposal.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol start Generate Waste: This compound haz_assess Hazard Assessment: Review SDS (Irritant, Harmful) start->haz_assess ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat haz_assess->ppe classify Classify Waste: Is it a Halogenated Organic? ppe->classify segregate Segregate into designated 'Halogenated Organic Waste' container. classify->segregate Yes label_container Label Container with Full Chemical Name & Contents segregate->label_container store Store in Satellite Accumulation Area with Secondary Containment label_container->store pickup Arrange for Pickup by Certified Handler (EHS) store->pickup

Sources

A Senior Application Scientist's Guide to Handling 1-Chloro-2-methylpropan-2-amine: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide moves beyond a simple checklist to provide a comprehensive operational plan for managing 1-Chloro-2-methylpropan-2-amine and its common salt form, the hydrochloride. Our focus is on the causality behind each safety recommendation, ensuring that every protocol is a self-validating system of protection.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the intrinsic hazards of a substance is the critical first step in designing a robust safety protocol. Personal Protective Equipment (PPE) is not arbitrary; it is a direct countermeasure to specific, identified risks. For this compound hydrochloride, the primary threats are well-defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

According to its safety profile, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed: This indicates acute oral toxicity. Accidental ingestion of even small quantities can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact can lead to inflammation, redness, and discomfort. Prolonged contact may defat the skin, leading to dermatitis[2][3].

  • H319: Causes serious eye irritation: This is a significant risk. Splashes can cause substantial, potentially painful, and lasting damage to the eyes[1].

  • H335: May cause respiratory irritation: Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort[1][4].

These classifications dictate our strategy. We are not merely protecting against a generic "chemical," but against specific toxicological endpoints. This risk-based logic informs every subsequent choice in PPE selection and handling procedure.

The Core Ensemble: Selecting Your Personal Protective Equipment

Your PPE is the last and most personal line of defense. Its selection must be deliberate and matched to the scale and nature of your work. The following table outlines the recommended PPE for handling this compound, categorized by the level of operational risk.

Protection TypeMinimum Requirement (Low-Risk Operations)Recommended for High-Risk OperationsApplicable Standard
Eye & Face Chemical splash goggles forming a seal around the eyes.Chemical splash goggles worn in conjunction with a full-face shield.ANSI Z87.1 / EN166[2][5]
Hand Nitrile gloves.Double-gloving with nitrile or neoprene gloves.EN 374
Body Flame-resistant laboratory coat, fully buttoned.Chemical-resistant apron over a flame-resistant lab coat.N/A
Foot Closed-toe shoes, preferably made of a non-porous material.Chemical-resistant shoe covers or boots.N/A
Respiratory Not required if handled exclusively within a certified chemical fume hood.A NIOSH/MSHA or EN 149 approved air-purifying respirator with an organic vapor (Type A, Brown) cartridge.[2]OSHA 1910.134[6]

Causality in Selection:

  • Why goggles over safety glasses? Standard safety glasses do not protect from splashes that can come from the side, top, or bottom. Given the H319 "serious eye irritation" warning, only sealed goggles provide adequate protection[7]. A face shield is added during high-risk activities (e.g., handling larger quantities, potential for pressure release) to protect the entire face[8].

  • Why double-gloving? While a single pair of nitrile gloves is sufficient for small-scale, careful transfers, double-gloving is a field-proven best practice. It provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and decontaminate.

  • When is respiratory protection necessary? Engineering controls, like a chemical fume hood, are always the primary method for mitigating inhalation risks[6]. However, if you are weighing out large quantities of the solid hydrochloride salt where dust can become airborne, or if the ventilation is questionable, a respirator is mandatory to protect against respiratory tract irritation (H335)[9].

Standard Operating Procedure: A Step-by-Step Workflow

This section provides a direct, procedural guide for handling this compound from initial setup to final disposal.

Pre-Operational Checks
  • Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and the airflow is optimal.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood to minimize movement in and out of the workspace.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station[10].

  • Prepare Waste Containers: Have a designated, clearly labeled hazardous waste container ready for chemical waste and another for contaminated solid waste (e.g., gloves, weigh paper).

Donning PPE: A Deliberate Sequence

The order in which you put on PPE is crucial to ensure complete and overlapping protection.

G cluster_prep Preparation cluster_protection Primary Protection A 1. Don Lab Coat (Fully buttoned) B 2. Don Inner Gloves A->B Secure cuffs C 3. Don Eye Protection (Goggles) B->C D 4. Don Respirator (If required by risk assessment) C->D E 5. Don Outer Gloves (Over cuff of lab coat) D->E

Caption: PPE Donning Sequence.

Handling the Chemical
  • Weighing: Perform all weighings on an analytical balance located within the fume hood or in a ventilated balance enclosure. Use a spatula to carefully transfer the solid, avoiding the creation of dust.

  • Transfer: When adding the solid to a flask, do so slowly and carefully. If dissolving, add the solvent to the solid and ensure the container is capped or covered during agitation.

  • Work Practice: Keep the sash of the fume hood at the lowest practical height. All manipulations should be performed at least six inches inside the hood.

Doffing PPE: The Decontamination Flow

Removing PPE correctly is as important as putting it on correctly to prevent cross-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands).

G cluster_decon Decontamination cluster_final Final Steps A 1. Remove Outer Gloves (Peel off without touching skin) B 2. Remove Face Shield/Goggles (Handle by straps) A->B Dispose in designated waste C 3. Remove Lab Coat (Roll contaminated side inward) B->C D 4. Remove Inner Gloves C->D Dispose or launder E 5. Wash Hands Thoroughly D->E

Caption: PPE Doffing and Decontamination Sequence.

Emergency Procedures
  • Skin Exposure: Immediately go to the safety shower. Take off all contaminated clothing while rinsing the affected area with copious amounts of water for at least 15 minutes[2][10]. Seek medical attention[3].

  • Eye Exposure: Proceed immediately to an eyewash station. Hold eyelids open and flush with a continuous stream of water for at least 15 minutes[11][12]. Remove contact lenses if possible, but do not delay flushing[12]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once[13][14]. If breathing is difficult or has stopped, provide artificial respiration if trained to do so[13]. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large, alert others and follow your institution's emergency response plan. For small spills within a fume hood, use an inert absorbent material, then collect it in a sealed, labeled container for hazardous waste disposal[2][3].

Waste Disposal
  • Chemical Waste: All solutions and unused solid this compound must be disposed of in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, and absorbent pads, must be placed in a sealed, labeled container for solid hazardous waste.

  • Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations[5]. Never dispose of this chemical down the drain.

Fostering a Culture of Safety

This guide provides a technical framework for the safe handling of this compound. However, true safety is a mindset. It is built on the expertise to recognize hazards, the experience to implement controls, and the trustworthiness to adhere to them consistently. Personal protective equipment is your final shield in a comprehensive safety system that begins with knowledge and is sustained by diligence.

References

  • SAFETY DATA SHEET for 1-Chloro-2-methylpropane. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC109570050
  • This compound hydrochloride PubChem Entry. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/23045619
  • SAFETY DATA SHEET for 1-Chloro-2-methylpropane. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/178004
  • First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention, NIOSH. URL: https://www.cdc.gov/niosh/topics/emres/chemmethods/firstaid.html
  • SAFETY DATA SHEET for 1-Chloro-2-methyl-2-propanol. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC152200250
  • SAFETY DATA SHEET for 1-Chloro-2-methylpropane (2010). Harper College. URL: https://www.harpercollege.edu/chem/sds/1-Chloro-2-methylpropane%20Sigma-Aldrich.pdf
  • Standard Operating Procedure for 1-Chloro-2-methylpropene. University of Georgia Office of Research. URL: https://research.uga.edu/docs/SOPs/1-chloro-2-methylpropene.pdf
  • This compound PubChem Entry. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/407726
  • This compound hydrochloride Product Page. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/NO/en/product/enamine/ena580349882
  • First Aid - Chemical Poisoning. Saudi Arabia Ministry of Health. URL: https://www.moh.gov.sa/en/HealthAwareness/EducationalContent/FirstAid/Pages/FirstAid-005.aspx
  • SAFETY DATA SHEET for tert-Butyl chloride. Fisher Scientific. URL: https://sds.fishersci.ca/sds/24381.pdf
  • First Aid for Chemical Exposure. Coast2Coast First Aid & CPR. URL: https://www.c2cfirstaidaquatics.com/blog/first-aid-for-chemical-exposure/
  • First Aid Strategies for Managing Exposure to Toxic Substances. MyCPR NOW. URL: https://mycprnow.com/first-aid-strategies-for-managing-exposure-to-toxic-substances/
  • 1-CHLORO-2-PROPANOL HAZARD SUMMARY. New Jersey Department of Health. URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0399.pdf
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. URL: https://ehs.dartmouth.edu/chemistry/personal-protective-equipment-chemistry
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. URL: https://www.allanchemical.com/blog/how-to-choose-ppe-for-chemical-work/
  • First Aid: Chemical Exposure. UMass Memorial Health. URL: https://www.umassmemorial.org/health-care-professionals/emergency-medicine-toxicology/services/first-aid-chemical-exposure
  • SAFETY DATA SHEET for 1-Chloro-2-methylpropane. Chem Service, Inc. URL: https://www.chemservice.com/media/catalog/product/sds/N-15675-5G_2016-09-26.pdf
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. URL: https://www.osha.gov/otm/section-8-chapter-1
  • This compound Product Information. LookChem. URL: https://www.lookchem.com/1-chloro-2-methylpropan-2-amine/
  • 1-Chloro-2-methylpropane Wiki. Guidechem. URL: https://www.guidechem.com/wiki/1-chloro-2-methylpropane-513-36-0.html

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.